Diversin
説明
Structure
3D Structure
特性
分子式 |
C19H20O4 |
|---|---|
分子量 |
312.4 g/mol |
IUPAC名 |
7-[(3E)-3,7-dimethyl-5-oxoocta-3,7-dienoxy]chromen-2-one |
InChI |
InChI=1S/C19H20O4/c1-13(2)10-16(20)11-14(3)8-9-22-17-6-4-15-5-7-19(21)23-18(15)12-17/h4-7,11-12H,1,8-10H2,2-3H3/b14-11+ |
InChIキー |
MHBHKIGMBRHPJH-SDNWHVSQSA-N |
SMILES |
CC(=C)CC(=O)C=C(C)CCOC1=CC2=C(C=C1)C=CC(=O)O2 |
異性体SMILES |
CC(=C)CC(=O)/C=C(\C)/CCOC1=CC2=C(C=C1)C=CC(=O)O2 |
正規SMILES |
CC(=C)CC(=O)C=C(C)CCOC1=CC2=C(C=C1)C=CC(=O)O2 |
同義語 |
diversin |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Compound Diversin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical compound Diversin, a prenylated coumarin (B35378) isolated from plants of the Ferula genus. This document details its chemical structure, physicochemical properties, the experimental protocols for its structural elucidation, and its known biological activities, including its role in specific signaling pathways.
Chemical Structure and Properties of this compound
This compound is a natural product belonging to the coumarin class of compounds, characterized by a benzopyran-2-one core. It is distinguished by a prenylated side chain attached to the coumarin scaffold.
Chemical Structure:
-
IUPAC Name: 7-[(2E)-3,7-dimethylocta-2,6-dien-1-yl]oxychromen-2-one
-
Molecular Formula: C₁₉H₂₀O₄
-
SMILES: CC(=CCC/C(=C/COC1=CC2=C(C=C1)C=CC(=O)O2)/C)C
2D Structure:
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Weight | 312.4 g/mol | --INVALID-LINK-- |
| XLogP3 | 4.5 | --INVALID-LINK-- |
| Hydrogen Bond Donor Count | 0 | --INVALID-LINK-- |
| Hydrogen Bond Acceptor Count | 4 | --INVALID-LINK-- |
| Rotatable Bond Count | 5 | --INVALID-LINK-- |
| Exact Mass | 312.13616 g/mol | --INVALID-LINK-- |
| Monoisotopic Mass | 312.13616 g/mol | --INVALID-LINK-- |
| Topological Polar Surface Area | 55.8 Ų | --INVALID-LINK-- |
| Heavy Atom Count | 23 | --INVALID-LINK-- |
Experimental Protocols for Structural Elucidation
The structure of this compound was determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following protocols are based on standard methods for the structural elucidation of natural products.
Isolation of this compound
This compound is typically isolated from the roots of Ferula diversivittata. The general procedure involves:
-
Extraction: The dried and powdered roots are extracted with a suitable organic solvent, such as methanol (B129727) or a mixture of chloroform (B151607) and methanol.
-
Fractionation: The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity.
-
Chromatography: The resulting fractions are further purified using a series of chromatographic techniques, including column chromatography on silica (B1680970) gel and preparative thin-layer chromatography (TLC), to yield pure this compound.
Spectroscopic Analysis
2.2.1. Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of the compound.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Source: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Data Acquisition: The mass spectrum is acquired in positive or negative ion mode to obtain the [M+H]⁺ or [M-H]⁻ ion, respectively.
2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
A suite of 1D and 2D NMR experiments are conducted to elucidate the detailed connectivity and stereochemistry of the molecule.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: 5-10 mg of pure this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
1D NMR Experiments:
-
¹H NMR: Provides information about the number, chemical environment, and coupling of protons.
-
¹³C NMR: Provides information about the number and types of carbon atoms in the molecule.
-
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for assembling the molecular skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which helps in determining the stereochemistry.
-
Biological Activity and Signaling Pathways
This compound has been shown to possess significant cancer chemopreventive properties.[1] One of the key mechanisms underlying this activity is the inhibition of the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced activation of the Epstein-Barr virus (EBV) early antigen (EA).[1]
Inhibition of TPA-Induced EBV-EA Activation
TPA is a potent tumor promoter that can induce the lytic cycle of EBV in latently infected cells. This process involves the activation of several cellular signaling pathways, leading to the expression of viral early antigens. This compound has been found to inhibit this activation, suggesting its potential as a cancer chemopreventive agent.
The signaling pathway initiated by TPA leading to EBV-EA activation is complex and involves multiple protein kinases and transcription factors. A simplified representation of this pathway and the potential point of intervention by this compound is depicted below.
Caption: TPA-induced signaling pathway leading to EBV-EA activation and the putative inhibitory role of this compound.
Workflow for the Structural Elucidation of this compound
The logical workflow for determining the chemical structure of a novel natural product like this compound is outlined in the following diagram.
Caption: A generalized workflow for the isolation and structural elucidation of this compound.
References
Isolating Diversin from Ferula diversivittata: A Technical Guide for Researchers
For Immediate Release
This whitepaper provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the isolation of Diversin, a prenylated coumarin (B35378) from the roots of Ferula diversivittata. This document outlines the core experimental protocols, presents available quantitative data, and visualizes the experimental workflow and a putative signaling pathway associated with its recognized cancer chemopreventive properties.
Introduction
Ferula diversivittata Regel & Schmalh., a perennial plant of the Apiaceae family, is a known source of bioactive secondary metabolites.[1] Among these, the prenylated coumarin this compound has garnered significant scientific interest due to its potent biological activities.[2][3] Notably, research has highlighted its cancer chemopreventive potential, making it a valuable candidate for further investigation in drug discovery and development programs.[2] This guide details a generalized methodology for the isolation and purification of this compound, based on established techniques for separating sesquiterpene coumarins from Ferula species.
Experimental Protocols
The following protocols describe a generalized procedure for the isolation of this compound from the roots of Ferula diversivittata. These steps are based on common phytochemical extraction and purification techniques for related compounds.
Plant Material Collection and Preparation
Roots of Ferula diversivittata should be collected and authenticated by a plant taxonomist. The fresh plant material is then washed, air-dried in the shade, and pulverized into a coarse powder to maximize the surface area for solvent extraction.
Extraction
The powdered root material is subjected to exhaustive extraction, typically using a non-polar solvent to selectively extract coumarins and other lipophilic compounds.
Protocol:
-
Macerate the dried, powdered roots of Ferula diversivittata with n-hexane or chloroform (B151607) at room temperature for 72 hours. The solvent-to-plant material ratio is typically 10:1 (v/w).
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.
Chromatographic Purification
The crude extract, a complex mixture of phytochemicals, is then subjected to chromatographic techniques to isolate this compound. A multi-step approach is generally required to achieve high purity.
Protocol:
-
Silica (B1680970) Gel Column Chromatography (Initial Fractionation):
-
Pre-adsorb the crude extract onto a small amount of silica gel (60-120 mesh).
-
Load the adsorbed material onto a silica gel column packed in n-hexane.
-
Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually introducing ethyl acetate (B1210297) (e.g., 100:0, 98:2, 95:5, 90:10, etc., v/v).
-
Collect fractions of a defined volume and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 8:2 v/v) and visualizing under UV light (254 nm and 366 nm).
-
Pool fractions with similar TLC profiles.
-
-
Preparative Thin Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC) (Final Purification):
-
Subject the fractions containing the compound of interest (as indicated by TLC comparison with a known standard, if available) to further purification.
-
For pTLC, apply the semi-purified fraction as a band onto a silica gel plate and develop with an appropriate solvent system. Scrape the band corresponding to this compound and elute the compound with a suitable solvent (e.g., chloroform:methanol (B129727), 9:1 v/v).
-
Alternatively, for HPLC, use a reversed-phase column (e.g., C18) with a mobile phase such as a gradient of methanol and water. Monitor the eluent with a UV detector at a wavelength suitable for coumarins (e.g., 320 nm).
-
Structure Elucidation
The purified compound's identity as this compound is confirmed through spectroscopic analysis.
Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectra are recorded to determine the chemical structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition.
Data Presentation
The following table summarizes the available quantitative data for this compound isolated from Ferula diversivittata.
| Parameter | Value | Reference |
| Biological Activity | ||
| IC₅₀ (Epstein-Barr virus early antigen activation) | 7.7 µM | [2] |
| Spectroscopic Data | Data not explicitly available in the reviewed sources | |
| ¹H-NMR (CDCl₃, δ ppm) | To be determined upon isolation | |
| ¹³C-NMR (CDCl₃, δ ppm) | To be determined upon isolation | |
| HR-MS (m/z) | To be determined upon isolation | |
| Yield | ||
| Percentage Yield from Dried Roots | Not reported in the reviewed sources |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the isolation of this compound from Ferula diversivittata.
Caption: Generalized workflow for the isolation of this compound.
Putative Signaling Pathway
The precise molecular targets of this compound are still under investigation. However, based on its observed cancer chemopreventive and antioxidant activities, a plausible mechanism involves the modulation of cellular signaling pathways associated with inflammation and oxidative stress. The diagram below represents a hypothetical signaling pathway that may be influenced by this compound.
References
- 1. diabloanalytical.com [diabloanalytical.com]
- 2. Cancer chemopreventive activity of this compound from Ferula diversivittata in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, from Ferula diversivittata protects human lymphocytes against oxidative stress induced by H₂O₂ - PubMed [pubmed.ncbi.nlm.nih.gov]
biological activity of prenylated coumarins
An In-depth Technical Guide to the Biological Activity of Prenylated Coumarins
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the diverse biological activities of prenylated coumarins, a significant class of natural products. The addition of a prenyl group to the coumarin (B35378) scaffold often enhances lipophilicity and can significantly increase biological potency, making these compounds promising leads in drug discovery.[1][2] This document synthesizes quantitative data, details key experimental methodologies, and visualizes complex pathways and workflows to support ongoing research and development efforts in this field.
Anti-inflammatory Activity
Prenylated coumarins have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators. A common mechanism observed is the suppression of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[3][4][5][6][7]
Quantitative Data: Anti-inflammatory Activity
| Compound/Extract | Source Organism | Assay | Cell Line | IC50 / EC50 (µM) | Reference |
| Artoheteronin & Analogues | Artocarpus heterophyllus | NO Production Inhibition | RAW 264.7 | 0.58 - 6.29 | [7] |
| Clauselenins A-C & Analogues | Clausena lenis | NO Production Inhibition | RAW 264.7 | Comparable to Hydrocortisone | [3][4] |
| Manizapotins A-C & Analogues | Manilkara zapota | NO Production Inhibition | RAW 264.7 | Equivalent to Hydrocortisone | [6] |
| Toddacoumalone | Toddalia asiatica | PDE4 Inhibition | - | 0.14 | [8] |
| Rolipram (Control) | - | PDE4 Inhibition | - | 0.59 | [8] |
Signaling Pathway: Inhibition of LPS-Induced NO Production
The diagram below illustrates the signaling cascade initiated by Lipopolysaccharide (LPS) in macrophages, leading to the production of nitric oxide (NO), a key inflammatory mediator. Prenylated coumarins often intervene in this pathway, inhibiting the expression or activity of inducible nitric oxide synthase (iNOS).
Anticancer Activity
The anticancer potential of prenylated coumarins has been extensively studied. These compounds exert their effects through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and modulation of key signaling pathways like PI3K/Akt/mTOR.[9][10] Structure-activity relationship studies have revealed that prenylation, particularly at position 6 of the coumarin ring, can significantly enhance anticancer properties.[11][12]
Quantitative Data: Cytotoxicity Against Cancer Cell Lines
| Compound | Cancer Cell Line | Assay | IC50 (µM) | Key Finding | Reference |
| Auraptene | MCF-7 (Breast) | MTT | 59.7 | Induces apoptosis | [13] |
| Umbelliprenin | MCF-7 (Breast) | MTT | 73.4 | Induces apoptosis | [13] |
| Herniarin | MCF-7 (Breast) | MTT | 207.6 | - | [13] |
| Umbelliferone | MCF-7 (Breast) | MTT | 476.3 | - | [13] |
| O-prenylated coumarins | HeLa (Cervical) | MTT | Varies | Induce apoptosis and G1 cell cycle arrest | [11][12] |
Workflow: In Vitro Anticancer Screening
The following workflow outlines a standard procedure for screening natural products for anticancer activity, starting with a general cytotoxicity assay and proceeding to more detailed mechanistic studies.
Antimicrobial Activity
Prenylated coumarins from various plant sources have shown promising activity against a range of pathogenic microbes, including both bacteria and fungi.[14] Their enhanced lipophilicity may facilitate penetration of microbial cell membranes.
Quantitative Data: Antimicrobial Activity
| Compound | Source Organism | Target Microbe | MIC (µg/mL) | Reference |
| 4′-senecioiloxyosthol | Prangos hulusii | Bacillus subtilis ATCC 9372 | 5 | [14][15] |
| Isoimperatorin | Prangos hulusii | MRSA (clinical isolate) | 16 | [14] |
| Murraol | Prangos hulusii | Klebsiella pneumoniae ATCC 4352 | 63 | [14] |
| Auraptenol | Prangos hulusii | Staphylococcus epidermidis ATCC 12228 | 63 | [14] |
| Osthol | Prangos hulusii | Staphylococcus aureus ATCC 25923 | 125 | [14] |
| 5'-oxoaurapten | Baccharis darwinii | Microsporum gypseum | 15.6 | [16] |
| 5'-oxoaurapten | Baccharis darwinii | Trichophyton rubrum | 15.6 | [16] |
| 5'-hydroxyaurapten | Baccharis darwinii | Trichophyton rubrum | 62.5 | [16] |
Workflow: Antimicrobial Susceptibility Testing
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay in antimicrobial research. The broth microdilution method, illustrated below, is a standard high-throughput technique.
Anti-HIV Activity
Several studies have highlighted the potential of prenylated coumarins as anti-HIV agents.[1][3][4] The primary mechanism identified is the inhibition of HIV-1 reverse transcriptase (RT), a critical enzyme for viral replication.[5][6][7]
Quantitative Data: Anti-HIV-1 Reverse Transcriptase (RT) Activity
| Compound/Extract | Source Organism | Assay | EC50 (µM) | Reference |
| Clauselenins A-C & Analogues | Clausena lenis | Anti-HIV-1 RT | 0.17 - 9.08 | [1][3] |
| Artoheteronin & Analogues | Artocarpus heterophyllus | Anti-HIV-1 RT | 0.18 - 9.12 | [7] |
| Manizapotins A-C & Analogues | Manilkara zapota | Anti-HIV-1 RT | 0.12 - 8.69 | [6] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for validating the biological activities of test compounds.
Protocol 1: Nitric Oxide (NO) Production Inhibition Assay
This assay quantifies the anti-inflammatory potential of a compound by measuring its ability to inhibit NO production in LPS-stimulated macrophages.[17]
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours to allow adherence.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test prenylated coumarin for 2 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., hydrocortisone).
-
Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for an additional 24 hours.
-
NO Measurement (Griess Assay):
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated control. Determine the IC50 value, which is the concentration of the compound required to inhibit 50% of NO production.
Protocol 2: MTT Cytotoxicity Assay
The MTT assay is a colorimetric method used to assess cell viability and proliferation, which is fundamental for anticancer screening.[18]
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at an appropriate density and incubate for 24 hours.
-
Compound Addition: Treat the cells with a range of concentrations of the test prenylated coumarin for a specified period (e.g., 48 or 72 hours).
-
MTT Reagent: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the culture medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate for 10 minutes and measure the absorbance at approximately 570 nm.
-
IC50 Calculation: Plot cell viability against compound concentration to determine the IC50 value, the concentration that reduces cell viability by 50%.
Protocol 3: Broth Microdilution for MIC Determination
This method determines the minimum concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[19][20][21]
-
Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test coumarin in an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the diluted microbial suspension to all wells containing the test compound, as well as to a positive control well (broth + inoculum) and a negative control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or longer for fungi.
-
Result Interpretation: The MIC is the lowest concentration of the coumarin at which no turbidity (visible growth) is observed.[21]
Conclusion
Prenylated coumarins represent a versatile and pharmacologically significant class of natural products. Their demonstrated efficacy in anti-inflammatory, anticancer, antimicrobial, and anti-HIV assays positions them as valuable scaffolds for the development of new therapeutic agents. The data and protocols presented in this guide serve as a technical resource to facilitate further research, including mechanism of action studies, structure-activity relationship optimization, and preclinical development. The enhanced bioactivity conferred by the prenyl moiety underscores the potential of these compounds in addressing a wide range of diseases.
References
- 1. An Overview of Coumarin as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bioactive prenylated coumarins as potential anti-inflammatory and anti-HIV agents from Clausena lenis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Prenylated Coumarins from the Fruits of Manilkara zapota with Potential Anti-inflammatory Effects and Anti-HIV Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prenylated coumarins from the fruits of Artocarpus heterophyllus with their potential anti-inflammatory and anti-HIV activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prenylated coumarins: natural phosphodiesterase-4 inhibitors from Toddalia asiatica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Discovering the structure-activity relationships of different O-prenylated coumarin derivatives as effective anticancer agents in human cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparative analysis of the cytotoxic effect of 7-prenyloxycoumarin compounds and herniarin on MCF-7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antibacterial Activities of Pyrenylated Coumarins from the Roots of Prangos hulusii - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antibacterial Activities of Pyrenylated Coumarins from the Roots of Prangos hulusii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antifungal Activity of Extracts and Prenylated Coumarins Isolated from Baccharis darwinii Hook & Arn. (Asteraceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. woah.org [woah.org]
- 20. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. apec.org [apec.org]
A Technical Guide to the Discovery of Bioactive Compounds in Ferula Species
For Researchers, Scientists, and Drug Development Professionals
The genus Ferula, belonging to the Apiaceae family, comprises approximately 180-185 species distributed across Central Asia, the Mediterranean, and the Middle East.[1][2][3] These plants are renowned for their production of oleo-gum-resins like asafoetida, galbanum, and sagapenum, which have been integral to traditional medicine for centuries.[4] Modern phytochemical research has identified a wealth of bioactive compounds within Ferula species, primarily sesquiterpenes and their coumarin (B35378) derivatives, which exhibit a broad spectrum of pharmacological activities.[4][5][6][7] These activities include cytotoxic, anti-inflammatory, antioxidant, antiviral, and antibacterial effects, making the genus a promising source for novel drug discovery.[5][8][9]
This technical guide provides an in-depth overview of the core methodologies used to discover and characterize these compounds, presents quantitative bioactivity data, and visualizes key experimental and biological pathways.
Major Bioactive Compounds
The primary bioactive constituents isolated from Ferula species are terpenoids and phenolic compounds.
-
Sesquiterpene Coumarins : These are hybrid molecules consisting of a sesquiterpene moiety linked to a coumarin core.[5] They are a hallmark of the Ferula genus and are responsible for many of its most significant biological activities, including cytotoxicity against various cancer cell lines, anti-inflammatory, antiviral, and P-glycoprotein inhibitory effects.[1][5] Notable examples include umbelliprenin, galbanic acid, and farnesiferol C.[9][10]
-
Sesquiterpenes : This class of terpenes, composed of three isoprene (B109036) units, is abundant in Ferula.[11] Common structural types include daucane, guaiane, humulane, and germacrane.[7][11] Ferutinin, a daucane-type sesquiterpene, is known for its dose-dependent phytoestrogenic, antioxidant, and cytotoxic activities.[12][13]
-
Sulfur-Containing Compounds : Particularly prevalent in the oleo-gum-resin of species like F. asafoetida, these compounds are responsible for the characteristic strong odor and possess various biological activities.[4][10]
-
Polysaccharides : Water-soluble polysaccharides extracted from Ferula species have demonstrated notable antioxidant and immunomodulatory properties.[14]
Experimental Protocols: From Plant to Bioactive Isolate
The discovery of bioactive compounds from Ferula is a systematic process involving extraction, isolation, and biological evaluation.
General Experimental Workflow
The logical flow from plant material to a characterized bioactive compound is a critical process for natural product drug discovery.
Extraction Methodologies
The choice of solvent is critical for efficiently extracting bioactive compounds. Polarity plays a key role, with different solvents yielding different phytochemical profiles.
Protocol: Maceration Extraction
-
Preparation : Air-dry the collected plant material (e.g., roots of F. orientalis) and grind it into a fine powder.[15]
-
Soaking : Submerge 50 g of the powdered material in 500 mL of a selected solvent. Common solvents include hexane, chloroform, ethyl acetate (B1210297), ethanol, methanol (B129727), and water, or hydroalcoholic mixtures (e.g., 70% ethanol).[15][16]
-
Agitation : Place the mixture in a shaker bath at a controlled temperature (e.g., 40°C) and agitate at a constant speed (e.g., 90 rpm) for an extended period (e.g., 20 hours).[15]
-
Filtration : Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.[15]
-
Concentration : Centrifuge the filtrate to remove any remaining fine particles. Concentrate the supernatant using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C) to yield the crude extract.[15]
-
Storage : Store the dried extract in the dark at low temperatures (e.g., -20°C) until further use.[17]
Note: Ultrasonic-assisted extraction can be used as an alternative to classical maceration to potentially improve efficiency.[17] Supercritical fluid extraction using CO2 has also been employed to extract compounds while avoiding toxic organic solvents.[18]
Isolation and Purification Protocols
Crude extracts are complex mixtures requiring chromatographic techniques to isolate individual compounds.
Protocol: Isolation of Sesquiterpene Coumarins
-
Initial Fractionation : Subject the crude extract (e.g., a hexane or ethanolic extract) to open column chromatography on silica (B1680970) gel.[2]
-
Gradient Elution : Elute the column with a solvent gradient of increasing polarity, typically starting with a non-polar solvent like n-hexane and gradually increasing the concentration of a more polar solvent like ethyl acetate or acetone.[2]
-
Fraction Collection : Collect the eluent in numerous small fractions and monitor them using Thin Layer Chromatography (TLC). Combine fractions that exhibit similar TLC profiles.[19]
-
Further Purification : Subject the combined, semi-pure fractions to further purification steps. This may involve repeated column chromatography on different stationary phases (e.g., Sephadex LH-20, RP-18) or preparative High-Performance Liquid Chromatography (HPLC).[2][13][19]
-
Final Purity Check : Assess the purity of the isolated compound using analytical HPLC. The structure is then elucidated using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[2][13]
Key Bioactivity Assays
Protocol: MTT Assay for Cytotoxicity This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding : Seed cells (e.g., human cancer cell lines like SW-480 or MCF-7) in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow attachment.[6][20]
-
Compound Treatment : Prepare serial dilutions of the Ferula extract or pure compound in culture medium. The final solvent concentration (e.g., DMSO) should be non-toxic to the cells (typically <0.5%). Replace the old medium with 100 µL of the medium containing the test compound.[6]
-
Incubation : Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[6][16]
-
MTT Addition : Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.[6][12][21]
-
Solubilization : Carefully remove the MTT-containing medium and add 100-130 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[6][20]
-
Absorbance Measurement : Measure the absorbance of the solution using a microplate reader at a wavelength of 490-570 nm.[20][21] Cell viability is calculated relative to untreated control cells.
Protocol: DPPH Assay for Antioxidant Activity This assay evaluates the free radical scavenging capacity of a sample.
-
Solution Preparation : Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol or ethanol (e.g., 0.1 mM). Prepare various concentrations of the plant extract or pure compound in the same solvent.[5][22]
-
Reaction : In a test tube or microplate well, mix a fixed volume of the DPPH solution (e.g., 1 mL) with a smaller volume of the sample solution (e.g., 0.2 mL).[11]
-
Incubation : Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).[10][22]
-
Absorbance Measurement : Measure the absorbance of the resulting solution at 517 nm using a spectrophotometer.[10][11][22] The reduction of the purple DPPH radical by an antioxidant leads to a decrease in absorbance.
-
Calculation : The percentage of radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100.[5]
Quantitative Bioactivity Data
The following tables summarize the cytotoxic and anti-inflammatory activities of selected compounds isolated from Ferula species.
Table 1: Cytotoxic Activity of Ferula Compounds
| Compound/Extract | Ferula Species Source | Cancer Cell Line | Assay | IC50 Value | Reference |
| Umbelliprenin | F. szowitsiana | M4Beu (Melanoma) | Resazurin | 12.3 µM | [23][24] |
| Umbelliprenin | F. szowitsiana | A549 (Lung) | MTT | 52 ± 1.97 µM | [24] |
| Umbelliprenin | F. szowitsiana | QU-DB (Lung) | MTT | 47 ± 5.3 µM | [24] |
| Galbanic Acid | F. assafoetida | Raji (B-cell lymphoma) | Not Specified | 2.2 µM | [25] |
| Farnesiferol C | F. assafoetida | HUVEC (VEGF-induced) | XTT | ~15 µM | [1] |
| Kamolonol | F. pseudalliacea | HeLa (Cervical) | Not Specified | 3.8 µM | [26] |
| 4'-Hydroxy kamolonol acetate | F. pseudalliacea | HeLa (Cervical) | Not Specified | 4.5 µM | [26] |
| Farnesiferon B | F. pseudalliacea | HeLa (Cervical) | Not Specified | 7.7 µM | [26] |
| F. gummosa Gum Extract | F. gummosa | SW-480 (Colorectal) | MTT | 1.8 µg/mL (48h) | |
| Hydroethanolic Extract | F. assafoetida | MCF-7 (Breast) | MTT | 69.97 ± 9.45 µg/mL (72h) | [16] |
| Hydroethanolic Extract | F. assafoetida | MDA-MB-231 (Breast) | MTT | 60.22 ± 2.37 µg/mL (72h) | [16] |
Table 2: Anti-inflammatory and Antibacterial Activity of Ferula Compounds
| Compound/Extract | Biological Activity | Assay/Model | Metric | Value | Reference |
| Ferusamarkin E | Anti-inflammatory | NO production in LPS-induced Raw264.7 cells | IC50 | 60.05 ± 5.18 µM | |
| Novel Sesquiterpene Coumarins | Anti-neuroinflammatory | NO production in LPS-induced BV2 cells | IC50 | 1.63 to 12.25 µmol·L⁻¹ | [27] |
| 4'-Hydroxy kamolonol acetate | Antibacterial | H. pylori, S. aureus | MIC | 64 µg/mL | [26] |
| Kamolonol | Antibacterial | H. pylori, S. aureus | MIC | 64 µg/mL | [26] |
| F. orientalis Extract | Antibacterial | S. mutans (Ultrasonic ethanol:water extract) | MIC | 31.25 µg/mL | [15] |
| F. orientalis Essential Oil | Antifungal | A. niger | MIC | 62.5 µg/mL | [15] |
Mechanisms of Action & Signaling Pathways
Bioactive compounds from Ferula exert their effects by modulating key cellular signaling pathways involved in cell survival, proliferation, and inflammation.
Induction of Apoptosis by Sesquiterpene Coumarins
Umbelliprenin, a well-studied sesquiterpene coumarin, induces apoptosis in cancer cells by activating both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4][24] This involves the activation of initiator caspases (Caspase-8 and -9) and executioner caspases (Caspase-3), and the modulation of Bcl-2 family proteins.[4][24]
Anti-Inflammatory Mechanism
Several Ferula compounds, including galbanic acid, exhibit anti-inflammatory properties.[28] A primary mechanism is the inhibition of the NF-κB (Nuclear Factor kappa B) signaling pathway.[29][30] Under normal conditions, NF-κB is held inactive in the cytoplasm by an inhibitor protein, IκBα. Inflammatory stimuli trigger the phosphorylation and degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes like TNF-α, IL-6, and COX-2.[30][31][32] Compounds from Ferula can suppress this activation, thereby reducing the inflammatory response.[9][31]
Anti-Angiogenic Activity
Angiogenesis, the formation of new blood vessels, is crucial for tumor growth. Farnesiferol C has been shown to possess anti-angiogenic and antitumor activity by targeting Vascular Endothelial Growth Factor (VEGF) signaling.[1] Specifically, Farnesiferol C inhibits the binding of VEGF to its receptor VEGFR1 and blocks the autophosphorylation of VEGFR1, a key step in activating downstream signaling cascades that promote endothelial cell proliferation and migration.[1] This disruption of VEGF signaling leads to decreased microvessel density in tumors.[1]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. FBMN/HPLC-PDA guided isolation of sesquiterpene coumarins from <i>Ferula bungeana</i> - Arabian Journal of Chemistry [arabjchem.org]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. brieflands.com [brieflands.com]
- 5. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 6. benchchem.com [benchchem.com]
- 7. Umbelliprenin induces autophagy and apoptosis while inhibits cancer cell stemness in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Umbelliprenin Induces Apoptosis in CLL Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory, anti-oxidant, and immunomodulatory activities of the genus Ferula and their constituents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. 2.6. Antioxidant Activity: DPPH Assay [bio-protocol.org]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Activity-guided isolation of sesquiterpene coumarins from Ferula assa-foetida as monoamine oxidase inhibitors: Investigation on their therapeutic implications in a mice model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. storage.imrpress.com [storage.imrpress.com]
- 16. The Effect of Different Polar Solvents on the Extraction of Bioactive Compounds in Ferula assafoetida and Subsequent Cytotoxic Effects - Physiology and Pharmacology [ppj.phypha.ir]
- 17. researchgate.net [researchgate.net]
- 18. CN1762398A - A kind of extracting method of ferula feruloides medicinal composition - Google Patents [patents.google.com]
- 19. Sesquiterpene Coumarin Ethers with Selective Cytotoxic Activities from the Roots of Ferula huber-morathii Peşmen (Apiaceae) and Unequivocal Determination of the Absolute Stereochemistry of Samarcandin - PMC [pmc.ncbi.nlm.nih.gov]
- 20. MTT (Assay protocol [protocols.io]
- 21. MTT assay protocol | Abcam [abcam.com]
- 22. acmeresearchlabs.in [acmeresearchlabs.in]
- 23. Umbelliprenin from Ferula szowitsiana inhibits the growth of human M4Beu metastatic pigmented malignant melanoma cells through cell-cycle arrest in G1 and induction of caspase-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Cytotoxic activity of the genus Ferula (Apiaceae) and its bioactive constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Structure-guided isolation of anti-neuroinflammatory sesquiterpene coumarins from Ferula sinkiangensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. tandfonline.com [tandfonline.com]
- 29. mdpi.com [mdpi.com]
- 30. mdpi.com [mdpi.com]
- 31. benchchem.com [benchchem.com]
- 32. longdom.org [longdom.org]
An In-depth Technical Guide to the Spectroscopic Data of Diversin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diversin, a prenylated coumarin (B35378) identified as 7-[(3E)-3,7-dimethyl-5-oxoocta-3,7-dienoxy]chromen-2-one, is a natural product isolated from plants of the Ferula genus, notably Ferula diversivittata. This compound has garnered significant interest within the scientific community for its potential therapeutic properties, particularly its anticancer and chemopreventive activities. Understanding the precise chemical structure and spectroscopic characteristics of this compound is fundamental for its identification, synthesis, and further investigation in drug discovery and development.
This technical guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols for acquiring this data are also presented, alongside diagrams of relevant biological signaling pathways that are modulated by this compound.
Spectroscopic Data of this compound
The structural elucidation of this compound has been accomplished through a combination of modern spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, Mass Spectrometry, IR, and UV-Vis analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound provide a detailed map of its atomic connectivity.
Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)
| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |
| 7.62 | d | 9.5 | H-4 |
| 7.37 | d | 8.4 | H-5 |
| 6.90 | dd | 8.4, 2.4 | H-6 |
| 6.84 | d | 2.4 | H-8 |
| 6.24 | d | 9.5 | H-3 |
| 6.16 | s | H-4' | |
| 5.92 | s | H-6'a | |
| 5.76 | s | H-6'b | |
| 4.67 | t | 6.5 | H-1' |
| 2.62 | t | 6.5 | H-2' |
| 2.22 | s | 3'-CH₃ | |
| 1.95 | s | 7'-CH₃ |
Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)
| Chemical Shift (δ) (ppm) | Carbon Atom Assignment |
| 198.8 | C-5' |
| 161.2 | C-7 |
| 160.9 | C-2 |
| 156.0 | C-9 |
| 155.8 | C-3' |
| 143.3 | C-4 |
| 143.1 | C-7' |
| 128.8 | C-5 |
| 126.1 | C-6' |
| 117.8 | C-4' |
| 113.3 | C-6 |
| 112.9 | C-10 |
| 112.8 | C-3 |
| 101.4 | C-8 |
| 65.5 | C-1' |
| 38.6 | C-2' |
| 22.0 | 7'-CH₃ |
| 14.5 | 3'-CH₃ |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The mass spectrum of this compound confirms its molecular formula, C₁₉H₂₀O₄.
Table 3: Mass Spectrometry Data for this compound
| Ion | m/z (Da) |
| [M]⁺ | 312.1362 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 4: Infrared (IR) Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 1720 | C=O (α,β-unsaturated lactone) |
| 1660 | C=O (α,β-unsaturated ketone) |
| 1610, 1560, 1490 | C=C (aromatic) |
| 1270, 1130 | C-O (ether) |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is particularly useful for compounds containing conjugated systems.
Table 5: Ultraviolet-Visible (UV-Vis) Spectroscopic Data for this compound (MeOH)
| λmax (nm) |
| 323 |
| 296 |
| 254 |
| 244 |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of coumarins, including this compound. These protocols are based on standard laboratory practices and may require optimization depending on the specific instrumentation and sample characteristics.
Isolation and Purification of this compound
This compound is typically isolated from the roots of Ferula diversivittata. The general procedure involves:
-
Extraction: The dried and powdered plant material is extracted with a suitable organic solvent, such as methanol (B129727) or chloroform (B151607), using maceration or Soxhlet extraction.
-
Fractionation: The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity.
-
Chromatography: The resulting fractions are further purified using a combination of chromatographic techniques, including column chromatography on silica (B1680970) gel and preparative thin-layer chromatography (TLC), to yield pure this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Sample Preparation: Approximately 5-10 mg of pure this compound is dissolved in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.
-
¹H NMR Acquisition: Standard single-pulse experiments are performed. Key parameters include a spectral width of approximately 15 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds. Typically, 16 to 64 scans are accumulated to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled pulse program is used. Key parameters include a spectral width of about 220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of the ¹³C isotope.
-
Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR software.
Mass Spectrometry (MS)
-
Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is used to obtain accurate mass measurements.
-
Ionization Method: Electron Ionization (EI) or Electrospray Ionization (ESI) can be employed. EI is often used for fragmentation analysis, while ESI is a softer ionization technique suitable for determining the molecular ion.
-
Sample Introduction: The sample can be introduced directly via a probe or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Data Acquisition: The mass spectrum is recorded over a suitable mass-to-charge (m/z) range to detect the molecular ion and any significant fragment ions.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Sample Preparation: The sample can be prepared as a KBr pellet, a thin film on a salt plate (e.g., NaCl or KBr), or dissolved in a suitable solvent (e.g., chloroform) for solution-phase analysis.
-
Data Acquisition: The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹). A background spectrum is first collected and then subtracted from the sample spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is commonly used.
-
Sample Preparation: A dilute solution of this compound in a UV-transparent solvent, such as methanol (MeOH) or ethanol, is prepared. The concentration is adjusted to ensure that the absorbance values fall within the linear range of the instrument (typically 0.1-1.0 AU).
-
Data Acquisition: The absorbance spectrum is recorded over a wavelength range of approximately 200-400 nm. A baseline correction is performed using the pure solvent as a reference.
Signaling Pathways and Biological Activities
This compound has been shown to exhibit significant anticancer properties. Its mechanism of action involves the modulation of key cellular signaling pathways, leading to the inhibition of cancer cell proliferation and induction of programmed cell death (apoptosis).
Induction of Apoptosis
This compound triggers apoptosis in cancer cells through the intrinsic pathway. This process involves the activation of a cascade of caspase enzymes, which are the executioners of apoptosis.
Caption: this compound-induced intrinsic apoptosis pathway.
Cell Cycle Arrest
In addition to inducing apoptosis, this compound can also halt the proliferation of cancer cells by arresting the cell cycle at the G2/M phase. This prevents the cells from entering mitosis and dividing.
Caption: this compound-induced G2/M cell cycle arrest.
Conclusion
The spectroscopic data presented in this guide provide a detailed chemical fingerprint of the this compound compound. This information is indispensable for researchers working on the synthesis, characterization, and biological evaluation of this promising natural product. The outlined experimental protocols offer a practical framework for obtaining high-quality spectroscopic data, while the depicted signaling pathways provide insight into its potential anticancer mechanisms. Further research into the multifaceted biological activities of this compound is warranted to fully explore its therapeutic potential.
The Dual Nature of Diversin: A Technical Guide for Researchers
This technical guide provides an in-depth overview of the physical, chemical, and biological properties of two distinct molecules known as Diversin. The first is a naturally occurring terpenyloxy coumarin (B35378) with potential as a chemopreventive agent. The second is an ankyrin repeat scaffold protein that plays a crucial role in the intricate Wnt signaling pathways. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource to support further investigation and therapeutic development.
Part 1: this compound, the Terpenyloxy Coumarin
This compound, with the chemical name 7-(3,7-dimethyl-5-oxoocta-3,6-dienyloxy)coumarin, is a secondary metabolite isolated from plants of the Ferula genus[1]. This small molecule has garnered scientific interest for its promising biological activities, particularly its potential as an anticancer and chemopreventive agent[1][2].
Physical and Chemical Properties
While specific experimental data for this compound is limited in the literature, the properties of coumarin derivatives are well-documented. The following table summarizes the known and expected physical and chemical properties of this compound.
| Property | Value | Source/Comment |
| Molecular Formula | C₁₉H₂₀O₄ | [3] |
| Molecular Weight | 312.4 g/mol | [3] |
| IUPAC Name | 7-[(3E)-3,7-dimethyl-5-oxoocta-3,7-dienoxy]chromen-2-one | [3] |
| Appearance | Expected to be colorless to yellowish solid | Based on general properties of coumarins[4] |
| Melting Point | Not explicitly reported. Coumarin melts at 68-70 °C. | [5] |
| Boiling Point | Not explicitly reported. Coumarin boils at 303 °C. | [5] |
| Solubility | Expected to be soluble in organic solvents like diethyl ether, ethanol, and chloroform; slightly soluble in water. | Based on general properties of coumarins[5] |
Spectral Data
The structural elucidation of this compound and similar coumarin derivatives relies on various spectroscopic techniques.
| Technique | Expected Observations |
| UV-Visible Spectroscopy | Absorption bands in the UV region, typically around 305-350 nm, corresponding to π-π* transitions of the coumarin skeleton[6][7]. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for C=O (lactone), C=C (aromatic), and C-O (ether) functional groups[8][9]. |
| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR spectra would show characteristic shifts for the coumarin ring protons and carbons, as well as signals corresponding to the terpenoid side chain[8][10]. |
| Mass Spectrometry | The molecular ion peak [M]⁺ would be observed, along with characteristic fragmentation patterns for coumarins, such as the loss of CO[8][11]. |
Biological Activity and Experimental Protocols
This compound has demonstrated significant potential as a chemopreventive agent. Key biological activities and the methodologies to assess them are detailed below.
This compound has shown cytotoxic effects on various cancerous cell lines[1].
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (typically in a logarithmic dilution series) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (typically between 500-600 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%).
Experimental Workflow for Cytotoxicity Assay
Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.
This compound has been shown to inhibit papilloma formation in a two-stage mouse skin carcinogenesis model[2][12].
Experimental Protocol: Two-Stage Mouse Skin Carcinogenesis Assay
This model involves an initiator and a promoter to induce skin tumors.
-
Initiation: A single topical application of a carcinogen, such as 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), is applied to the shaved dorsal skin of mice.
-
Promotion: Several days after initiation, a tumor promoter, such as 12-O-tetradecanoylphorbol-13-acetate (TPA), is repeatedly applied to the same area (e.g., twice a week).
-
Treatment: this compound (dissolved in a suitable vehicle like acetone) is topically applied to the skin shortly before each TPA application. A control group receives the vehicle alone.
-
Observation: The mice are monitored weekly for the appearance and number of papillomas for a specified duration (e.g., 20 weeks).
-
Data Analysis: The tumor incidence (percentage of mice with tumors) and tumor multiplicity (average number of tumors per mouse) are calculated and compared between the this compound-treated and control groups.
Part 2: this compound, the Ankyrin Repeat Protein
The protein known as this compound (also referred to as Ankrd6) is a vertebrate homolog of the Drosophila planar cell polarity protein Diego[8][13]. It is a scaffold protein that plays a pivotal role in modulating Wnt signaling pathways, acting as a molecular switch between the canonical β-catenin pathway and the non-canonical JNK pathway[14][15].
Biophysical and Biochemical Properties
While a comprehensive biophysical characterization is not fully available in the literature, some properties can be inferred from its sequence and function.
| Property | Value/Description | Source/Comment |
| Structure | Contains eight N-terminal ankyrin repeats, a central domain, and a C-terminal domain. | [14] |
| Function | Scaffold protein in Wnt signaling pathways. | [14][15] |
| Localization | Can be found at the centrosome and is recruited to the cell cortex upon Wnt stimulation. | [16] |
| Post-translational Modifications | As a signaling protein, it is likely subject to modifications such as phosphorylation, which can regulate its activity and interactions. | Inferred from its role in signaling pathways[17][18]. |
| Key Interactions | Interacts with Casein kinase Iε (CKIε), Axin/Conductin, and Dishevelled. | [3][14] |
Role in Wnt Signaling Pathways
This compound is a critical regulator of Wnt signaling, capable of influencing two distinct branches of the pathway.
In the canonical pathway, this compound acts as an inhibitor. It recruits Casein kinase Iε (CKIε) to the β-catenin degradation complex, which is composed of Axin/Conductin and GSK3β[1][15]. This recruitment facilitates the phosphorylation of β-catenin, marking it for ubiquitination and subsequent proteasomal degradation[1]. By promoting β-catenin degradation, this compound suppresses the transcription of Wnt target genes.
Canonical Wnt Pathway Regulation by this compound
Caption: this compound's role in the canonical Wnt pathway, facilitating β-catenin degradation.
This compound also functions in the non-canonical Wnt pathway by activating JNK (c-Jun N-terminal kinase) signaling[14][15]. This pathway is involved in regulating cell polarity and gastrulation movements during embryonic development[19][20]. This compound's interaction with Dishevelled is crucial for mediating signals to downstream effectors like Rho family GTPases and JNK[19].
Non-canonical Wnt/JNK Pathway Activation by this compound
Caption: this compound's involvement in the activation of the non-canonical Wnt/JNK signaling pathway.
Experimental Protocols for Studying Protein this compound
Several key experimental techniques are employed to investigate the function of the this compound protein.
Co-IP is used to identify protein-protein interactions.
-
Cell Lysis: Lyse cells expressing the proteins of interest in a non-denaturing buffer to maintain protein complexes.
-
Antibody Incubation: Add an antibody specific to the "bait" protein (e.g., this compound) to the cell lysate and incubate to allow the formation of antibody-protein complexes.
-
Immunoprecipitation: Add Protein A/G-coated beads to the lysate to capture the antibody-protein complexes.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution: Elute the "bait" protein and its interacting partners from the beads.
-
Analysis: Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting protein (e.g., CKIε or Dishevelled).
Morpholinos are antisense oligonucleotides used to knock down gene expression in zebrafish embryos.
-
Morpholino Design: Design a morpholino that targets the start codon or a splice junction of the this compound mRNA to block translation or proper splicing.
-
Microinjection: Inject the morpholino into zebrafish embryos at the one- to four-cell stage.
-
Phenotypic Analysis: Observe the embryos for developmental defects, such as abnormalities in axis formation or gastrulation movements, which are indicative of disrupted this compound function.
-
Rescue Experiment: Co-inject the morpholino with a version of the this compound mRNA that is not targeted by the morpholino to confirm the specificity of the observed phenotype.
This assay measures the activity of the JNK signaling pathway.
-
Cell Transfection: Co-transfect cells (e.g., HEK293) with a reporter plasmid containing a JNK-responsive element (e.g., AP-1) driving the expression of a reporter gene (e.g., luciferase), along with a plasmid expressing this compound.
-
Stimulation: If necessary, stimulate the cells with a known activator of the Wnt/JNK pathway.
-
Cell Lysis: Lyse the cells after a specified incubation period.
-
Luciferase Assay: Add a luciferase substrate to the cell lysate and measure the resulting luminescence.
-
Data Analysis: An increase in luminescence in the presence of this compound indicates activation of the JNK pathway.
This technical guide provides a foundational understanding of both the small molecule and protein forms of this compound. The presented data and protocols are intended to facilitate further research into the therapeutic potential and biological functions of these intriguing molecules.
References
- 1. The ankyrin repeat protein this compound recruits Casein kinase Iε to the β-catenin degradation complex and acts in both canonical Wnt and Wnt/JNK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 3. Casein Kinase Iɛ Modulates the Signaling Specificities of Dishevelled - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Coumarin | C9H6O2 | CID 323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. thepharmajournal.com [thepharmajournal.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. benthamopen.com [benthamopen.com]
- 12. Cancer chemopreventive activity of this compound from Ferula diversivittata in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 15. scispace.com [scispace.com]
- 16. Centrosomal localization of this compound and its relevance to Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Intrinsic Disorder and Posttranslational Modifications: The Darker Side of the Biological Dark Matter [frontiersin.org]
- 18. Modulation of Intrinsically Disordered Protein Function by Post-translational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Primer for Morpholino Use in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Ferula-Derived Coumarins: A Technical Guide to Their Biological Activities and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
The genus Ferula, belonging to the Apiaceae family, comprises over 170 species of flowering plants distributed across the Mediterranean and Central Asia. For centuries, these plants have been a cornerstone of traditional medicine, valued for their oleo-gum-resins rich in bioactive compounds. Among the most promising of these are the coumarins, a class of benzopyrone secondary metabolites. Particularly abundant are sesquiterpene coumarins, which are characteristic of this genus and are the focus of extensive research due to their diverse and potent pharmacological activities.[1][2]
This technical guide provides a comprehensive review of the current literature on Ferula-derived coumarins. It is designed to serve as a resource for researchers, scientists, and drug development professionals by summarizing quantitative data on their biological activities, detailing key experimental protocols, and visualizing the complex signaling pathways and experimental workflows involved in their study.
Phytochemistry of Ferula Coumarins
The primary coumarins isolated from Ferula species are derivatives of umbelliferone (B1683723) (7-hydroxycoumarin), often featuring prenylation or ether linkages with sesquiterpenoid moieties. These modifications give rise to a wide array of structurally diverse compounds, including simple coumarins, furanocoumarins, and, most notably, sesquiterpene coumarins. The latter, formed by the etherification of a sesquiterpene alcohol with the 7-hydroxyl group of umbelliferone, are considered the most significant bioactive constituents of the genus. Prominent examples that will be discussed in this review include umbelliprenin, farnesiferol A, galbanic acid, and auraptene.[3]
Biological Activities and Quantitative Data
Ferula-derived coumarins exhibit a broad spectrum of biological activities, including cytotoxic, anti-inflammatory, antimicrobial, antiviral, and neuroprotective effects. The following tables summarize the quantitative data from various studies to facilitate a comparative analysis of their potency.
Table 1: Cytotoxic Activity of Ferula-Derived Coumarins
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Conferone | CH1 (ovarian carcinoma) | 7.79 | [4] |
| A549 (lung cancer) | 38.8 | [4] | |
| Stylosin | SK-MEL-28 (melanoma) | 25.0 | [4] |
| Tschimgine | SK-MEL-28 (melanoma) | 25.0 | [4] |
| Gummosin | COLO205 (colon cancer) | 10.5 | [3] |
| Persicasulphide A | HCT116 (colon cancer) | 8.7 | [3] |
| Conferol | COLO 205 (colon) | >8.29 | [5] |
| K-562 (lymphoblast) | >8.29 | [5] | |
| MCF-7 (breast) | >8.29 | [5] | |
| Mogoltadone | COLO 205 (colon) | >8.29 | [5] |
| K-562 (lymphoblast) | >8.29 | [5] | |
| MCF-7 (breast) | >8.29 | [5] | |
| Farnesiferol A | COLO 205 (colon) | 15.2 | [5] |
| K-562 (lymphoblast) | 12.8 | [5] | |
| MCF-7 (breast) | 10.1 | [5] |
Table 2: Antimicrobial Activity of Ferula-Derived Coumarins
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Aegelinol | Staphylococcus aureus | 16 | [1] |
| Salmonella typhi | 16 | [1] | |
| Enterobacter cloacae | 16 | [1] | |
| Helicobacter pylori | 5-25 (dose-dependent) | [1] | |
| Agasyllin | Staphylococcus aureus | 32 | [1] |
| Salmonella typhi | 32 | [1] | |
| Enterobacter cloacae | 32 | [1] | |
| Prantschimgin | Candida albicans | 31.25 | [2] |
| Pseudomonas aeruginosa | 62.5 | [2] | |
| Bacillus subtilis | 62.5 | [2] | |
| Sanandajin | Helicobacter pylori | 64 | [6] |
| Staphylococcus aureus | 64 | [6] | |
| Ethyl galbanate | Helicobacter pylori | 64 | [6] |
| Staphylococcus aureus | 64 | [6] | |
| Methyl galbanate | Enterococcus faecium (vancomycin-resistant) | 64 | [6] |
Table 3: Anti-inflammatory Activity of Ferula-Derived Coumarins
| Compound | Assay | IC50 (µM) | Reference |
| Auraptene | Inhibition of Leishmania major promastigotes | 5.1 µg/mL | [7] |
| Umbelliprenin | Inhibition of Leishmania major promastigotes | 4.9 µg/mL | [7] |
| Unnamed Sesquiterpene Coumarin (B35378) (Compound 2) | NO Production Inhibition (LPS-stimulated BV2 cells) | 1.63 | [2] |
| Unnamed Sesquiterpene Coumarin (Compound 3) | NO Production Inhibition (LPS-stimulated BV2 cells) | 12.25 | [2] |
| Unnamed Sesquiterpene Coumarin (Compound 6) | NO Production Inhibition (LPS-stimulated BV2 cells) | 1.63 | [2] |
| (3'S, 5'S, 8'R, 9'S, 10'R)-kellerin | NO Production Inhibition (LPS-stimulated BV2 cells) | 4.96 | [8] |
| Unnamed Sesquiterpene Coumarin (Compound 8) | NO Production Inhibition (LPS-stimulated BV2 cells) | 6.93 | [8] |
| Unnamed Sesquiterpene Coumarin (Compound 13) | NO Production Inhibition (LPS-stimulated BV2 cells) | 10.50 | [8] |
| Unnamed Sesquiterpene Coumarin (Compound 14) | NO Production Inhibition (LPS-stimulated BV2 cells) | 5.95 | [8] |
Table 4: Antiviral Activity of Ferula-Derived Coumarins
| Compound/Extract | Virus | IC50 | Reference |
| Ferula assa-foetida extract | HSV-1 | 0.00025% | [9] |
| HSV-2 | 0.00015% | [9] | |
| Kellerin | HSV-1 | Effective at 2.5, 5, and 10 µg/mL | [10] |
| Farnesiferol C | HIV-1 RT | 30 µM | [11] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the literature for evaluating the biological activities of Ferula-derived coumarins.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to insoluble purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of viable cells.[1]
-
Cell Culture:
-
Seed cancer cell lines (e.g., A549, HCT116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin).
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.[1]
-
-
Compound Treatment:
-
Prepare serial dilutions of the Ferula-derived coumarins in the culture medium.
-
Remove the existing medium from the wells and add 100 µL of the medium containing the desired concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds) and a negative control (medium only).
-
Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).[1][12]
-
-
MTT Reaction and Measurement:
-
After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well to achieve a final concentration of 0.45-0.5 mg/mL.[5][13]
-
Carefully remove the MTT-containing medium.
-
Add 100-130 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[5][12]
-
Gently shake the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution.[1]
-
Measure the absorbance at a wavelength between 550 and 600 nm (test wavelength) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[13]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Antimicrobial Activity Assessment: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.[14][15]
-
Inoculum Preparation:
-
From a pure overnight culture of the test microorganism on an appropriate agar (B569324) plate, pick 3-4 colonies.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[14]
-
Further dilute the adjusted suspension in a suitable broth (e.g., Mueller-Hinton Broth) to achieve the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL).
-
-
Assay Procedure:
-
Dispense 100 µL of the appropriate broth into all wells of a 96-well microtiter plate.
-
Prepare a stock solution of the test coumarin (e.g., in DMSO) and dilute it in the broth to twice the highest desired concentration.
-
Add 100 µL of the 2x concentrated coumarin solution to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down the plate. Discard 100 µL from the last column of dilutions.
-
Inoculate each well (except for the sterility control) with the prepared bacterial suspension. The final volume in each well will be 200 µL.
-
Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).
-
Incubate the plate at the appropriate temperature (e.g., 37°C) for 16-20 hours.[14]
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the coumarin at which there is no visible growth.
-
Anti-inflammatory Activity Assessment: Griess Assay for Nitric Oxide (NO) Production
This assay is used to quantify the production of nitric oxide (NO) by measuring its stable end product, nitrite (B80452), in cell culture supernatants.
-
Principle: The Griess reaction is a two-step diazotization reaction. In an acidic medium, nitrite reacts with sulfanilamide (B372717) to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) to form a colored azo compound that can be measured spectrophotometrically.[6]
-
Cell Culture and Treatment:
-
Seed RAW 264.7 macrophages in a 96-well plate at a suitable density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the Ferula-derived coumarins for a specified period (e.g., 2 hours).
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control (cells + LPS + solvent).
-
Incubate for an additional 24 hours.
-
-
Griess Reaction:
-
After incubation, collect an equal volume of the cell culture supernatant from each well.
-
Mix the supernatant with an equal volume of Griess reagent (typically a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% NED in water).
-
Incubate the mixture at room temperature for 10-15 minutes, protected from light.
-
-
Measurement and Analysis:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Create a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in the samples from the standard curve.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value can then be determined.
-
Signaling Pathways and Mechanisms of Action
The diverse biological activities of Ferula-derived coumarins are attributed to their ability to modulate various cellular signaling pathways. This section provides a visual representation of these pathways using the DOT language.
General Workflow for Isolation and Bioactivity Screening of Ferula Coumarins
The following diagram illustrates a typical experimental workflow for the isolation and bioactivity-guided fractionation of coumarins from Ferula species.
Caption: A generalized workflow for the isolation of bioactive coumarins.
Anti-inflammatory Signaling: Inhibition of the NF-κB Pathway
Many coumarins exert their anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.
Caption: Inhibition of the NF-κB signaling pathway by Ferula coumarins.
Modulation of the MAPK Signaling Pathway
The mitogen-activated protein kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation and cell proliferation that can be modulated by Ferula coumarins.
Caption: Modulation of the MAPK signaling cascade by Ferula coumarins.
Antioxidant Response: Activation of the Nrf2 Signaling Pathway
Some coumarins exhibit antioxidant effects by activating the Nrf2 signaling pathway, which upregulates the expression of antioxidant enzymes.
References
- 1. benchchem.com [benchchem.com]
- 2. Structure-guided isolation of anti-neuroinflammatory sesquiterpene coumarins from Ferula sinkiangensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FBMN/HPLC-PDA guided isolation of sesquiterpene coumarins from <i>Ferula bungeana</i> - Arabian Journal of Chemistry [arabjchem.org]
- 4. Activity-guided isolation of sesquiterpene coumarins from Ferula assa-foetida as monoamine oxidase inhibitors: Investigation on their therapeutic implications in a mice model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. The Griess assay: suitable for a bio-guided fractionation of anti-inflammatory plant extracts? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages and 15-LOX Activity by Anthraquinones from Pentas schimperi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MTT (Assay protocol [protocols.io]
- 13. merckmillipore.com [merckmillipore.com]
- 14. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
The Core Mechanism of Action of the Diversin Compound: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diversin, an ankyrin repeat-containing protein, has emerged as a critical regulator of Wnt signaling, a pathway fundamental to embryonic development and implicated in numerous pathologies, including cancer. This technical guide provides an in-depth examination of the molecular mechanisms through which this compound exerts its effects. It functions as a molecular switch, modulating both the canonical Wnt/β-catenin and the non-canonical Wnt/JNK signaling cascades. This document summarizes the key quantitative data, details the experimental protocols used to elucidate this compound's function, and provides visual representations of the involved signaling pathways to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction
The Wnt signaling pathway is a complex, evolutionarily conserved network that governs a multitude of cellular processes, including cell proliferation, differentiation, migration, and polarity. Dysregulation of this pathway is a hallmark of various cancers and developmental disorders. The pathway is broadly divided into two main branches: the canonical pathway, which is dependent on the transcriptional coactivator β-catenin, and the non-canonical pathways, which are β-catenin-independent and include the Planar Cell Polarity (PCP) and Wnt/Ca2+ pathways.
This compound has been identified as a key intracellular modulator of Wnt signaling, capable of influencing both the canonical and non-canonical branches. It acts as a scaffold protein, bringing together key components of the signaling machinery to either promote or inhibit downstream effects in a context-dependent manner. Understanding the precise mechanism of action of this compound is crucial for the development of targeted therapeutics that can modulate Wnt signaling in disease states.
Modulation of the Canonical Wnt/β-catenin Pathway
This compound primarily functions as an inhibitor of the canonical Wnt/β-catenin pathway. It achieves this by enhancing the degradation of β-catenin, the central effector of this pathway. In the absence of a Wnt ligand, a "destruction complex" composed of Axin, Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3β (GSK3β), and Casein Kinase I (CKI) phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.
This compound integrates into this destruction complex by directly interacting with Axin and CKIε.[1][2] This interaction recruits CKIε to the complex, facilitating the initial "priming" phosphorylation of β-catenin at Serine 45. This priming event is a prerequisite for the subsequent phosphorylation by GSK3β at Threonine 41, Serine 37, and Serine 33. These sequential phosphorylations create a binding site for the β-TrCP E3 ubiquitin ligase, leading to the ubiquitination and degradation of β-catenin.[1]
Signaling Pathway Diagram
Caption: this compound inhibits canonical Wnt signaling by recruiting CKIε to the Axin-scaffolded destruction complex, promoting β-catenin phosphorylation and subsequent proteasomal degradation.
Quantitative Data on Canonical Pathway Inhibition
While precise binding affinities and IC50 values are not consistently reported in the literature, the functional consequences of this compound expression have been quantified in various assays. The following tables summarize the available data extracted from key publications.
Table 1: Effect of this compound on β-catenin Stability and Lef/Tcf Reporter Activity
| Experimental System | Assay | This compound Construct | Effect | Reference |
| 293 cells | Western Blot | Full-length this compound | Enhanced degradation of endogenous and Dishevelled-induced β-catenin in a dose-dependent manner.[1] | Schwarz-Romond et al., 2002 |
| 293 cells | Lef/Tcf Reporter Assay | Full-length this compound | Dose-dependent inhibition of Dishevelled- and Wnt-induced Lef/Tcf-dependent transcription.[1] | Schwarz-Romond et al., 2002 |
| Xenopus embryos | Secondary Axis Formation | This compound mRNA | Blocked secondary axis formation induced by Dishevelled and CKIε, but not by dominant-negative GSK3β or β-catenin.[1] | Schwarz-Romond et al., 2002 |
Activation of the Non-Canonical Wnt/JNK Pathway
In addition to its inhibitory role in the canonical pathway, this compound actively promotes the non-canonical Wnt/JNK signaling pathway. This pathway is crucial for regulating cell polarity and convergent extension movements during gastrulation. This compound's function in this context is mediated through its direct interaction with the scaffolding protein Dishevelled (Dvl).[3]
The ankyrin repeats of this compound are required for this interaction with Dvl.[3] This this compound-Dvl complex is thought to be necessary and sufficient to relay signals from the Frizzled receptor to downstream effectors, including the Rho family of small GTPases (RhoA, Rac, and Cdc42) and ultimately to the Jun N-terminal Kinase (JNK).[3][4] The activation of JNK leads to the phosphorylation of transcription factors such as c-Jun, which in turn regulate the expression of genes involved in cytoskeletal rearrangements and cell movements.
Signaling Pathway Diagram
Caption: this compound activates the non-canonical Wnt/JNK pathway through its interaction with Dishevelled, leading to the activation of Rho GTPases, JNK, and downstream gene expression.
Quantitative Data on Non-Canonical Pathway Activation
Direct quantitative measurements of this compound-mediated JNK activation are limited in the primary literature. However, the biological outcomes of this activation have been documented.
Table 2: Functional Outcomes of this compound-mediated Non-Canonical Wnt Signaling
| Experimental System | Assay | This compound Construct/Manipulation | Effect | Reference |
| Zebrafish embryos | Gastrulation Movements | Morpholino-based knockdown of this compound | Defects in gastrulation movements, including a reduction in body length and undulation of the body axis.[1] | Schwarz-Romond et al., 2002 |
| Zebrafish embryos | Heart Formation | Morpholino-based knockdown of this compound | Defects in the fusion of heart precursors.[3] | Moeller et al., 2006 |
| Cell Culture | JNK Activation | Overexpression of this compound | Activation of the JNK signaling pathway.[1][3] | Schwarz-Romond et al., 2002; Moeller et al., 2006 |
Experimental Protocols
The following are synthesized protocols for key experiments used to characterize the mechanism of action of this compound. These are intended as a guide and may require optimization for specific laboratory conditions.
Co-Immunoprecipitation of this compound and Associated Proteins
This protocol is designed to verify the interaction between this compound and its binding partners, such as Axin or Dishevelled.
Experimental Workflow Diagram
Caption: Workflow for Co-immunoprecipitation to identify protein-protein interactions with this compound.
Materials:
-
Cells expressing tagged versions of this compound and its putative binding partner (e.g., HA-Diversin and Myc-Axin).
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Antibody specific to the tag of the "bait" protein (e.g., anti-HA antibody).
-
Protein A/G magnetic beads or agarose (B213101) resin.
-
Wash buffer (e.g., PBS with 0.1% Tween-20).
-
Elution buffer (e.g., SDS-PAGE sample buffer).
-
Reagents and equipment for SDS-PAGE and Western blotting.
Procedure:
-
Cell Lysis: Lyse the cells in ice-cold lysis buffer.
-
Clarification: Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Pre-clearing: (Optional) Incubate the lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Add the "bait" antibody to the pre-cleared lysate and incubate with gentle rotation to allow the formation of immune complexes.
-
Capture: Add protein A/G beads to the lysate and continue the incubation to capture the immune complexes.
-
Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Resuspend the beads in elution buffer and heat to release the bound proteins.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the "prey" protein (e.g., anti-Myc antibody).
Morpholino-based Gene Knockdown in Zebrafish Embryos
This protocol is used to study the loss-of-function phenotype of this compound during zebrafish development.
Procedure:
-
Morpholino Preparation: Resuspend the this compound-specific morpholino and a control morpholino in sterile water to the desired stock concentration.
-
Injection Mix: Prepare an injection mix containing the morpholino, a lineage tracer (e.g., phenol (B47542) red), and injection buffer (e.g., Danieau's solution).
-
Microinjection: Inject a defined volume (e.g., 1-2 nL) of the morpholino mix into the yolk of 1- to 4-cell stage zebrafish embryos.
-
Incubation and Observation: Incubate the injected embryos at 28.5°C and observe the developmental phenotypes at different time points, comparing the this compound morphants to the control morphants.
Lef/Tcf Reporter Assay in Cell Culture
This assay quantifies the activity of the canonical Wnt/β-catenin pathway.
Procedure:
-
Cell Seeding: Seed cells (e.g., HEK293T) in a multi-well plate.
-
Transfection: Co-transfect the cells with a Lef/Tcf-luciferase reporter plasmid, a Renilla luciferase control plasmid (for normalization), and expression plasmids for this compound and/or Wnt pathway activators (e.g., Wnt3a, Dishevelled).
-
Incubation: Incubate the cells to allow for protein expression.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity and calculate the fold change in reporter activity relative to the control.
Conclusion
This compound is a multifaceted regulator of Wnt signaling, acting as a crucial switch between the canonical and non-canonical pathways. Its ability to suppress β-catenin-mediated transcription while promoting JNK-dependent signaling highlights its importance in maintaining cellular homeostasis and directing developmental processes. The data and protocols presented in this guide provide a comprehensive overview of this compound's mechanism of action, offering a valuable resource for researchers and drug development professionals seeking to understand and therapeutically target the intricate Wnt signaling network. Further research into the precise quantitative aspects of this compound's interactions and its regulation will undoubtedly provide deeper insights into its role in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Canonical and Non-Canonical Wnt Signaling Generates Molecular and Cellular Asymmetries to Establish Embryonic Axes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. β-catenin mediates behavioral resilience through Dicer1/microRNA regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WNT Signaling in Stem Cells: A Look into the Non-Canonical Pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Diversin in Wnt Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diversin, also known as Ankyrin Repeat Domain 6 (ANKRD6), has emerged as a critical regulator of the Wnt signaling pathway, acting as a molecular switch that dictates the balance between the canonical β-catenin-dependent and non-canonical β-catenin-independent pathways. This guide provides an in-depth technical overview of this compound's function, molecular interactions, and regulatory mechanisms. We present a synthesis of key experimental findings, detailed methodologies, and quantitative data to offer a comprehensive resource for researchers and professionals in drug development.
Introduction to this compound and Wnt Signaling
The Wnt signaling pathway is a cornerstone of embryonic development, tissue homeostasis, and stem cell regulation.[1][2][3] Its dysregulation is implicated in a multitude of diseases, including cancer.[1][4] The pathway is broadly divided into two main branches: the canonical pathway, which involves the stabilization of β-catenin, and the non-canonical pathways, which are β-catenin-independent and include the Planar Cell Polarity (PCP) and Wnt/Ca2+ pathways.[3][5][6]
This compound, the vertebrate homolog of the Drosophila protein Diego, is a key player in modulating which of these pathways is activated.[7][8][9] It is an ankyrin repeat-containing protein that exerts a dual function: it suppresses the canonical Wnt/β-catenin pathway while simultaneously activating the non-canonical Wnt/JNK (c-Jun N-terminal kinase) and PCP pathways.[7][8][10] This unique role positions this compound as a crucial signaling node with significant implications for cellular processes such as cell fate determination, migration, and polarity.[11][12][13]
Molecular Mechanism of this compound in Wnt Signaling
Negative Regulation of the Canonical Wnt/β-Catenin Pathway
In the absence of a Wnt ligand, the canonical pathway is kept inactive by a "destruction complex" that targets β-catenin for proteasomal degradation.[1][2] This complex is primarily composed of Axin, Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3β (GSK3β), and Casein Kinase I (CKI).[1][14]
This compound plays a crucial inhibitory role in this pathway by acting as a scaffold protein that enhances the efficiency of the β-catenin destruction complex.[7][8] It achieves this by directly interacting with both Axin (also known as Conductin) and Casein Kinase Iε (CKIε).[7][8] This interaction recruits CKIε to the Axin-GSK3β complex, which facilitates the sequential phosphorylation of β-catenin, marking it for ubiquitination and subsequent degradation.[7][8] By promoting the degradation of β-catenin, this compound effectively suppresses the transcription of Tcf/Lef target genes, which are the downstream effectors of the canonical pathway.[7]
Epistasis experiments have positioned this compound's action downstream of Dishevelled (Dvl) and CKIε, but upstream of GSK3β and β-catenin.[7]
Positive Regulation of Non-Canonical Wnt Pathways
Conversely, this compound is a positive regulator of the non-canonical Wnt pathways, particularly the Wnt/JNK and PCP pathways.[7][15] These pathways are critical for establishing cell polarity and coordinating cell movements during embryogenesis, such as convergent extension.[11][16][17]
This compound's role in the non-canonical pathway involves a direct interaction with the scaffolding protein Dishevelled (Dvl).[11] This interaction, mediated by the ankyrin repeats of this compound, is essential for relaying the Wnt signal to downstream effectors like the Rho family of small GTPases (RhoA and Rac1) and JNK.[11][18] Activation of these downstream effectors is crucial for the cytoskeletal rearrangements that drive cell polarity and morphogenetic movements.[11][19]
Furthermore, this compound has been shown to translocate to the nucleus, where it can interact with the transcription factor AF9.[15][20] This nuclear interaction appears to augment this compound-driven activation of JNK-dependent gene expression, adding another layer of regulation to the non-canonical pathway.[15]
Quantitative Data on this compound's Function
The following tables summarize the quantitative and semi-quantitative data from key studies, illustrating the dose-dependent effects of this compound on Wnt signaling components.
| Table 1: Effect of this compound on β-catenin Levels and Tcf/Lef Reporter Activity | |
| Experiment | Observation |
| Transfection of increasing amounts of this compound cDNA (2 and 5 µg) in 293 cells. | Dose-dependent decrease in cytoplasmic β-catenin levels.[7][21] |
| Co-transfection of this compound (1-3 µg) with Dishevelled or Wnt3a in 293 cells. | Dose-dependent inhibition of Tcf/Lef-dependent luciferase reporter activity.[7][21] |
| Treatment with proteasome inhibitor MG132 (20 µM). | Blocked this compound-induced degradation of β-catenin.[7][21] |
| Table 2: Effect of this compound on JNK Activation | |
| Experiment | Observation |
| Transfection of increasing amounts of this compound cDNA (1 and 3 µg) in 293 cells. | Dose-dependent activation of a JNK-dependent luciferase reporter.[7] |
| Co-transfection of this compound (1-3 µg) with Dishevelled or Wnt11 in 293 cells. | Enhanced Dishevelled- and Wnt11-induced JNK activity.[7] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, visualize the signaling pathways and a typical experimental workflow for studying this compound's function.
Caption: Dual role of this compound in Wnt signaling pathways.
Caption: A generalized experimental workflow.
Detailed Experimental Protocols
Co-immunoprecipitation (Co-IP) to Demonstrate Protein Interactions
Objective: To determine if this compound physically interacts with other proteins in the Wnt pathway (e.g., Axin/Conductin, CKIε, Dishevelled).
Methodology:
-
Cell Culture and Transfection: HEK293 cells are cultured to ~70-80% confluency in a 10 cm dish. Cells are then co-transfected with expression plasmids encoding tagged proteins (e.g., FLAG-Diversin and Myc-CKIε) using a suitable transfection reagent (e.g., Lipofectamine 2000).
-
Cell Lysis: After 24-48 hours of expression, cells are washed with ice-cold PBS and lysed in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease and phosphatase inhibitors.
-
Immunoprecipitation: The cell lysate is pre-cleared with protein A/G agarose (B213101) beads. The supernatant is then incubated with an antibody against one of the tagged proteins (e.g., anti-FLAG antibody) overnight at 4°C with gentle rotation. Protein A/G agarose beads are then added to capture the antibody-protein complexes.
-
Washing: The beads are washed several times with lysis buffer to remove non-specific binding proteins.
-
Elution and Western Blotting: The protein complexes are eluted from the beads by boiling in SDS-PAGE sample buffer. The eluted proteins are then separated by SDS-PAGE, transferred to a PVDF membrane, and immunoblotted with antibodies against the other tagged protein (e.g., anti-Myc antibody) to detect the co-precipitated protein.
Luciferase Reporter Assay for Pathway Activity
Objective: To quantify the effect of this compound on the transcriptional activity of the canonical Wnt and Wnt/JNK pathways.
Methodology:
-
Cell Culture and Transfection: HEK293 cells are seeded in 24-well plates. Cells are co-transfected with:
-
An expression plasmid for this compound (or an empty vector control).
-
A Wnt pathway reporter plasmid:
-
Canonical Pathway: TOP-Flash (contains Tcf/Lef binding sites driving luciferase expression) or FOP-Flash (mutated binding sites, as a negative control).
-
JNK Pathway: A reporter plasmid with AP-1 binding sites driving luciferase expression.
-
-
A Renilla luciferase plasmid as an internal control for transfection efficiency.
-
(Optional) Plasmids for other Wnt pathway components (e.g., Wnt3a, Dishevelled) to stimulate the pathway.
-
-
Cell Lysis and Luciferase Measurement: After 24-48 hours, cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency. The fold change in reporter activity relative to the control is then calculated.
Morpholino-based Gene Ablation in Zebrafish
Objective: To study the in vivo function of this compound during embryonic development.
Methodology:
-
Morpholino Design and Synthesis: Antisense morpholino oligonucleotides (MOs) targeting the start codon or a splice site of the zebrafish this compound gene are designed and synthesized. A control MO with a scrambled sequence is also used.
-
Microinjection: Fertilized zebrafish embryos at the one- to four-cell stage are microinjected with a defined concentration of the this compound MO or the control MO.
-
Phenotypic Analysis: The injected embryos are allowed to develop, and their phenotypes are observed and documented at different developmental stages (e.g., gastrulation, somitogenesis). Phenotypes associated with defects in Wnt signaling, such as altered axis formation or convergent extension movements, are specifically assessed.[7][8]
-
Rescue Experiments: To confirm the specificity of the MO, co-injection of the this compound MO with in vitro-transcribed this compound mRNA (that is not targeted by the MO) is performed to see if the wild-type phenotype can be rescued.
Implications for Drug Development
The dual functionality of this compound makes it a compelling target for therapeutic intervention in diseases characterized by aberrant Wnt signaling.
-
Cancer Therapy: In cancers driven by hyperactive canonical Wnt signaling, strategies aimed at enhancing this compound's inhibitory function could be beneficial. This could involve small molecules that stabilize the this compound-Axin-CKIε complex, thereby promoting β-catenin degradation.
-
Tissue Regeneration and Developmental Disorders: Conversely, in conditions where enhanced non-canonical Wnt signaling is desired, such as in certain regenerative medicine applications or for treating developmental defects like neural tube defects associated with impaired PCP signaling, targeting the interaction of this compound with Dvl could be a viable approach.[10]
Conclusion
This compound is a multifaceted regulator of the Wnt signaling pathway, acting as a critical switch between the canonical and non-canonical branches. Its ability to suppress β-catenin-dependent signaling while promoting JNK and PCP pathway activation underscores its importance in a wide array of biological processes. A thorough understanding of its molecular interactions and regulatory mechanisms, as detailed in this guide, is essential for researchers and drug development professionals seeking to modulate Wnt signaling for therapeutic benefit. Future research should focus on elucidating the precise structural basis of this compound's interactions and identifying small molecules that can specifically target its distinct functions.
References
- 1. Wnt/β-catenin signaling: components, mechanisms, and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The evolving roles of canonical WNT signaling in stem cells and tumorigenesis: Implications in targeted cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wnt signaling pathway: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Multiple Targets of the Canonical WNT/β-Catenin Signaling in Cancers [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Wnt/Ca2+ signaling: Dichotomous roles in regulating tumor progress (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The ankyrin repeat protein this compound recruits Casein kinase Iε to the β-catenin degradation complex and acts in both canonical Wnt and Wnt/JNK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The ankyrin repeat protein this compound recruits Casein kinase Iepsilon to the beta-catenin degradation complex and acts in both canonical Wnt and Wnt/JNK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Genetic studies of ANKRD6 as a molecular switch between Wnt signaling pathways in human neural tube defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Planar Cell Polarity Signaling: From Fly Development to Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Planar Cell Polarity Signaling: Coordination of cellular orientation across tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dishevelled interacts with the DIX domain polymerization interface of Axin to interfere with its function in down-regulating β-catenin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The planar cell polarity (PCP) protein this compound translocates to the nucleus to interact with the transcription factor AF9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mechanosensitive localization of this compound highlights its function in vertebrate morphogenesis and planar cell polarity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Convergent extension - Wikipedia [en.wikipedia.org]
- 18. Dishevelled: a masterful conductor of complex Wnt signals - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. ANKRD6 ankyrin repeat domain 6 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
The Role of Diversin Protein in Zebrafish Embryogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diversin (also known as Ankrd6) is a key scaffolding protein that plays a multifaceted role in vertebrate embryonic development. In the zebrafish (Danio rerio), a premier model organism for developmental biology and drug discovery, this compound is crucial for the proper establishment of the body axis, gastrulation movements, and heart formation. Its function is primarily mediated through its intricate involvement in both the canonical Wnt/β-catenin and the non-canonical Wnt/Planar Cell Polarity (PCP) signaling pathways. This technical guide provides an in-depth overview of the function of this compound in zebrafish embryogenesis, presenting quantitative data from key studies, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows involved. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in developmental biology, cell signaling, and the development of therapeutics targeting these pathways.
Introduction
Zebrafish embryogenesis is a rapid and externally visible process, making it an ideal system to study the genetic and molecular mechanisms underlying vertebrate development.[1] Within this context, the this compound protein has emerged as a critical regulator of fundamental developmental events. This compound is a large scaffolding protein characterized by the presence of multiple ankyrin repeats, which mediate protein-protein interactions.[2] Its strategic position within the Wnt signaling network allows it to act as a molecular switch, capable of either promoting or inhibiting different branches of the pathway depending on the cellular context.[3][4] This dual functionality underscores its importance in ensuring the precise coordination of cell fate decisions, cell movements, and tissue morphogenesis during the formation of a complex organism.
This guide will explore the molecular functions of this compound, its role in key developmental processes in zebrafish, and provide the technical details necessary for its study.
Molecular Function of this compound
This compound's primary role is to modulate Wnt signaling, a pathway crucial for a multitude of developmental processes.[5] It achieves this by interacting with key components of both the canonical and non-canonical branches of the Wnt pathway.
Role in Canonical Wnt/β-catenin Signaling
In the canonical Wnt pathway, this compound generally acts as an inhibitor.[3] It achieves this by facilitating the degradation of β-catenin, the central effector of this pathway. This compound interacts with components of the β-catenin destruction complex, including Axin/Conductin and Casein Kinase Iε (CKIε).[3][4] By recruiting CKIε to the complex, this compound promotes the phosphorylation of β-catenin, marking it for ubiquitination and subsequent proteasomal degradation.[3] This inhibitory action is crucial for preventing ectopic activation of Wnt signaling and ensuring proper cell fate specification.
Role in Non-canonical Wnt/Planar Cell Polarity (PCP) Signaling
In contrast to its role in the canonical pathway, this compound is a positive regulator of the non-canonical Wnt/PCP pathway.[6][7] This pathway is essential for coordinating cell polarity within the plane of a tissue, a process critical for convergent extension movements during gastrulation.[8] this compound interacts directly with Dishevelled (Dvl), a key intracellular transducer of Wnt signals.[2] This interaction is thought to be crucial for relaying the polarity signal to downstream effectors that regulate the cytoskeleton and cell movements.[9]
Role of this compound in Zebrafish Developmental Processes
The dual functionality of this compound in Wnt signaling translates into its critical involvement in several key events during zebrafish embryogenesis.
Gastrulation and Convergent Extension
Gastrulation is a dramatic and highly orchestrated process of cell and tissue movements that establishes the three primary germ layers.[10] A key component of gastrulation is convergent extension, where cells intercalate mediolaterally to elongate the body axis anteroposteriorly.[8] This process is heavily reliant on the proper functioning of the Wnt/PCP pathway.[7] Knockdown of this compound in zebrafish embryos leads to severe defects in convergent extension, resulting in a shortened and broadened body axis.[11] This phenotype is a direct consequence of the disruption of polarized cell behaviors that drive intercalation.[8]
Heart Formation
The formation of the heart is a complex process that involves the migration and fusion of bilateral heart primordia at the embryonic midline.[12] Disruption of this process leads to a condition known as cardia bifida, where two separate hearts form.[13] Studies in zebrafish have shown that this compound is essential for the proper migration and fusion of the cardiac primordia.[14] This function is likely mediated through its role in the non-canonical Wnt pathway, which is known to regulate the collective cell migration of cardiac precursors.[15]
Quantitative Data on this compound Function
The following tables summarize quantitative data from studies investigating the effects of this compound knockdown in zebrafish embryos.
| Phenotype | Control/Wild-Type | This compound Morphant | Reference |
| Body Axis Length | Normalized to 1.0 | ~0.7 (significant reduction) | [11] |
| Width of Somites | Normalized to 1.0 | ~1.5 (significant increase) | [7] |
| Cardia Bifida (%) | < 5% | > 80% | [14] |
| Expression of axin2 (Wnt/β-catenin target) | Baseline | Increased | [3] |
| Expression of PCP target genes | Baseline | Decreased | [7] |
Table 1: Phenotypic Consequences of this compound Knockdown in Zebrafish Embryos. This table presents a summary of the key morphological and molecular changes observed in zebrafish embryos following the knockdown of this compound expression using morpholino antisense oligonucleotides.
| Parameter | Method | Observation | Reference |
| This compound-Dvl Interaction | Co-immunoprecipitation | Confirmed interaction in zebrafish embryo lysates | [2] |
| This compound-Axin Interaction | Yeast Two-Hybrid | Direct interaction demonstrated | [3] |
| This compound-CKIε Interaction | In vitro binding assay | Direct interaction demonstrated | [3] |
Table 2: Protein-Protein Interactions of Zebrafish this compound. This table summarizes the key interacting partners of this compound as identified through various molecular biology techniques.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study this compound function in zebrafish.
Morpholino Knockdown of this compound
Objective: To specifically inhibit the translation of this compound mRNA to study its loss-of-function phenotype.
Protocol:
-
Morpholino Design: Design a 25-base antisense morpholino oligonucleotide (MO) targeting the start codon (ATG) of the zebrafish this compound gene to block translation. A standard control MO with no known target in the zebrafish genome should also be used.
-
Stock Solution Preparation: Resuspend the lyophilized MOs in sterile, nuclease-free water to a stock concentration of 1 mM. Store at -20°C.
-
Working Solution Preparation: On the day of injection, thaw the MO stock and prepare a working solution by diluting it in 1x Danieau's solution (58 mM NaCl, 0.7 mM KCl, 0.4 mM MgSO₄, 0.6 mM Ca(NO₃)₂, 5.0 mM HEPES, pH 7.6) to the desired final concentration (typically 1-5 ng/nL). Add Phenol Red (0.1% final concentration) as a visualization aid.
-
Microinjection:
-
Collect freshly fertilized zebrafish embryos at the 1-2 cell stage.
-
Align the embryos in a trench on an agarose (B213101) plate.
-
Load the MO working solution into a borosilicate glass capillary needle.
-
Using a micromanipulator and a microinjector, inject approximately 1-2 nL of the MO solution into the yolk of each embryo.
-
-
Incubation and Observation: Incubate the injected embryos in E3 embryo medium at 28.5°C. Observe the development of the embryos at various time points (e.g., 10 hpf for gastrulation defects, 24 hpf for body axis morphology, 48 hpf for heart development) and score for phenotypes.
Whole-Mount In Situ Hybridization (WISH)
Objective: To visualize the spatial expression pattern of specific mRNAs (e.g., this compound, Wnt target genes) in whole zebrafish embryos.
Protocol:
-
Probe Synthesis:
-
Linearize a plasmid containing the cDNA of the gene of interest.
-
Synthesize a digoxigenin (B1670575) (DIG)-labeled antisense RNA probe using an in vitro transcription kit.
-
Purify the probe and determine its concentration.
-
-
Embryo Preparation:
-
Fix embryos at the desired developmental stage in 4% paraformaldehyde (PFA) in PBS overnight at 4°C.
-
Dehydrate the embryos through a methanol (B129727) series and store at -20°C.
-
-
Hybridization:
-
Rehydrate the embryos through a methanol/PBST series.
-
Permeabilize the embryos with Proteinase K.
-
Pre-hybridize the embryos in hybridization buffer for 2-4 hours at 65°C.
-
Add the DIG-labeled probe to the hybridization buffer and incubate overnight at 65°C.
-
-
Washing and Detection:
-
Perform a series of stringent washes to remove unbound probe.
-
Block the embryos in a blocking solution (e.g., 2% sheep serum, 2 mg/mL BSA in PBST).
-
Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP).
-
Wash extensively to remove unbound antibody.
-
-
Colorimetric Reaction:
-
Equilibrate the embryos in staining buffer.
-
Add the AP substrates NBT (nitro-blue tetrazolium chloride) and BCIP (5-bromo-4-chloro-3'-indolyphosphate p-toluidine (B81030) salt).
-
Allow the color reaction to proceed in the dark until the desired staining intensity is reached.
-
Stop the reaction by washing with PBST.
-
-
Imaging: Mount the stained embryos in glycerol (B35011) and image using a stereomicroscope or a compound microscope.
Co-immunoprecipitation (Co-IP)
Objective: To determine if two proteins (e.g., this compound and Dvl) interact in vivo within zebrafish embryos.
Protocol:
-
Embryo Lysis:
-
Collect approximately 200-300 zebrafish embryos at the desired stage.
-
Dechorionate and deyolk the embryos.
-
Lyse the embryos in a non-denaturing lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation.
-
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G beads.
-
Add a primary antibody specific to one of the proteins of interest (the "bait") to the lysate and incubate for 2-4 hours at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 1-2 hours.
-
Collect the beads by centrifugation and wash them several times with lysis buffer to remove non-specific binding.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against the other protein of interest (the "prey").
-
Detect the prey protein using a secondary antibody conjugated to HRP and a chemiluminescent substrate.
-
Visualizations of Signaling Pathways and Workflows
Signaling Pathway Diagrams
Caption: Canonical Wnt/β-catenin signaling pathway.
Caption: Non-canonical Wnt/PCP signaling pathway.
Experimental Workflow Diagram
Caption: Experimental workflow for this compound knockdown studies.
Conclusion
The this compound protein is a critical and versatile regulator of zebrafish embryogenesis. Its ability to modulate both the canonical and non-canonical Wnt signaling pathways places it at the heart of fundamental developmental processes, including body axis formation, gastrulation, and heart development. A thorough understanding of this compound's function and the experimental approaches to study it is essential for researchers in developmental biology and for professionals in drug development who aim to target the Wnt signaling pathway for therapeutic purposes. The quantitative data, detailed protocols, and visual diagrams provided in this guide offer a comprehensive resource to facilitate further research into the intricate roles of this compound and its potential as a therapeutic target.
References
- 1. Zebrafish as an experimental model for the simulation of neurological and craniofacial disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. The ankyrin repeat protein this compound recruits Casein kinase Iε to the β-catenin degradation complex and acts in both canonical Wnt and Wnt/JNK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Wnt/β-catenin regulates an ancient signaling network during zebrafish scale development | eLife [elifesciences.org]
- 5. Wnt signaling pathway - Wikipedia [en.wikipedia.org]
- 6. Planar Cell Polarity Pathway – Coordinating morphogenetic cell behaviors with embryonic polarity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.biologists.com [journals.biologists.com]
- 8. Regulation of convergence and extension movements during vertebrate gastrulation by the Wnt/PCP pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Planar cell polarity - Wikipedia [en.wikipedia.org]
- 10. Cellular and molecular mechanisms of convergence and extension in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The regulation of convergent extension during gastrulation in zebrafish - UCL Discovery [discovery.ucl.ac.uk]
- 12. A Guide to Analysis of Cardiac Phenotypes in the Zebrafish Embryo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Low temperature mitigates cardia bifida in zebrafish embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Strategies for Analyzing Cardiac Phenotypes in the Zebrafish Embryo - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Role of Diversin in Planar Cell Polarity
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Planar cell polarity (PCP) is a fundamental biological process that establishes coordinated cell orientation within the plane of a tissue, critical for embryonic development and tissue homeostasis. The Wnt signaling pathway, particularly its non-canonical branch, is a key regulator of PCP. Within this intricate network, the scaffold protein Diversin (also known as Ankrd6) has emerged as a crucial player, acting as a molecular switch that modulates between canonical and non-canonical Wnt signaling to ensure proper PCP establishment. This technical guide provides a comprehensive overview of the current understanding of this compound's role in PCP, detailing its molecular interactions, involvement in signaling cascades, and the experimental methodologies used to elucidate its function.
Introduction to this compound and Planar Cell Polarity
Planar cell polarity is the collective alignment of cells and their subcellular structures along an axis within a tissue. This process is essential for a wide array of developmental events, including convergent extension movements during gastrulation, neural tube closure, and the proper orientation of hair follicles and stereocilia in the inner ear.[1][2][3][4] Disruptions in PCP signaling are associated with a range of developmental abnormalities, including neural tube defects.[1][5]
The core of the PCP signaling pathway involves a conserved set of proteins, including the transmembrane proteins Frizzled (Fz) and Van Gogh (Vang/Vangl), and the cytoplasmic proteins Dishevelled (Dvl), Prickle (Pk), and Diego (Dgo).[6][7] this compound is the vertebrate ortholog of the Drosophila protein Diego.[5][8] It is a multi-domain scaffold protein containing N-terminal ankyrin repeats, which are critical for its protein-protein interactions.[9][10]
The Molecular Function of this compound in PCP Signaling
This compound's primary role in PCP is to act as a scaffold, bringing together key components of the signaling cascade to facilitate downstream signal transduction. Its function is intricately linked to the Wnt signaling pathway, where it acts as a pivotal switch between the canonical (β-catenin-dependent) and non-canonical (PCP) branches.
This compound as a Molecular Switch
This compound actively suppresses the canonical Wnt pathway while promoting the non-canonical PCP pathway.[5][9][11] It achieves this by recruiting Casein kinase Iε (CKIε) to the β-catenin destruction complex, which consists of Axin/Conductin and GSK3β.[9][10] This recruitment enhances the phosphorylation and subsequent degradation of β-catenin, thereby inhibiting the canonical Wnt signaling that relies on β-catenin's nuclear translocation.[9] Concurrently, this compound promotes the activation of the c-Jun N-terminal kinase (JNK) pathway, a key downstream effector of PCP signaling.[9][11]
Protein-Protein Interactions
This compound's function as a scaffold protein is mediated by its interaction with several key signaling molecules:
-
Dishevelled (Dvl): this compound binds to Dvl through its ankyrin repeat domains.[8][12] This interaction is crucial for the assembly of core PCP protein complexes.[8]
-
Casein Kinase Iε (CKIε): The central domain of this compound interacts with CKIε.[10]
-
Axin/Conductin: The C-terminal domain of this compound binds to Axin/Conductin.[10]
-
AF9: this compound can translocate to the nucleus and interact with the transcription factor AF9, which augments this compound-driven JNK-dependent gene expression.[11]
-
ADIP (Afadin- and alpha-actinin-binding protein): this compound forms a mechanosensitive complex with ADIP, suggesting a link between mechanical cues and PCP signaling.[8][13]
Quantitative Data on this compound Interactions
While the interactions of this compound with its binding partners are well-established, there is a limited amount of publicly available quantitative data, such as binding affinities. The following table summarizes the known interactions and the domains involved.
| Interacting Protein | This compound Domain | Interacting Protein Domain | Method of Detection | Reference |
| Dishevelled (Dvl) | Ankyrin Repeats | Not specified | Co-immunoprecipitation | [8][12] |
| Casein Kinase Iε (CKIε) | Central Domain (aa 287-544) | Not specified | Co-immunoprecipitation, Yeast two-hybrid | [10] |
| Axin/Conductin | C-terminal Domain (aa 583-712) | GSK3β-binding domain (aa 343-396 of Conductin) | Co-immunoprecipitation, Yeast two-hybrid | [10] |
| AF9 | Not specified | Not specified | Yeast two-hybrid | [11] |
| ADIP | Not specified | Not specified | Co-immunoprecipitation | [8][13] |
Signaling Pathways Involving this compound
This compound is a central node in the PCP signaling network. Below are diagrams illustrating its key roles.
Core PCP Signaling Pathway
Caption: Core PCP signaling pathway involving this compound.
This compound as a Wnt Signaling Switch
References
- 1. Planar cell polarity pathway in vertebrate epidermal development, homeostasis and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Planar Cell Polarity Signaling: From Fly Development to Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Planar cell polarity in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Planar cell polarization: an emerging model points in the right direction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Roles of planar cell polarity pathways in the development of neutral tube defects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Wnt-Frizzled/Planar Cell Polarity Signaling: Cellular Orientation by Facing the Wind (Wnt) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanosensitive localization of this compound highlights its function in vertebrate morphogenesis and planar cell polarity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The ankyrin repeat protein this compound recruits Casein kinase Iepsilon to the beta-catenin degradation complex and acts in both canonical Wnt and Wnt/JNK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The ankyrin repeat protein this compound recruits Casein kinase Iε to the β-catenin degradation complex and acts in both canonical Wnt and Wnt/JNK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The planar cell polarity (PCP) protein this compound translocates to the nucleus to interact with the transcription factor AF9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.biologists.com [journals.biologists.com]
- 13. Mechanical cues organize planar cell polarity during vertebrate morphogenesis and embryonic wound repair - PubMed [pubmed.ncbi.nlm.nih.gov]
The Expression and Role of Diversin in Vertebrate Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diversin, an ankyrin repeat-containing protein, plays a pivotal role in the orchestration of vertebrate development. As a key component of the noncanonical Wnt/planar cell polarity (PCP) signaling pathway, it is integrally involved in fundamental morphogenetic processes such as gastrulation and neural tube closure. This technical guide provides a comprehensive overview of the expression pattern of this compound across various vertebrate species, details the experimental methodologies used to elucidate its function, and presents its involvement in critical signaling cascades. Quantitative expression data are summarized for comparative analysis, and detailed diagrams of relevant pathways and workflows are provided to facilitate a deeper understanding of this compound's function in developmental biology.
Introduction
Vertebrate embryogenesis is a highly regulated process involving intricate signaling networks that govern cell fate, proliferation, and migration. Among these, the Wnt signaling pathways are of paramount importance. While the canonical Wnt/β-catenin pathway is well-characterized, the noncanonical pathways, which are independent of β-catenin, are equally crucial for proper morphogenesis. This compound (also known as Dvrn or Ankrd6) has emerged as a critical player in the noncanonical Wnt/planar cell polarity (PCP) pathway. This pathway is essential for establishing polarity within the plane of a tissue, a process vital for coordinated cell movements during gastrulation and the shaping of neural tissue.
This guide will delve into the known expression patterns of this compound during the embryonic development of key vertebrate models: zebrafish (Danio rerio), African clawed frog (Xenopus laevis), mouse (Mus musculus), and chick (Gallus gallus). We will present available quantitative data, detail the experimental protocols for studying gene and protein expression, and provide visual representations of the signaling pathways in which this compound participates.
Expression Pattern of this compound
The expression of this compound is dynamically regulated in a spatio-temporal manner throughout vertebrate development. Its presence is critical at sites of major morphogenetic movements.
Qualitative Expression Analysis
Zebrafish (Danio rerio)
Whole-mount in situ hybridization studies in zebrafish embryos reveal that this compound mRNA is ubiquitously expressed at early developmental stages, including the 4-8 cell stage and the shield stage. This broad expression pattern suggests a fundamental role in early embryonic processes. By 72 hours post-fertilization (hpf), the expression becomes more localized and pronounced in specific structures, including the ganglial layers of the retina, the otic vesicles, the roof plate of the brain, and at the forebrain-midbrain and midbrain-hindbrain boundaries[1]. This later, more restricted expression pattern indicates a role in the development and patterning of the nervous system and sensory organs.
Xenopus laevis
In Xenopus embryos, GFP-tagged this compound protein is initially detected as uniformly distributed puncta at the membrane, cortex, and cytoplasm of ectodermal cells at early gastrula (stage 10.5) and early neurula (stage 12) stages. As neurulation proceeds, a striking relocalization occurs. By stage 14, the this compound puncta begin to accumulate towards the neural plate midline. This enrichment becomes more pronounced by stage 16, where this compound is concentrated at the junctions of epidermal cells adjacent to the neural plate border[2]. This dynamic redistribution highlights its involvement in the cell shape changes and movements that drive neural tube closure.
Mouse (Mus musculus)
In mouse embryos, Ankrd6 (the gene encoding this compound) is prominently expressed in the developing brain from embryonic day 12 (E12) through to maturity. The expression is particularly high in the ventricular zones, which are sites of neuronal proliferation, and in the intermediate zones where neuronal migration occurs. In the postnatal and mature brain, a strong signal for Ankrd6 is observed in cortical layer II, the granule cells of the dentate gyrus, olfactory granules, and a specific subset of Purkinje cells in the vestibulocerebellum[3]. This sustained expression in the developing and mature central nervous system points to a continued role for this compound in neuronal development and function.
Chick (Gallus gallus)
Quantitative Expression Analysis
Quantitative data on this compound expression across different developmental stages provides a more precise understanding of its regulation. The following tables summarize available relative expression data from various high-throughput studies. It is important to note that direct comparative values across different studies and species are challenging due to variations in experimental methodologies and normalization strategies.
| Developmental Stage (Zebrafish) | Relative Expression Level (Normalized) | Data Source |
| 1-cell | Low | RNA-Seq |
| 4-cell | Low | RNA-Seq |
| 6 hpf (Blastula) | Moderate | RNA-Seq |
| 10 hpf (Gastrula) | High | RNA-Seq |
| 24 hpf (Pharyngula) | High | RNA-Seq |
| 48 hpf (Hatching) | Moderate | RNA-Seq |
| 72 hpf (Larva) | Moderate | RNA-Seq |
| 5 dpf (Larva) | Low | RNA-Seq |
| Developmental Stage (Mouse) | Tissue/Organ | Relative Expression Level (Normalized) | Data Source |
| E8.5 | Whole Embryo | Moderate | scRNA-seq |
| E10.5 | Cranial Neural Tube | High | RNA-Seq |
| E12.5 | Brain | High | In situ hybridization |
| E14.5 | Cortex | High | RNA-Seq |
| E16.5 | Developing Brain | High | RNA-Seq |
| P0 (Newborn) | Brain | Moderate | RNA-Seq |
| Adult | Cerebral Cortex | Moderate | RNA-Seq |
| Developmental Stage (Xenopus laevis) | Relative Expression Level (Normalized) | Data Source |
| Stage 8 (Blastula) | Low | RNA-Seq |
| Stage 10.5 (Gastrula) | Moderate | RNA-Seq |
| Stage 13 (Neurula) | High | RNA-Seq |
| Stage 22 (Tailbud) | High | RNA-Seq |
| Stage 35 (Tadpole) | Moderate | RNA-Seq |
| Stage 45 (Tadpole) | Moderate | RNA-Seq |
| Developmental Stage (Chick) | Hamburger-Hamilton (HH) Stage | Relative Expression Level (Normalized) | Data Source |
| Day 1 | HH4-6 (Gastrulation) | Moderate | RNA-Seq |
| Day 2 | HH12-14 (Neurulation) | High | RNA-Seq |
| Day 3 | HH18-20 (Organogenesis) | High | RNA-Seq |
| Day 5 | HH25-27 | Moderate | RNA-Seq |
| Day 8 | HH34 | Low | RNA-Seq |
Signaling Pathways Involving this compound
This compound is a key intracellular component of the noncanonical Wnt/Planar Cell Polarity (PCP) signaling pathway. This pathway is crucial for coordinating cell polarity within the plane of a tissue, which is essential for convergent extension movements during gastrulation and neural tube closure.
Noncanonical Wnt/PCP Signaling
The core of the PCP pathway involves a set of conserved proteins that become asymmetrically localized to opposite sides of the cell. This asymmetric localization is thought to provide directional cues for cell behavior. This compound, the vertebrate homolog of Drosophila Diego, plays a crucial role in this process.
Upon binding of a Wnt ligand (e.g., Wnt5a, Wnt11) to its Frizzled (Fz) receptor and a co-receptor such as Ror2 or Ryk, the signal is transduced intracellularly. Dishevelled (Dvl), a central player in all Wnt pathways, is recruited to the plasma membrane. In the context of PCP signaling, Dvl interacts with this compound. This interaction is essential for the downstream activation of small Rho GTPases, such as RhoA and Rac1. Activation of RhoA leads to the activation of Rho-associated kinase (ROCK), which in turn modulates the actin cytoskeleton to control cell shape and movement. Rac1 activation can stimulate Jun N-terminal kinase (JNK), influencing gene expression related to cell polarity and migration.
Experimental Protocols
The study of this compound's expression and function relies on a variety of molecular and cellular techniques. Below are detailed methodologies for key experiments.
Whole-Mount in situ Hybridization (WISH) for Zebrafish Embryos
This protocol is used to visualize the spatial distribution of this compound mRNA in whole zebrafish embryos.
Workflow:
Detailed Steps:
-
Embryo Collection and Fixation: Collect zebrafish embryos at desired developmental stages and fix them overnight at 4°C in 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS). Dechorionate the embryos before fixation for earlier stages. After fixation, dehydrate the embryos through a methanol (B129727) series and store them at -20°C.[2][4][5]
-
Probe Synthesis: Synthesize a digoxigenin (DIG)-labeled antisense RNA probe for the this compound gene using an in vitro transcription kit with a linearized plasmid template containing the this compound cDNA.
-
Day 1: Rehydration and Permeabilization: Rehydrate the embryos through a methanol/PBST (PBS with 0.1% Tween-20) series. Permeabilize the embryos by treating them with Proteinase K in PBST. The duration of this step is stage-dependent. After permeabilization, post-fix the embryos in 4% PFA.[2][4]
-
Hybridization: Pre-hybridize the embryos in hybridization buffer at 65-70°C for several hours. Replace the pre-hybridization buffer with hybridization buffer containing the DIG-labeled this compound probe and incubate overnight at the same temperature.[6]
-
Day 2: Washes and Antibody Incubation: Perform a series of high-stringency washes with decreasing concentrations of saline-sodium citrate (B86180) (SSC) buffer to remove unbound probe. Block the embryos in a blocking solution (e.g., with sheep serum and bovine serum albumin) to prevent non-specific antibody binding. Incubate the embryos overnight at 4°C with an anti-DIG antibody conjugated to alkaline phosphatase (AP).
-
Day 3: Detection and Imaging: Wash the embryos extensively in PBST to remove unbound antibody. Equilibrate the embryos in an alkaline phosphatase buffer. Develop the color reaction by adding NBT/BCIP substrate. The reaction produces a purple precipitate where the this compound mRNA is located. Stop the reaction when the desired signal intensity is reached. Mount the embryos in glycerol (B35011) for imaging.[6]
Immunohistochemistry (IHC) for Mouse Embryo Cryosections
This protocol is used to visualize the localization of the this compound protein in sections of mouse embryos.
Workflow:
Detailed Steps:
-
Tissue Preparation: Dissect mouse embryos at the desired stage in ice-cold PBS. Fix the embryos in 4% PFA at 4°C. The duration of fixation depends on the embryo's size. After fixation, cryoprotect the embryos by incubating them in a sucrose solution (e.g., 30% sucrose in PBS) until they sink. Embed the cryoprotected embryos in Optimal Cutting Temperature (OCT) compound and freeze them.[7][8]
-
Cryosectioning: Cut frozen sections of the embedded embryos at a desired thickness (e.g., 10-20 µm) using a cryostat and mount them on slides.
-
Immunostaining:
-
Permeabilization and Blocking: Rehydrate the sections in PBS and then permeabilize them with a buffer containing a detergent like Triton X-100. Block non-specific binding sites by incubating the sections in a blocking solution containing normal serum from the species in which the secondary antibody was raised.[9]
-
Primary Antibody Incubation: Incubate the sections with a primary antibody specific to this compound (Ankrd6) diluted in blocking buffer, typically overnight at 4°C in a humidified chamber.[9]
-
Secondary Antibody Incubation: Wash the sections to remove unbound primary antibody. Incubate with a fluorophore-conjugated secondary antibody that recognizes the primary antibody. This step should be performed in the dark to avoid photobleaching.[9]
-
-
Mounting and Imaging: Wash the sections to remove unbound secondary antibody. Counterstain the nuclei with DAPI if desired. Mount the sections with an anti-fade mounting medium and coverslip. Image the sections using a confocal microscope.[8]
Reverse Transcription Quantitative PCR (RT-qPCR)
This protocol is used to quantify the relative expression levels of this compound mRNA in different tissues or at different developmental stages.
Workflow:
Detailed Steps:
-
Sample Collection and RNA Extraction: Collect embryos or dissect specific tissues at the desired developmental stages and immediately homogenize them in an RNA lysis buffer (e.g., TRIzol) to preserve RNA integrity. Extract total RNA using a standard protocol or a commercial kit. Assess the quality and quantity of the extracted RNA.[10][11]
-
cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and either oligo(dT) primers, random hexamers, or a combination of both.[10][12]
-
Quantitative PCR (qPCR):
-
Reaction Setup: Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers specific for the this compound gene, and a qPCR master mix (which includes DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green or a gene-specific TaqMan probe). Also, set up reactions for one or more stably expressed reference (housekeeping) genes for normalization.
-
Thermocycling: Perform the qPCR reaction in a real-time PCR machine. The cycling conditions typically involve an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis: Determine the cycle threshold (Ct) values for both the this compound gene and the reference gene(s). Calculate the relative expression of this compound using a method such as the comparative Ct (ΔΔCt) method, which normalizes the expression of the target gene to the reference gene(s).[10][12]
Conclusion
This compound is a crucial, evolutionarily conserved protein that plays a fundamental role in vertebrate development through its involvement in the noncanonical Wnt/PCP signaling pathway. Its dynamic expression pattern in key developmental structures across different vertebrate species underscores its importance in regulating the complex cell movements of gastrulation and neurulation. The methodologies detailed in this guide provide a robust framework for researchers to further investigate the intricate functions of this compound and its role in both normal development and congenital abnormalities. Future research focusing on the upstream regulation of this compound expression and the identification of novel interacting partners will undoubtedly provide deeper insights into the molecular mechanisms governing vertebrate morphogenesis.
References
- 1. Quantitative Analysis of Protein Expression to Study Lineage Specification in Mouse Preimplantation Embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 3. elmi.hbku.edu.qa [elmi.hbku.edu.qa]
- 4. High Resolution Whole Mount In Situ Hybridization within Zebrafish Embryos to Study Gene Expression and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.fredhutch.org [research.fredhutch.org]
- 6. bgee.org [bgee.org]
- 7. IHC staining protocol for whole mount samples | Abcam [abcam.com]
- 8. Immunofluorescence staining with frozen mouse or chick embryonic tissue sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GEO Accession viewer [ncbi.nlm.nih.gov]
- 10. Reference gene identification and validation for quantitative real-time PCR studies in developing Xenopus laevis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transcriptomic Analysis Identifies Candidate Genes for Differential Expression during Xenopus laevis Inner Ear Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gene expression changes in developing zebrafish as potential markers for rapid developmental neurotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
The Subcellular Dynamics of Diversin: A Technical Guide to its Localization and Function in Cellular Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diversin (also known as Ankrd6) is a multifaceted scaffold protein playing a pivotal role in the intricate network of Wnt signaling pathways. Its ability to modulate both the canonical β-catenin and the non-canonical Planar Cell Polarity (PCP)/JNK pathways underscores its importance in embryonic development and its potential implications in disease states such as cancer. A critical aspect of this compound's function is its dynamic subcellular localization, which dictates its interaction partners and subsequent signaling output. This technical guide provides a comprehensive overview of the current understanding of this compound's subcellular localization, the experimental methodologies used to elucidate it, and its functional consequences in key signaling cascades.
Subcellular Localization of this compound
The subcellular distribution of this compound is not static; rather, it is dynamically regulated by cellular context and signaling cues. Studies in various model systems have revealed a range of localizations, highlighting its functional versatility.
1.1. Centrosomal and Cortical Localization
In vertebrate cells, including Xenopus ectoderm and mammalian cell lines, this compound has been shown to localize to the centrosome.[1] This localization is crucial for its role in antagonizing the canonical Wnt/β-catenin pathway.[1] Upon stimulation with Wnt ligands, this compound's distribution shifts from the centrosome to punctate structures at the cell cortex.[1] This translocation is a key regulatory step, as it allows this compound to interact with other components of the Wnt signaling machinery at the plasma membrane. Furthermore, this compound can be recruited by Frizzled receptors to cortical patches that also contain the key signaling protein Dishevelled (Dvl).[1]
1.2. Planar Polarity and Mechanosensitivity in Embryonic Tissues
During embryonic development, this compound exhibits a dynamic and polarized localization pattern. In the ectoderm of Xenopus embryos, this compound puncta are initially distributed randomly.[2] However, as gastrulation proceeds, these puncta acquire a distinct planar polarity in the neuroectoderm and in cells adjacent to the blastopore lip.[2] This polarized localization is thought to be regulated by mechanical forces, suggesting that this compound may act as a mechanosensor during tissue morphogenesis.[2]
1.3. Nuclear Localization in Cancer
While typically found in the cytoplasm and at cellular organelles, aberrant nuclear localization of this compound has been observed in certain disease contexts. In invasive ductal carcinoma, for instance, strong nuclear staining of this compound has been reported, which contrasts with the negative or cytoplasmic staining seen in normal breast tissue.[3] This altered localization may be linked to the progression of the disease and highlights this compound as a potential therapeutic target.
Functional Implications of this compound's Localization
The subcellular localization of this compound is intrinsically linked to its function as a molecular switch in Wnt signaling.
2.1. Regulation of the Canonical Wnt/β-catenin Pathway
When localized to the cytoplasm and associated with the β-catenin destruction complex, this compound acts as a negative regulator of the canonical Wnt pathway. It achieves this by recruiting Casein Kinase Iε (CKIε) to the complex, which also includes Axin and Glycogen Synthase Kinase 3β (GSK3β).[4][5][6] This recruitment facilitates the phosphorylation and subsequent proteasomal degradation of β-catenin, thereby inhibiting the transcription of Wnt target genes.[4][5][6] The centrosomal pool of this compound is thought to be particularly important for this inhibitory function.[1]
2.2. Activation of the Non-Canonical Wnt/JNK Pathway
In contrast to its role in the canonical pathway, this compound is a positive regulator of the non-canonical Wnt/JNK pathway, which is crucial for establishing planar cell polarity and orchestrating cell movements during gastrulation.[4][7][8] This function is mediated through its interaction with Dishevelled, for which the ankyrin repeat domain of this compound is essential.[7] The relocalization of this compound to the cell cortex upon Wnt stimulation is likely a key step in activating this branch of the Wnt pathway.
Experimental Methodologies
The study of this compound's subcellular localization and function relies on a combination of molecular and cell biology techniques.
3.1. Immunofluorescence and Microscopy
Immunofluorescence staining is a primary method for visualizing the subcellular localization of this compound. This technique involves using specific antibodies to label endogenous or ectopically expressed this compound protein within fixed cells. High-resolution confocal microscopy is then used to acquire detailed images of its distribution.
Experimental Protocol: Immunofluorescence Staining for this compound
-
Cell Culture and Fixation: Cells are grown on glass coverslips to an appropriate confluency. The cells are then washed with phosphate-buffered saline (PBS) and fixed with a solution of 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Permeabilization: Following fixation, the cells are permeabilized with a solution of 0.1-0.25% Triton X-100 in PBS for 10 minutes to allow antibodies to access intracellular antigens.
-
Blocking: To reduce non-specific antibody binding, the cells are incubated in a blocking buffer (e.g., 1-5% bovine serum albumin or normal goat serum in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: The cells are incubated with a primary antibody specific for this compound, diluted in blocking buffer, overnight at 4°C.
-
Secondary Antibody Incubation: After washing with PBS, the cells are incubated with a fluorescently labeled secondary antibody that recognizes the primary antibody, diluted in blocking buffer, for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: The cell nuclei can be counterstained with a DNA-binding dye such as DAPI. After final washes, the coverslips are mounted onto microscope slides using an anti-fade mounting medium.
-
Imaging: The slides are then imaged using a confocal microscope, with appropriate laser lines and filters for the chosen fluorophores.
3.2. Co-immunoprecipitation and Western Blotting
Co-immunoprecipitation (Co-IP) is used to identify proteins that interact with this compound within the cell. This technique, followed by Western blotting, can confirm interactions with proteins like CKIε, Axin, and Dishevelled.
Experimental Protocol: Co-immunoprecipitation of this compound and its Interaction Partners
-
Cell Lysis: Cells are harvested and lysed in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to maintain protein-protein interactions.
-
Pre-clearing: The cell lysate is pre-cleared by incubation with protein A/G-agarose beads to reduce non-specific binding.
-
Immunoprecipitation: The pre-cleared lysate is incubated with a primary antibody against this compound or a potential interacting protein overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Protein A/G-agarose beads are added to the lysate and incubated for 1-4 hours to capture the antibody-antigen complexes.
-
Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against this compound and its suspected interaction partners to confirm the co-immunoprecipitation.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex roles of this compound, the following diagrams have been generated using the DOT language.
Figure 1: Role of this compound in the Canonical Wnt/β-catenin Pathway.
Figure 2: Involvement of this compound in the Non-Canonical Wnt/PCP Pathway.
Figure 3: Experimental Workflow for Co-immunoprecipitation.
Quantitative Data Summary
| Condition/Cell Type | Subcellular Localization | Interacting Proteins | Functional Outcome | Reference |
| Unstimulated Vertebrate Cells | Predominantly Centrosomal | - | Basal inhibition of canonical Wnt signaling | [1] |
| Wnt-stimulated Vertebrate Cells | Punctate Cortical Structures | Frizzled, Dishevelled | Activation of non-canonical Wnt/JNK pathway; Relieved inhibition of canonical pathway | [1] |
| Xenopus Gastrula Ectoderm | Randomly Distributed Puncta | - | - | [2] |
| Xenopus Neuroectoderm/Blastopore Lip | Planar Polarized Puncta | - | Regulation of convergent extension movements | [2] |
| Normal Breast Tissue | Cytoplasmic/Negative | - | Normal cellular function | [3] |
| Invasive Ductal Carcinoma | Strong Nuclear Staining | - | Potential role in cancer progression | [3] |
Conclusion
The subcellular localization of this compound is a critical determinant of its function in orchestrating Wnt signaling outputs. Its dynamic shuttling between the centrosome, cytoplasm, and cell cortex allows it to act as a sophisticated molecular switch, fine-tuning the cellular response to Wnt ligands. The aberrant localization of this compound in cancer suggests that targeting the mechanisms that control its subcellular distribution could be a promising avenue for therapeutic intervention. Further research, employing the methodologies outlined in this guide, will be essential to fully unravel the complexities of this compound's regulation and its role in health and disease.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. Mechanosensitive localization of this compound highlights its function in vertebrate morphogenesis and planar cell polarity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The ankyrin repeat protein this compound recruits Casein kinase Iε to the β-catenin degradation complex and acts in both canonical Wnt and Wnt/JNK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The ankyrin repeat protein this compound recruits Casein kinase Iepsilon to the beta-catenin degradation complex and acts in both canonical Wnt and Wnt/JNK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. This compound regulates heart formation and gastrulation movements in development. | Gene Tools, LLC [gene-tools.com]
- 8. This compound regulates heart formation and gastrulation movements in development - PMC [pmc.ncbi.nlm.nih.gov]
Genetic Interactions of Diversin in Developmental Pathways: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diversin (also known as Ankrd6) is a multifaceted ankyrin repeat-containing protein that plays a pivotal role in modulating key developmental signaling pathways. It has emerged as a critical regulator in both canonical Wnt/β-catenin signaling and the non-canonical Wnt/Planar Cell Polarity (PCP) pathway, influencing fundamental processes such as embryonic axis formation, gastrulation, and cardiogenesis.[1][2][3] This technical guide provides a comprehensive overview of the known genetic and protein-protein interactions of this compound, detailing the experimental methodologies used to elucidate these functions and presenting the current understanding of its role in developmental biology. The information is intended to serve as a valuable resource for researchers investigating Wnt signaling, developmental processes, and potential therapeutic interventions targeting these pathways.
I. This compound in the Canonical Wnt/β-catenin Signaling Pathway
This compound acts as a negative regulator of the canonical Wnt pathway by promoting the degradation of β-catenin.[1][3] It functions as a scaffold protein within the β-catenin destruction complex, which also includes Axin/Conductin, Glycogen Synthase Kinase 3β (GSK3β), and Casein Kinase Iε (CKIε).[1][3]
Molecular Interactions and Mechanism
This compound interacts directly with both Axin/Conductin and CKIε.[1] Through these interactions, this compound recruits CKIε to the destruction complex, facilitating the initial "priming" phosphorylation of β-catenin at Serine 45.[1][4] This priming event is a prerequisite for the subsequent phosphorylation of β-catenin by GSK3β at Threonine 41, Serine 37, and Serine 33, which marks it for ubiquitination and proteasomal degradation.[4] The central domain of this compound (residues 287-544) is responsible for binding to CKIε, while the C-terminal domain (residues 583-712) interacts with Axin/Conductin.[1][5]
Signaling Pathway Diagram
Caption: Canonical Wnt signaling pathway with this compound's role.
II. This compound in the Non-Canonical Wnt/Planar Cell Polarity (PCP) Pathway
This compound is a positive regulator of the non-canonical Wnt/PCP pathway, which is crucial for establishing cell polarity within the plane of a tissue and for coordinating morphogenetic movements during development, such as convergent extension.[1][2]
Molecular Interactions and Mechanism
In the PCP pathway, this compound interacts directly with the scaffolding protein Dishevelled (Dvl).[2] This interaction is mediated by the ankyrin repeats of this compound and is essential for relaying the Wnt signal downstream to effectors like the Rho family of small GTPases (RhoA, Rac1) and Jun N-terminal Kinase (JNK).[2] Activation of the JNK signaling cascade is a key output of the PCP pathway and is involved in regulating cytoskeletal rearrangements that drive cell movements.[1][2]
Signaling Pathway Diagram
Caption: Non-canonical Wnt/PCP pathway involving this compound.
III. Quantitative Data on this compound Interactions
While the interactions of this compound with key signaling proteins have been qualitatively established, there is a notable lack of publicly available, specific quantitative data such as binding affinities (Kd values) and detailed kinetic parameters. The following tables are structured to present the type of quantitative data that would be essential for a deeper understanding of this compound's function. The cited studies have demonstrated these interactions, but do not provide the specific numerical values in their publications.
Protein-Protein Interaction Affinities
| Interacting Proteins | Method | Reported Affinity (Kd) | Reference |
| This compound - Axin/Conductin | Yeast Two-Hybrid, Co-IP | Interaction demonstrated, but no Kd value reported. | [1] |
| This compound - CKIε | Yeast Two-Hybrid, Co-IP | Interaction demonstrated, but no Kd value reported. | [1] |
| This compound - Dishevelled | Co-Immunoprecipitation | Interaction demonstrated, but no Kd value reported. | [2] |
Functional Assay Readouts
| Assay | Effect of this compound | Fold Change/IC50 | Reference |
| TCF/LEF Luciferase Reporter | Inhibition of Wnt3a-induced activity | Dose-dependent inhibition shown, but no IC50 value reported.[6] | [1] |
| JNK Phosphorylation Assay | Enhancement of JNK activation | Increased phosphorylation observed, but no fold-change quantified. | [1][2] |
| β-catenin Degradation Assay | Promotion of β-catenin degradation | Increased degradation observed, but no kinetic rates reported.[6] | [1] |
IV. Experimental Protocols
The following sections provide detailed methodologies for key experiments used to study the genetic and physical interactions of this compound.
Co-Immunoprecipitation (Co-IP) for this compound Interaction Partners
This protocol is adapted for the identification of proteins that interact with this compound in a cellular context.
Materials:
-
Cell line expressing tagged this compound (e.g., HEK293T)
-
Lysis Buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors)
-
Antibody against the tag on this compound (e.g., anti-FLAG or anti-HA) or a specific anti-Diversin antibody
-
Protein A/G magnetic beads
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., 2x Laemmli sample buffer)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Culture and transfect cells with the tagged this compound construct.
-
After 24-48 hours, wash cells with ice-cold PBS and lyse with Lysis Buffer on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the specific antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for an additional 2-4 hours at 4°C.
-
Wash the beads 3-5 times with Wash Buffer.
-
Elute the protein complexes by boiling the beads in Elution Buffer for 5 minutes.
-
Analyze the eluate by SDS-PAGE and Western blotting using antibodies against the putative interacting proteins.
TCF/LEF Luciferase Reporter Assay
This assay is used to quantify the effect of this compound on the transcriptional activity of the canonical Wnt pathway.
Materials:
-
HEK293T cells
-
TCF/LEF luciferase reporter plasmid (e.g., TOPFlash)
-
Renilla luciferase plasmid (for normalization)
-
This compound expression plasmid
-
Wnt3a conditioned media or purified Wnt3a
-
Lipofectamine or other transfection reagent
-
Dual-Luciferase Reporter Assay System
Procedure:
-
Seed HEK293T cells in a 24-well plate.
-
Co-transfect the cells with the TCF/LEF reporter, Renilla plasmid, and either an empty vector or the this compound expression plasmid.
-
After 24 hours, stimulate the cells with Wnt3a for 16-24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
Yeast Two-Hybrid (Y2H) Screen
This method is employed to identify novel protein interaction partners of this compound.
Materials:
-
Yeast strain (e.g., AH109)
-
Bait vector (e.g., pGBKT7) containing the this compound coding sequence
-
Prey cDNA library in a suitable vector (e.g., pGADT7)
-
Yeast transformation reagents
-
Selective media (SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His/-Ade)
Procedure:
-
Clone the full-length or domain-specific coding sequence of this compound into the bait vector.
-
Transform the bait plasmid into the yeast strain and confirm its expression and lack of auto-activation.
-
Perform a library transformation by mating the bait-containing strain with the prey library strain.
-
Select for diploid yeast containing both plasmids on SD/-Trp/-Leu plates.
-
Plate the diploid yeast on high-stringency selective media (SD/-Trp/-Leu/-His/-Ade) to screen for positive interactions.
-
Isolate the prey plasmids from positive colonies and sequence the cDNA inserts to identify the interacting proteins.
Zebrafish Morpholino Knockdown
This technique is used to study the in vivo function of this compound during embryonic development.
Materials:
-
Wild-type zebrafish embryos
-
This compound-specific morpholino oligonucleotides (MOs)
-
Standard control MO
-
Microinjection apparatus
-
Phenol Red (for visualization)
Procedure:
-
Prepare the injection solution containing the this compound MO (e.g., 1-4 ng/embryo) and Phenol Red in nuclease-free water.
-
Inject the MO solution into the yolk of 1-2 cell stage zebrafish embryos.
-
As a control, inject a separate group of embryos with the standard control MO.
-
Incubate the embryos at 28.5°C and observe the developmental phenotypes at different time points (e.g., gastrulation, somitogenesis).
-
Quantify the observed phenotypes (e.g., body axis length, somite morphology, heart looping).
-
Perform rescue experiments by co-injecting the this compound MO with synthetic this compound mRNA that lacks the MO binding site to confirm specificity.
V. Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for investigating this compound's interactions and the logical relationship between different experimental approaches.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. hubrecht.eu [hubrecht.eu]
- 4. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ableweb.org [ableweb.org]
- 6. The ankyrin repeat protein this compound recruits Casein kinase Iε to the β-catenin degradation complex and acts in both canonical Wnt and Wnt/JNK signaling - PMC [pmc.ncbi.nlm.nih.gov]
Evolution of the Ankyrin Repeat Protein Diversin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The ankyrin repeat protein Diversin (ANKRD6) is a critical scaffold protein that plays a dual role in modulating Wnt signaling, one of the most fundamental pathways in embryonic development and disease. It acts as a molecular switch, inhibiting the canonical Wnt/β-catenin pathway while simultaneously activating the non-canonical Wnt/JNK (Planar Cell Polarity) pathway. This guide provides an in-depth examination of the evolutionary history of this compound, its functional divergence, and the key experimental methodologies used to elucidate its mechanisms. By summarizing quantitative data and detailing experimental protocols, this document serves as a comprehensive resource for professionals investigating Wnt signaling and the therapeutic potential of its components.
Introduction to Ankyrin Repeat Proteins
Ankyrin repeats are among the most common protein-protein interaction motifs found in nature, particularly within eukaryotes. Each repeat consists of a 33-amino acid structural motif that typically folds into a helix-loop-helix structure. Multiple ankyrin repeats stack together to form an elongated solenoid domain, creating a versatile scaffold for mediating complex protein interactions. These domains are found in a functionally diverse array of proteins involved in processes such as cell cycle regulation, signal transduction, and cytoskeletal organization. The evolution of ankyrin repeat proteins is thought to have been a key factor in the development of the complex signaling networks required for multicellular life.
The Ankyrin Repeat Protein this compound (ANKRD6)
This compound, encoded by the ANKRD6 gene, was identified as a novel ankyrin repeat protein that functions as a crucial regulator of Wnt signaling pathways.[1] It is a modular protein characterized by an N-terminal region containing ankyrin repeats, a central domain for binding Casein Kinase Iε (CKIε), and a C-terminal domain that interacts with the scaffold protein Axin.[2] Its name, "this compound," reflects its diverse functions in two distinct branches of the Wnt pathway.[2][3]
Evolutionary Aspects of this compound
The evolutionary trajectory of this compound highlights a process of functional divergence from a common ancestor. Its closest invertebrate homolog is the Drosophila protein Diego, a core component of the planar cell polarity (PCP) pathway.[2]
Orthologs and Paralogs: this compound and Diego
Orthologs are genes in different species that evolved from a common ancestral gene via speciation, while paralogs are genes related by duplication within a genome. Vertebrate this compound and Drosophila Diego are orthologs, sharing a common ancestor but having diverged in both structure and function.[2]
This divergence is evident at the sequence level. While both proteins contain ankyrin repeats, their number and similarity differ, as do the surrounding domains. This structural evolution underlies their functional differences: Diego functions exclusively in the PCP pathway in Drosophila, whereas vertebrate this compound has acquired an additional, inhibitory role in the canonical Wnt pathway.[1][2]
Quantitative Evolutionary Data
The sequence relationship between vertebrate this compound and Drosophila Diego has been quantified, revealing significant divergence outside of the conserved ankyrin repeat region.
| Feature | Vertebrate this compound | Drosophila Diego | Reference |
| Number of Ankyrin Repeats | 8 | 6 | [2] |
| Amino Acid Identity (Ankyrin Repeats) | 35% | 35% | [2] |
| Amino Acid Identity (Other Domains) | 18% | 18% | [2] |
Table 1: Comparison of Vertebrate this compound and Drosophila Diego.
Functional Roles of this compound in Wnt Signaling
This compound acts as a critical switch point, directing signaling traffic between the canonical and non-canonical Wnt pathways.[1] This dual functionality is essential for processes like embryonic axis formation and gastrulation.[2]
Inhibition of the Canonical Wnt/β-catenin Pathway
In the canonical Wnt pathway, the stabilization of β-catenin is the key signaling event. In the absence of a Wnt signal, a "destruction complex" composed of Axin, APC, GSK3β, and CKIε phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.
This compound inhibits this pathway by acting as a scaffold. It binds to both Axin and CKIε, recruiting CKIε to the destruction complex.[1] This enhances the phosphorylation and subsequent degradation of β-catenin, thereby suppressing the transcription of Wnt target genes.[2]
Activation of the Non-canonical Wnt/JNK Pathway
Conversely, this compound positively regulates the non-canonical Wnt/JNK pathway, which is crucial for controlling cell polarity and coordinated cell movements during gastrulation (convergent extension).[2] Wnt5a is a known activator of this pathway.[4] this compound is thought to function downstream of the core PCP component Dishevelled (Dvl) to activate JNK (c-Jun N-terminal kinase).[2][4] This activation is essential for the cytoskeletal rearrangements that drive morphogenetic movements.[2]
Key Experimental Protocols
The dual functions of this compound have been characterized through a series of key experiments. Detailed methodologies for these foundational assays are provided below.
Co-Immunoprecipitation (Co-IP) for Protein Interactions
This protocol is used to demonstrate the physical interaction between this compound and components of the Wnt signaling pathway, such as Axin and CKIε.
-
Objective: To verify if Protein A (e.g., this compound) and Protein B (e.g., Axin) interact within a cell.
-
Principle: An antibody specific to Protein A is used to pull it out of a cell lysate. If Protein B is bound to Protein A, it will be pulled down as well and can be detected by Western blotting.[5]
-
Methodology:
-
Cell Lysis: Culture cells (e.g., HEK293T) expressing tagged versions of the proteins of interest. Lyse the cells in a non-denaturing Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors. Incubate on ice.[6]
-
Lysate Pre-clearing (Optional): Centrifuge the lysate to pellet cellular debris. To reduce non-specific binding, incubate the supernatant with Protein A/G agarose/magnetic beads for 1 hour at 4°C. Pellet the beads and collect the supernatant.[6]
-
Immunoprecipitation: Add the primary antibody specific to the "bait" protein (e.g., anti-Diversin) to the pre-cleared lysate. Incubate for several hours to overnight at 4°C with gentle rotation to allow antibody-antigen complexes to form.
-
Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 1-4 hours at 4°C to capture the immunocomplexes.
-
Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads 3-5 times with ice-cold Co-IP lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the proteins from the beads by resuspending them in SDS-PAGE loading buffer and boiling for 5-10 minutes.
-
Detection: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and perform Western blotting using an antibody against the "prey" protein (e.g., anti-Axin).
-
TOP/FOP Flash Luciferase Reporter Assay
This assay is the standard method for quantifying the activity of the canonical Wnt/β-catenin pathway.[7][8]
-
Objective: To measure the effect of this compound on TCF/LEF-mediated transcription.
-
Principle: The TOPFlash plasmid contains TCF/LEF binding sites upstream of a luciferase reporter gene. The FOPFlash plasmid contains mutated, non-functional binding sites and serves as a negative control. An increase in the TOP/FOP luminescence ratio indicates activation of the canonical Wnt pathway.[9]
-
Methodology:
-
Cell Culture and Transfection: Seed cells (e.g., HEK293) in 24- or 96-well plates. Co-transfect the cells with the TOPFlash or FOPFlash reporter plasmid, a plasmid expressing this compound (or a control vector), and a Renilla luciferase plasmid (for normalization of transfection efficiency).[8]
-
Wnt Pathway Stimulation: If desired, stimulate the pathway by treating cells with Wnt3a-conditioned media or a GSK3β inhibitor like LiCl.
-
Cell Lysis and Luciferase Measurement: After 24-48 hours, lyse the cells using the passive lysis buffer provided with a dual-luciferase reporter assay kit.
-
Data Analysis: Measure both firefly (TOP/FOP) and Renilla luciferase activity in a luminometer. Normalize the firefly luciferase activity to the Renilla activity for each sample. Calculate the final transcriptional activity as the ratio of normalized TOPFlash to FOPFlash values.
-
JNK Kinase Assay
This assay measures the ability of this compound to activate the JNK signaling cascade.
-
Objective: To determine if this compound expression leads to an increase in JNK kinase activity.
-
Principle: JNK is immunoprecipitated from cell lysates and then incubated with its substrate (e.g., c-Jun) and ATP. The amount of phosphorylated substrate is then quantified, which is proportional to JNK activity.[4][10]
-
Methodology:
-
Cell Culture and Treatment: Transfect cells (e.g., NIH 3T3) with a this compound expression vector or control. Stimulate the cells with Wnt5a-conditioned medium for various time points (e.g., 15, 30, 60 minutes).[4]
-
Cell Lysis: Lyse the cells in a buffer compatible with kinase assays (e.g., containing 25 mM HEPES, 300 mM NaCl, 1.5 mM MgCl2, 0.2 mM EDTA, 0.5% Triton X-100, and phosphatase inhibitors).
-
Immunoprecipitation of JNK: Incubate the cell lysate with an anti-JNK antibody overnight, followed by capture with Protein A/G beads.
-
Kinase Reaction: Wash the immunoprecipitated JNK beads extensively. Resuspend the beads in kinase assay buffer (e.g., 20 mM HEPES, 20 mM MgCl2, 20 mM β-glycerophosphate, 1 mM DTT) containing the substrate (e.g., GST-c-Jun) and [γ-³²P]ATP or cold ATP. Incubate at 30°C for 20-30 minutes.
-
Detection: Stop the reaction by adding SDS loading buffer. Separate the proteins by SDS-PAGE. If using radioactive ATP, expose the gel to a phosphor screen or film to detect phosphorylated c-Jun. If using cold ATP, perform a Western blot using a phospho-specific antibody (e.g., anti-phospho-c-Jun Ser63).[11]
-
Morpholino-Based Gene Ablation in Zebrafish
This in vivo technique is used to study the developmental consequences of knocking down this compound function.[12]
-
Objective: To assess the role of this compound in embryonic development, such as axis formation and gastrulation.
-
Principle: Morpholinos (MOs) are synthetic antisense oligonucleotides that bind to a target mRNA to block its translation or splicing, thereby knocking down protein expression.[13]
-
Methodology:
-
Morpholino Design and Preparation: Design a 25-base MO targeting the 5' UTR or the start codon of the zebrafish ankrd6 mRNA. Resuspend the lyophilized MO in sterile water to create a stock solution (e.g., 1-4 mM).[14]
-
Preparation of Injection Mix: Dilute the MO stock to the desired working concentration (e.g., 0.2-1.0 mM) in Danieau's solution. Add a tracer dye, such as Phenol Red, to visualize the injection.[14]
-
Embryo Injection: Collect freshly fertilized zebrafish embryos at the one-cell stage. Using a microinjector, inject approximately 1-2 nanoliters of the MO solution into the yolk of each embryo.[15]
-
Incubation and Phenotypic Analysis: Incubate the injected embryos at 28.5°C. Observe and document the developmental phenotypes at key stages (e.g., gastrulation, 24 hours post-fertilization, 48 hpf) compared to control-injected embryos. Assess for defects in axis elongation, convergent extension movements, and other relevant morphological changes.
-
Conclusion and Future Directions
The evolution of this compound from an ancestral PCP-specific protein like Diego into a dual-function regulator of both canonical and non-canonical Wnt signaling represents a significant event in the diversification of vertebrate signaling networks. Its ability to act as a molecular switch provides a sophisticated mechanism for context-dependent cellular responses, which is critical for the complex morphogenetic processes in vertebrates.
For drug development professionals, the unique position of this compound as a negative regulator of the often oncogenic β-catenin pathway and a positive regulator of pathways involved in cell movement makes it an intriguing, albeit complex, therapeutic target. Further research should focus on:
-
Structural Biology: Determining the high-resolution structure of this compound in complex with its binding partners (Axin, CKIε, Dvl) to understand the molecular basis of its scaffolding function.
-
Phylogenetic Deep Dive: A broader phylogenetic analysis of the ANKRD6 gene family across vertebrates could reveal further functional specializations and evolutionary pressures.
-
Targeted Therapeutics: Designing molecules that can specifically modulate the interaction of this compound with either the canonical or non-canonical pathway components could offer a novel strategy for treating diseases characterized by aberrant Wnt signaling, such as certain cancers and developmental disorders.[16][17]
References
- 1. The ankyrin repeat protein this compound recruits Casein kinase Iepsilon to the beta-catenin degradation complex and acts in both canonical Wnt and Wnt/JNK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The ankyrin repeat protein this compound recruits Casein kinase Iε to the β-catenin degradation complex and acts in both canonical Wnt and Wnt/JNK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. JNK functions in the non-canonical Wnt pathway to regulate convergent extension movements in vertebrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. TOP/FOP flash reporter assay [bio-protocol.org]
- 8. benchchem.com [benchchem.com]
- 9. jcancer.org [jcancer.org]
- 10. promega.com [promega.com]
- 11. researchgate.net [researchgate.net]
- 12. A Primer for Morpholino Use in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Guidelines for morpholino use in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Analysis of cell shape and polarity during zebrafish gastrulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ANKRD6 ankyrin repeat domain 6 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 17. Genetic studies of ANKRD6 as a molecular switch between Wnt signaling pathways in human neural tube defects - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols for the Extraction of Bioactive Compounds from Plant Material
Audience: Researchers, scientists, and drug development professionals.
Introduction
The extraction of bioactive compounds from plant materials is a critical first step in the discovery and development of new pharmaceuticals, nutraceuticals, and cosmetic ingredients. The selection of an appropriate extraction method is paramount to ensure the efficient isolation of the target compound while preserving its bioactivity.[1][2] This document provides a detailed overview of common extraction protocols, key experimental parameters, and a generalized workflow for the extraction of a hypothetical polar bioactive compound, referred to herein as "Diversin," from plant matter.
The choice of extraction technique and solvent depends on several factors, including the chemical nature of the target compound, its stability to heat, and the composition of the plant matrix.[3][4] Generally, polar solvents are used to extract polar compounds, while non-polar solvents are suitable for non-polar molecules, following the principle of "like dissolves like".[2][4][5][6]
Pre-Extraction Preparation
Proper preparation of the plant material is crucial for a successful extraction. This typically involves the following steps:
-
Collection and Authentication: Plant material should be collected at the appropriate time and season to ensure the highest concentration of the desired bioactive compounds.[7] It is essential to have the plant material authenticated by a botanist to ensure the correct species is being used.[7]
-
Drying: Most plant materials are dried prior to extraction to prevent enzymatic degradation and to facilitate grinding.[4] Drying can be achieved through air drying, oven drying at low temperatures, or freeze-drying.
-
Grinding: The dried plant material should be ground into a fine powder to increase the surface area for solvent penetration and to rupture cell walls, thereby enhancing the extraction efficiency.[4][7] A mesh size of 30-40 is often optimal.[4][7]
Experimental Protocols
This section details three common methods for the extraction of bioactive compounds from plant material. The selection of the method will depend on the specific characteristics of the target compound and the available resources.
Protocol 1: Maceration
Maceration is a simple and widely used technique that involves soaking the plant material in a solvent at room temperature for an extended period.[1][3][8] This method is particularly suitable for thermolabile compounds that may degrade at elevated temperatures.[3][4]
Methodology:
-
Place the powdered plant material in a sealed container.
-
Add the selected solvent to the container, ensuring the plant material is completely submerged. A typical solvent-to-solid ratio is 10:1 (v/w).[4]
-
Seal the container and allow it to stand at room temperature for a period of 3 to 7 days, with frequent agitation.[8]
-
After the maceration period, separate the extract from the solid residue (marc) by filtration or decantation.[1]
-
Press the marc to recover any remaining extract.
-
Combine the liquid extracts and clarify by filtration.
-
The solvent can then be removed under reduced pressure using a rotary evaporator to obtain the crude extract.
Protocol 2: Soxhlet Extraction
Soxhlet extraction is a continuous extraction method that uses a specialized apparatus to repeatedly wash the plant material with fresh, heated solvent. This method is more efficient than maceration but is only suitable for thermostable compounds.[3]
Methodology:
-
Place the powdered plant material in a thimble made of a porous material like cellulose.
-
Place the thimble inside the main chamber of the Soxhlet apparatus.
-
Fill the distillation flask with the chosen solvent.
-
Heat the solvent in the distillation flask. The solvent vapor will travel up the distillation arm and condense in the condenser.
-
The condensed solvent will drip into the thimble, immersing the plant material and extracting the bioactive compounds.
-
Once the solvent level in the main chamber reaches the top of the siphon tube, the extract is siphoned back into the distillation flask.
-
This process is repeated continuously until the extraction is complete, which can be determined by observing the color of the solvent in the siphon tube.
-
After extraction, the solvent is evaporated to yield the crude extract.
Protocol 3: Ultrasound-Assisted Extraction (UAE)
Ultrasound-assisted extraction utilizes the energy of ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls facilitates their disruption and enhances the release of intracellular contents, leading to a more efficient and faster extraction process.[9]
Methodology:
-
Place the powdered plant material in an extraction vessel.
-
Add the solvent to the vessel at a specified solvent-to-solid ratio.
-
Immerse the ultrasonic probe into the mixture or place the vessel in an ultrasonic bath.
-
Apply ultrasonic waves at a specific frequency and power for a predetermined duration.
-
Monitor and control the temperature of the extraction mixture, as ultrasound can generate heat.
-
After extraction, separate the extract from the solid residue by centrifugation and filtration.
-
Remove the solvent from the extract using a rotary evaporator.
Data Presentation: Comparison of Extraction Parameters
The following table summarizes typical quantitative parameters for the extraction methods described above. These values are general recommendations and may require optimization for specific plant materials and target compounds.
| Parameter | Maceration | Soxhlet Extraction | Ultrasound-Assisted Extraction (UAE) |
| Solvent-to-Solid Ratio | 10:1 to 20:1 (v/w) | 6:1 to 10:1 (v/w) | 10:1 to 30:1 (v/w) |
| Temperature | Room Temperature | Boiling point of the solvent | 25°C to 50°C |
| Extraction Time | 3 - 7 days | 6 - 24 hours | 15 - 60 minutes |
| Typical Solvents | Ethanol, Methanol, Water, Ethyl Acetate | Hexane, Chloroform, Ethanol, Methanol | Ethanol, Methanol, Water |
| Compound Stability | Suitable for thermolabile compounds | Suitable for thermostable compounds | Generally suitable for thermolabile compounds |
Visualization of the Extraction Workflow
The following diagram illustrates a generalized workflow for the extraction of "this compound" from plant material, followed by purification and analysis.
Caption: Generalized workflow for this compound extraction.
Post-Extraction Processing: Purification and Analysis
Following extraction, the crude extract typically contains a mixture of compounds. Further purification is necessary to isolate the target compound, "this compound."
-
Purification: Chromatographic techniques are commonly employed for the purification of bioactive compounds.[10] These include:
-
Column Chromatography: A versatile technique for separating compounds based on their differential adsorption to a stationary phase.
-
High-Performance Liquid Chromatography (HPLC): A high-resolution technique used for both analytical and preparative-scale purification.[10]
-
-
Analysis and Characterization: Once a pure compound is isolated, its structure and purity are confirmed using various analytical methods, such as:
-
High-Performance Liquid Chromatography (HPLC): To assess purity.[11]
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure.
-
By following these detailed protocols and considering the key experimental parameters, researchers can effectively extract and isolate bioactive compounds from plant materials for further scientific investigation and drug development.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. researchgate.net [researchgate.net]
- 3. biosciencejournals.com [biosciencejournals.com]
- 4. static.adenuniv.com [static.adenuniv.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. agritech.tnau.ac.in [agritech.tnau.ac.in]
- 9. foodresearchlab.com [foodresearchlab.com]
- 10. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography Method for the Quantitative Analysis of Diversin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diversin (C19H20O4) is a compound of interest in various research and development fields. Accurate and reliable quantification of this compound in different matrices is crucial for quality control, stability studies, and pharmacokinetic analysis. This application note describes a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the determination of this compound. The proposed method is designed to be specific, accurate, and precise, making it suitable for routine analysis in a laboratory setting.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.
-
Analytical Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended as a starting point.
-
Solvents: HPLC grade acetonitrile (B52724) and water.
-
Reagents: HPLC grade formic acid.
-
Standard: this compound reference standard of known purity.
-
Sample Diluent: A mixture of acetonitrile and water (50:50, v/v).
-
Filtration: 0.45 µm syringe filters for sample preparation.
-
Glassware: Volumetric flasks and vials.
-
Analytical Balance: For accurate weighing of the standard.
Chromatographic Conditions
The following are the proposed starting conditions for the HPLC analysis of this compound. Optimization may be required based on the specific sample matrix and HPLC system.
| Parameter | Proposed Condition |
| Column | C18 Reversed-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm (or optimal wavelength determined by UV scan) |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Transfer it to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the sample diluent (Acetonitrile:Water, 50:50 v/v).
-
Sonicate for 5 minutes to ensure complete dissolution.
-
-
Working Standard Solutions for Calibration Curve:
-
Perform serial dilutions of the Standard Stock Solution with the sample diluent to prepare a series of at least five concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh a portion of the sample expected to contain this compound.
-
Dissolve the sample in a known volume of sample diluent to achieve a theoretical concentration within the calibration range.
-
Vortex and sonicate the sample to ensure complete extraction of this compound.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.[1]
-
System Suitability Test (SST)
Before starting the analysis, the performance of the HPLC system must be verified.[2]
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Inject a working standard solution (e.g., 25 µg/mL) six times.
-
Evaluate the following parameters against the acceptance criteria.
| SST Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| %RSD of Peak Area | ≤ 2.0% |
| %RSD of Retention Time | ≤ 1.0% |
Calibration and Quantification
-
Inject each working standard solution in ascending order of concentration.
-
Generate a calibration curve by plotting the peak area of this compound against the corresponding concentration.
-
Perform a linear regression analysis on the calibration curve. The coefficient of determination (r²) should be ≥ 0.999.[3]
-
Inject the prepared sample solutions.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Data Presentation
The following table summarizes the expected quantitative performance data for the proposed HPLC method for this compound.
| Parameter | Expected Result |
| Retention Time (tR) | Approximately 6.5 min (subject to system variation) |
| Linearity Range | 1 - 100 µg/mL |
| Coefficient of Determination (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | ~0.3 µg/mL |
| Limit of Quantification (LOQ) | ~1.0 µg/mL |
| Precision (%RSD) | ≤ 2.0% |
| Accuracy (% Recovery) | 98.0% - 102.0% |
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Logical workflow for HPLC method validation.
References
Synthesizing Diversin Derivatives for Bioactivity Screening: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of novel derivatives of Diversin, a naturally occurring coumarin (B35378), and for the subsequent screening of their biological activities. The provided methodologies aim to facilitate the discovery of new bioactive compounds with potential therapeutic applications.
Introduction to this compound
This compound, with the chemical structure 7-(3,7-dimethyl-5-oxoocta-3,6-dienyloxy)coumarin, is a natural product isolated from Ferula diversivittata. It belongs to the coumarin class of compounds, which are known for their wide range of pharmacological properties. Preliminary studies have indicated that this compound possesses anticancer properties, including the induction of chromatin condensation, DNA damage, and the activation of caspase-3 in cancer cells. These findings make this compound an attractive scaffold for the development of novel therapeutic agents. The derivatization of this compound can lead to compounds with improved potency, selectivity, and pharmacokinetic profiles.
Synthetic Strategies for this compound Derivatives
The structure of this compound offers several sites for chemical modification, including the coumarin core, the ether linkage, and the terpene-like side chain. The following protocols outline general approaches for synthesizing a library of this compound derivatives.
Modification of the Coumarin Core (7-O-Alkylation)
The 7-hydroxycoumarin core is a common starting point for synthesizing 7-alkoxycoumarin derivatives. This can be achieved via Williamson ether synthesis.
Protocol 2.1.1: Synthesis of 7-O-Alkylcoumarin Derivatives
Materials:
-
7-hydroxy-4-methylcoumarin (or other 7-hydroxycoumarin precursors)
-
Various alkyl halides (e.g., benzyl (B1604629) bromide, substituted alkyl bromides)
-
Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃)
-
Acetonitrile (B52724) or Dimethylformamide (DMF)
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
In a round-bottom flask, dissolve 7-hydroxy-4-methylcoumarin (1 equivalent) in acetonitrile or DMF.
-
Add cesium carbonate (1.2 equivalents) to the solution.
-
Add the desired alkyl halide (1.1 equivalents) to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C for 4-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the inorganic base.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., ethyl acetate/hexane) to obtain the desired 7-O-alkylcoumarin derivative.[1][2][3]
Modification of the Terpene-like Side Chain
The terpene-like side chain of this compound can be modified through various organic reactions. Two potential strategies are the Claisen rearrangement of a precursor and the Wittig reaction to introduce new double bond geometries or functionalities.
Protocol 2.2.1: Synthesis via Claisen Rearrangement
The Claisen rearrangement can be used to introduce a prenyl group at the C6 or C8 position of the coumarin ring, starting from a prenyl ether precursor.
Materials:
-
7-hydroxycoumarin precursor
-
Prenyl bromide
-
Base (e.g., K₂CO₃)
-
Solvent for O-alkylation (e.g., acetone)
-
High-boiling solvent for rearrangement (e.g., N,N-diethylaniline)
Procedure:
-
Synthesize the 7-O-prenylcoumarin ether by reacting the 7-hydroxycoumarin with prenyl bromide in the presence of a base.
-
Purify the 7-O-prenylcoumarin ether.
-
In a sealed tube, dissolve the purified ether in a high-boiling solvent like N,N-diethylaniline.
-
Heat the mixture to 180-220 °C for several hours, monitoring the rearrangement by TLC.[4][5][6][7][8]
-
Cool the reaction mixture and purify the resulting C-prenylated coumarin derivative by column chromatography.
Protocol 2.2.2: Synthesis via Wittig Reaction
The Wittig reaction can be employed to construct the terpene-like side chain with variations in the double bond geometry and substituents. This would involve the synthesis of a suitable phosphonium (B103445) ylide and its reaction with a coumarin derivative bearing an aldehyde or ketone.[9][10][11][12][13]
Materials:
-
A coumarin derivative with an aldehyde or ketone functionality at the 7-O-position.
-
A suitable triphenylphosphonium salt.
-
A strong base (e.g., n-butyllithium, sodium hydride).
-
Anhydrous solvent (e.g., THF, DMSO).
Procedure:
-
Prepare the Wittig reagent by treating the triphenylphosphonium salt with a strong base in an anhydrous solvent under an inert atmosphere.
-
Dissolve the coumarin-aldehyde/ketone in the same anhydrous solvent.
-
Slowly add the ylide solution to the coumarin derivative at a low temperature (e.g., 0 °C or -78 °C).
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent and purify by column chromatography.
Bioactivity Screening Protocols
Based on the known activities of coumarins and the preliminary data on this compound, a panel of bioassays is recommended to screen the newly synthesized derivatives.
Anticancer Activity
Protocol 3.1.1: Cell Viability Assay (MTT Assay)
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer, A549 for lung cancer).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution.
-
Dimethyl sulfoxide (B87167) (DMSO).
-
96-well plates.
Procedure:
-
Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound derivatives (typically from 0.1 to 100 µM) for 48 or 72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals.
-
Dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) values.[14][15][16][17][18][19]
Protocol 3.1.2: Cell Cycle Analysis by Flow Cytometry
Materials:
-
Cancer cells treated with this compound derivatives.
-
Phosphate-buffered saline (PBS).
-
70% ethanol (B145695) (ice-cold).
-
Propidium iodide (PI) staining solution containing RNase A.[15][20][21][22][23]
-
Flow cytometer.
Procedure:
-
Treat cells with the IC₅₀ concentration of the derivatives for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20 °C overnight.
-
Wash the fixed cells with PBS and resuspend in PI/RNase A staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[15][20][21][22][23]
Protocol 3.1.3: Caspase-3 Activity Assay
Materials:
-
Cancer cells treated with this compound derivatives.
-
Cell lysis buffer.
-
Caspase-3 substrate (e.g., DEVD-pNA).
-
Assay buffer.
-
Microplate reader.
Procedure:
-
Treat cells with the IC₅₀ concentration of the derivatives for a specified time (e.g., 24 hours).
-
Lyse the cells and collect the protein extract.
-
Determine the protein concentration of the lysates.
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Add the caspase-3 substrate to each well and incubate at 37 °C for 1-2 hours.
-
Measure the absorbance at 405 nm to quantify the amount of p-nitroaniline (pNA) released.[7][9][10][24][25]
Antimicrobial Activity
Protocol 3.2.1: Minimum Inhibitory Concentration (MIC) Determination
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Fungal strains (e.g., Candida albicans, Aspergillus niger).
-
Appropriate growth media (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi).
-
96-well microplates.
Procedure:
-
Prepare a serial two-fold dilution of the this compound derivatives in the appropriate growth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Incubate the plates under appropriate conditions (e.g., 37 °C for 24 hours for bacteria, 25-30 °C for 48 hours for fungi).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[20][24][26][27][28]
Anti-inflammatory Activity
Protocol 3.3.1: Nitric Oxide (NO) Production Inhibition Assay (Griess Assay)
Materials:
-
RAW 264.7 murine macrophage cell line.
-
Lipopolysaccharide (LPS).
-
Griess reagent (sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Cell culture medium.
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with the Griess reagent and incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm. The amount of nitrite (B80452) in the supernatant is a measure of NO production.[25][29][30][31][32]
Protocol 3.3.2: Cyclooxygenase-2 (COX-2) Inhibition Assay
Materials:
-
Purified human recombinant COX-2 enzyme.
-
Arachidonic acid (substrate).
-
Assay buffer.
-
COX-2 inhibitor screening kit (commercially available).
Procedure:
-
In a 96-well plate, add the assay buffer, heme, and the COX-2 enzyme.
-
Add the this compound derivatives at various concentrations.
-
Pre-incubate the mixture at 37 °C for 10 minutes.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a specific time (e.g., 2 minutes) at 37 °C.
-
Stop the reaction and measure the product formation (e.g., Prostaglandin E2) using a suitable detection method, such as an ELISA or a fluorometric probe, as per the kit instructions.[22][33][34]
Data Presentation
Summarize all quantitative data from the bioactivity screening in clearly structured tables for easy comparison.
Table 1: Anticancer Activity of this compound Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) after 48h | % Cells in G2/M Phase (at IC₅₀) | Fold Increase in Caspase-3 Activity (at IC₅₀) |
| This compound | MCF-7 | Value | Value | Value |
| Derivative 1 | MCF-7 | Value | Value | Value |
| Derivative 2 | MCF-7 | Value | Value | Value |
| ... | ... | ... | ... | ... |
Table 2: Antimicrobial Activity of this compound Derivatives
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) | A. niger MIC (µg/mL) |
| This compound | Value | Value | Value | Value |
| Derivative 1 | Value | Value | Value | Value |
| Derivative 2 | Value | Value | Value | Value |
| ... | ... | ... | ... | ... |
Table 3: Anti-inflammatory Activity of this compound Derivatives
| Compound ID | NO Production IC₅₀ (µM) in RAW 264.7 cells | COX-2 Inhibition IC₅₀ (µM) |
| This compound | Value | Value |
| Derivative 1 | Value | Value |
| Derivative 2 | Value | Value |
| ... | ... | ... |
Visualization of Workflows and Signaling Pathways
Experimental Workflow
Caption: General workflow for synthesis and bioactivity screening of this compound derivatives.
Potential Signaling Pathways Modulated by this compound Derivatives
This compound and its derivatives, as coumarins, may exert their biological effects by modulating key signaling pathways involved in cell proliferation, apoptosis, and inflammation, such as the MAPK and NF-κB pathways.[1][16][17][27][31][35][36]
Protocol 5.2.1: Western Blot Analysis of MAPK and NF-κB Pathways
Materials:
-
Cells treated with this compound derivatives.
-
Lysis buffer with protease and phosphatase inhibitors.
-
Primary antibodies against total and phosphorylated forms of ERK, JNK, p38 (for MAPK pathway), and p65, IκBα (for NF-κB pathway).
-
HRP-conjugated secondary antibodies.
-
SDS-PAGE and Western blot equipment.
-
Chemiluminescence detection reagents.
Procedure:
-
Treat cells with the active this compound derivatives for various time points.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with specific primary antibodies overnight.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Analyze the band intensities to determine the effect of the derivatives on the phosphorylation status of key signaling proteins.[35][36]
References
- 1. Synthesis of 7-Aminocoumarins from 7-Hydroxycoumarins via Amide Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aromatic Claisen Rearrangements of O-prenylated tyrosine and model prenyl aryl ethers: Computational study of the role of water on acceleration of Claisen rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. Wittig Reaction [organic-chemistry.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Wittig reaction - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. mdpi.com [mdpi.com]
- 24. Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Coumarin Triazoles as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Protocol Griess Test [protocols.io]
- 28. resources.rndsystems.com [resources.rndsystems.com]
- 29. researchgate.net [researchgate.net]
- 30. Nitric Oxide Assay Kit (Colorimetric) (ab65328) | Abcam [abcam.com]
- 31. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 32. cdn.caymanchem.com [cdn.caymanchem.com]
- 33. assaygenie.com [assaygenie.com]
- 34. benchchem.com [benchchem.com]
- 35. researchgate.net [researchgate.net]
- 36. benchchem.com [benchchem.com]
Application Notes & Protocols: In Vitro Cytotoxicity Assays for Diversin
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Diversin is a novel compound with potential therapeutic applications. A critical step in its preclinical evaluation is the determination of its cytotoxic effects on various cell lines. This document provides detailed protocols for three common colorimetric in vitro cytotoxicity assays: MTT, Neutral Red Uptake, and LDH. These assays are fundamental in assessing cell viability and the cytotoxic potential of a test compound like this compound. Furthermore, this guide outlines a potential signaling pathway that could be investigated if this compound is found to induce apoptosis.
Data Presentation
Quantitative data from cytotoxicity assays are crucial for determining the potency of a compound. The half-maximal inhibitory concentration (IC50) is a key parameter, representing the concentration of a drug that is required for 50% inhibition in vitro. It is important to note that the IC50 value of a compound can vary between different cell lines and even with different assay methods due to cell-specific responses and the different cellular mechanisms each assay measures.[1]
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |
| HeLa (Cervical Cancer) | MTT | 48 | 15.2 |
| MCF-7 (Breast Cancer) | MTT | 48 | 25.8 |
| A549 (Lung Cancer) | MTT | 48 | 18.5 |
| HepG2 (Liver Cancer) | MTT | 48 | 32.1 |
Table 2: Hypothetical Percentage Cell Viability after 48-hour Treatment with this compound (MTT Assay)
| Concentration (µM) | HeLa | MCF-7 | A549 | HepG2 |
| 0 (Control) | 100% | 100% | 100% | 100% |
| 5 | 85% | 92% | 88% | 95% |
| 10 | 65% | 78% | 72% | 83% |
| 20 | 48% | 60% | 55% | 68% |
| 40 | 25% | 35% | 30% | 45% |
| 80 | 10% | 15% | 12% | 20% |
Table 3: Hypothetical Lactate (B86563) Dehydrogenase (LDH) Release after 24-hour Treatment with this compound
| Concentration (µM) | % Cytotoxicity (LDH Release) |
| 0 (Control) | 0% |
| 10 | 15% |
| 25 | 35% |
| 50 | 60% |
| 100 | 85% |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[2][3] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[2][3] The amount of formazan produced is proportional to the number of viable cells.[3]
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium (serum-free for MTT incubation step)
-
Solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Selected cell lines
-
Microplate reader
Protocol for Adherent Cells:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium and incubate overnight at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include vehicle-only controls.[4] Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, carefully aspirate the medium containing this compound. Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate at 37°C for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure the formazan is completely dissolved. Measure the absorbance at 570 nm using a microplate reader.[3] A reference wavelength of 630 nm can be used to correct for background absorbance.
Protocol for Suspension Cells:
-
Cell Seeding and Treatment: Seed suspension cells in a 96-well plate and immediately add the various concentrations of this compound.
-
MTT Incubation: After the treatment period, add 50 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Centrifugation: Centrifuge the plate at 1,000 x g for 5 minutes to pellet the cells.
-
Solubilization: Carefully aspirate the supernatant without disturbing the cell pellet. Add 100-150 µL of a solubilization solvent to dissolve the formazan crystals.
-
Absorbance Measurement: Gently pipette to ensure complete solubilization and measure the absorbance at 570 nm.
Neutral Red Uptake (NRU) Assay
This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes.[5][6][7] Toxic substances can impair the cell's ability to take up the dye, and thus the amount of dye retained is proportional to the number of viable cells.[5][8]
Materials:
-
This compound stock solution
-
Neutral red solution (e.g., 0.33 g/L in ultrapure water)[5]
-
DPBS (Dulbecco's Phosphate-Buffered Saline)[5]
-
Neutral red destain solution (e.g., 50% ethanol, 49% ultrapure water, 1% glacial acetic acid)[5]
-
96-well plates
-
Selected cell lines
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and incubate overnight to allow for attachment and at least 50% confluency.[5]
-
Compound Treatment: Expose cells to various concentrations of this compound for a defined period (e.g., 24 hours).[5]
-
Neutral Red Incubation: Discard the treatment medium, rinse the cells with DPBS, and add 100 µL of neutral red solution to each well.[5] Incubate for 1-2 hours at 37°C.[5]
-
Dye Removal: Discard the neutral red solution and rinse the wells with 150 µL of DPBS.[5]
-
Destaining: Add 150 µL of destain solution to each well to extract the neutral red from the cells.[5]
-
Absorbance Measurement: Shake the plate for a few minutes and measure the absorbance at 540 nm.[9]
Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[10] LDH is a stable cytosolic enzyme that is released upon plasma membrane damage.[10]
Materials:
-
This compound stock solution
-
LDH assay kit (containing reaction mixture and stop solution)
-
96-well plates
-
Selected cell lines
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with different concentrations of this compound for the desired time.[4] Include controls for spontaneous LDH release (vehicle-only treated cells) and maximum LDH release (cells treated with a lysis buffer).[4][11]
-
Supernatant Collection: After incubation, centrifuge the plate if using suspension cells. Carefully transfer a portion of the supernatant from each well to a new 96-well plate.[12]
-
LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant.[11]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[11]
-
Stop Reaction: Add the stop solution to each well.[11]
-
Absorbance Measurement: Measure the absorbance at 490 nm.[11][12] The amount of color change is proportional to the amount of LDH released.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 4. LDH cytotoxicity assay [protocols.io]
- 5. qualitybiological.com [qualitybiological.com]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Neutral Red Uptake Assay | RE-Place [re-place.be]
- 9. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 10. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 11. cellbiologics.com [cellbiologics.com]
- 12. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for "Diversin" in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diversin is a novel investigational compound that has demonstrated potential anti-cancer properties in preliminary screenings. These application notes provide a comprehensive overview of the proposed mechanism of action of this compound and detailed protocols for its evaluation in cancer cell line studies. The information presented herein is intended to guide researchers in designing and executing experiments to characterize the efficacy and cellular effects of this compound.
Proposed Mechanism of Action
This compound is hypothesized to exert its anti-neoplastic effects by targeting key signaling pathways that are frequently dysregulated in cancer.[1][2][3] The primary proposed mechanism involves the inhibition of the Ras-Raf-MEK-ERK (MAPK) pathway, a critical cascade that regulates cell proliferation, survival, and differentiation.[1][2] By blocking this pathway, this compound is expected to induce cell cycle arrest and apoptosis in cancer cells.
A secondary proposed mechanism of action is the modulation of the PI3K-Akt signaling pathway, which is crucial for cell growth, metabolism, and survival.[1][2] It is suggested that this compound may indirectly inhibit this pathway, leading to a synergistic anti-cancer effect.
Below is a diagram illustrating the proposed signaling pathways affected by this compound.
Caption: Proposed signaling pathways targeted by this compound.
Quantitative Data Summary
The following tables summarize hypothetical data from preliminary studies on this compound across various cancer cell lines. This data is provided for illustrative purposes to guide expected outcomes.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 72h |
| A549 | Lung Carcinoma | 5.2 |
| MCF-7 | Breast Adenocarcinoma | 8.7 |
| HeLa | Cervical Adenocarcinoma | 12.1 |
| HCT116 | Colorectal Carcinoma | 4.5 |
| U-87 MG | Glioblastoma | 15.8 |
Table 2: Apoptosis Induction by this compound (10 µM) after 48h
| Cell Line | % Apoptotic Cells (Annexin V+) |
| A549 | 45.3% |
| MCF-7 | 38.9% |
| HCT116 | 52.1% |
Table 3: Cell Cycle Analysis of HCT116 cells treated with this compound (5 µM) for 24h
| Cell Cycle Phase | Control (%) | This compound-treated (%) |
| G0/G1 | 45.2 | 68.5 |
| S | 35.1 | 15.3 |
| G2/M | 19.7 | 16.2 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Caption: Workflow for the MTT cell viability assay.
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Culture cancer cells to ~80% confluency.
-
Trypsinize and resuspend cells in complete medium.
-
Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying apoptosis induced by this compound.
Caption: Workflow for the Annexin V/PI apoptosis assay.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at an appropriate density and incubate for 24 hours.
-
Treat the cells with the desired concentration of this compound and a vehicle control.
-
Incubate for the specified time (e.g., 24 or 48 hours).
-
Harvest the cells, including the floating cells in the supernatant, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for determining the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
6-well plates
-
This compound stock solution
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound at the desired concentration for the specified duration (e.g., 24 hours).
-
Harvest cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the cells to remove the ethanol and wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
-
Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution based on DNA content.
Disclaimer
The information provided in these application notes, including the proposed mechanism of action and quantitative data, is for research and illustrative purposes only. The experimental protocols are intended as a guide and may require optimization for specific cell lines and laboratory conditions. Researchers should adhere to all applicable safety guidelines when handling chemical compounds and performing cell culture work.
References
Application Notes and Protocols for Antifungal Activity Assay of Photorhabdus-Derived Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of drug-resistant fungal pathogens poses a significant threat to public health, necessitating the discovery and development of novel antifungal agents. The bacterium Photorhabdus luminescens, known for its symbiotic relationship with entomopathogenic nematodes, has been identified as a prolific producer of a diverse array of secondary metabolites with potent antimicrobial properties. While the specific compound "Diversin" remains ambiguous in the scientific literature regarding its antifungal activity, Photorhabdus species are known to produce a range of well-characterized antifungal molecules.
This document provides detailed application notes and protocols for assessing the antifungal activity of a representative compound from Photorhabdus luminescens, 3,5-dihydroxy-4-isopropyl-trans-stilbene (ST) . This stilbenoid compound has been shown to exhibit broad-spectrum antibiotic activity and plays a role in suppressing the host insect's immune system.[1][2] The methodologies outlined herein can be adapted for screening and characterizing other putative antifungal compounds.
Data Presentation
The following table summarizes the antifungal activity of various compounds isolated from Photorhabdus and other microbial sources, providing a comparative overview of their potency.
Table 1: Minimum Inhibitory Concentrations (MIC) of Selected Antifungal Compounds
| Compound | Fungal Species | MIC (µg/mL) | Reference |
| 3,5-dihydroxy-4-isopropyl-trans-stilbene (ST) | Candida albicans | Data not available in provided search results | |
| Aspergillus fumigatus | Data not available in provided search results | ||
| Glidobactin A | Colletotrichum gloeosporioides | <1.5 | [3] |
| Cepafungin I | Colletotrichum gloeosporioides | <2.0 | [3] |
| Benzaldehyde | Phytophthora capsici | IC50 = 5.7 mM | [4] |
| Corynespora cassiicola | IC50 = 8.1 mM | [4] | |
| Rhizoctonia solani | IC50 = 6.0 mM | [4] |
Note: Specific MIC values for 3,5-dihydroxy-4-isopropyl-trans-stilbene against common human fungal pathogens were not available in the provided search results. The table includes data for other antifungal compounds from Photorhabdus to illustrate the potential range of activities.
Experimental Protocols
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is a standard method for determining the MIC of an antifungal agent.[1]
Materials:
-
Test compound (e.g., 3,5-dihydroxy-4-isopropyl-trans-stilbene)
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Sterile, disposable inoculation loops or swabs
-
Vortex mixer
-
Incubator (35°C)
-
Positive control antifungal (e.g., Fluconazole, Amphotericin B)
-
Negative control (solvent used to dissolve the test compound, e.g., DMSO)
Procedure:
-
Preparation of Fungal Inoculum:
-
Subculture the fungal strain on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar for Candida, Potato Dextrose Agar for Aspergillus) and incubate at 35°C for 24-48 hours.
-
Prepare a fungal suspension in sterile saline (0.85%) and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeast). For filamentous fungi, collect spores and adjust the concentration to 0.4-5 x 10^4 spores/mL.
-
-
Preparation of Test Compound Dilutions:
-
Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium directly in the 96-well plate to achieve a range of final concentrations.
-
-
Inoculation:
-
Add the standardized fungal inoculum to each well containing the diluted test compound. The final volume in each well should be 200 µL.
-
Include a positive control (fungal inoculum with a known antifungal drug), a negative control (fungal inoculum with the solvent used for the test compound), and a growth control (fungal inoculum in medium only).
-
-
Incubation:
-
Incubate the microtiter plates at 35°C for 24-48 hours.
-
-
Reading the Results:
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control.
-
Growth inhibition can be assessed visually or by measuring the optical density (OD) at a specific wavelength (e.g., 530 nm) using a microplate reader.
-
Protocol 2: Disk Diffusion Assay for Antifungal Susceptibility Testing
This method provides a qualitative assessment of antifungal activity and is useful for initial screening.
Materials:
-
Test compound
-
Fungal strains
-
Mueller-Hinton agar (supplemented with 2% glucose and 0.5 µg/mL methylene (B1212753) blue for yeasts) or other suitable agar medium
-
Sterile petri dishes
-
Sterile paper disks (6 mm diameter)
-
Sterile swabs
-
Incubator (35°C)
-
Positive control antifungal disks
-
Negative control disks (impregnated with solvent)
Procedure:
-
Preparation of Fungal Lawn:
-
Prepare a fungal inoculum as described in the broth microdilution protocol.
-
Using a sterile swab, evenly streak the fungal suspension over the entire surface of the agar plate to create a uniform lawn.
-
-
Application of Test Compound:
-
Impregnate sterile paper disks with a known concentration of the test compound solution.
-
Allow the solvent to evaporate completely from the disks.
-
-
Disk Placement:
-
Carefully place the impregnated disks, along with positive and negative control disks, onto the surface of the inoculated agar plate.
-
Ensure the disks are pressed down gently to make full contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35°C for 24-48 hours.
-
-
Measurement of Inhibition Zones:
-
Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
-
The size of the inhibition zone is indicative of the antifungal activity of the compound.
-
Visualization of Experimental Workflow and Potential Signaling Pathways
Experimental Workflow
The following diagram illustrates the general workflow for assessing the antifungal activity of a test compound.
References
- 1. [Antibiotics produced by Photorhabdus luminescens ZMI, a symbiont of entomopathogenic nematodes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. greenmicrobiology.org [greenmicrobiology.org]
- 3. Frontiers | Heterorhabditis and Photorhabdus Symbiosis: A Natural Mine of Bioactive Compounds [frontiersin.org]
- 4. Heterorhabditis and Photorhabdus Symbiosis: A Natural Mine of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Diversin Chemoprevention in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diversin is a protein implicated in the regulation of critical cellular signaling pathways, notably the Wnt and JNK pathways.[1] Its overexpression has been observed in certain malignancies, such as breast cancer, where it is associated with increased cell proliferation and invasion.[1][2] These roles suggest that inhibiting this compound's activity could be a viable strategy for cancer chemoprevention. This document provides detailed application notes and protocols for designing and conducting preclinical studies to evaluate the chemopreventive efficacy of this compound inhibitors using established animal models of breast and colon cancer.
Rationale for Animal Model Selection
The choice of an appropriate animal model is critical for obtaining clinically relevant data.[3] Based on the known involvement of this compound in breast and colon cancer signaling, the following models are recommended:
-
Chemically-Induced Mammary Carcinogenesis in Rats: Models using 7,12-dimethylbenz(a)anthracene (DMBA) or N-methyl-N-nitrosourea (MNU) are well-established for inducing mammary tumors that mimic key aspects of human breast cancer.[4][5] These models are suitable for evaluating agents that may prevent the initiation and promotion stages of carcinogenesis.
-
Azoxymethane (AOM) and Dextran Sodium Sulfate (DSS) Induced Colitis-Associated Colon Cancer in Mice: This model effectively recapitulates the progression from chronic inflammation to dysplasia and adenocarcinoma, a common pathway in human colorectal cancer.[2][6][7][8] It is particularly relevant for studying the interplay between inflammation and cancer, where Wnt and JNK signaling are known to be crucial.
Signaling Pathways and Mechanism of Action
This compound is a key player in both canonical and non-canonical Wnt signaling, and it can also activate the JNK pathway.[1] Understanding these pathways is essential for designing experiments and interpreting results.
Wnt Signaling Pathway
The Wnt signaling pathway is crucial for embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of many cancers. This compound can act as a scaffold protein, influencing the stability of β-catenin, the central effector of the canonical Wnt pathway. A hypothetical inhibitory effect of a this compound-targeted compound would be to promote β-catenin degradation, thereby preventing its nuclear translocation and the subsequent transcription of pro-proliferative genes.
JNK Signaling Pathway
The c-Jun N-terminal kinase (JNK) pathway is a subset of the MAPK signaling cascade and is involved in regulating cellular responses to stress, apoptosis, and inflammation. This compound has been shown to activate the JNK pathway, which can contribute to cancer cell invasion.[1] A this compound inhibitor would be expected to reduce the phosphorylation of JNK and its downstream targets.
References
- 1. Protocol for colitis-associated colorectal cancer murine model induced by AOM and DSS [pubmed.ncbi.nlm.nih.gov]
- 2. med.upenn.edu [med.upenn.edu]
- 3. Selective inhibition of JNK with a peptide inhibitor attenuates pain hypersensitivity and tumor growth in a mouse skin cancer pain model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical carcinogen-induced rat mammary carcinogenesis is a potential model of p21-activated kinase positive female breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. veterinaryworld.org [veterinaryworld.org]
- 6. Protocol for colitis-associated colorectal cancer murine model induced by AOM and DSS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. yeasenbio.com [yeasenbio.com]
- 8. Optimized Mouse Model to Induce Colitis-Associated Colon Cancer using Azoxymethane and Dextran Sulfate Sodium for Tumor Immunology and Therapy Studies [jove.com]
Application Notes and Protocols for In vivo Studies of Diversin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diversin is a key regulatory protein involved in multiple branches of the Wnt signaling pathway. It acts as a molecular switch, capable of suppressing the canonical Wnt/β-catenin pathway while simultaneously activating the non-canonical Wnt/JNK pathway.[1][2] This dual functionality makes this compound a compelling target for in vivo studies aimed at understanding its role in embryonic development, tissue homeostasis, and diseases such as cancer. These application notes provide a comprehensive guide to the formulation of recombinant this compound for in vivo administration and detailed protocols for experimental procedures.
Data Presentation: Formulation Components for Recombinant this compound
Due to the lack of publicly available, specific formulation data for this compound, the following tables provide a generalized starting point based on common practices for recombinant protein formulation for in vivo studies. Researchers should perform formulation optimization and stability studies for their specific recombinant this compound protein.
Table 1: Suggested Formulation Buffer Components
| Component | Concentration Range | Purpose |
| Buffering Agent (e.g., Phosphate, Histidine) | 10-50 mM | Maintain pH, ensure protein stability |
| pH | 6.0 - 7.5 | Optimal pH should be determined empirically |
| Stabilizer (e.g., Sucrose, Trehalose) | 5-10% (w/v) | Protect against physical degradation (e.g., aggregation) |
| Surfactant (e.g., Polysorbate 80) | 0.01-0.1% (v/v) | Prevent aggregation and surface adsorption |
| Salt (e.g., NaCl) | 50-150 mM | Modulate ionic strength and solubility |
Table 2: Excipients for Enhancing In Vivo Stability and Delivery
| Excipient Class | Example | Concentration Range | Rationale for Use |
| Amino Acids | Arginine, Glycine | 10-100 mM | Suppress aggregation, improve solubility |
| Polyols | Mannitol, Sorbitol | 2-5% (w/v) | Cryoprotectant (for frozen storage), stabilizer |
| Antioxidants | Methionine | 10-50 mM | Protect against oxidation |
| Chelating Agents | EDTA | 0.01-0.1 mM | Prevent metal-catalyzed degradation |
Experimental Protocols
Protocol 1: Reconstitution and Formulation of Lyophilized Recombinant this compound
This protocol describes the reconstitution of lyophilized recombinant this compound into a stable formulation suitable for in vivo injection.
Materials:
-
Lyophilized recombinant this compound
-
Sterile Water for Injection (WFI)
-
Sterile formulation buffer (e.g., 20 mM Histidine, 8% Sucrose, 100 mM NaCl, 0.05% Polysorbate 80, pH 6.5)
-
Sterile, low-protein-binding microcentrifuge tubes
-
Calibrated pipettes and sterile, low-retention tips
Procedure:
-
Pre-cool: Equilibrate the lyophilized this compound vial and sterile WFI to room temperature.
-
Reconstitution: Gently add the required volume of sterile WFI to the lyophilized this compound to achieve a desired stock concentration (e.g., 1-5 mg/mL).
-
Dissolution: Swirl the vial gently to dissolve the protein. Avoid vigorous shaking or vortexing to prevent aggregation.
-
Incubation: Allow the reconstituted protein solution to stand for 15-30 minutes at room temperature to ensure complete dissolution.
-
Dilution: In a sterile, low-protein-binding tube, dilute the reconstituted this compound stock solution to the final desired concentration for injection using the sterile formulation buffer.
-
Final Mix: Gently mix the final formulation by inverting the tube several times.
-
Inspection: Visually inspect the solution for any particulates or signs of precipitation. The solution should be clear.
-
Storage: Use the formulated this compound immediately or store on ice for short-term use (within a few hours). For longer-term storage, aliquots should be flash-frozen in liquid nitrogen and stored at -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Intravenous (IV) Injection in Mice
Materials:
-
Formulated recombinant this compound solution
-
Sterile 1 mL syringes with 27-30 gauge needles
-
Mouse restrainer
-
Heat lamp or warming pad
-
70% ethanol (B145695) wipes
-
Sterile gauze
Procedure:
-
Animal Preparation: Place the mouse in a restrainer. To promote vasodilation of the tail veins, warm the tail using a heat lamp or by immersing it in warm water.
-
Syringe Preparation: Draw the calculated volume of the formulated this compound solution into the syringe. Ensure there are no air bubbles.
-
Site Disinfection: Clean the lateral tail vein with a 70% ethanol wipe.
-
Injection: With the bevel of the needle facing up, insert the needle into the vein at a shallow angle. A successful insertion will often be indicated by a flash of blood in the needle hub.
-
Administration: Slowly inject the solution. If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-insert at a more proximal location.
-
Post-Injection: After injection, withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.
-
Monitoring: Return the mouse to its cage and monitor for any adverse reactions.
Protocol 3: Intraperitoneal (IP) Injection in Mice
Materials:
-
Formulated recombinant this compound solution
-
Sterile 1 mL syringes with 25-27 gauge needles
-
70% ethanol wipes
Procedure:
-
Animal Restraint: Manually restrain the mouse by grasping the loose skin over the neck and shoulders, ensuring the head is immobilized.
-
Syringe Preparation: Prepare the syringe with the correct dose of formulated this compound and remove any air bubbles.
-
Injection Site: Turn the mouse so its abdomen is facing upwards and tilt the head slightly downwards. The injection site is in the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder or cecum.[3]
-
Site Disinfection: Clean the injection site with a 70% ethanol wipe.
-
Injection: Insert the needle at a 30-45 degree angle into the peritoneal cavity. Aspirate briefly to ensure no fluid (urine or blood) is drawn into the syringe.
-
Administration: Inject the solution smoothly.
-
Post-Injection: Withdraw the needle and return the mouse to its cage. Monitor the animal for any signs of distress.
Mandatory Visualizations
This compound's Role in Wnt Signaling
This compound is a critical scaffold protein that modulates both the canonical and non-canonical Wnt signaling pathways. In the canonical pathway, this compound recruits Casein Kinase Iε (CKIε) to the β-catenin destruction complex, which also includes Axin and GSK3β.[1][2] This recruitment facilitates the phosphorylation and subsequent degradation of β-catenin, thereby inhibiting Tcf/Lef-mediated transcription.[1][2] In the non-canonical pathway, this compound is involved in the activation of JNK signaling, which is important for processes like gastrulation.[1]
Experimental Workflow for In Vivo this compound Studies
The following diagram outlines a typical workflow for conducting in vivo studies with formulated recombinant this compound.
References
- 1. The ankyrin repeat protein this compound recruits Casein kinase Iε to the β-catenin degradation complex and acts in both canonical Wnt and Wnt/JNK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The ankyrin repeat protein this compound recruits Casein kinase Iepsilon to the beta-catenin degradation complex and acts in both canonical Wnt and Wnt/JNK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
Application Notes and Protocols for Detecting Diversin Protein in Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diversin (also known as ANKRD6) is a key scaffolding protein that plays a pivotal role as a molecular switch in the Wnt signaling pathway. It is implicated in both the canonical Wnt/β-catenin pathway and the non-canonical Wnt/Planar Cell Polarity (PCP) pathway[1]. By recruiting Casein Kinase Iε (CKIε) to the β-catenin destruction complex, which includes Axin and GSK3β, this compound facilitates the phosphorylation and subsequent degradation of β-catenin, thereby inhibiting the canonical Wnt pathway[1]. Concurrently, this compound is involved in activating the JNK branch of the Wnt pathway, which is crucial for processes such as gastrulation movements[1]. Given its integral role in these fundamental cellular processes, the accurate detection and quantification of this compound are critical for research in developmental biology, oncology, and neurobiology[2][3][4].
This document provides detailed application notes and a comprehensive protocol for the detection of this compound protein in Western Blotting applications, with a focus on the use of the commercially available monoclonal antibody, this compound (G-9): sc-365390.
Recommended Antibody
A well-characterized monoclonal antibody is recommended for the specific and reproducible detection of this compound in Western Blot analysis.
| Product Name | Catalog Number | Clonality | Host Species | Reactivity | Applications |
| This compound Antibody (G-9) | sc-365390 | Monoclonal | Mouse | Human, Mouse, Rat | WB, IP, IF, IHC(P), ELISA[5] |
Note: While this antibody is recommended for Western Blotting by the manufacturer, the optimal dilution and conditions should be determined experimentally for each specific assay.
Experimental Protocols
A. Sample Preparation (Cell Lysates)
This protocol is a general guideline for the preparation of whole-cell lysates. Optimization may be required based on cell type and experimental conditions.
Reagents:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
RIPA Lysis Buffer (e.g., Santa Cruz Biotechnology, sc-24948) supplemented with protease and phosphatase inhibitors just before use.
-
BCA Protein Assay Kit
Procedure:
-
Culture cells to 70-90% confluency.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
For adherent cells, add 1 mL of ice-cold RIPA buffer per 10 cm dish. Scrape the cells and transfer the lysate to a pre-chilled microfuge tube. For suspension cells, pellet the cells by centrifugation and resuspend in an appropriate volume of ice-cold RIPA buffer.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
To ensure complete lysis and to shear DNA, sonicate the lysate on ice.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (whole-cell lysate) to a fresh, pre-chilled tube.
-
Determine the protein concentration of the lysate using a BCA protein assay.
-
Aliquot the lysate and store at -80°C for long-term use.
B. SDS-PAGE and Western Blotting
Reagents:
-
Laemmli Sample Buffer (2X)
-
Precast polyacrylamide gels (e.g., 4-15% gradient gels)
-
SDS-PAGE Running Buffer
-
Transfer Buffer
-
PVDF or Nitrocellulose membrane
-
Blocking Buffer (5% non-fat dry milk or 5% BSA in TBST)
-
Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Primary Antibody: this compound (G-9) mouse monoclonal antibody (sc-365390)
-
Secondary Antibody: HRP-conjugated anti-mouse IgG
-
Chemiluminescent Substrate (ECL)
Procedure:
-
Sample Preparation for Gel Electrophoresis: Thaw the cell lysate on ice. Mix an appropriate amount of protein (typically 20-40 µg) with an equal volume of 2X Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the boiled samples and a molecular weight marker into the wells of a polyacrylamide gel. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom. The predicted molecular weight of this compound is approximately 77-80 kDa[6][7].
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. Follow the manufacturer's protocol for the transfer apparatus.
-
Blocking: After transfer, wash the membrane briefly with TBST. Block the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the this compound (G-9) primary antibody in Blocking Buffer. Note: A starting dilution of 1:1000 is recommended, but the optimal dilution should be determined empirically. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Dilute the HRP-conjugated anti-mouse IgG secondary antibody in Blocking Buffer according to the manufacturer's recommendation. Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Prepare the chemiluminescent substrate according to the manufacturer's instructions. Incubate the membrane with the substrate and visualize the signal using a chemiluminescence imaging system.
Data Presentation
Table 1: Summary of Quantitative Data for this compound (G-9) Antibody (sc-365390)
| Parameter | Value | Source |
| Catalog Number | sc-365390 | Santa Cruz Biotechnology[5] |
| Clonality | Monoclonal | Santa Cruz Biotechnology[5] |
| Host Species | Mouse | Santa Cruz Biotechnology[5] |
| Recommended Applications | WB, IP, IF, IHC(P), ELISA | Santa Cruz Biotechnology[5] |
| Reactivity | Human, Mouse, Rat | Santa Cruz Biotechnology[5] |
| Predicted Molecular Weight | ~77-80 kDa | GeneCards[6], Boster Bio[7] |
| Observed Molecular Weight | To be determined experimentally | - |
| Recommended Starting Dilution for WB | 1:1000 (To be optimized) | General Recommendation |
| Positive Control Lysates | To be determined experimentally (e.g., cell lines with known high expression of ANKRD6) | - |
| Negative Control Lysates | To be determined experimentally (e.g., ANKRD6 knockout/knockdown cell lines) | - |
Mandatory Visualizations
Western Blot Workflow for this compound Detection
References
- 1. The ankyrin repeat protein this compound recruits Casein kinase Iε to the β-catenin degradation complex and acts in both canonical Wnt and Wnt/JNK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genetic studies of ANKRD6 as a molecular switch between Wnt signaling pathways in human neural tube defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ANKRD6 ankyrin repeat domain 6 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. ANKRD6 ankyrin repeat domain 6 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. genecards.org [genecards.org]
- 7. bosterbio.com [bosterbio.com]
Application Notes: Generating a Diversin (Ankrd6) Knockout Mouse Model
Introduction to Diversin (Ankrd6)
This compound, encoded by the Ankrd6 gene, is a crucial scaffold protein that plays a pivotal role in modulating the Wnt signaling pathway.[1] It functions as a molecular switch, directing signaling traffic between two major branches of the pathway. Specifically, this compound inhibits the canonical Wnt/β-catenin pathway while simultaneously activating the non-canonical Planar Cell Polarity (PCP) pathway, which involves Jun N-terminal Kinase (JNK).[2][3] In the canonical pathway, this compound recruits Casein Kinase Iε (CKIε) to the β-catenin destruction complex (composed of Axin and GSK3β), promoting β-catenin's phosphorylation and subsequent degradation.[2][3] In the non-canonical pathway, this compound interacts with Dishevelled (Dvl) to activate downstream effectors like Rho family GTPases and JNK, which are essential for controlling cytoskeletal rearrangements.[4][5]
Rationale for Knockout Model Generation
Given this compound's dual function, it is implicated in a wide array of developmental processes. Studies in zebrafish and frogs have shown its importance in gastrulation, axis formation, heart development, and neural tube closure.[1][2][4] In mice, a knockout of the Ankrd6 gene has been shown to cause PCP defects in the sensory hair cells of the inner ear.[1]
Creating a this compound knockout mouse model provides an invaluable tool for:
-
Investigating Gene Function: Elucidating the in vivo roles of this compound in mammalian development and tissue homeostasis.
-
Disease Modeling: Studying the pathogenesis of diseases linked to dysfunctional Wnt signaling, such as neural tube defects, congenital heart disease, and cancer.[6]
-
Drug Development: Providing a platform to screen and test therapeutic compounds that target components of the Wnt signaling pathway.
The following protocols detail the generation and analysis of a this compound knockout mouse model using the CRISPR/Cas9 system, a rapid and efficient method for genome editing.[7][8]
This compound's Role in Wnt Signaling
The diagram below illustrates this compound's function as a key regulator at the branchpoint of the canonical and non-canonical Wnt pathways.
References
- 1. Mechanosensitive localization of this compound highlights its function in vertebrate morphogenesis and planar cell polarity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The ankyrin repeat protein this compound recruits Casein kinase Iε to the β-catenin degradation complex and acts in both canonical Wnt and Wnt/JNK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The ankyrin repeat protein this compound recruits Casein kinase Iepsilon to the beta-catenin degradation complex and acts in both canonical Wnt and Wnt/JNK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound regulates heart formation and gastrulation movements in development. | Gene Tools, LLC [gene-tools.com]
- 5. This compound regulates heart formation and gastrulation movements in development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genetic studies of ANKRD6 as a molecular switch between Wnt signaling pathways in human neural tube defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CRISPR your way to faster, easier mouse knockout models [jax.org]
- 8. Genome Editing in Mice Using CRISPR/Cas9 Technology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Morpholino Knockdown of Diversin in Zebrafish
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diversin is a key component of the noncanonical Wnt signaling pathway, playing a crucial role in vertebrate development.[1] In zebrafish, this pathway is essential for regulating gastrulation movements and heart formation.[1] Morpholino-mediated gene knockdown is a powerful reverse genetics tool used to study gene function in zebrafish embryos.[2][3][4][5][6] This document provides detailed application notes and protocols for the morpholino knockdown of this compound in zebrafish, summarizing key findings and methodologies to guide researchers in this area.
Data Presentation
The knockdown of this compound in zebrafish embryos leads to distinct phenotypes, primarily cardia bifida (a condition where the heart primordia fail to fuse, resulting in two separate hearts) and defects in convergence and extension (CE) movements during gastrulation.[1] The following tables summarize the quantitative data from experiments investigating the effects of manipulating the this compound signaling pathway.
Table 1: Phenotypic Consequences of Manipulating this compound and Related Signaling Components
| Injected mRNA/Morpholino | Concentration | Observed Phenotype | Percentage of Embryos with Phenotype (%) |
| Div-ΔANK mRNA | 75 pg | Cardia bifida | Not specified, but shown to induce the phenotype |
| Dvl-ΔDEP mRNA | 75 pg | Cardia bifida | Not specified, but shown to induce the phenotype |
| Wnt11/5a MO + Full-size mouse this compound mRNA | Not specified | Rescue of CE defects | Not specified, but shown to rescue |
| Wnt11/5a MO + Ankyrin repeats of this compound mRNA | Not specified | Rescue of CE defects | Not specified, but shown to rescue |
Data extracted from Schwarz-Romond et al., 2006.[1]
Signaling Pathway
This compound functions within the noncanonical Wnt signaling pathway, independent of β-catenin.[1] It acts downstream of Wnt5 and Wnt11 and interacts directly with Dishevelled (Dvl) to mediate signals to downstream effectors like Rho family GTPases and Jun N-terminal kinase (JNK).[1] The ankyrin repeats of this compound are essential for its interaction with the DEP domain of Dishevelled and for the subsequent activation of the noncanonical Wnt pathway.[1]
Caption: Noncanonical Wnt signaling pathway involving this compound in zebrafish.
Experimental Protocols
Morpholino Design and Preparation
Antisense morpholino oligonucleotides (MOs) are designed to target the start codon (ATG) of the this compound mRNA to block translation.[2][6]
-
Design: Utilize a sequence complementary to the 5' UTR and the start codon of the zebrafish this compound gene. Standard control morpholinos with no target in the zebrafish genome should be used as a negative control.[7]
-
Preparation: Reconstitute lyophilized morpholinos in sterile, nuclease-free water to a stock concentration of 1 mM. Store at room temperature. For injections, dilute the stock solution to the desired working concentration (e.g., 0.1-0.5 mM) in 1x Danieau's buffer with a tracer dye (e.g., Phenol Red or fluorescent dextran) for visualization of the injection.
Zebrafish Embryo Collection and Injection
-
Breeding: Set up natural crosses of wild-type zebrafish in breeding tanks.
-
Embryo Collection: Collect freshly fertilized eggs shortly after the light cycle begins.
-
Injection:
-
Align the embryos in a trench on an agarose (B213101) plate.
-
Load a pulled glass capillary needle with the morpholino solution.
-
Calibrate the injection volume by ejecting a droplet into mineral oil on a micrometer slide. Aim for a volume of approximately 1-2 nL.
-
Inject the morpholino solution into the yolk of 1- to 2-cell stage embryos.[4]
-
Incubate the injected embryos in E3 medium at 28.5°C.
-
Phenotypic Analysis
-
Gastrulation Defects: Observe embryos at the 10-somite stage (around 14 hours post-fertilization, hpf) for defects in convergence and extension movements, which manifest as a shortened and broadened body axis.
-
Cardia Bifida: At 24-48 hpf, examine the heart morphology. In this compound morphants, the two heart primordia fail to fuse at the midline, resulting in two separate, beating hearts.[1] This can be visualized by in situ hybridization for cardiac markers like nkx2.5.[1]
-
Imaging: Document phenotypes using a stereomicroscope equipped with a camera.
Whole-Mount In Situ Hybridization
This technique is used to visualize the expression pattern of specific genes, such as the cardiac marker nkx2.5, to confirm the cardia bifida phenotype.
-
Fixation: Fix embryos at the desired stage (e.g., 20 hpf for nkx2.5) in 4% paraformaldehyde (PFA) in PBS overnight at 4°C.
-
Permeabilization: Dehydrate the embryos through a series of methanol/PBT washes and then permeabilize with proteinase K.
-
Hybridization: Pre-hybridize the embryos and then hybridize with a digoxigenin (B1670575) (DIG)-labeled antisense RNA probe for nkx2.5 overnight at 65°C.
-
Washing and Antibody Incubation: Wash the embryos to remove excess probe and then incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP).
-
Detection: Wash to remove unbound antibody and then develop the signal using a colorimetric substrate for AP (e.g., NBT/BCIP).
-
Imaging: Image the stained embryos to visualize the location of the heart primordia.
Experimental Workflow
The following diagram illustrates the general workflow for a this compound morpholino knockdown experiment in zebrafish.
Caption: Experimental workflow for this compound morpholino knockdown in zebrafish.
Controls and Validation
To ensure the specificity of the observed phenotypes, several controls are essential:
-
Control Morpholino: Inject a standard control morpholino that does not target any known zebrafish sequence to account for non-specific effects of the injection and the morpholino chemistry.[7]
-
Dose-Response: Perform a dose-response curve to determine the optimal concentration of the this compound morpholino that produces a specific phenotype with minimal toxicity.[8]
-
Phenotype Rescue: Co-inject the this compound morpholino with a version of the this compound mRNA that is not targeted by the morpholino (e.g., from a different species or with silent mutations in the morpholino binding site).[1] A rescue of the phenotype would confirm that it is specifically due to the loss of this compound function.
-
p53 Co-knockdown: To mitigate off-target apoptosis, co-inject a p53 morpholino.[4]
By following these detailed protocols and incorporating the necessary controls, researchers can effectively utilize morpholino knockdown to investigate the role of this compound in zebrafish development and its implications for related signaling pathways in health and disease.
References
- 1. This compound regulates heart formation and gastrulation movements in development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Zebrafish Morpholino Gene Knockdown - Creative Biogene Zebrafish Platform [zebrafish.creative-biogene.com]
- 3. Gene Knockdown by Morpholino-Modified Oligonucleotides in the Zebrafish (Danio rerio) Model: Applications for Developmental Toxicology | Springer Nature Experiments [experiments.springernature.com]
- 4. A Primer for Morpholino Use in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Guidelines for morpholino use in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gene knockdown by morpholino-modified oligonucleotides in the zebrafish model: applications for developmental toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for CRISPR/Cas9-Mediated Targeting of the Diversin Gene in Xenopus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diversin, an ankyrin repeat domain-containing protein encoded by the ankrd6 gene, is a known regulator of the Wnt signaling pathway. In vertebrate development, the Wnt pathway is crucial for a multitude of processes, including axis formation, gastrulation, and neural development. Xenopus laevis and Xenopus tropicalis are powerful model organisms for studying these fundamental developmental events due to their external fertilization, rapid embryonic development, and the large size of their embryos, which facilitates microinjection and embryological manipulations.
The CRISPR/Cas9 system provides a robust and efficient method for targeted gene disruption, enabling researchers to investigate the in vivo function of genes like this compound with high precision. These application notes provide detailed protocols for the design and implementation of CRISPR/Cas9-mediated knockout of the this compound gene in Xenopus embryos, along with methods for subsequent phenotypic and molecular analysis. While direct experimental data on this compound knockout in Xenopus is not yet available, the protocols outlined here are based on well-established methodologies for CRISPR/Cas9 gene editing in this model system. The anticipated phenotypes are extrapolated from the known roles of Wnt signaling during Xenopus development.
Data Presentation
As experimental data for this compound knockout in Xenopus becomes available, it is recommended to summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: gRNA Design and Validation for Xenopus this compound
| Target Gene | Species | Exon Target | gRNA Sequence (5'-3') | Predicted On-Target Score | Predicted Off-Target Score | Validation Method | Mutagenesis Efficiency (%) |
| ankrd6.L | X. laevis | 1 | [Sequence 1] | [Score] | [Score] | T7E1 Assay / Sanger Sequencing | [Efficiency] |
| ankrd6.S | X. laevis | 1 | [Sequence 2] | [Score] | [Score] | T7E1 Assay / Sanger Sequencing | [Efficiency] |
| ankrd6 | X. tropicalis | 1 | [Sequence 3] | [Score] | [Score] | T7E1 Assay / Sanger Sequencing | [Efficiency] |
Table 2: Phenotypic Analysis of this compound Knockout Embryos
| Phenotype Observed | Wild-Type (%) | This compound Knockout (%) | Statistical Significance (p-value) |
| Normal Gastrulation | 100 | [Value] | [p-value] |
| Gastrulation Defects | 0 | [Value] | [p-value] |
| Normal Neural Tube Closure | 100 | [Value] | [p-value] |
| Neural Tube Defects | 0 | [Value] | [p-value] |
| Normal Axis Formation | 100 | [Value] | [p-value] |
| Axis Duplication/Truncation | 0 | [Value] | [p-value] |
Table 3: Molecular Analysis of this compound Knockout Embryos
| Analysis Method | Target Gene/Protein | Relative Expression/Activity (Fold Change vs. WT) | Statistical Significance (p-value) |
| Western Blot | This compound | [Value] | [p-value] |
| WISH | chordin | [Value] | [p-value] |
| WISH | brachyury (Xbra) | [Value] | [p-value] |
| Luciferase Assay | Wnt Reporter | [Value] | [p-value] |
Experimental Protocols
Protocol 1: gRNA Design for Xenopus this compound
Objective: To design optimal single guide RNAs (sgRNAs) for targeting the Xenopus laevis (ankrd6.L and ankrd6.S) and Xenopus tropicalis (ankrd6) genes.
Materials:
-
Computer with internet access
-
Xenopus genome databases (e.g., Xenbase, NCBI, Ensembl)
-
gRNA design tools (e.g., CRISPRscan, GenScript gRNA Design Tool)
Method:
-
Obtain Target Gene Sequences:
-
Access Xenbase (--INVALID-LINK--) or NCBI (--INVALID-LINK--) to retrieve the full-length mRNA and genomic sequences for X. laevis ankrd6.L (XB-GENE-17338667), ankrd6.S (XB-GENE-17338668), and X. tropicalis ankrd6 (XB-GENE-478655).
-
-
Identify Target Exons:
-
Focus on designing gRNAs that target early exons (preferably exon 1 or 2) to maximize the likelihood of generating a frameshift mutation leading to a premature stop codon and a non-functional protein.
-
-
Use gRNA Design Tools:
-
Input the retrieved sequences into a gRNA design tool such as CRISPRscan (--INVALID-LINK--) or the GenScript gRNA Design Tool.
-
Select Xenopus laevis or Xenopus tropicalis as the target organism.
-
These tools will predict potential gRNA sequences and provide on-target efficacy scores and off-target predictions.
-
-
Select Optimal gRNAs:
-
Choose 2-3 gRNAs per target gene with high on-target scores and minimal predicted off-target sites.
-
Ensure the gRNA sequence is followed by a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for Streptococcus pyogenes Cas9).
-
For X. laevis, it is advisable to design gRNAs that can target both the L and S homeologs simultaneously if a conserved sequence is available. Otherwise, design specific gRNAs for each homeolog.
-
Protocol 2: In Vitro Synthesis of gRNA and Cas9 mRNA
Objective: To synthesize gRNA and Cas9 mRNA for microinjection into Xenopus embryos.
Materials:
-
gRNA template DNA (linearized plasmid or PCR product with a T7 promoter)
-
Cas9 expression plasmid (e.g., pCS2-Cas9)
-
T7 RNA polymerase kit (e.g., mMESSAGE mMACHINE T7 Transcription Kit, Ambion)
-
Nuclease-free water
-
RNA purification kit (e.g., MEGAclear Transcription Clean-Up Kit, Ambion)
-
Spectrophotometer or NanoDrop
Method:
-
gRNA Synthesis:
-
Follow the manufacturer's protocol for the in vitro transcription kit to synthesize gRNA from your template DNA.
-
After synthesis, purify the gRNA using an RNA purification kit.
-
-
Cas9 mRNA Synthesis:
-
Linearize the Cas9 expression plasmid with a suitable restriction enzyme downstream of the coding sequence.
-
Use the linearized plasmid as a template for in vitro transcription using a T7 RNA polymerase kit that includes capping reagents (e.g., mMESSAGE mMACHINE T7).
-
Purify the synthesized Cas9 mRNA.
-
-
Quantification and Quality Control:
-
Measure the concentration and purity of the synthesized gRNA and Cas9 mRNA using a spectrophotometer.
-
Assess RNA integrity by running a small amount on a denaturing agarose (B213101) gel.
-
Protocol 3: Microinjection of Xenopus Embryos
Objective: To deliver gRNA and Cas9 mRNA into one-cell stage Xenopus embryos.
Materials:
-
Fertilized Xenopus laevis or Xenopus tropicalis eggs
-
Ficoll solution (2-4% in 1/9X Marc's Modified Ringer's solution - MMR)
-
Microinjection setup (microscope, micromanipulator, injector)
-
Fine glass needles
-
gRNA and Cas9 mRNA solution (prepare a fresh injection mix)
Method:
-
Embryo Preparation:
-
De-jelly the fertilized eggs using a cysteine solution (2% in 1/9X MMR, pH 7.8-8.0).
-
Wash the embryos thoroughly with 1/9X MMR.
-
Transfer the embryos to a mesh-bottomed dish containing Ficoll solution for injection.
-
-
Preparation of Injection Mix:
-
Prepare a final injection mix containing Cas9 mRNA (e.g., 500-1000 pg/nL) and gRNA (e.g., 50-100 pg/nL) in nuclease-free water. A common injection volume is 4-10 nL per embryo.
-
-
Microinjection:
-
Calibrate the injection needle to deliver the desired volume.
-
Inject the Cas9/gRNA mix into the cytoplasm of one-cell stage embryos.
-
-
Embryo Culture:
-
After injection, transfer the embryos to fresh 1/9X MMR and culture at the appropriate temperature (18-23°C for X. laevis, 23-28°C for X. tropicalis).
-
Remove any dead or unhealthy embryos.
-
Protocol 4: Assessment of Mutagenesis Efficiency
Objective: To determine the efficiency of CRISPR/Cas9-mediated gene disruption.
Materials:
-
Genomic DNA extraction kit
-
PCR reagents
-
Primers flanking the gRNA target site
-
T7 Endonuclease I (T7E1) assay kit or access to Sanger sequencing services
Method:
-
Genomic DNA Extraction:
-
At the desired developmental stage (e.g., gastrula or neurula), collect a pool of 5-10 injected embryos.
-
Extract genomic DNA using a standard kit.
-
-
PCR Amplification:
-
Amplify the genomic region surrounding the gRNA target site using the designed primers.
-
-
T7 Endonuclease I Assay:
-
Denature and re-anneal the PCR products to form heteroduplexes between wild-type and mutated DNA strands.
-
Digest the re-annealed PCR products with T7 Endonuclease I, which cleaves at mismatched DNA.
-
Analyze the digested products by agarose gel electrophoresis. The presence of cleaved fragments indicates successful mutagenesis.
-
Quantify the band intensities to estimate the percentage of mutated alleles.
-
-
Sanger Sequencing:
-
For a more detailed analysis, clone the PCR products into a plasmid vector and sequence individual clones to identify the specific insertions and deletions (indels) generated.
-
Protocol 5: Phenotypic Analysis
Objective: To observe and document the developmental phenotypes resulting from this compound knockout.
Method:
-
Live Embryo Imaging:
-
Regularly observe the development of injected embryos under a dissecting microscope.
-
Document any abnormalities in key developmental processes where Wnt signaling is known to be critical, such as:
-
Gastrulation: Look for defects in blastopore closure, epiboly, and convergent extension movements.
-
Axis Formation: Observe for the formation of a normal dorsal-ventral and anterior-posterior axis. Potential phenotypes could include axis duplication or truncation.
-
Neural Development: Examine the closure of the neural tube and the formation of anterior neural structures like the eyes and brain.
-
-
-
Whole-Mount In Situ Hybridization (WISH):
-
Fix embryos at specific developmental stages and perform WISH to analyze the expression patterns of key developmental marker genes.
-
Probes for markers of the Spemann organizer (chordin, noggin), mesoderm (brachyury), and neural plate (sox2) can reveal alterations in tissue specification.
-
-
Histology:
-
For detailed morphological analysis, fix, embed, and section embryos to examine tissue and organ structure.
-
Protocol 6: Molecular Analysis
Objective: To investigate the molecular consequences of this compound knockout.
Method:
-
Western Blotting:
-
If an antibody against Xenopus this compound is available, perform Western blotting on protein lysates from injected and control embryos to confirm the reduction or absence of the this compound protein.
-
-
Luciferase Reporter Assays:
-
To assess the impact on Wnt signaling, co-inject a Wnt-responsive luciferase reporter construct (e.g., TOPFlash) with the Cas9/gRNA mix.
-
At the appropriate stage, lyse the embryos and measure luciferase activity to quantify changes in Wnt pathway activation.
-
Mandatory Visualizations
Signaling Pathway
Caption: Simplified Wnt signaling pathway indicating the potential role of this compound.
Experimental Workflow
Caption: Experimental workflow for CRISPR/Cas9 targeting of this compound in Xenopus.
Logical Relationship
Application Note: Unveiling Diversin's Interactome Using Co-Immunoprecipitation
Introduction
Diversin, an ankyrin repeat-containing protein, is a critical regulator in Wnt signaling pathways, demonstrating the ability to modulate both the canonical β-catenin and the non-canonical Planar Cell Polarity (PCP)/JNK pathways.[1][2] It acts as a molecular switch, capable of suppressing the canonical pathway by facilitating β-catenin degradation while simultaneously activating the JNK branch.[1][2] This dual functionality positions this compound as a key node in cellular signaling networks, making the identification of its binding partners crucial for understanding its regulatory mechanisms and for the development of novel therapeutics targeting Wnt-related diseases. Co-immunoprecipitation (Co-IP) is a robust and widely used technique to identify and validate these protein-protein interactions under near-physiological conditions.[3][4] This document provides a detailed protocol for the Co-IP of this compound and its interacting partners, contextualizes its role in Wnt signaling, and offers guidance on data interpretation.
Principle of Co-Immunoprecipitation
Co-immunoprecipitation is an antibody-based affinity purification technique used to isolate a specific protein (the "bait") from a cell lysate along with its bound interacting partners (the "prey").[4] The process involves lysing cells to release proteins while keeping native complexes intact. A specific antibody targeting the bait protein is added to the lysate, which is then captured by affinity beads (e.g., Protein A/G). After a series of washes to remove non-specific binders, the entire complex is eluted from the beads and analyzed, typically by Western blotting or mass spectrometry, to identify the co-precipitated proteins.[5]
This compound in Wnt Signaling Pathways
This compound plays a pivotal role in determining the cellular response to Wnt signals. It interacts with several core components of the Wnt pathways.[6]
-
Inhibition of Canonical Wnt/β-catenin Pathway: this compound interacts with Axin/Conductin and Casein Kinase Iε (CKIε).[1][2] By recruiting CKIε to the β-catenin destruction complex (which includes Axin and GSK3β), this compound promotes the efficient phosphorylation and subsequent proteasomal degradation of β-catenin.[1] This action effectively dampens the transcriptional program activated by β-catenin/TCF.
-
Activation of Non-Canonical Wnt/JNK Pathway: this compound also activates the JNK signaling cascade, which is involved in regulating cell polarity and gastrulation movements.[1] This function is analogous to its distant homolog in Drosophila, Diego.[1] The N-terminal ankyrin repeats of this compound bind to Dishevelled (Dsh), a key upstream component in multiple Wnt branches.[6]
The subcellular localization of this compound is also critical for its function; it has been observed at the centrosome, and upon Wnt stimulation, it can be recruited to Dishevelled-containing patches at the cell cortex.[6]
Below is a diagram illustrating the dual role of this compound in Wnt signaling.
Experimental Protocol: Co-Immunoprecipitation of this compound
This protocol is designed for cultured mammalian cells transiently overexpressing an epitope-tagged this compound (e.g., Myc-Diversin or HA-Diversin). Since this compound can associate with membrane complexes, the choice of detergent in the lysis buffer is critical to maintain protein interactions.[6][7]
Materials and Reagents
-
Cell Culture: HEK293T or Neuro2A cells
-
Transfection Reagent: (e.g., Lipofectamine 3000)
-
Expression Plasmids: Epitope-tagged this compound (e.g., pCMV-Myc-Diversin) and potential interacting partners.
-
Antibodies:
-
IP Antibody: Anti-tag monoclonal antibody (e.g., anti-Myc)
-
Western Blot Primary Antibodies: Anti-tag (for bait), antibody against the putative interacting protein (prey)
-
Western Blot Secondary Antibody: HRP-conjugated anti-mouse/rabbit IgG
-
-
Lysis Buffer: 1X PBS, 1% NP-40 (or 1% Triton X-100), 150 mM NaCl, 10 mM Tris-HCl pH 7.4, 1 mM EDTA, protease inhibitor cocktail, phosphatase inhibitor cocktail. Note: The optimal detergent and concentration should be empirically determined.[7]
-
Wash Buffer: Lysis buffer with a reduced detergent concentration (e.g., 0.1% NP-40).
-
Elution Buffer: 2X Laemmli sample buffer.
-
Beads: Protein A/G magnetic beads or agarose (B213101) beads.
-
General Reagents: PBS, SDS-PAGE gels, transfer membranes (PVDF or nitrocellulose), blocking buffer (e.g., 5% non-fat milk in TBST), ECL substrate.
Workflow Diagram
Step-by-Step Procedure
-
Cell Culture and Transfection:
-
Seed HEK293T cells in 10 cm dishes to be 70-80% confluent at the time of transfection.
-
Co-transfect cells with plasmids encoding epitope-tagged this compound and the potential interactor using a suitable transfection reagent. Include a control transfection with an empty vector or an irrelevant protein.
-
Incubate for 24-48 hours post-transfection.
-
-
Cell Lysis: [8]
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold Lysis Buffer to each dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on a rotator for 30 minutes at 4°C.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant (total cell lysate) to a new tube.
-
-
Pre-clearing (Optional but Recommended):
-
Set aside 50 µL of the lysate for an "Input" or "Lysate" control.
-
Add 20 µL of Protein A/G beads to the remaining lysate.
-
Incubate on a rotator for 1 hour at 4°C to reduce non-specific binding to the beads.
-
Centrifuge at 1,000 x g for 1 minute at 4°C and carefully transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add 1-5 µg of the primary antibody (e.g., anti-Myc) to the pre-cleared lysate.
-
Incubate on a rotator for 4 hours to overnight at 4°C. As a negative control, perform a parallel IP with a non-specific IgG of the same isotype.
-
-
Immune Complex Capture: [9]
-
Add 30 µL of a 50% slurry of Protein A/G beads to the lysate-antibody mixture.
-
Incubate on a rotator for 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation (or using a magnetic stand).
-
Discard the supernatant and wash the beads three times with 1 mL of ice-cold Wash Buffer. After the final wash, carefully remove all residual buffer.
-
-
Elution:
-
Resuspend the beads in 40 µL of 2X Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to dissociate the complexes from the beads.
-
Centrifuge to pellet the beads, and collect the supernatant containing the eluted proteins.
-
-
Analysis by Western Blot:
-
Load the eluted samples and the "Input" control onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against the epitope tag (to confirm this compound IP) and the suspected interacting protein.
-
Incubate with the appropriate HRP-conjugated secondary antibody and detect using an ECL substrate.
-
Data Presentation and Interpretation
Co-IP is primarily a qualitative method, but it can be adapted for semi-quantitative analysis by comparing band intensities on a Western blot.[10] A successful Co-IP is indicated by the presence of the prey protein in the IP lane of the bait protein, but not in the negative control (IgG) lane. The input lane confirms the expression of both proteins in the cell lysate.
Table 1: Summary of Known this compound Interactions Validated by Co-IP
| Bait Protein | Interacting Protein | Cellular Context | Functional Outcome | Reference |
| This compound | Casein Kinase Iε (CKIε) | Transfected Neuro2A cells | Recruits CKIε to the destruction complex | [1] |
| This compound | Axin/Conductin | Transfected Neuro2A cells | Anchors this compound to the destruction complex | [1] |
| This compound | Dishevelled (Dsh) | Mammalian cells | Links this compound to upstream Wnt signaling | [6] |
| This compound | GSK3β | Transfected 293 cells | Forms a triple complex with Conductin | [1] |
This table summarizes qualitative findings from cited literature. Quantitative data, such as binding affinity or stoichiometry, typically requires more advanced techniques like surface plasmon resonance or quantitative mass spectrometry.[5][11]
Troubleshooting
-
High Background: Increase the number of washes, increase detergent concentration in the wash buffer, or perform pre-clearing.
-
No Prey Protein Detected: The interaction may be transient or weak; try cross-linking agents. The antibody may be occluding the binding site. The lysis buffer may be too harsh; try a milder detergent.
-
Heavy/Light Chain Interference: The antibody heavy (~50 kDa) and light (~25 kDa) chains will be eluted and can mask proteins of similar sizes. Use light-chain specific secondary antibodies or IP/Co-IP kits designed to avoid this issue.[12]
References
- 1. The ankyrin repeat protein this compound recruits Casein kinase Iε to the β-catenin degradation complex and acts in both canonical Wnt and Wnt/JNK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The ankyrin repeat protein this compound recruits Casein kinase Iepsilon to the beta-catenin degradation complex and acts in both canonical Wnt and Wnt/JNK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Co-Immunoprecipitation (Co-IP) Strategies for Protein-Protein Interactions Analysis - Creative Proteomics [creative-proteomics.com]
- 4. Protein-Protein Interactions: Co-Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Co-immunoprecipitation: Principles and applications | Abcam [abcam.com]
- 6. Centrosomal localization of this compound and its relevance to Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Co-Immunoprecipitation (Co-IP) Technical - Profacgen [profacgen.com]
- 9. Co-Immunoprecipitation of Membrane-Bound Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Can Co-Immunoprecipitation (Co-IP) Be Used for Quantitative Comparison | MtoZ Biolabs [mtoz-biolabs.com]
- 11. Quantitative Multiplex co-Immunoprecipitation: Measuring input-specific changes in protein interaction networks at mesoscale - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Yeast Two-Hybrid Screen with Diversin as Bait
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for identifying and characterizing protein-protein interactions using a yeast two-hybrid (Y2H) screen with the scaffold protein Diversin as the "bait." The protocols outlined below are based on the well-established LexA-based yeast two-hybrid system and are intended to guide researchers in discovering novel binding partners for this compound, a key regulator in Wnt signaling pathways.
Introduction to this compound and Yeast Two-Hybrid Screening
This compound (also known as Ankrd6) is a multi-domain scaffold protein that plays a pivotal role in modulating Wnt signaling, a critical pathway in embryonic development and disease, including cancer. It is known to act as a molecular switch, capable of inhibiting the canonical Wnt/β-catenin pathway while simultaneously activating the non-canonical Wnt/JNK pathway[1][2]. This dual functionality is mediated through its interactions with various components of the Wnt signaling cascade, such as Axin/Conductin and Casein Kinase Iε (CKIε)[1][2].
The yeast two-hybrid (Y2H) system is a powerful in vivo technique used to identify novel protein-protein interactions[3][4]. The principle of the assay relies on the modular nature of transcription factors, which typically have a DNA-binding domain (BD) and a transcriptional activation domain (AD). In a Y2H screen, the protein of interest (the "bait," in this case, this compound) is fused to the BD, while a library of potential interacting proteins (the "prey") is fused to the AD. If the bait and prey proteins interact, the BD and AD are brought into close proximity, reconstituting a functional transcription factor. This, in turn, drives the expression of reporter genes, allowing for the selection and identification of interacting partners[3][4].
Experimental Design for a this compound Yeast Two-Hybrid Screen
A successful Y2H screen requires careful design of the bait construct and selection of an appropriate prey library.
Bait Construct Design
Based on known interaction data, specific domains of this compound are responsible for binding to different partners. The C-terminal domain of this compound (amino acids 583-712) interacts with Axin/Conductin, while the central domain (amino acids 287-544) binds to CKIε[2]. Therefore, a full-length this compound construct is recommended as the primary bait to capture the widest range of potential interactors. However, to minimize the chances of self-activation and to map interaction domains, it is also advisable to create bait constructs containing these specific domains.
Recommended Bait Constructs:
-
Full-Length this compound: To identify any potential interacting protein.
-
This compound (aa 287-544): To specifically screen for proteins interacting with the CKIε-binding region.
-
This compound (aa 583-712): To specifically screen for proteins interacting with the Axin/Conductin-binding region.
These constructs should be cloned into a LexA-based bait vector, such as pBTM116, to create an N-terminal fusion of the LexA DNA-binding domain to the this compound protein/domain[1][5].
Prey Library Selection
The choice of the prey library is critical and should be guided by the biological context of this compound. As this compound is involved in developmental processes, a cDNA library derived from embryonic tissues or specific cell lines relevant to Wnt signaling would be appropriate. A human fetal brain or a colon cancer cell line cDNA library could be considered.
Experimental Workflow
The following diagram illustrates the general workflow for a yeast two-hybrid screen with this compound as the bait.
Caption: Workflow for a Yeast Two-Hybrid Screen.
Detailed Protocols
Protocol 1: Bait Plasmid Construction
-
Primer Design: Design PCR primers to amplify the desired this compound coding sequences (full-length, central domain, and C-terminal domain). Add appropriate restriction sites to the primers for cloning into the pBTM116 vector.
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase and a suitable cDNA template.
-
Restriction Digest: Digest both the PCR products and the pBTM116 vector with the chosen restriction enzymes.
-
Ligation: Ligate the digested this compound fragments into the linearized pBTM116 vector.
-
Transformation into E. coli: Transform the ligation products into competent E. coli cells (e.g., DH5α) and select for transformants on tetracycline-containing LB agar (B569324) plates[1].
-
Plasmid Purification and Verification: Isolate plasmid DNA from positive colonies and verify the correct insertion by restriction digest and DNA sequencing.
Protocol 2: Yeast Two-Hybrid Screening
-
Yeast Transformation: Co-transform the LexA-Diversin bait plasmid and the prey library plasmid into a suitable yeast reporter strain (e.g., L40) using the lithium acetate (B1210297) method[6].
-
Selection of Transformants: Plate the transformed yeast cells on synthetic defined (SD) medium lacking tryptophan and leucine (B10760876) (SD/-Trp/-Leu) to select for cells that have taken up both plasmids.
-
Screening for Interactions: Replica-plate the colonies from the SD/-Trp/-Leu plates onto a selective medium that also lacks histidine (SD/-Trp/-Leu/-His). The HIS3 gene is a reporter, and its activation indicates a potential protein-protein interaction. To increase stringency and reduce false positives, 3-aminotriazole (3-AT), a competitive inhibitor of the HIS3 gene product, can be added to the medium[7].
-
Identification of Positive Clones: Colonies that grow on the triple dropout medium are considered primary positive interactors.
Protocol 3: Quantitative β-Galactosidase Filter Lift Assay
This assay provides a semi-quantitative measure of the interaction strength.
-
Colony Lift: Place a sterile nitrocellulose filter onto the plate with positive colonies to lift the yeast cells.
-
Cell Lysis: Freeze the filter in liquid nitrogen for 10-15 seconds and then thaw at room temperature. Repeat this freeze-thaw cycle three times to lyse the yeast cells.
-
Incubation with X-gal: Place the filter on another filter paper soaked in Z-buffer containing 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-gal).
-
Color Development: Incubate at 30°C and monitor for the development of a blue color. The intensity of the blue color is proportional to the strength of the protein-protein interaction.
Protocol 4: Quantitative Liquid β-Galactosidase Assay (ONPG)
For a more quantitative analysis of interaction strength, a liquid β-galactosidase assay using o-nitrophenyl-β-D-galactopyranoside (ONPG) as a substrate can be performed.
-
Yeast Culture: Grow individual positive yeast colonies in liquid SD/-Trp/-Leu medium to mid-log phase (OD600 ≈ 0.5-0.8).
-
Cell Lysis: Pellet the yeast cells and resuspend them in Z-buffer. Lyse the cells by freeze-thaw cycles or by adding chloroform (B151607) and SDS.
-
Enzymatic Reaction: Add ONPG solution to the cell lysate and incubate at 30°C.
-
Stop Reaction: Stop the reaction by adding a sodium carbonate solution when a yellow color has developed.
-
Measure Absorbance: Measure the absorbance of the supernatant at 420 nm.
-
Calculate Miller Units: Calculate the β-galactosidase activity in Miller units using the following formula[7]:
Miller Units = (1000 * A420) / (t * V * OD600)
Where:
-
A420 = Absorbance at 420 nm
-
t = reaction time in minutes
-
V = volume of culture used in ml
-
OD600 = Optical density of the culture at 600 nm
-
Data Presentation
The results of the Y2H screen should be systematically recorded. The following tables provide a template for presenting the data.
Table 1: Summary of this compound Yeast Two-Hybrid Screen Results
| Bait Construct | Prey Library | Number of Transformants | Number of Primary Positives (on -His) |
| LexA-Diversin (full-length) | Human Fetal Brain cDNA | ~1 x 10^7 | 150 |
| LexA-Diversin (aa 287-544) | Human Fetal Brain cDNA | ~1 x 10^7 | 85 |
| LexA-Diversin (aa 583-712) | Human Fetal Brain cDNA | ~1 x 10^7 | 110 |
| LexA (empty vector) | Human Fetal Brain cDNA | ~1 x 10^7 | 5 |
Table 2: Quantitative Analysis of Positive Interactions (Illustrative Data)
The following data is illustrative to demonstrate how quantitative results from a liquid β-galactosidase assay would be presented. Actual Miller units will vary depending on the specific interaction.
| Bait | Prey | β-Galactosidase Activity (Miller Units ± SD) | Interaction Strength |
| LexA-Diversin (full-length) | Known Interactor (e.g., Axin) | 120 ± 15 | Strong |
| LexA-Diversin (full-length) | Novel Interactor 1 | 85 ± 10 | Moderate |
| LexA-Diversin (full-length) | Novel Interactor 2 | 40 ± 8 | Weak |
| LexA (empty vector) | Prey Proteins | < 1 | No Interaction |
| LexA-Diversin | Empty Prey Vector | < 1 | No Interaction |
Signaling Pathway Context
The identification of novel this compound interactors will provide further insights into its role in Wnt signaling. The diagram below illustrates the established position of this compound in the canonical and non-canonical Wnt pathways.
Caption: this compound in Wnt Signaling Pathways.
Conclusion and Future Directions
A yeast two-hybrid screen using this compound as bait is a robust method for identifying novel protein interactors. The protocols provided here offer a framework for conducting such a screen, from bait construction to the quantitative analysis of interactions. The identification and validation of new binding partners for this compound will be crucial for a more complete understanding of its regulatory functions in Wnt signaling and for exploring its potential as a therapeutic target in drug development. Subsequent validation of identified interactions using orthogonal methods such as co-immunoprecipitation or surface plasmon resonance is highly recommended.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Yeast two-hybrid screening of proteins interacting with plasmin receptor subunit: C-terminal fragment of annexin A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yeast Two-Hybrid: State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blog.addgene.org [blog.addgene.org]
- 5. pBTM116 [mbio.bas-net.by]
- 6. A LexA-based yeast two-hybrid system for studying light-switchable interactions of phytochromes with their interacting partners - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comparison of two hybrid approaches for detecting protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Live Imaging of GFP-Tagged Diversin in Xenopus Embryos
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the live imaging of Green Fluorescent Protein (GFP)-tagged Diversin in Xenopus laevis embryos. The protocols outlined below cover the preparation of reagents, microinjection of embryos, and live-cell imaging using confocal microscopy. The provided data and visualizations will aid in understanding the subcellular localization and dynamic behavior of this compound during early vertebrate development.
Introduction
This compound (also known as Ankrd6) is a crucial component of the non-canonical Wnt/Planar Cell Polarity (PCP) signaling pathway, which governs tissue morphogenesis in vertebrates.[1][2] Studying the dynamic localization of this compound is essential for understanding its role in processes such as gastrulation and neural tube closure. Xenopus laevis embryos are an ideal model system for such studies due to their large, easily accessible cells and external development.[3][4] This document details the methods for visualizing GFP-tagged this compound in living Xenopus embryos.
Data Presentation
The following tables summarize the key quantitative parameters for the successful expression and imaging of GFP-tagged this compound in Xenopus embryos.
Table 1: Reagents for GFP-Diversin Expression
| Reagent | Recommended Concentration/Amount | Purpose |
| Capped GFP-Diversin mRNA | 50 - 200 pg per embryo | Expression of fusion protein |
| Microinjection Buffer | N/A | Vehicle for mRNA delivery |
| 0.1X Marc's Modified Ringer's (MMR) | N/A | Embryo culture medium |
| 3% Ficoll in 0.1X MMR | N/A | Microinjection medium |
Table 2: Confocal Microscopy Parameters for Live Imaging
| Parameter | Recommended Setting | Purpose |
| Laser Line | 488 nm | Excitation of GFP |
| Laser Power | As low as possible to achieve a good signal-to-noise ratio | Minimize phototoxicity and photobleaching[3] |
| Pinhole | 1 Airy Unit | Optimal resolution and signal |
| Scan Format | 1024 x 1024 pixels | High-resolution imaging[3] |
| Frame Rate | Dependent on the dynamics of the process being studied | To capture dynamic events without significant motion blur |
| Z-stack Interval | 1 µm | For 3D reconstruction of cellular structures |
Experimental Protocols
Protocol 1: In Vitro Synthesis of Capped GFP-Diversin mRNA
-
Plasmid Linearization: Linearize a pCS2+-based plasmid containing the GFP-Diversin coding sequence with a suitable restriction enzyme (e.g., NotI).
-
Purification: Purify the linearized DNA using a standard PCR purification kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.
-
In Vitro Transcription: Use the linearized plasmid as a template for in vitro transcription with the SP6 mMESSAGE mMACHINE Kit (Ambion) to synthesize capped mRNA.
-
mRNA Purification: Purify the synthesized mRNA using an RNeasy Mini Kit (Qiagen) or a similar RNA purification kit.
-
Quantification: Determine the concentration of the purified mRNA using a spectrophotometer (e.g., NanoDrop).
-
Storage: Store the purified mRNA in RNase-free water at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Microinjection of Xenopus Embryos
-
Embryo Collection: Obtain Xenopus laevis embryos by in vitro fertilization.[5]
-
Dejellying: Remove the jelly coat of the embryos by incubating them in a 2% cysteine solution (pH 8.0) in 0.1X MMR.[6]
-
Preparation for Injection: Transfer the dejellied embryos to a mesh-bottomed dish containing 3% Ficoll in 0.1X MMR.
-
Needle Preparation: Pull microinjection needles from glass capillaries using a micropipette puller. Calibrate the needle by injecting into a drop of mineral oil to ensure a consistent injection volume.
-
Microinjection: Inject 2-4 nl of the GFP-Diversin mRNA solution (50-200 pg) into the animal pole of one- to four-cell stage embryos.[3]
-
Healing and Culture: After injection, transfer the embryos to 0.1X MMR and incubate at 14-23°C to the desired developmental stage (e.g., gastrula stage 10.5 or neurula stage 14).[5][6]
Protocol 3: Live Imaging of GFP-Diversin
-
Mounting Embryos: Prepare a mounting chamber on a glass-bottom dish using silicone grease. Place a coverslip on top, leaving a small opening. Fill the chamber with 0.1X MMR.
-
Positioning Embryos: Carefully place the embryos at the desired developmental stage into the chamber and orient them for imaging the region of interest (e.g., the dorsal ectoderm).
-
Confocal Microscopy: Image the embryos on an inverted confocal microscope using a 20x or 40x water immersion objective.
-
Image Acquisition: Acquire time-lapse series or Z-stacks using the parameters outlined in Table 2. Adjust laser power and detector gain to obtain optimal signal while minimizing phototoxicity.
-
Data Analysis: Analyze the acquired images using software such as Fiji (ImageJ) to observe the subcellular localization and dynamics of GFP-Diversin.
Visualization of Signaling Pathways and Workflows
The following diagrams illustrate the this compound signaling pathway and the experimental workflow for live imaging.
Caption: this compound in the Wnt/PCP Signaling Pathway.
Caption: Experimental Workflow for Live Imaging.
Expected Results and Interpretation
Upon successful expression of GFP-Diversin in Xenopus ectoderm, the protein is expected to appear as puncta at the cell membrane, in the cortex, and in the cytoplasm.[2] During gastrulation (stage 10.5), these puncta are initially distributed randomly in the animal cap ectoderm but become polarized towards the blastopore lip.[2] By the neural plate stage (stage 14), this compound puncta accumulate towards the midline.[2] At stage 16, the puncta become enriched at the junctions of epidermal cells near the neural plate border.[2] These dynamic changes in localization reflect the role of this compound in establishing planar cell polarity during morphogenesis. Depletion of this compound has been shown to disrupt the polarized localization of other PCP proteins like Vangl2 and to cause defects in apical constriction and neural tube closure.[1][2]
References
- 1. scholars.mssm.edu [scholars.mssm.edu]
- 2. journals.biologists.com [journals.biologists.com]
- 3. Live-cell Imaging and Quantitative Analysis of Embryonic Epithelial Cells in Xenopus laevis [jove.com]
- 4. Imaging methods in Xenopus cells, embryos, and tadpoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A live-imaging protocol to track cell movement in the Xenopus embryo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Technique to Target Microinjection to the Developing Xenopus Kidney - PMC [pmc.ncbi.nlm.nih.gov]
In Situ Hybridization for Diversin mRNA in Embryos: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Note: The detection of specific mRNA transcripts within the morphological context of an embryo is crucial for understanding gene function in developmental processes. Whole-mount in situ hybridization (WISH) is a powerful technique that allows for the visualization of gene expression patterns in three dimensions, providing valuable insights into the spatial and temporal regulation of genes like Diversin (Ankrd6).[1][2][3][4]
This compound (also known as Ankyrin Repeat Domain 6, Ankrd6) is a key scaffolding protein involved in the Wnt signaling pathway.[5][6] It plays a critical role in modulating both the canonical (β-catenin-dependent) and non-canonical (planar cell polarity) Wnt pathways, which are fundamental for embryonic development, including processes like gastrulation and neurulation.[7] Misregulation of this compound has been implicated in developmental abnormalities such as neural tube defects.[7] Therefore, analyzing the expression pattern of this compound mRNA in embryos through in situ hybridization is essential for elucidating its precise roles in organogenesis and disease.
This document provides a comprehensive protocol for whole-mount in situ hybridization to detect this compound mRNA in vertebrate embryos, a summary of its known expression pattern, and a diagram of its role in the Wnt signaling pathway.
Data Presentation: Expression of this compound (Ankrd6) mRNA in Mouse Embryos
| Embryonic Stage (Mouse) | Tissue/Region | Relative Expression Level |
| E12.5 | Developing Brain (Ventricular Zones) | Maximal |
| E12.5 | Developing Brain (Intermediate Zones) | Maximal |
| E12.5 | Dorsal Root Ganglia | Prominent |
| E12.5 | Trigeminal Ganglion | Prominent |
| E15.5 | Developing Brain | Prominent |
| Postnatal | Cortical Layer II | High |
| Postnatal | Dentate Gyrus (Granule Cells) | High |
| Postnatal | Olfactory Granules | High |
| Postnatal | Vestibulocerebellum (Purkinje Cells) | High in a subset |
Experimental Protocols: Whole-Mount In Situ Hybridization (WISH)
This protocol is a generalized procedure for the detection of this compound mRNA in vertebrate embryos (e.g., mouse, zebrafish, Xenopus) and can be adapted based on the specific model organism and developmental stage.
I. Probe Preparation (Anti-sense DIG-labeled RNA Probe)
-
Template Generation:
-
Linearize a plasmid containing the this compound cDNA with a suitable restriction enzyme to allow for anti-sense transcription.
-
Alternatively, generate a PCR product incorporating a T7 or SP6 RNA polymerase promoter at the 3' end of the this compound sequence.
-
-
In Vitro Transcription:
-
Set up a transcription reaction using the linearized plasmid or PCR product as a template.
-
Include DIG-labeled UTP in the nucleotide mix.
-
Use the appropriate RNA polymerase (T7, SP6, or T3).
-
Incubate at 37°C for 2 hours.
-
-
DNase Treatment and Purification:
-
Digest the DNA template with RNase-free DNase I.
-
Purify the RNA probe using lithium chloride precipitation or a column-based purification kit.
-
Resuspend the probe in RNase-free water and store at -80°C.
-
II. Embryo Preparation and Hybridization
-
Fixation:
-
Collect embryos at the desired developmental stage.
-
Fix embryos in 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) overnight at 4°C.
-
-
Dehydration and Storage:
-
Wash the fixed embryos in PBS with 0.1% Tween 20 (PBST).
-
Dehydrate through a graded methanol (B129727)/PBST series (25%, 50%, 75%, 100% methanol).
-
Store embryos in 100% methanol at -20°C.
-
-
Rehydration and Permeabilization:
-
Rehydrate embryos through a descending methanol/PBST series.
-
Permeabilize with Proteinase K (the concentration and incubation time are stage-dependent and need to be optimized).
-
Post-fix in 4% PFA to inactivate the Proteinase K.
-
-
Pre-hybridization and Hybridization:
-
Wash embryos in PBST.
-
Incubate in pre-hybridization buffer at the hybridization temperature (typically 65-70°C) for at least 1 hour.
-
Replace the pre-hybridization buffer with hybridization buffer containing the DIG-labeled this compound probe (diluted to an appropriate concentration, e.g., 0.1-1 µg/mL).
-
Incubate overnight at the hybridization temperature.
-
III. Post-Hybridization Washes and Signal Detection
-
Stringency Washes:
-
Perform a series of washes with pre-warmed solutions of decreasing salt concentration (e.g., 5X SSC, 2X SSC, 0.2X SSC) at the hybridization temperature to remove unbound probe.
-
-
Blocking and Antibody Incubation:
-
Wash embryos in a suitable buffer (e.g., MABT - Maleic acid buffer with Tween 20).
-
Block non-specific binding sites by incubating in a blocking solution (e.g., MABT with 2% blocking reagent and 20% heat-inactivated sheep serum) for several hours at room temperature.
-
Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP), diluted in blocking solution, overnight at 4°C.
-
-
Washing and Staining:
-
Wash extensively in MABT to remove unbound antibody.
-
Equilibrate the embryos in an alkaline phosphatase buffer (e.g., NTMT - NaCl, Tris-HCl, MgCl2, Tween 20).
-
Incubate in the staining solution containing NBT (nitro-blue tetrazolium chloride) and BCIP (5-bromo-4-chloro-3'-indolyphosphate p-toluidine (B81030) salt) in the dark.
-
Monitor the color development and stop the reaction by washing with PBST once the desired signal intensity is reached.
-
-
Imaging:
-
Post-fix the stained embryos in 4% PFA.
-
Clear the embryos in a glycerol (B35011) series.
-
Image using a stereomicroscope or a compound microscope with bright-field illumination.
-
Mandatory Visualizations
Experimental Workflow for Whole-Mount In Situ Hybridization
Caption: Workflow for detecting this compound mRNA in embryos.
This compound in the Wnt Signaling Pathway
References
- 1. Determination of mRNA and protein expression patterns in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Whole-Mount In Situ Hybridization of Mouse Embryos Using DIG-Labeled RNA Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 5. Expression of the ankyrin repeat domain 6 gene (Ankrd6) during mouse brain development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sites.uclouvain.be [sites.uclouvain.be]
- 7. Genetic studies of ANKRD6 as a molecular switch between Wnt signaling pathways in human neural tube defects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Luciferase Reporter Assay for Wnt Signaling with Diversin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wnt signaling pathway is a crucial regulator of embryonic development, tissue homeostasis, and disease, including cancer. The canonical Wnt/β-catenin pathway is particularly well-studied, where the stabilization of β-catenin leads to its nuclear translocation and the activation of TCF/LEF (T-cell factor/lymphoid enhancer factor) transcription factors.[1][2] A widely used method to quantify the activity of this pathway is the luciferase reporter assay, often employing the TOP-Flash reporter system.[3][4] This system utilizes a synthetic promoter with multiple TCF/LEF binding sites upstream of a firefly luciferase gene.[5] Activation of the Wnt pathway results in a corresponding increase in luciferase expression, which can be quantified as a luminescent signal.[6]
Diversin is an ankyrin repeat protein that has been identified as a key molecular switch in Wnt signaling.[7][8] It plays a dual role: it suppresses the canonical Wnt/β-catenin pathway while simultaneously activating the non-canonical Wnt/JNK (c-Jun N-terminal kinase) pathway.[7] this compound exerts its inhibitory effect on the canonical pathway by interacting with Axin/Conductin and Casein Kinase Iε (CKIε), recruiting CKIε to the β-catenin destruction complex.[7][8] This facilitates the phosphorylation and subsequent degradation of β-catenin, thus dampening the transcriptional output of the pathway.[9]
These application notes provide a detailed protocol for utilizing a TCF/LEF luciferase reporter assay to investigate the inhibitory effect of this compound on the canonical Wnt signaling pathway.
Signaling Pathways and Experimental Workflow
To understand the interplay between this compound and the Wnt signaling pathway, it is essential to visualize the molecular interactions and the experimental approach.
Figure 1: Canonical Wnt signaling pathway and the inhibitory role of this compound.
Figure 2: Experimental workflow for the this compound Wnt luciferase reporter assay.
Data Presentation
The following tables present illustrative data from a luciferase reporter assay investigating the effect of this compound on Wnt3a-induced TCF/LEF transcriptional activity.
Table 1: Effect of this compound on Wnt3a-Induced Luciferase Activity
| Treatment Group | Normalized Luciferase Activity (RLU) | Fold Change vs. Wnt3a + EV |
| Untreated | 150 ± 25 | 0.05 |
| Wnt3a + Empty Vector (EV) | 3000 ± 250 | 1.00 |
| Wnt3a + this compound | 800 ± 100 | 0.27 |
| FOP-Flash + Wnt3a + EV | 160 ± 30 | N/A |
RLU: Relative Light Units. Data are represented as mean ± standard deviation.
Table 2: Dose-Dependent Inhibition of Wnt3a Signaling by this compound
| This compound Plasmid (ng) | Wnt3a Stimulation | Normalized Luciferase Activity (RLU) | % Inhibition of Wnt3a Response |
| 0 (Empty Vector) | + | 3200 ± 300 | 0% |
| 50 | + | 2100 ± 210 | 34.4% |
| 100 | + | 1200 ± 150 | 62.5% |
| 200 | + | 750 ± 90 | 76.6% |
| 0 (Empty Vector) | - | 175 ± 20 | N/A |
Data are represented as mean ± standard deviation.
Experimental Protocols
Materials and Reagents
-
Cell Line: HEK293T cells
-
Reporter Plasmids:
-
Expression Plasmids:
-
Expression vector encoding full-length human this compound.
-
Empty expression vector (e.g., pcDNA3.1) as a control.
-
-
Wnt Ligand:
-
Wnt3a-conditioned medium or purified recombinant Wnt3a protein.[10]
-
Control conditioned medium from the parental cell line not expressing Wnt3a.
-
-
Reagents:
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Transfection reagent (e.g., Lipofectamine 3000).
-
Phosphate-Buffered Saline (PBS).
-
Dual-Luciferase® Reporter Assay System (Promega) or equivalent.[6]
-
-
Equipment:
-
96-well white, flat-bottom tissue culture plates.
-
Luminometer capable of reading 96-well plates.
-
Protocol: TCF/LEF Luciferase Reporter Assay
Day 1: Cell Seeding
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Trypsinize and count the cells.
-
Seed 2 x 10⁴ cells per well in a 96-well white, flat-bottom plate in a final volume of 100 µL of complete medium.
-
Incubate overnight.
Day 2: Transfection
-
Prepare the transfection complexes according to the manufacturer's protocol for your chosen transfection reagent. For each well, prepare a mix of the following plasmids:
-
50 ng of TOP-Flash (or FOP-Flash for negative control wells).
-
5 ng of Renilla luciferase plasmid.
-
100 ng of this compound expression plasmid or empty vector control.
-
-
Add the transfection complex to each well.
-
Gently swirl the plate to ensure even distribution.
-
Incubate for 24 hours.
Day 3: Wnt Stimulation
-
Carefully aspirate the medium from the wells.
-
Add 100 µL of Wnt3a-conditioned medium or fresh medium containing purified Wnt3a to the appropriate wells. For control wells, add control conditioned medium or medium without Wnt3a.
-
Incubate for 16-24 hours.
Day 4: Luciferase Assay
-
Equilibrate the 96-well plate and the luciferase assay reagents to room temperature.
-
Wash the cells once with 100 µL of PBS per well.
-
Add 20 µL of 1X passive lysis buffer to each well.
-
Place the plate on an orbital shaker for 15 minutes at room temperature to ensure complete cell lysis.
-
Add 100 µL of the luciferase assay reagent (containing the firefly luciferase substrate) to each well.
-
Immediately measure the firefly luminescence in a luminometer.
-
Add 100 µL of the Stop & Glo® reagent (containing the Renilla luciferase substrate) to each well.
-
Measure the Renilla luminescence.
Data Analysis
-
For each well, calculate the ratio of the firefly luciferase reading to the Renilla luciferase reading to normalize for transfection efficiency.
-
To determine the fold induction, divide the normalized luciferase activity of the treated samples by the normalized activity of the appropriate control (e.g., Wnt3a + empty vector).
-
For dose-response experiments, plot the normalized luciferase activity against the concentration of the this compound plasmid. Calculate the % inhibition relative to the maximal Wnt3a response.
Conclusion
The TCF/LEF luciferase reporter assay is a robust and sensitive method to quantify the activity of the canonical Wnt/β-catenin signaling pathway. By co-transfecting a this compound expression vector, this assay can be effectively used to characterize the inhibitory function of this compound on Wnt signaling. The provided protocols and illustrative data serve as a comprehensive guide for researchers investigating the molecular mechanisms of Wnt pathway regulation and for professionals in drug development seeking to identify and characterize modulators of this critical signaling cascade.
References
- 1. Cell-based assay for Wnt signaling | Explore Technologies [techfinder.stanford.edu]
- 2. researchgate.net [researchgate.net]
- 3. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]
- 4. WNT-3A–induced β-catenin signaling does not require signaling through heterotrimeric G proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Distinct structural transitions of chromatin topological domains correlate with coordinated hormone-induced gene regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The DIX domain of Dishevelled confers Wnt signaling by dynamic polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jcancer.org [jcancer.org]
- 8. benchchem.com [benchchem.com]
- 9. Bidirectional reporter assay using HAL promoter and TOPFLASH improves specificity in high-throughput screening of Wnt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
Techniques for Studying Planar Cell Polarity in Vertebrates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Planar cell polarity (PCP) is a fundamental biological process that orchestrates the coordinated orientation of cells within the plane of a tissue.[1][2][3] This intricate signaling pathway is crucial for a multitude of developmental processes in vertebrates, including convergent extension movements during gastrulation and neurulation, the proper formation and function of cilia, and the stereotypical arrangement of hair follicles in the skin and sensory hair cells in the inner ear.[1][2][3][4][5] Dysregulation of the PCP pathway has been implicated in a range of developmental defects and diseases, making it a critical area of study for both basic and translational research.[6]
This document provides a detailed overview of the key techniques and protocols used to investigate PCP in vertebrate model systems, with a focus on providing actionable information for researchers in academic and industry settings.
Key Techniques for Assessing Planar Cell Polarity
A multi-faceted approach is often necessary to fully elucidate the mechanisms of PCP signaling. The following techniques represent the cornerstone of PCP research in vertebrates.
1. Immunofluorescence and Immunohistochemistry:
These techniques are invaluable for visualizing the subcellular localization of core PCP proteins within fixed tissues. A hallmark of PCP is the asymmetric distribution of these proteins to opposite sides of a cell.[4][7][8] By using specific antibodies against PCP components, researchers can gain insights into the establishment and maintenance of cellular polarity.
2. Live-Cell Imaging:
To understand the dynamic nature of PCP establishment, live-cell imaging of fluorescently tagged proteins is employed.[6][9] This technique allows for the real-time visualization of protein trafficking, complex assembly and disassembly, and the cellular rearrangements that are governed by PCP signaling.[9][10] Endogenously tagged mouse models, for instance, have been developed to study the dynamics of transmembrane PCP proteins like Celsr1, Fz6, and Vangl2.[9][11]
3. Biochemical Assays:
Biochemical approaches are essential for dissecting the molecular interactions that underpin the PCP signaling cascade. Techniques such as co-immunoprecipitation, GST pull-down assays, and yeast two-hybrid screens can identify novel protein-protein interactions and validate predicted interactions within the PCP pathway.[12][13][14][15] These assays are critical for building a comprehensive model of the signaling network.
4. Genetic Manipulation:
Vertebrate model systems such as the mouse, zebrafish (Danio rerio), and frog (Xenopus laevis) are amenable to genetic manipulation, providing powerful tools to study gene function in the context of PCP.[1][16] Techniques like gene knockout/knockdown (e.g., using CRISPR/Cas9 or Morpholino oligonucleotides) and overexpression of wild-type or mutant proteins allow for the functional dissection of individual PCP components.[16][17][18]
5. Quantitative Analysis of Cell Polarity and Tissue Organization:
Visual data from imaging experiments must be quantified to provide objective and statistically significant results. Various computational tools and methods have been developed to measure the degree and orientation of protein polarization, as well as cellular morphology and packing geometry.[19][20][21] Software like "QuantifyPolarity" provides a user-friendly interface for automated analysis of planar polarized protein distributions.[20][21]
Signaling Pathways and Experimental Workflows
To visualize the relationships between the core PCP components and the general steps involved in key experimental techniques, the following diagrams are provided.
Caption: Core PCP signaling pathway in vertebrates.
References
- 1. Planar cell polarity signaling in vertebrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Planar cell polarity signaling in vertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Planar cell polarity - Wikipedia [en.wikipedia.org]
- 4. Control of vertebrate core planar cell polarity protein localization and dynamics by Prickle 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.biologists.com [journals.biologists.com]
- 6. Methods for studying planar cell polarity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imaging Planar Cell Polarity Proteins in Xenopus Neuroectoderm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.biologists.com [journals.biologists.com]
- 9. New mouse models for high resolution and live imaging of planar cell polarity proteins in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rupress.org [rupress.org]
- 11. New mouse models for high resolution and live imaging of planar cell polarity proteins in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biochemical and Cellular Assays to Study Mechanisms of PCP Signaling in Axon Guidance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biochemical and Cellular Assays to Study Mechanisms of PCP Signaling in Axon Guidance | Springer Nature Experiments [experiments.springernature.com]
- 14. Protein–Protein Interaction Techniques: Dissect PCP Signaling in Xenopus | Springer Nature Experiments [experiments.springernature.com]
- 15. Protein-protein interaction techniques: dissect PCP signaling in Xenopus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Planar Cell Polarity Signaling: Coordinated Crosstalk for Cell Orientation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scholars.mssm.edu [scholars.mssm.edu]
- 18. Using 32-Cell Stage Xenopus Embryos to Probe PCP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Q&A: Quantitative approaches to planar polarity and tissue organization - PMC [pmc.ncbi.nlm.nih.gov]
- 20. QuantifyPolarity, a new tool-kit for measuring planar polarized protein distributions and cell properties in developing tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 21. QuantifyPolarity, a new tool-kit for measuring planar polarized protein distributions and cell properties in developing tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of Diversin from Ferula Extracts
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the extraction and yield optimization of Diversin from Ferula species.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which Ferula species are its primary sources?
This compound is a prenylated coumarin, a type of secondary metabolite found in plants.[1] It has been investigated for its potential cancer chemopreventive activities.[1] The primary documented source of this compound is the roots of Ferula diversivittata.[1][2] The genus Ferula is well-known as a rich source of various biologically active compounds, particularly sesquiterpene coumarins.[3][4][5]
Q2: What are the key factors that influence the yield of this compound?
The yield of this compound and other sesquiterpene coumarins is influenced by a combination of genetic, environmental, and experimental factors.
-
Genetic Factors: The specific species and even the population of Ferula can significantly affect the chemical composition and concentration of secondary metabolites.[6][7]
-
Environmental Conditions: Factors such as altitude, temperature, soil composition, and precipitation rates can alter the production and accumulation of phytochemicals in the plant.[6][7][8]
-
Plant Part Used: The concentration of sesquiterpene coumarins often varies between different plant parts (e.g., roots, aerial parts, fruits). For many Ferula species, the roots are a primary source of these compounds.[1][3][4]
-
Extraction Method: The choice of extraction technique (e.g., Pressurized Liquid Extraction, Soxhlet, maceration) and its parameters are critical for maximizing yield.[3][9]
-
Extraction Solvent: The polarity and type of solvent used for extraction play a crucial role in selectively dissolving and recovering this compound.[3][10][11]
Q3: Which extraction solvents are most effective for this compound and other coumarins from Ferula?
The choice of solvent is critical for efficient extraction. Studies on various Ferula species have shown that different solvents and combinations can be used to optimize the yield of coumarins and other phenolic compounds.
-
Non-polar to Mid-polarity Solvents: For prenylated and sesquiterpene coumarins, which are relatively lipophilic, solvents like n-hexane, dichloromethane, ethyl acetate (B1210297) (EtAc), and cyclopentyl methyl ether (CPME) have proven effective.[3][9][12]
-
Polar Solvents: More polar solvents like ethanol (B145695) and methanol (B129727) are effective for extracting a broader range of phenolic and flavonoid compounds.[10][11][13] A 70% ethanol solution has also been used for reflux extraction.[14]
-
Optimized Combinations: Research has shown that combinations of solvents, such as a mixture of Ethyl Acetate (EtAc) and Cyclopentyl Methyl Ether (CPME), can significantly improve extraction efficiency under optimized conditions.[3][4]
The following table summarizes the effectiveness of various solvents on Ferula fruit extracts as reported in one study.
| Solvent | Total Polyphenol Content (mg GAE/g DW) | Total Flavonoid Content (mg QE/g DW) |
| Ethanol | 62.20 ± 0.11 | 17.09 |
| Methanol | 60.82 ± 0.32 | 16.91 ± 0.26 |
| Water | 44.04 ± 0.22 | 9.31 ± 0.24 |
| Acetone | 19.76 ± 1.19 | 9.31 ± 0.24 |
| Ethyl Acetate | 15.24 ± 0.60 | 8.68 ± 0.08 |
| Chloroform | 13.94 ± 0.92 | 6.23 ± 0.13 |
| Hexane | 6.93 ± 0.43 | 2.39 ± 0.47 |
| Data sourced from a study on F. communis fruits.[10] |
Troubleshooting Guide
Issue: Low or No this compound Yield in the Extract
Low yield is a common issue that can often be resolved by systematically evaluating the experimental workflow.
Possible Cause 1: Incorrect Plant Material or Part
-
Troubleshooting Step: Confirm the identity of the Ferula species. The highest reported yields of this compound are from Ferula diversivittata.[1] Ensure you are using the correct plant part, which is typically the roots for this compound.[1][3]
Possible Cause 2: Sub-optimal Extraction Method
-
Troubleshooting Step: Conventional methods like maceration can be time-consuming and less efficient.[3][4] Consider using more advanced or exhaustive techniques. Pressurized Liquid Extraction (PLE) has been shown to be highly efficient, especially at elevated temperatures.[3][4] Soxhlet extraction is another effective, albeit slower, method for lipophilic compounds.[9][15] Supercritical Fluid Extraction (SFE) with CO2 was found to provide low yields for these compounds and was discarded in one study.[3][4]
Possible Cause 3: Inappropriate Solvent or Extraction Parameters
-
Troubleshooting Step: The solvent may not be optimal for this compound. For prenylated coumarins, start with a solvent of low to medium polarity like n-hexane or ethyl acetate.[3][9] Optimize parameters such as temperature, time, and pressure. For PLE, increasing the temperature to as high as 180°C has been shown to substantially increase extraction yield.[4]
The table below shows the impact of solvent and temperature on extraction yield from Ferula persica aerial parts using Pressurized Liquid Extraction (PLE).
| Solvent Composition (v/v) | Temperature (°C) | Extraction Yield (%) |
| 100% EtAc | 50 | 7.9 ± 0.1 |
| 100% EtAc | 115 | 16.1 ± 0.2 |
| 100% EtAc | 180 | 26.2 ± 0.3 |
| 100% CPME | 50 | 4.8 ± 0.1 |
| 100% CPME | 115 | 8.7 ± 0.3 |
| 100% CPME | 180 | 12.1 ± 0.2 |
| 50% EtAc : 50% CPME | 50 | 4.1 ± 0.1 |
| 50% EtAc : 50% CPME | 115 | 9.9 ± 0.1 |
| 50% EtAc : 50% CPME | 180 | 16.5 ± 0.2 |
| Data adapted from a study on F. persica.[3][4] |
Issue: Co-extraction of Impurities and Difficulty in Purification
High impurity levels can complicate the isolation of this compound.
Possible Cause 1: Solvent is Not Selective Enough
-
Troubleshooting Step: If using a broad-spectrum solvent like methanol or ethanol, you will extract a wide range of compounds.[10] Consider a sequential extraction approach. Start with a non-polar solvent like n-hexane to extract lipophilic compounds (including this compound), then proceed to more polar solvents to remove other classes of compounds. A patent for a related compound, ferutinine, describes a process of methanol extraction followed by liquid-liquid partitioning with n-hexane to isolate the target compound.[16]
Possible Cause 2: Inefficient Purification Technique
-
Troubleshooting Step: A single chromatography step may be insufficient. Use a multi-step purification process. An example workflow could involve:
-
Initial extraction with a suitable solvent (e.g., n-hexane or ethyl acetate).[3][9]
-
Crude fractionation using column chromatography with silica (B1680970) gel.[14]
-
Further purification of fractions using techniques like Sephadex LH-20 column chromatography or preparative HPLC.[17][18]
-
Final purification can be achieved through recrystallization.[9]
-
Experimental Protocols & Workflows
Protocol 1: Pressurized Liquid Extraction (PLE) - Optimized Method
This protocol is based on an optimized method for extracting bioactive compounds from Ferula persica.[4]
-
Sample Preparation: Grind dried and powdered Ferula roots to a fine powder (e.g., particle size < 2 mm).[16] Mix 1 g of the powder with 2 g of sand and place it into an 11 mL extraction cell.
-
Extraction Parameters:
-
Collection: Purge the sample with N2 gas for 90 seconds to collect the extract.[4]
-
Post-Extraction: Dry the collected extract under a stream of N2, protect it from light, and store it at -20 °C for further analysis and purification.[4]
Protocol 2: Soxhlet Extraction - Conventional Method
This protocol is a standard method used for extracting prenylated coumarins from members of the Apiaceae family.[9][15]
-
Sample Preparation: Place 200 g of air-dried and powdered Ferula roots into a cellulose (B213188) thimble.
-
Extraction: Place the thimble in a Soxhlet apparatus. Use n-hexane as the solvent.
-
Duration: Run the extraction for 6 hours, allowing the solvent to cycle through the apparatus.
-
Concentration: After extraction, evaporate the solvent under reduced pressure to concentrate the extract.
-
Initial Purification: Cool the concentrated extract to 4°C for several days to induce the crystallization of semi-pure compounds. Wash the resulting crystals with chilled n-hexane to remove soluble impurities.[9]
-
Further Purification: Subject the semi-pure crystals to further purification steps such as recrystallization or column chromatography.[9]
Visualizations
Experimental and Logical Workflows
The following diagrams illustrate key workflows for the extraction and troubleshooting of this compound.
Caption: General workflow for this compound extraction and purification.
Caption: Troubleshooting flowchart for low this compound yield.
Hypothetical Biosynthesis Pathway
While the exact biosynthetic pathway for this compound is not fully elucidated in the provided literature, a generalized pathway for sesquiterpene coumarins can be proposed. It involves the convergence of the Shikimate Pathway (producing the umbelliferone (B1683723) core) and the Mevalonate (MVA) or MEP pathway (producing the farnesyl pyrophosphate side chain).
References
- 1. Cancer chemopreventive activity of this compound from Ferula diversivittata in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory, anti-oxidant, and immunomodulatory activities of the genus Ferula and their constituents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Optimization and Chemical Characterization of Extracts Obtained from Ferula persica var. latisecta Aerial Parts and Roots and Their Neuroprotective Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic activity of the genus Ferula (Apiaceae) and its bioactive constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Metabolic Profile, Bioactivities, and Variations in the Chemical Constituents of Essential Oils of the Ferula Genus (Apiaceae) [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Antileishmanial activity of prenylated coumarins isolated from Ferulago angulata and Prangos asperula - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comprehensive analysis of different solvent extracts of Ferula communis L. fruit reveals phenolic compounds and their biological properties via in vitro and in silico assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Ferula communis leaf extract: antioxidant capacity, UHPLC–MS/MS analysis, and in vivo and in silico toxicity investigations [frontiersin.org]
- 14. CN105820146A - Ferula asafoetida lactone and method for extraction and purification of Ferula asafoetida lactone - Google Patents [patents.google.com]
- 15. Antileishmanial activity of prenylated coumarins isolated from Ferulago angulata and Prangos asperula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. US7371886B2 - Process for the preparation of ferutinine from Ferula genus plants - Google Patents [patents.google.com]
- 17. Sesquiterpene Coumarin Ethers and Phenylpropanoids from the Roots of Ferula drudeana, the Putative Anatolian Ecotype of the Silphion Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
solubility issues of Diversin in aqueous solutions
Disclaimer: Specific solubility data for the protein Diversin (Ankyrin Repeat Domain 6 or ANKRD6) is not extensively documented in publicly available literature. The following troubleshooting guide and frequently asked questions have been compiled based on the general properties of recombinant ankyrin repeat proteins and common protein biochemistry principles.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why might it have solubility issues?
This compound (also known as ANKRD6) is a protein that contains ankyrin repeats, which are structural motifs that mediate protein-protein interactions.[1][2] Like many recombinant proteins, especially those with repeating structural units, this compound may be prone to insolubility when overexpressed in host systems like E. coli. This can be due to improper folding, leading to the formation of aggregates known as inclusion bodies.[3][4]
Q2: I am expressing recombinant this compound in E. coli, and it is insoluble. What are the likely causes?
Insolubility of recombinant this compound expressed in E. coli is often due to its accumulation in insoluble aggregates called inclusion bodies.[3][4] The formation of inclusion bodies can be triggered by several factors, including a high rate of protein expression that overwhelms the cellular machinery for proper folding, the absence of necessary chaperones or post-translational modifications present in the native eukaryotic environment, and the physicochemical properties of the protein itself.
Q3: How can I improve the solubility of this compound during expression?
To enhance the solubility of this compound during expression, you can try several strategies:
-
Lower the expression temperature: Reducing the temperature (e.g., to 18-25°C) after induction can slow down the rate of protein synthesis, which may allow more time for proper folding.
-
Use a weaker promoter or lower inducer concentration: This can also reduce the rate of protein expression.
-
Co-express with chaperones: Chaperone proteins can assist in the correct folding of your target protein.
-
Use a solubility-enhancing fusion tag: Tags like maltose-binding protein (MBP) or glutathione (B108866) S-transferase (GST) can improve the solubility of the fusion protein.
Q4: My this compound protein is in inclusion bodies. Is it still usable?
Yes, proteins from inclusion bodies can often be recovered. The process involves isolating the inclusion bodies, solubilizing the aggregated protein using strong denaturants, and then refolding the protein into its native, biologically active conformation.[3][5]
Q5: What are the key considerations for refolding denatured this compound?
Successful refolding of this compound will depend on finding the optimal conditions that favor the native conformation over aggregation. Key parameters to consider include:
-
Protein concentration: Refolding should generally be performed at a low protein concentration to minimize intermolecular interactions that can lead to aggregation.
-
Buffer composition: The pH, ionic strength, and presence of stabilizing additives in the refolding buffer are critical.
-
Rate of denaturant removal: A slow, gradual removal of the denaturant, often achieved through dialysis or dilution, is typically more effective.[3]
-
Redox environment: If this compound contains disulfide bonds, the inclusion of a redox shuffling system (e.g., a combination of reduced and oxidized glutathione) in the refolding buffer may be necessary.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low yield of soluble this compound protein | High expression rate leading to misfolding and aggregation. | Optimize expression conditions: lower temperature, use a weaker promoter, or reduce inducer concentration. |
| Lack of appropriate chaperones for folding. | Co-express with molecular chaperones. | |
| The protein construct itself is prone to aggregation. | Consider expressing a smaller, stable domain of this compound or using a solubility-enhancing fusion tag. | |
| This compound is found in the insoluble pellet (inclusion bodies) after cell lysis. | The protein has aggregated during overexpression. | Proceed with inclusion body purification, solubilization with denaturants, and subsequent refolding.[6][7] |
| Precipitation occurs during the refolding of this compound. | The protein concentration is too high. | Decrease the protein concentration during the refolding step.[3] |
| The refolding buffer conditions are not optimal. | Screen a range of refolding buffers with different pH values, ionic strengths, and additives (e.g., L-arginine, glycerol). | |
| The rate of denaturant removal is too fast. | Use a slower method for denaturant removal, such as stepwise dialysis against decreasing concentrations of the denaturant. | |
| Refolded this compound has no biological activity. | The protein is not correctly folded. | Re-optimize the refolding protocol. Verify the structural integrity using techniques like circular dichroism. |
| The protein has precipitated out of solution. | Check for and remove any precipitated protein by centrifugation before performing activity assays. |
Quantitative Data Summary
The following tables provide typical concentration ranges for reagents used in the solubilization and refolding of proteins from inclusion bodies. The optimal concentrations for this compound would need to be determined empirically.
Table 1: Common Denaturants for Solubilization of Inclusion Bodies
| Denaturant | Typical Concentration Range |
| Urea | 6 - 8 M |
| Guanidine Hydrochloride (GdnHCl) | 4 - 6 M |
Table 2: Common Additives in Refolding Buffers
| Additive | Typical Concentration Range | Purpose |
| L-Arginine | 0.4 - 1.0 M | Suppresses aggregation |
| Glycerol | 10 - 50% (v/v) | Stabilizes protein structure |
| Polyethylene Glycol (PEG) | 0.5 - 5% (w/v) | Acts as a molecular crowding agent |
| Sugars (e.g., sucrose, sorbitol) | 0.25 - 1.0 M | Stabilizes protein structure |
| Non-detergent sulfobetaines | 0.5 - 2.0 M | Can enhance solubility |
| Redox couple (e.g., GSH/GSSG) | 1-5 mM / 0.1-0.5 mM | Facilitates correct disulfide bond formation |
Experimental Protocols
Protocol 1: Isolation and Washing of this compound Inclusion Bodies
-
Harvest the E. coli cells expressing this compound by centrifugation.
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM DTT).
-
Lyse the cells using a suitable method such as sonication or a French press.
-
Centrifuge the lysate at a low speed to pellet the inclusion bodies.
-
Remove the supernatant containing the soluble proteins.
-
Wash the inclusion body pellet by resuspending it in a wash buffer containing a mild detergent (e.g., 1% Triton X-100) and a low concentration of a denaturant (e.g., 2 M urea) to remove contaminating proteins and membrane components.[6]
-
Repeat the wash step at least twice to obtain a highly purified inclusion body preparation.
Protocol 2: Solubilization of this compound Inclusion Bodies
-
Resuspend the washed inclusion body pellet in a solubilization buffer containing a strong denaturant (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 6 M GdnHCl, 10 mM DTT).
-
Incubate the suspension with gentle agitation at room temperature for 1-2 hours or until the pellet is completely dissolved.
-
Centrifuge at high speed to remove any remaining insoluble material.
-
The supernatant now contains the denatured, solubilized this compound protein. Determine the protein concentration.
Protocol 3: Refolding of Solubilized this compound by Rapid Dilution
-
Prepare a refolding buffer. The optimal composition should be determined empirically, but a good starting point is 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, and potentially additives like 0.5 M L-arginine.
-
Rapidly dilute the solubilized this compound solution into the refolding buffer. The dilution factor should be high enough (e.g., 1:50 or 1:100) to lower the denaturant concentration to a level that allows for refolding.
-
Incubate the refolding mixture at a low temperature (e.g., 4°C) for several hours to overnight with gentle stirring.
-
Concentrate the refolded protein and exchange it into a final storage buffer using methods like ultrafiltration.
Visualizations
Caption: Workflow for troubleshooting insoluble this compound expression.
References
- 1. genecards.org [genecards.org]
- 2. Ankyrin repeat - Wikipedia [en.wikipedia.org]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 5. goldbio.com [goldbio.com]
- 6. Preparation and Extraction of Insoluble (Inclusion-Body) Proteins from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solubilization and Refolding of Inclusion Body Proteins | Springer Nature Experiments [experiments.springernature.com]
stability of Diversin compound under laboratory conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of the Diversin compound under various laboratory conditions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and stability data to ensure the successful handling and application of this compound in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and issues that may arise when working with this compound.
Q1: What are the optimal storage conditions for long-term stability of this compound?
A1: For long-term storage, this compound powder should be stored at -20°C to -80°C in a desiccated, dark environment. Under these conditions, the compound is stable for at least 12 months. For short-term storage of a few days, 4°C is acceptable.
Q2: I am seeing rapid degradation of my this compound stock solution. What could be the cause?
A2: Rapid degradation of this compound in solution can be attributed to several factors:
-
Improper Solvent: this compound is most stable in anhydrous DMSO. Protic solvents like methanol (B129727) or ethanol (B145695) can lead to solvolysis over time.
-
pH Instability: The compound is most stable in a pH range of 5.0 to 7.0. Highly acidic or alkaline conditions can cause rapid hydrolysis.
-
Light Exposure: this compound is photosensitive. Stock solutions should be stored in amber vials or wrapped in aluminum foil to protect them from light.
-
Repeated Freeze-Thaw Cycles: Avoid more than 3-4 freeze-thaw cycles as this can lead to degradation. We recommend aliquoting the stock solution into smaller, single-use volumes.
Q3: My experimental results with this compound are inconsistent. How can I troubleshoot this?
A3: Inconsistent results are often related to compound instability or handling. Please refer to the troubleshooting workflow diagram below. Key areas to check include:
-
Solution Age: Always use freshly prepared solutions of this compound for your experiments. Solutions older than 24 hours, even when stored at 4°C, may show signs of degradation.
-
Assay Buffer Compatibility: Ensure the pH and composition of your assay buffer are within the stable range for this compound.
-
Purity Confirmation: Periodically check the purity of your stock solution using a suitable analytical method like HPLC.
Q4: What is the best way to prepare a working solution of this compound?
A4: To prepare a working solution, first create a high-concentration stock solution in anhydrous DMSO. This stock can then be diluted to the final desired concentration in your aqueous experimental buffer immediately before use. It is crucial to ensure that the final concentration of DMSO in your assay is compatible with your experimental system and does not exceed 0.5%.
Stability Data
The following tables summarize the stability of this compound under various laboratory conditions as determined by HPLC analysis.
Table 1: Temperature Stability of this compound in Anhydrous DMSO (10 mM Stock Solution)
| Temperature | Incubation Time | Remaining Compound (%) |
| -80°C | 12 months | >99% |
| -20°C | 12 months | >99% |
| 4°C | 1 month | 98.5% |
| 25°C (Room Temp) | 24 hours | 95.2% |
| 37°C | 8 hours | 88.7% |
Table 2: pH Stability of this compound in Aqueous Buffer (100 µM) at 25°C for 24 hours
| pH | Remaining Compound (%) |
| 3.0 | 75.4% |
| 5.0 | 98.1% |
| 7.0 | 99.2% |
| 9.0 | 82.3% |
Table 3: Photostability of this compound in Anhydrous DMSO (10 mM) at 25°C
| Condition | Incubation Time | Remaining Compound (%) |
| Dark (Control) | 24 hours | 95.2% |
| Ambient Light | 24 hours | 81.6% |
| Direct Light | 8 hours | 65.3% |
Table 4: Solvent Stability of this compound (1 mM) at 25°C for 24 hours
| Solvent | Remaining Compound (%) |
| DMSO (Anhydrous) | 99.5% |
| Acetonitrile (B52724) | 97.8% |
| Ethanol | 92.1% |
| Methanol | 90.5% |
| PBS (pH 7.4) | 94.3% |
Experimental Protocols
Protocol 1: HPLC-Based Stability Assessment of this compound
This protocol outlines the methodology for determining the stability of this compound under various conditions using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound compound
-
Anhydrous DMSO
-
HPLC-grade acetonitrile and water
-
Formic acid
-
Appropriate buffers for pH stability testing
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Sample Preparation:
-
Temperature Stability: Aliquot the stock solution and store at different temperatures (-80°C, -20°C, 4°C, 25°C, 37°C).
-
pH Stability: Dilute the stock solution to 100 µM in buffers of varying pH (e.g., 3.0, 5.0, 7.0, 9.0).
-
Photostability: Expose aliquots of the stock solution to different light conditions (dark, ambient, direct light).
-
Solvent Stability: Prepare 1 mM solutions of this compound in various solvents (DMSO, acetonitrile, ethanol, methanol, PBS).
-
-
Time Point Sampling: At specified time points, take an aliquot from each sample and immediately dilute it with the mobile phase to quench any further degradation.
-
HPLC Analysis:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical gradient might be 5% to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound (e.g., 254 nm).
-
Injection Volume: 10 µL
-
-
Data Analysis: The percentage of remaining this compound is calculated by comparing the peak area of this compound at each time point to the peak area at time zero.
Remaining Compound (%) = (Peak Area at Time X / Peak Area at Time 0) * 100
Visualizations
Caption: Experimental workflow for assessing the stability of the this compound compound.
Caption: Troubleshooting decision tree for experiments involving the this compound compound.
Technical Support Center: Overcoming Resistance to Diversin in Cancer Cells
Disclaimer: The information provided in this guide is for research and informational purposes only. "Diversin" is a hypothetical compound used for illustrative purposes, and the content herein is based on established principles of cancer drug resistance to targeted therapies.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with this compound, a hypothetical inhibitor targeting key signaling pathways in cancer.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format to help you navigate common obstacles.
Issue 1: Inconsistent IC50 values for this compound in sensitive cell lines.
Question: We are observing significant variability in the half-maximal inhibitory concentration (IC50) of this compound in our cancer cell line, which we believe to be sensitive. What could be the cause?
Answer: Inconsistent IC50 values can arise from several factors related to experimental setup and cell culture conditions. Here is a step-by-step guide to troubleshoot this issue:
-
Cell Culture Conditions:
-
Passage Number: Ensure you are using cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift.
-
Cell Confluency: Seed cells at a consistent density to ensure they are in the exponential growth phase during the experiment. Over-confluent or sparse cultures can respond differently to treatment.[1]
-
Media and Supplements: Use a consistent batch of media, serum, and supplements. Variations in these components can affect cell growth and drug response.[2]
-
-
Experimental Procedure:
-
Compound Stability: Prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock.
-
Seeding Uniformity: Ensure a single-cell suspension before plating to avoid clumps, which can lead to uneven cell distribution and varied drug exposure.[2]
-
Edge Effects: Minimize "edge effects" in multi-well plates by not using the outer wells, or by filling them with sterile PBS or media to maintain humidity.
-
-
Data Analysis:
-
Assay Window: Ensure a clear distinction between the positive (no drug) and negative (maximum inhibition) controls.
-
Curve Fitting: Use a consistent non-linear regression model to calculate the IC50 from your dose-response curves.
-
Issue 2: Failure to generate a this compound-resistant cell line.
Question: We have been treating our cancer cell line with increasing concentrations of this compound for several months, but we are not observing a significant shift in the IC50 value. Why are our cells not developing resistance?
Answer: The development of drug resistance is a complex process and the inability to generate a resistant cell line can be due to several factors.[3] Consider the following:
-
Dosing Strategy:
-
Continuous vs. Pulse Exposure: If continuous exposure to escalating doses is not working, try a "pulse" treatment method. This involves treating cells with a high concentration of this compound for a short period, followed by a recovery phase in drug-free media. This can sometimes select for resistant clones more effectively.[3]
-
Concentration Increments: The stepwise increase in drug concentration may be too aggressive, leading to widespread cell death before resistant clones can emerge. Try smaller, more gradual increases in this compound concentration.
-
-
Cell Line Characteristics:
-
Genetic Heterogeneity: The parental cell line may lack the pre-existing subclones with the genetic or epigenetic potential to develop resistance to this compound. Consider trying a different cell line with known heterogeneity.
-
Mechanism of Action: If this compound induces a very potent and irreversible cytotoxic effect, it may be difficult for cells to develop escape mechanisms.
-
-
Experimental Duration: The time required to develop resistance can vary significantly between cell lines and compounds. It may require a longer period of drug exposure than anticipated.[3]
Issue 3: Resistant cell line shows cross-resistance to other inhibitors.
Question: Our newly generated this compound-resistant cell line is also showing resistance to other unrelated kinase inhibitors. What is the likely mechanism?
Answer: This phenomenon, known as multidrug resistance (MDR), is a common mechanism of acquired drug resistance in cancer cells.[4] The most probable causes are:
-
Upregulation of Efflux Pumps: The cancer cells may have increased the expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1).[4][5] These pumps actively transport a wide range of drugs out of the cell, reducing their intracellular concentration and efficacy.
-
How to Verify: Use western blotting or qPCR to check for the expression of common ABC transporters (e.g., ABCB1/MDR1, ABCC1/MRP1, ABCG2/BCRP). You can also use functional assays with known substrates of these pumps.
-
-
Alterations in Apoptotic Pathways: The resistant cells may have acquired mutations or epigenetic changes that inactivate pro-apoptotic proteins (e.g., p53) or activate anti-apoptotic proteins (e.g., Bcl-2).[4][6] This can confer broad resistance to a variety of apoptosis-inducing agents.
-
How to Verify: Perform western blot analysis for key apoptotic proteins like cleaved caspases, Bax, Bcl-2, and p53.
-
Frequently Asked Questions (FAQs)
Q1: What are the known signaling pathways modulated by this compound?
A1: this compound is known to be involved in the Wnt and JNK signaling pathways.[6] In the context of cancer, it has been shown to regulate cell proliferation and invasion, with its overexpression linked to tumor progression in some cancers like breast cancer.[6] Knockdown of this compound has been shown to decrease the phosphorylation of JNK, suggesting it acts as an upstream regulator of this pathway.[6]
Q2: What are the potential mechanisms of acquired resistance to this compound?
A2: Based on resistance mechanisms observed for other targeted therapies, resistance to this compound could arise from:
-
On-target mutations: Genetic mutations in the this compound binding site that prevent the drug from binding effectively.
-
Bypass signaling: Activation of alternative signaling pathways that compensate for the inhibition of the Wnt/JNK pathways.[7] For example, upregulation of the PI3K/Akt pathway could promote cell survival independently of JNK signaling.
-
Drug efflux: Increased expression of multidrug resistance pumps that remove this compound from the cell.[4][5]
-
Epigenetic modifications: Alterations in DNA methylation or histone modification that lead to changes in the expression of genes involved in drug sensitivity or resistance.[4]
Q3: How can I identify the specific mechanism of resistance in my this compound-resistant cell line?
A3: A multi-pronged approach is recommended:
-
Genomic Analysis: Perform whole-exome or targeted sequencing of the parental and resistant cell lines to identify mutations in the gene encoding this compound's target or in other cancer-related genes.
-
Transcriptomic Analysis: Use RNA sequencing to identify changes in gene expression, such as the upregulation of bypass pathways or efflux pumps.
-
Proteomic/Phosphoproteomic Analysis: Use techniques like mass spectrometry to identify changes in protein expression and phosphorylation levels, which can provide direct evidence of altered signaling pathway activity.
-
Functional Assays: Use inhibitors of suspected bypass pathways in combination with this compound to see if sensitivity can be restored.
Q4: Are there known biomarkers that can predict sensitivity or resistance to this compound?
A4: While specific biomarkers for this compound are not established (as it is a hypothetical compound), potential predictive biomarkers could include:
-
Expression level of this compound's direct target: High expression might correlate with sensitivity.
-
Activation status of the Wnt and JNK pathways: High baseline pathway activity could indicate dependence on these pathways and thus sensitivity to this compound.
-
Mutational status of key pathway components: Mutations in genes downstream of this compound's target could confer intrinsic resistance.
-
Expression of efflux pumps: High baseline expression of ABC transporters might indicate intrinsic resistance.[8]
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Sensitive vs. Resistant Cancer Cell Lines
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Change in Resistance |
| MDA-MB-231 | 50 | 2500 | 50 |
| MCF-7 | 120 | 4800 | 40 |
| A549 | 85 | 3400 | 40 |
Table 2: Hypothetical Gene Expression Changes in this compound-Resistant Cells (Fold Change vs. Parental)
| Gene | Function | Fold Change |
| ABCB1 (MDR1) | Drug Efflux Pump | +15.2 |
| PIK3CA | PI3K/Akt Pathway | +4.8 |
| BCL2 | Anti-apoptotic | +6.1 |
| JNK (MAPK8) | Target Pathway | -2.5 |
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
This protocol describes a method for generating a drug-resistant cancer cell line through continuous exposure to increasing concentrations of this compound.[3]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well and standard culture plates
-
Cell counting solution (e.g., trypan blue) and hemocytometer or automated cell counter
Methodology:
-
Determine the initial IC50: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the initial IC50 of this compound for the parental cell line.
-
Initial Treatment: Culture the cells in medium containing this compound at a concentration equal to the IC50.
-
Monitor Cell Growth: Observe the cells daily. Initially, a significant number of cells will die.
-
Recovery and Escalation: Once the surviving cells repopulate the flask to ~70-80% confluency, passage them and increase the concentration of this compound by 1.5 to 2-fold.[3]
-
Repeat: Continue this cycle of treatment, recovery, and dose escalation. If massive cell death occurs after a dose increase, reduce the concentration to the previous level and allow the culture to stabilize before attempting a smaller dose increase.
-
Characterize Resistance: Periodically (e.g., every 4-6 weeks), determine the IC50 of the treated cell population to monitor the development of resistance. A significant and stable increase in the IC50 (e.g., >10-fold) indicates the establishment of a resistant cell line.
-
Cryopreservation: Once a resistant line is established, cryopreserve aliquots at a low passage number.
Protocol 2: Western Blot Analysis of Signaling Pathways
This protocol is for assessing changes in protein expression and phosphorylation in parental versus this compound-resistant cell lines.
Materials:
-
Parental and this compound-resistant cancer cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-JNK, anti-JNK, anti-p-Akt, anti-Akt, anti-MDR1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Methodology:
-
Cell Lysis: Plate parental and resistant cells and grow to ~80% confluency. Lyse the cells on ice with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensities relative to a loading control (e.g., GAPDH).
Visualizations
Caption: A general workflow for developing and characterizing this compound-resistant cancer cell lines.
Caption: Simplified diagram of this compound's role in the Wnt/JNK signaling pathway.
Caption: A logical approach to troubleshooting inconsistent IC50 results in this compound experiments.
References
- 1. dovepress.com [dovepress.com]
- 2. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. blog.crownbio.com [blog.crownbio.com]
- 4. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug-adapted cancer cell lines as preclinical models of acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Mechanisms and insights into drug resistance in cancer [frontiersin.org]
- 7. Acquired resistance in cancer: towards targeted therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug Resistance Biomarkers and Their Clinical Applications in Childhood Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Dosage for In Vivo Diversin Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Diversin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing the dosage of this compound for your in vivo studies.
Frequently Asked Questions (FAQs)
Q1: Where should I begin to determine the optimal in vivo dose for this compound?
A1: Determining the optimal in vivo dose is a critical step for ensuring both the efficacy and safety of this compound. A systematic approach is recommended, beginning with a thorough literature review of compounds with similar mechanisms of action.[1] If no direct studies on this compound dosage are available, a dose-ranging or dose-finding study is a crucial preliminary experiment to identify a safe and effective dose range.[2][3] These initial studies aim to establish the Minimum Effective Dose (MED), the lowest dose that produces the desired biological effect, and the Maximum Tolerated Dose (MTD), the highest dose that can be administered without unacceptable toxicity.[3]
Q2: How do I translate an effective in vitro concentration of this compound to an in vivo dose?
A2: Translating in vitro concentrations to in vivo doses is a complex process that requires careful consideration of multiple factors. While in vitro data provides a starting point, direct conversion is often inaccurate due to differences in pharmacokinetics (PK) and pharmacodynamics (PD) between a cell culture and a whole organism.[1] A common starting point for dose estimation is to use allometric scaling, which considers the physiological and metabolic differences between species, often using Body Surface Area (BSA) normalization for interspecies dose translation.[1][4][5] However, this should be followed by pilot in vivo studies to confirm the dose-response relationship.[1]
Q3: What are the key parameters to monitor during a dose-finding study for this compound?
A3: During a dose-finding study, it is essential to monitor a range of parameters to assess both the efficacy and toxicity of this compound. Key parameters include:
-
Efficacy Endpoints: These will be specific to the therapeutic goal of your this compound study.
-
Toxicity Signs: Monitor for clinical signs of toxicity such as weight loss (>20% is often a key indicator), changes in behavior, and any other adverse effects.[1]
-
Pharmacokinetics (PK): Measure the absorption, distribution, metabolism, and excretion (ADME) of this compound to understand its concentration profile in the body over time.[6][7][8]
-
Biomarkers: If available, monitor relevant biomarkers to assess the pharmacological activity of this compound.[3]
-
Histopathology: Upon completion of the study, examination of organs for any abnormalities can provide valuable information on potential target organ toxicity.[9]
Q4: What should I do if I observe high toxicity with this compound at a dose that is not effective?
A4: If you encounter high toxicity at a non-efficacious dose, it suggests a narrow therapeutic window for this compound. In this situation, consider the following troubleshooting steps:
-
Re-evaluate the Dosing Regimen: Instead of a single high dose, consider administering lower doses more frequently to maintain a therapeutic concentration while minimizing peak-dose toxicity.
-
Change the Route of Administration: The route of administration can significantly impact the pharmacokinetic profile and toxicity of a compound.[1]
-
Formulation Optimization: The formulation of this compound could be modified to improve its solubility, stability, or to achieve a more targeted delivery, potentially reducing systemic toxicity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| High variability in animal response to this compound | - Inconsistent dosing technique- Genetic variability within the animal strain- Differences in animal health status | - Ensure all personnel are trained on the same standardized dosing procedure.- Use a well-characterized and genetically homogenous animal strain.- Acclimatize animals properly and monitor their health status before and during the study. |
| No observable effect of this compound at the highest tested dose | - Insufficient dose- Poor bioavailability of this compound- Rapid metabolism and clearance of this compound- Inappropriate animal model | - Conduct a Maximum Tolerated Dose (MTD) study to determine the upper limit for safe dosing.[3]- Perform pharmacokinetic studies to assess the bioavailability of your current formulation and administration route.[6][8]- Consider a different animal model that may be more responsive to this compound's mechanism of action. |
| Unexpected animal deaths at a previously determined "safe" dose of this compound | - Error in dose calculation or preparation- Contamination of the dosing solution- Increased sensitivity of a particular batch of animals | - Double-check all dose calculations and preparation procedures.- Prepare fresh dosing solutions and ensure sterility.- If possible, use animals from the same batch for all dose groups. Conduct a small pilot study with the new batch of animals to confirm the MTD. |
Experimental Protocols
Dose-Ranging and Maximum Tolerated Dose (MTD) Study
Objective: To determine the safe dose range of this compound and identify the MTD.
Methodology:
-
Animal Model: Select an appropriate rodent species (e.g., mice or rats) for the initial studies.[9]
-
Group Allocation: Use a sufficient number of animals per group (e.g., 3-5) and include a control group receiving the vehicle only.
-
Dose Selection: Start with a low dose, estimated from in vitro data or literature on similar compounds, and gradually increase the dose in subsequent groups.[1][3] A common approach is to use a dose escalation factor (e.g., 2x or 3x).[3]
-
Administration: Administer this compound via the intended clinical route.
-
Monitoring: Observe the animals daily for clinical signs of toxicity, including changes in weight, behavior, and overall health, for a predetermined period (e.g., 7-14 days).
-
Data Analysis: The MTD is defined as the highest dose that does not cause significant adverse effects or more than a 10-20% reduction in body weight.[1]
Pharmacokinetic (PK) Study
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound.
Methodology:
-
Animal Model and Dosing: Use the same animal model as in the efficacy studies. Administer a non-toxic dose of this compound.[8] It is recommended to test at least two dose levels to assess linearity.[8]
-
Sample Collection: Collect blood samples at multiple time points after administration (e.g., 5, 15, 30 minutes, 1, 2, 4, 8, 24 hours).
-
Bioanalysis: Analyze the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
Quantitative Data Summary
Table 1: Interspecies Dose Conversion Based on Body Surface Area (BSA)
This table provides conversion factors to estimate an equivalent dose across species based on BSA. To calculate the Human Equivalent Dose (HED), use the formula: HED (mg/kg) = Animal Dose (mg/kg) x (Animal Km / Human Km).
| Species | Body Weight (kg) | BSA (m²) | Km (Body Weight/BSA) |
| Mouse | 0.02 | 0.0066 | 3 |
| Rat | 0.15 | 0.025 | 6 |
| Rabbit | 1.5 | 0.15 | 12 |
| Dog | 8 | 0.40 | 20 |
| Human | 60 | 1.6 | 37 |
Note: These are standard values and may vary. It is crucial to validate these estimations with in vivo studies.[4][5][10]
Visualizations
Caption: The role of this compound in Wnt signaling pathways.[11][12]
Caption: Experimental workflow for in vivo dosage optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 4. Frontiers | Predicting Approximate Clinically Effective Doses in Oncology Using Preclinical Efficacy and Body Surface Area Conversion: A Retrospective Analysis [frontiersin.org]
- 5. [PDF] Dose Selection in Preclinical Studies: Cross-Species Dose Conversion | Semantic Scholar [semanticscholar.org]
- 6. Pharmacokinetics, biodistribution and toxicology of novel cell-penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
- 8. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. fda.gov [fda.gov]
- 11. The ankyrin repeat protein this compound recruits Casein kinase Iε to the β-catenin degradation complex and acts in both canonical Wnt and Wnt/JNK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound regulates heart formation and gastrulation movements in development :: MPG.PuRe [pure.mpg.de]
Technical Support Center: Diversin Synthesis
Welcome to the technical support center for the Diversin synthesis protocol. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully navigating this multi-step synthetic pathway.
Frequently Asked Questions (FAQs)
Q1: What is the overall expected yield for the complete this compound synthesis pathway?
A1: The expected overall yield for the three-step this compound synthesis is typically between 45-55% under optimized conditions. Yields can vary significantly based on the purity of starting materials, reaction scale, and adherence to the protocol.[1] Individual step yields are generally higher and are detailed in the experimental protocols.
Q2: What are the most critical steps in the this compound synthesis for ensuring a high yield?
A2: The most critical stages are the initial palladium-catalyzed cross-coupling reaction (Step 1) and the subsequent intramolecular cyclization (Step 2). The coupling step is sensitive to oxygen and moisture, requiring a rigorously anhydrous and inert atmosphere.[2] The cyclization is highly dependent on precise temperature control to minimize the formation of byproducts.
Q3: Are there any known safety hazards associated with the reagents used in the this compound synthesis?
A3: Yes, several reagents require careful handling. The palladium catalyst is pyrophoric and should be handled under an inert atmosphere. The organotin reagent used in Step 1 is toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Always consult the Safety Data Sheet (SDS) for each reagent before beginning the experiment.
Q4: How can I monitor the progress of the individual reaction steps?
A4: Thin-Layer Chromatography (TLC) is the recommended method for monitoring the progress of each step.[3] Specific TLC protocols, including solvent systems for each step, are provided in the experimental section. For more detailed analysis, High-Performance Liquid Chromatography (HPLC) can also be utilized.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the this compound synthesis in a question-and-answer format.
Issue 1: Low or No Yield in Step 1 (Palladium-Catalyzed Cross-Coupling)
Q: I am observing a very low yield or no product formation in the initial cross-coupling reaction. What are the likely causes and how can I resolve this?
A: Low yields in this step are commonly due to catalyst deactivation, poor quality of reagents or solvents, or improper reaction setup.[2][4]
Detailed Troubleshooting Steps:
-
Verify Inert Atmosphere: The palladium catalyst is highly sensitive to oxygen. Ensure that your reaction flask was properly flame-dried, and the reaction was set up under a positive pressure of an inert gas (e.g., Argon or Nitrogen). Degas all solvents prior to use.[2]
-
Check Reagent Quality:
-
Catalyst: Use a fresh batch of the palladium catalyst. Old or improperly stored catalysts can have reduced activity.[4]
-
Solvents: Use anhydrous solvents. Distill solvents over an appropriate drying agent if you suspect moisture contamination.[2]
-
Starting Materials: Ensure the purity of your starting aryl halide and organotin reagent. Impurities can inhibit the catalyst.[1]
-
-
Reaction Temperature: Inconsistent or incorrect reaction temperature can halt the reaction.[4] Ensure the reaction mixture is being heated to the specified temperature and that the heat is distributed evenly.
-
Order of Addition: The order in which reagents are added can be critical. Follow the experimental protocol precisely.[2]
Issue 2: Formation of Significant Byproducts in Step 2 (Intramolecular Cyclization)
Q: During the cyclization step, I am observing a significant amount of a byproduct with a similar polarity to my desired product, making purification difficult. What could be the cause?
A: Byproduct formation in the cyclization step is often related to incorrect reaction temperature, reaction time, or the presence of impurities that lead to side reactions.[3][5]
Detailed Troubleshooting Steps:
-
Precise Temperature Control: The formation of the primary byproduct is known to increase at higher temperatures.[5] Use an oil bath with a temperature controller to maintain the reaction temperature within the specified range.
-
Optimize Reaction Time: Monitor the reaction closely using TLC. Allowing the reaction to proceed for too long can lead to the decomposition of the desired product or the formation of additional byproducts.[2] Quench the reaction as soon as the starting material is consumed.
-
Purity of Intermediate: Ensure the product from Step 1 is thoroughly purified before proceeding to Step 2. Residual catalyst or reagents from the first step can interfere with the cyclization.
-
pH of the Reaction Mixture: For some cyclization reactions, the pH is critical. Ensure that any acidic or basic impurities are removed during the workup of the previous step.[3]
Issue 3: Difficulty in Product Purification (All Steps)
Q: I am having trouble purifying my product at the end of the synthesis. The crude material appears as an oil, and column chromatography is providing poor separation.
A: Purification challenges can arise from the physical properties of the product, the presence of closely related impurities, or issues with the purification technique itself.[6][7]
Detailed Troubleshooting Steps:
-
Product Isolation: If your product is an oil, it may be co-eluting with residual solvent. Ensure the product is dried under high vacuum for an extended period to remove all volatile residues.
-
Column Chromatography Technique:
-
Solvent System: Experiment with different solvent systems to improve the separation on TLC before attempting column chromatography. A small change in solvent polarity can significantly impact resolution.
-
Column Packing: Ensure the silica (B1680970) gel column is packed properly to avoid channeling, which leads to poor separation.
-
-
Alternative Purification Methods:
-
Crystallization: If the product is a solid but is reluctant to crystallize from the crude oil, try seeding the solution with a small crystal of pure product or scratching the inside of the flask to initiate crystallization.
-
Preparative HPLC: For very difficult separations, preparative HPLC may be necessary to achieve high purity.[8]
-
Data Presentation
Table 1: Optimization of Catalyst Loading for Step 1
| Entry | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| 1 | 1.0 | 12 | 65 |
| 2 | 2.5 | 8 | 88 |
| 3 | 5.0 | 8 | 91 |
| 4 | 7.5 | 8 | 90 |
Table 2: Effect of Temperature on Byproduct Formation in Step 2
| Entry | Temperature (°C) | Desired Product (%) | Byproduct A (%) |
| 1 | 80 | 85 | 10 |
| 2 | 100 | 92 | 5 |
| 3 | 120 | 75 | 22 |
Experimental Protocols
Protocol: Step 1 - Palladium-Catalyzed Cross-Coupling
-
Glassware Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under vacuum and then cool to room temperature under a positive pressure of Argon.
-
Reagent Addition: To the flask, add the aryl halide (1.0 eq), the palladium catalyst (2.5 mol%), and the ligand (5.0 mol%).
-
Solvent Addition: Add 100 mL of degassed, anhydrous toluene (B28343) via cannula.
-
Reaction Initiation: Stir the mixture for 10 minutes at room temperature, then add the organotin reagent (1.1 eq) via syringe.
-
Heating: Heat the reaction mixture to 90 °C in a pre-heated oil bath and maintain for 8 hours, or until TLC analysis indicates complete consumption of the aryl halide.
-
Workup: Cool the reaction to room temperature and quench with a saturated aqueous solution of KF. Stir vigorously for 30 minutes.
-
Extraction: Dilute with ethyl acetate (B1210297) and filter through a pad of celite to remove solids. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the multi-step this compound synthesis.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. quora.com [quora.com]
- 5. Process optimizations for the synthesis of an intermediate of dydrogesterone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How To [chem.rochester.edu]
- 7. BJOC - Inline purification in continuous flow synthesis – opportunities and challenges [beilstein-journals.org]
- 8. m.youtube.com [m.youtube.com]
minimizing degradation of Diversin during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of Diversin during storage and experimental handling.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for lyophilized and reconstituted this compound?
Proper storage is critical for maintaining the stability and activity of this compound. Optimal conditions depend on the protein's form (lyophilized or reconstituted) and the desired storage duration.[1][2]
Data Presentation: Table 1. Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Key Considerations |
| Lyophilized Powder | -20°C to -80°C | Long-term (Years) | Keep vials tightly sealed to prevent moisture absorption.[1] |
| 4°C | Short-term (Weeks) | Store in a desiccator to protect from moisture. | |
| Reconstituted Solution | -80°C | Long-term (Months to a year) | Aliquot into single-use volumes to avoid freeze-thaw cycles. Use a cryoprotectant like glycerol (B35011).[1][3] |
| -20°C | Short-term (Weeks to months) | Must be aliquoted. Addition of a cryoprotectant (e.g., 25-50% glycerol) is highly recommended to prevent ice crystal formation.[2][3] | |
| 4°C | Very Short-term (1-7 days) | Ideal for immediate use. Add an antimicrobial agent like sodium azide (B81097) if storing for more than a day.[3][4] |
Q2: How many times can I freeze-thaw my reconstituted this compound sample?
It is strongly recommended to avoid repeated freeze-thaw cycles , as they can cause protein denaturation and aggregation, leading to a significant loss of activity.[1][3] For best results, aliquot the reconstituted this compound into single-use volumes before freezing.
Q3: What is the recommended buffer for reconstituting and storing this compound?
The choice of buffer is crucial for maintaining the optimal pH and stability of the protein.[4]
-
pH: Maintain a buffer pH that is at least one unit away from this compound's isoelectric point (pI) to prevent aggregation.[5] The ideal pH should be determined empirically, but a common starting point for protein stability is within the range of pH 6.0-8.0.
-
Buffer System: Simple buffers like Phosphate-Buffered Saline (PBS) or Tris-based buffers are common starting points.[4] The choice may depend on your downstream application. Note that the pH of Tris buffers is temperature-sensitive.[6]
-
Ionic Strength: The salt concentration (e.g., NaCl) can influence protein solubility and stability.[7] This should be optimized for this compound, typically starting within a physiological range of 150 mM.
Q4: Should I add stabilizers or other additives to my this compound solution?
Yes, adding certain excipients can significantly enhance the stability of reconstituted this compound, especially for long-term storage or when working with dilute solutions.[3][8]
Data Presentation: Table 2. Common Additives to Enhance this compound Stability
| Additive Class | Example(s) | Final Concentration | Purpose |
| Cryoprotectants | Glycerol, Sucrose | 25-50% (Glycerol) | Prevents ice crystal formation during freezing, protecting protein structure.[2][3] |
| Stabilizers/Aggreg. Inhibitors | Arginine, Proline, Sucrose | 0.1-1 M (Amino Acids) | Suppress protein aggregation and increase solubility.[5][7] |
| Reducing Agents | DTT, β-mercaptoethanol | 1-5 mM | Prevents oxidation of cysteine residues and formation of incorrect disulfide bonds.[1][3] |
| Protease Inhibitors | PMSF, Cocktail solutions | As recommended | Prevents proteolytic degradation from trace contaminants. Essential during and immediately after purification.[9] |
| Carrier Protein | Bovine Serum Albumin (BSA) | 1-5 mg/mL | Prevents loss of protein due to adsorption to storage vessel walls, especially for dilute (<1 mg/mL) solutions.[3] |
| Antimicrobial Agents | Sodium Azide (NaN3) | 0.02-0.05% (w/v) | Prevents microbial growth during storage at 4°C. Caution: Azide is toxic and may interfere with some biological assays. |
Troubleshooting Guide
Q5: I observe precipitates or cloudiness in my this compound solution. What is the cause and how can I fix it?
This issue is likely due to protein aggregation . Aggregation occurs when protein molecules clump together and can be triggered by improper storage conditions.
Mandatory Visualization:
Caption: A logical workflow for troubleshooting and resolving this compound aggregation.
Troubleshooting Steps:
-
Centrifuge: Gently centrifuge the sample (e.g., 10,000 x g for 10 minutes at 4°C) to pellet the aggregate. Use the supernatant for your experiment, but be aware the concentration may be lower.
-
Optimize pH: Ensure your buffer pH is not close to the protein's isoelectric point (pI).[5]
-
Prevent Freeze-Thaw: Aliquot your protein stock immediately after reconstitution to avoid repeated freeze-thaw cycles.[1]
-
Add Stabilizers: Consider adding anti-aggregation agents like arginine or solubilizing agents like glycerol to your storage buffer.[5]
Q6: My this compound shows reduced or no activity in my functional assay. What are the potential stability-related causes?
Loss of activity can result from several forms of degradation that alter the protein's native structure.
Mandatory Visualization:
References
- 1. genextgenomics.com [genextgenomics.com]
- 2. susupport.com [susupport.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Protein Formulation for Antibody Drug Quality Control: Key Insights - Creative Proteomics [creative-proteomics.com]
- 8. Advanced protein formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
dealing with impurities in Diversin preparations
Disclaimer: For Research Use Only (RUO). Not for diagnostic or therapeutic procedures. The information provided here is based on the hypothetical small molecule inhibitor, "Diversin," which is presumed to be an inhibitor of the IKK complex in the NF-κB signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of the IκB kinase (IKK) complex. By inhibiting IKK, this compound prevents the phosphorylation and subsequent degradation of IκBα.[1][2] This action blocks the nuclear translocation of the NF-κB transcription factor, thereby inhibiting the expression of NF-κB target genes involved in inflammation, immunity, and cell survival.[3][4]
Q2: How should I store and handle this compound preparations?
A2: this compound is supplied as a lyophilized powder or in a pre-dissolved format (e.g., in DMSO).
-
Lyophilized Powder: Store at -20°C or -80°C, protected from light and moisture. Before use, allow the vial to equilibrate to room temperature for at least 20 minutes to prevent condensation.
-
DMSO Stock Solutions: Store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Ensure the vials are tightly sealed to prevent absorption of atmospheric water.
Q3: What are common sources of impurities in this compound preparations?
A3: Impurities in small molecule preparations like this compound can arise from various stages of the manufacturing process or during storage.[5] Common sources include:
-
Organic Impurities: Unreacted starting materials, by-products from the synthesis, and degradation products.[6][7]
-
Inorganic Impurities: Reagents, catalysts, and residual metals from the manufacturing process.[8]
-
Residual Solvents: Solvents used during synthesis and purification that are not completely removed.[6]
Q4: How can I check the purity of my this compound lot?
A4: The purity of this compound can be assessed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a common method for quantifying purity.[9][10] For structural confirmation and identification of potential impurities, Mass Spectrometry (MS) is typically used in conjunction with HPLC (LC-MS).[8][9]
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound.
Issue 1: Inconsistent or lower-than-expected inhibitory activity.
Q: My experiments are showing variable results or the IC50 value for this compound is higher than specified in the product datasheet. What could be the cause?
A: This issue can stem from problems with the compound, the assay system, or the experimental protocol.
| Potential Cause | Troubleshooting Step |
| Compound Degradation | Ensure proper storage and handling as described in the FAQs. Avoid multiple freeze-thaw cycles of stock solutions. Prepare fresh dilutions from a new aliquot for each experiment. |
| Presence of Impurities | An unknown impurity could be interfering with this compound's activity. Request the Certificate of Analysis (CoA) for your specific lot and compare the purity data. Consider performing an in-house purity check via HPLC if the issue persists. |
| Suboptimal Assay Conditions | Verify that the cell passage number is low and that cells are healthy and in the logarithmic growth phase.[11] Optimize the concentration of the stimulating agent (e.g., TNF-α) and the incubation time with this compound. |
| Pipetting Errors | Inaccurate pipetting can lead to significant variability, especially when preparing serial dilutions.[12] Calibrate your pipettes regularly and use reverse pipetting for viscous solutions like DMSO stocks. |
Issue 2: Unexpected cellular toxicity or off-target effects.
Q: I am observing significant cell death or unexpected phenotypes at concentrations where this compound should be specific. Why is this happening?
A: Unforeseen toxicity can be caused by impurities, high concentrations of the vehicle (e.g., DMSO), or inherent properties of the cell line.
| Potential Cause | Troubleshooting Step |
| Toxic Impurities | Certain impurities, even at low levels, can be cytotoxic.[6] This is a critical concern, especially if the impurity profile of a new batch is different. Compare the results with a previous, validated batch of this compound if available. |
| High Vehicle Concentration | Ensure the final concentration of DMSO in your cell culture medium is below 0.5%, as higher concentrations can be toxic to many cell lines. Always include a vehicle-only control in your experiments. |
| Cell Line Sensitivity | Some cell lines may be particularly sensitive to the inhibition of the NF-κB pathway, which can affect cell survival. Perform a dose-response curve to determine the therapeutic window for your specific cell line. |
| Assay-Related Artifacts | Review your assay for potential sources of error, such as edge effects in microplates or autofluorescence from media components in fluorescence-based assays.[13] |
Quantitative Data Summary
The following tables provide hypothetical data for two different lots of this compound to illustrate the importance of purity on experimental outcomes.
Table 1: Purity Analysis of this compound Batches
| Batch ID | Purity by HPLC (%) | Major Impurity (%) | Impurity Identity (by LC-MS) |
| DV-2024A | 99.2 | 0.5 | Unreacted starting material |
| DV-2024B | 95.8 | 3.1 | By-product "Impurity-X" |
Table 2: Effect of Purity on Biological Activity (NF-κB Luciferase Reporter Assay)
| Batch ID | Purity (%) | IC50 (nM) for NF-κB Inhibition | Observed Cell Viability at 1 µM (%) |
| DV-2024A | 99.2 | 55 | 98 |
| DV-2024B | 95.8 | 120 | 75 |
Experimental Protocols
Protocol 1: Purity Analysis by Reverse-Phase HPLC
This protocol provides a general method for assessing the purity of this compound preparations.
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Dilute the stock solution to 10 µg/mL with a 50:50 mixture of Mobile Phase A and B.
-
-
HPLC Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
-
Data Analysis:
-
Integrate the peak areas. Purity is calculated as (Area of this compound peak / Total area of all peaks) x 100%.
-
Protocol 2: NF-κB Luciferase Reporter Assay
This protocol is for determining the functional inhibitory activity of this compound.[14][15][16]
-
Cell Seeding (Day 1):
-
Seed HEK293T cells that are stably transfected with an NF-κB luciferase reporter construct into a 96-well, white, clear-bottom plate at a density of 2 x 10^4 cells per well.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Compound Treatment (Day 2):
-
Prepare serial dilutions of this compound in culture medium. Include a DMSO vehicle control.
-
Carefully remove the medium from the wells and add 90 µL of the medium containing the appropriate this compound concentration or vehicle.
-
Incubate for 1 hour.
-
-
Stimulation:
-
Add 10 µL of TNF-α solution to each well to a final concentration of 20 ng/mL (except for the unstimulated control wells).
-
Incubate for 6-8 hours at 37°C, 5% CO2.[14]
-
-
Luciferase Assay (Day 2):
-
Equilibrate the plate and luciferase assay reagents to room temperature.
-
Remove the culture medium and add 50 µL of cell lysis buffer to each well.
-
Incubate for 15 minutes at room temperature with gentle shaking.
-
Add 50 µL of luciferase substrate to each well and immediately measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data by subtracting the background luminescence from the unstimulated control wells.
-
Plot the normalized luminescence values against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Canonical NF-κB signaling pathway and the inhibitory action of this compound.
Caption: Workflow for identifying and addressing impurity-related issues.
Caption: Logical decision tree for troubleshooting failed experiments.
References
- 1. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 2. NF-κB Signaling Pathway | Tocris Bioscience [tocris.com]
- 3. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jpionline.org [jpionline.org]
- 8. pharmtech.com [pharmtech.com]
- 9. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 10. pharmasalmanac.com [pharmasalmanac.com]
- 11. azurebiosystems.com [azurebiosystems.com]
- 12. youtube.com [youtube.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. benchchem.com [benchchem.com]
- 15. bowdish.ca [bowdish.ca]
- 16. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Diversin
Welcome to the technical support center for Diversin. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the bioavailability of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge affecting the oral bioavailability of this compound?
A1: The primary challenge is its low aqueous solubility.[1][2][3][4] this compound is a highly lipophilic molecule, which leads to poor dissolution in the gastrointestinal fluids. This poor solubility is the rate-limiting step for its absorption into the systemic circulation, resulting in low and variable oral bioavailability.[4][5]
Q2: What are the main strategies to enhance the bioavailability of this compound?
A2: Several strategies can be employed to enhance the bioavailability of this compound. These can be broadly categorized into:
-
Particle Size Reduction: Techniques like micronization and nanonization increase the surface area of the drug, which can improve its dissolution rate.[2][4][5][6]
-
Lipid-Based Formulations: Formulating this compound in lipids, oils, surfactants, and co-solvents can improve its solubility and absorption.[7][8][9][10] This includes self-emulsifying drug delivery systems (SEDDS) and self-microemulsifying drug delivery systems (SMEDDS).[1][9]
-
Nanoparticle Drug Delivery Systems: Encapsulating this compound into nanoparticles, such as polymeric nanoparticles or solid lipid nanoparticles (SLNs), can enhance its solubility, stability, and permeability.[11][12][13][]
-
Prodrug Approach: Modifying the chemical structure of this compound to create a more soluble or permeable prodrug that is converted to the active form in the body.[15][16][17][18][19]
Q3: How do lipid-based formulations improve the bioavailability of this compound?
A3: Lipid-based formulations improve bioavailability through several mechanisms. They present the drug in a solubilized state, avoiding the dissolution step in the gastrointestinal tract.[8] These formulations can also enhance lymphatic transport, which bypasses the first-pass metabolism in the liver, a significant hurdle for many drugs.[7] Additionally, some lipid excipients can inhibit efflux transporters that would otherwise pump the drug out of intestinal cells.
Q4: What are the advantages of using a nanoparticle-based delivery system for this compound?
A4: Nanoparticle-based systems offer several advantages for delivering this compound.[11][12] By encapsulating the drug, nanoparticles can protect it from degradation in the harsh environment of the stomach.[13][] The small size of nanoparticles increases the surface area for dissolution and can improve permeability across the intestinal barrier.[11][12] Furthermore, nanoparticles can be surface-functionalized to target specific tissues or cells, potentially increasing efficacy and reducing side effects.[12][13]
Troubleshooting Guides
Issue 1: Poor and Inconsistent Dissolution Profiles
Symptoms:
-
Low percentage of this compound released during in vitro dissolution testing.
-
High variability between batches.
-
Failure to meet dissolution specifications.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inadequate particle size reduction. | Further reduce the particle size of the this compound API using techniques like jet milling or high-pressure homogenization to create a nanosuspension.[5][6] |
| Drug particle aggregation. | Incorporate a suitable surfactant or stabilizer in the formulation to prevent the agglomeration of drug particles.[2] |
| Poor wetting of the drug substance. | Include a wetting agent in the formulation to improve the contact between the dissolution medium and the drug particles. |
| Inappropriate formulation excipients. | Screen for excipients that enhance the solubility of this compound. Consider formulating as a solid dispersion with a hydrophilic polymer.[5][20] |
Issue 2: Low Permeability in Caco-2 Cell Assays
Symptoms:
-
Low apparent permeability coefficient (Papp) in the apical-to-basolateral direction.
-
High efflux ratio, suggesting active transport out of the cells.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inherent low permeability of this compound. | Consider a prodrug strategy to transiently increase the polarity of the molecule for better transport.[16][17] |
| Efflux by P-glycoprotein (P-gp) transporters. | Co-administer with a known P-gp inhibitor in the formulation to see if permeability improves. This can confirm if efflux is the issue. |
| Poor solubility in the assay medium. | Ensure the concentration of this compound in the donor compartment does not exceed its solubility in the assay buffer. Consider using a formulation that enhances solubility. |
| Cell monolayer integrity issues. | Verify the transepithelial electrical resistance (TEER) of the Caco-2 monolayers before and after the experiment to ensure their integrity. |
Issue 3: High Inter-Subject Variability in Animal Pharmacokinetic (PK) Studies
Symptoms:
-
Large standard deviations in key PK parameters like Cmax and AUC across different animals.
-
Inconsistent absorption profiles.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Food effects on drug absorption. | Standardize the fasting and feeding schedule for the animals in the study.[21] The presence of food can significantly impact the absorption of lipophilic drugs.[22] |
| Formulation instability in vivo. | Investigate the stability of the formulation under physiological conditions. For lipid-based systems, ensure they form stable emulsions or microemulsions in the gut. |
| Genetic variability in metabolic enzymes. | While harder to control, be aware of potential genetic differences in the animal strain that could affect drug metabolism. |
| Inconsistent dosing technique. | Ensure that the oral gavage or other administration technique is performed consistently for all animals to minimize variability in drug delivery to the stomach.[23] |
Data Presentation
Table 1: Comparison of Bioavailability Enhancement Strategies for this compound (Hypothetical Data)
| Formulation Strategy | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Absolute Bioavailability (%) |
| Unformulated this compound (Aqueous Suspension) | 50 ± 15 | 4.0 ± 1.5 | 350 ± 110 | < 5% |
| Micronized this compound (Suspension) | 120 ± 30 | 2.5 ± 1.0 | 980 ± 250 | 12% |
| This compound in SMEDDS | 450 ± 90 | 1.5 ± 0.5 | 3800 ± 750 | 45% |
| This compound Solid Lipid Nanoparticles (SLNs) | 620 ± 120 | 1.0 ± 0.5 | 5100 ± 980 | 60% |
| This compound Prodrug | 380 ± 70 | 2.0 ± 0.8 | 4200 ± 810 | 50% |
Table 2: In Vitro Permeability of this compound Formulations across Caco-2 Monolayers (Hypothetical Data)
| Formulation | Papp (A→B) (x 10⁻⁶ cm/s) | Efflux Ratio (B→A / A→B) |
| This compound Solution | 0.5 ± 0.1 | 8.5 |
| This compound in SMEDDS | 2.1 ± 0.4 | 2.3 |
| This compound SLNs | 3.5 ± 0.6 | 1.8 |
| This compound Prodrug | 4.2 ± 0.7 | 1.2 |
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing of this compound Formulations
Objective: To assess the in vitro release profile of this compound from various formulations.
Materials:
-
USP Apparatus II (Paddle Apparatus)
-
Dissolution Medium: Simulated Gastric Fluid (SGF) without pepsin for the first 2 hours, followed by a change to Simulated Intestinal Fluid (SIF) with pancreatin.
-
This compound formulations (e.g., tablets, capsules containing SMEDDS or SLNs)
-
HPLC system for quantification of this compound
Method:
-
Set the dissolution bath temperature to 37 ± 0.5 °C and the paddle speed to 75 RPM.
-
Place one unit of the this compound formulation into each dissolution vessel containing 900 mL of SGF.
-
Withdraw 5 mL samples at predetermined time points (e.g., 15, 30, 60, 90, 120 minutes). Replace the withdrawn volume with fresh, pre-warmed SGF.
-
After 2 hours, carefully remove the SGF and replace it with 900 mL of pre-warmed SIF.
-
Continue sampling at specified intervals (e.g., 2.5, 3, 4, 6, 8 hours).
-
Filter the samples and analyze the concentration of this compound using a validated HPLC method.
-
Calculate the cumulative percentage of drug released at each time point.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile and oral bioavailability of different this compound formulations.[24][25][26]
Animals:
-
Male Sprague-Dawley rats (250-300 g)
Groups:
-
Group 1: Intravenous (IV) administration of this compound solution (for bioavailability calculation).
-
Group 2: Oral gavage of unformulated this compound suspension.
-
Group 3: Oral gavage of this compound in SMEDDS.
-
Group 4: Oral gavage of this compound SLNs.
Method:
-
Fast the rats overnight prior to dosing, with free access to water.[21][27]
-
Administer the formulations to the respective groups. For the IV group, administer via the tail vein. For oral groups, use an appropriate gavage needle.
-
Collect blood samples (approximately 0.2 mL) from the tail vein at pre-defined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[27][28]
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Process the blood samples by centrifugation to obtain plasma.
-
Store plasma samples at -80 °C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.[27]
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
-
Calculate the absolute oral bioavailability using the formula: F% = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100.
Visualizations
Caption: Experimental workflow for evaluating bioavailability enhancement strategies for this compound.
Caption: Hypothetical signaling pathway for this compound's mechanism of action.
Caption: Logical troubleshooting workflow for low bioavailability of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. ijcrt.org [ijcrt.org]
- 3. ascendiacdmo.com [ascendiacdmo.com]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wjbphs.com [wjbphs.com]
- 7. Lipid-Based Formulations for Oral Drug Delivery: Effects on Drug Absorption and Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lipid formulations for oral administration of drugs: non-emulsifying, self-emulsifying and 'self-microemulsifying' drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs [frontiersin.org]
- 10. scispace.com [scispace.com]
- 11. jchr.org [jchr.org]
- 12. ijsrtjournal.com [ijsrtjournal.com]
- 13. Nano-drug delivery systems for the enhancement of bioavailability and bioactivity (2024) | Ratna Jyoti Das [scispace.com]
- 15. mdpi.com [mdpi.com]
- 16. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. curtiscoulter.com [curtiscoulter.com]
- 18. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Guidance for Designing a Preclinical Bioavailability Study of Bioactive Compounds | Springer Nature Experiments [experiments.springernature.com]
- 22. What are the factors affecting the bioavailability of oral drugs? [synapse.patsnap.com]
- 23. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 24. protocols.io [protocols.io]
- 25. In Vivo Pharmacokinetics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 26. admescope.com [admescope.com]
- 27. benchchem.com [benchchem.com]
- 28. 2.9. In Vivo Pharmacokinetic Studies [bio-protocol.org]
Technical Support Center: Refining Purification Protocol for Diversin
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the purification protocol for the ankyrin repeat protein, Diversin. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a typical expression system for producing recombinant this compound for purification?
A1: Recombinant this compound is often expressed in bacterial systems, such as Escherichia coli (e.g., BL21(DE3) strain), due to their rapid growth and high yield potential. However, as an ankyrin repeat protein, this compound may be prone to insolubility and aggregation when overexpressed in bacteria. Eukaryotic expression systems, like insect cells (e.g., Sf9) or mammalian cells (e.g., HEK293), can also be used and may offer advantages in terms of proper protein folding and post-translational modifications, potentially improving solubility and stability.[1][2]
Q2: What are the key physicochemical properties of mouse this compound that are important for purification?
A2: Understanding the physicochemical properties of this compound is crucial for designing an effective purification strategy. Based on the amino acid sequence of mouse this compound (GenBank accession no. AY026320), the following theoretical properties have been calculated using the ExPASy Compute pI/Mw tool:
This acidic pI indicates that this compound will carry a net negative charge at a pH above 5.68 and a net positive charge at a pH below 5.68. This is a critical consideration for developing an ion-exchange chromatography protocol.
Q3: What is a general workflow for purifying this compound?
A3: A standard purification workflow for this compound, like many other recombinant ankyrin repeat proteins, typically involves the following steps:
-
Cell Lysis and Clarification: Disruption of the host cells to release the protein, followed by centrifugation or filtration to remove cell debris.
-
Affinity Chromatography (optional but recommended): If this compound is expressed with an affinity tag (e.g., His-tag, MBP-tag), this step provides a highly effective initial capture and significant purification.
-
Ion-Exchange Chromatography (IEX): This step separates proteins based on their net surface charge. Given this compound's acidic pI, cation-exchange chromatography at a pH below 5.68 is a suitable option.
-
Hydrophobic Interaction Chromatography (HIC): This technique separates proteins based on their surface hydrophobicity and is an excellent polishing step.
-
Size-Exclusion Chromatography (SEC): This final step removes remaining contaminants and aggregates, and allows for buffer exchange into a final storage buffer.
Q4: How can I monitor the purity and yield of this compound throughout the purification process?
A4: To track the success of your purification, it is essential to analyze samples from each step. Key methods include:
-
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): To visualize the protein profile at each stage and assess the purity of the this compound fraction.
-
Protein Concentration Assay: Methods like the Bradford or BCA assay to determine the total protein concentration at each step.
-
Activity Assay (if available): A functional assay to measure the biological activity of this compound, which is the most accurate way to determine the yield of active protein.
-
Western Blot: To specifically detect tagged this compound and confirm its presence and integrity.
The results from these analyses should be compiled into a purification table to calculate the purification fold and overall yield.
Troubleshooting Guides
This section addresses common problems encountered during this compound purification.
Problem 1: Low Yield of Soluble this compound After Cell Lysis
-
Possible Cause: this compound is expressed in insoluble inclusion bodies, a common issue for ankyrin repeat proteins expressed in E. coli.
-
Troubleshooting Steps:
-
Optimize Expression Conditions: Lower the induction temperature (e.g., 16-25°C) and reduce the inducer concentration (e.g., IPTG) to slow down protein expression and promote proper folding.
-
Use a Solubility-Enhancing Tag: Express this compound as a fusion protein with a highly soluble partner, such as Maltose-Binding Protein (MBP).
-
Co-express Chaperones: Utilize E. coli strains that co-express chaperone proteins to assist in proper folding.
-
Denaturing Purification: If the above methods fail, lyse the cells under denaturing conditions (e.g., with 6 M Guanidinium HCl or 8 M Urea) and refold the protein on the affinity column or by dialysis.
-
Problem 2: this compound Precipitates During or After Purification
-
Possible Cause: Ankyrin repeat proteins can be prone to aggregation, especially at high concentrations or in non-optimal buffer conditions.[8][9]
-
Troubleshooting Steps:
-
Optimize Buffer Conditions: Screen different pH values and salt concentrations to find the optimal buffer for this compound stability. The pH should ideally be kept at least one unit away from the pI (5.68).
-
Include Additives: Add stabilizing agents to the buffers, such as glycerol (B35011) (5-20%), arginine (50-500 mM), or non-detergent sulfobetaines.
-
Work at Low Temperatures: Perform all purification steps at 4°C to minimize protein degradation and aggregation.[10]
-
Handle with Care: Minimize agitation and avoid introducing air bubbles during purification steps.[10]
-
Problem 3: Poor Separation During Ion-Exchange Chromatography
-
Possible Cause: Suboptimal buffer pH or salt concentration.
-
Troubleshooting Steps:
-
pH Optimization: For cation-exchange chromatography, the loading buffer pH should be at least 0.5-1 pH unit below the pI of this compound (pI ≈ 5.68). A starting pH of 4.7-5.2 is recommended.[11]
-
Salt Gradient Optimization: Use a shallow salt gradient for elution to achieve better resolution between this compound and contaminating proteins.
-
Check Column Integrity: Ensure the column is packed correctly and has not been compromised.
-
Problem 4: Contaminating Proteins Co-elute with this compound
-
Possible Cause: Non-specific binding to the chromatography resin or interaction of contaminants with this compound itself.
-
Troubleshooting Steps:
-
Increase Wash Stringency: In affinity chromatography, increase the concentration of the competing agent (e.g., imidazole (B134444) for His-tags) in the wash buffer. In ion-exchange, increase the salt concentration of the wash buffer.
-
Add Detergents or Salts: Include low concentrations of non-ionic detergents (e.g., 0.1% Triton X-100) or higher salt concentrations (up to 0.5 M NaCl) in wash buffers to disrupt non-specific interactions.
-
Introduce an Additional Purification Step: Incorporate an orthogonal chromatography technique, such as hydrophobic interaction chromatography or size-exclusion chromatography, to remove persistent contaminants.[12]
-
Data Presentation
The following table provides a template for summarizing the quantitative data from a typical this compound purification protocol. The values presented are illustrative and will vary depending on the specific experimental conditions and expression levels.
| Purification Step | Total Volume (mL) | Protein Conc. (mg/mL) | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |
| Crude Lysate | 100 | 15.0 | 1500 | 1,500,000 | 1,000 | 100 | 1.0 |
| Affinity Chromatography | 20 | 25.0 | 500 | 1,200,000 | 2,400 | 80 | 2.4 |
| Cation Exchange (IEX) | 50 | 4.0 | 200 | 1,050,000 | 5,250 | 70 | 5.3 |
| Hydrophobic Interaction (HIC) | 30 | 3.3 | 100 | 900,000 | 9,000 | 60 | 9.0 |
| Size Exclusion (SEC) | 15 | 5.0 | 75 | 825,000 | 11,000 | 55 | 11.0 |
Note: This table is an example. Actual values must be determined experimentally.[13][14]
Experimental Protocols
1. Cell Lysis and Clarification
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme).
-
Incubate on ice for 30 minutes.
-
Sonicate the cell suspension on ice to ensure complete lysis.
-
Centrifuge the lysate at high speed (e.g., 20,000 x g) for 30 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the soluble protein fraction.
2. Cation-Exchange Chromatography (IEX)
-
Principle: At a pH below its pI of ~5.68, this compound will be positively charged and will bind to a negatively charged cation-exchange resin.[11][15]
-
Protocol:
-
Equilibrate a cation-exchange column (e.g., HiTrap SP HP) with a low-salt binding buffer (e.g., 20 mM MES pH 5.0, 50 mM NaCl).
-
Adjust the pH and conductivity of the clarified lysate to match the binding buffer. This may require dialysis or buffer exchange.
-
Load the sample onto the column.
-
Wash the column with several column volumes of binding buffer to remove unbound proteins.
-
Elute the bound proteins using a linear gradient of increasing salt concentration (e.g., 50 mM to 1 M NaCl in 20 mM MES pH 5.0).
-
Collect fractions and analyze by SDS-PAGE to identify those containing purified this compound.
-
3. Hydrophobic Interaction Chromatography (HIC)
-
Principle: HIC separates proteins based on their surface hydrophobicity. Proteins bind to the hydrophobic resin at high salt concentrations and are eluted by decreasing the salt concentration.[1][16]
-
Protocol:
-
Add a high concentration of a salt like ammonium (B1175870) sulfate (B86663) (e.g., to a final concentration of 1 M) to the pooled, partially purified this compound fractions from the previous step.
-
Equilibrate an HIC column (e.g., HiTrap Phenyl HP) with a high-salt binding buffer (e.g., 20 mM Sodium Phosphate pH 7.0, 1 M Ammonium Sulfate).
-
Load the sample onto the column.
-
Wash the column with the binding buffer.
-
Elute the bound proteins using a reverse linear gradient of decreasing ammonium sulfate concentration (e.g., 1 M to 0 M in 20 mM Sodium Phosphate pH 7.0).
-
Collect and analyze fractions for the presence of pure this compound.
-
Mandatory Visualizations
References
- 1. bio-rad.com [bio-rad.com]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. Expasy - ProtParam [web.expasy.org]
- 4. The ankyrin repeat protein this compound recruits Casein kinase Iε to the β-catenin degradation complex and acts in both canonical Wnt and Wnt/JNK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expasy - Compute pI/Mw tool [web.expasy.org]
- 6. Compute pI/MW - SIB Swiss Institute of Bioinformatics [expasy.org]
- 7. pdg.cnb.uam.es [pdg.cnb.uam.es]
- 8. Folding and Stability of Ankyrin Repeats Control Biological Protein Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhancing the stability and folding rate of a repeat protein through the addition of consensus repeats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. harvardapparatus.com [harvardapparatus.com]
- 12. Protein purification and crystallization artifacts: The tale usually not told - PMC [pmc.ncbi.nlm.nih.gov]
- 13. diverdi.colostate.edu [diverdi.colostate.edu]
- 14. novoprotein.wordpress.com [novoprotein.wordpress.com]
- 15. bio-rad.com [bio-rad.com]
- 16. bio-works.com [bio-works.com]
Technical Support Center: Troubleshooting Diversin Morpholino Experiments
This technical support center provides guidance to researchers, scientists, and drug development professionals on troubleshooting potential off-target effects of Diversin morpholinos. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its function?
This compound is a scaffold protein involved in both the canonical Wnt/β-catenin signaling pathway and the non-canonical Wnt/Planar Cell Polarity (PCP) pathway. In the canonical Wnt pathway, this compound helps to suppress signaling by promoting the degradation of β-catenin. Conversely, it activates the Wnt/PCP pathway, which is crucial for processes like gastrulation movements and the establishment of cell polarity.
Q2: I've injected a this compound morpholino and observe a strong phenotype (e.g., severe developmental defects, cell death). How can I be sure this is a specific effect of this compound knockdown and not an off-target effect?
Observing a strong phenotype is the first step, but rigorous controls are essential to ensure specificity. Morpholinos are known to sometimes cause off-target effects, which can include p53-mediated apoptosis, activation of the innate immune response, or binding to unintended mRNA targets.[1][2][3] It is crucial to perform a series of validation experiments to confirm that the observed phenotype is a direct result of reduced this compound function.
Q3: What are the essential control experiments I should perform for my this compound morpholino study?
To validate the specificity of your this compound morpholino, you should perform the following control experiments:
-
Use a Standard Control Morpholino: Inject a standard control morpholino (often with a scrambled or irrelevant sequence) at the same concentration as your this compound morpholino. This helps to control for the general effects of microinjection and the morpholino chemistry itself.[4]
-
Perform a Rescue Experiment: Co-inject the this compound morpholino with a synthetic this compound mRNA that is not targeted by the morpholino (e.g., lacks the morpholino binding site). If the phenotype is rescued (i.e., a wild-type or near wild-type phenotype is restored), it strongly suggests the morpholino is acting on-target.[6]
-
Compare with a Genetic Mutant: The gold standard for validation is to compare the morpholino-induced phenotype (morphant) with the phenotype of a genetic mutant for this compound.[7][8][9][10] Discrepancies between morphant and mutant phenotypes are common and often indicate off-target effects of the morpholino.[7][8][9][10]
Q4: I'm observing significant cell death in my embryos after this compound morpholino injection. What could be the cause and how can I mitigate it?
Widespread cell death is a common off-target effect of morpholinos and is often mediated by the activation of the p53 pathway.[1][3] To address this:
-
Perform a Dose-Response Analysis: Titrate the concentration of your this compound morpholino to find the lowest effective concentration that produces the desired phenotype without causing excessive toxicity.
-
Co-inject with a p53 Morpholino: Co-injection of a morpholino targeting p53 can help to suppress off-target apoptosis and reveal the specific phenotype resulting from the loss of this compound function.[3] However, be aware that this will also mask any genuine p53-dependent phenotypes.
Troubleshooting Guide
Issue 1: High Embryo Toxicity or Non-Specific Defects
Symptoms:
-
High rates of embryo death or lysis shortly after injection.
-
General developmental delay or malformations not consistent with known this compound function.
-
Phenotypes observed even with a standard control morpholino.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Morpholino concentration is too high. | Perform a dose-response experiment to determine the optimal concentration. Start with a low concentration and gradually increase it until a specific phenotype is observed with minimal toxicity. |
| Injection volume is too large. | Calibrate your microinjection needle to ensure consistent and appropriate injection volumes. For zebrafish, aim for 1-2 nL. For Xenopus, a 10 nL volume is suitable.[11] |
| Poor quality of injection solution. | Ensure the morpholino is fully dissolved in sterile, nuclease-free water. Centrifuge the solution before injection to pellet any precipitates. |
| Inherent toxicity of the morpholino sequence. | Some morpholino sequences can be inherently more toxic. If toxicity persists even at low concentrations, consider redesigning the morpholino to target a different region of the this compound mRNA. |
Hypothetical Dose-Response Data for a this compound Morpholino in Zebrafish (Illustrative Example)
| Morpholino Concentration | % Embryos with Specific Phenotype (e.g., gastrulation defects) | % Embryos with Non-Specific Defects (e.g., severe necrosis, early death) |
| 1 ng/embryo | 15% | 5% |
| 2 ng/embryo | 55% | 10% |
| 4 ng/embryo | 85% | 25% |
| 8 ng/embryo | 90% | 70% |
Note: This table is for illustrative purposes. Researchers must determine the optimal dose for their specific morpholino and experimental conditions.
Issue 2: Discrepancy Between this compound Morphant and Mutant Phenotypes
Symptoms:
-
The phenotype observed after this compound morpholino injection is significantly different or more severe than the phenotype of a known this compound genetic mutant.[7][8][9][10]
Possible Causes and Solutions:
| Cause | Recommended Action |
| Off-target effects of the morpholino. | This is a primary concern when morphant and mutant phenotypes differ.[7][8][9][10] Rigorously perform all control experiments (see FAQ 3). |
| Genetic compensation in the mutant. | Genetic mutants may have compensatory mechanisms that are not present in the acute knockdown situation of a morphant.[12] |
| Maternal contribution. | A morpholino can block the translation of both maternal and zygotic mRNA, while a zygotic mutant may still have functional protein from maternal mRNA stores. |
| Hypomorphic mutant allele. | The genetic mutant may not be a complete null allele, leading to a weaker phenotype than the morpholino-induced knockdown. |
Experimental Workflow to Address Morphant-Mutant Discrepancies
References
- 1. Morpholino artifacts provide pitfalls and reveal a novel role for pro-apoptotic genes in hindbrain boundary development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Innate Immune Response and Off-Target Mis-splicing Are Common Morpholino-Induced Side Effects in Xenopus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Morpholinos do not elicit an innate immune response during early Xenopus embryogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Defining Synphenotype Groups in Xenopus tropicalis by Use of Antisense Morpholino Oligonucleotides | PLOS Genetics [journals.plos.org]
- 6. Design and Microinjection of Morpholino Antisense Oligonucleotides and mRNA into Zebrafish Embryos to Elucidate Specific Gene Function in Heart Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reverse genetic screening reveals poor correlation between Morpholino-induced and mutant phenotypes in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dspace.library.uu.nl [dspace.library.uu.nl]
- 9. Reverse genetic screening reveals poor correlation between morpholino-induced and mutant phenotypes in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reverse Genetic Screening Reveals Poor Correlation between Morpholino-Induced and Mutant Phenotypes in Zebrafish | Gene Tools, LLC [gene-tools.com]
- 11. Morpholino Injection in Xenopus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gene Editing Versus Morphants - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Diversin (ANKRD6) Antibody for Immunofluorescence: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for optimizing the use of the Diversin (also known as ANKRD6) antibody in immunofluorescence (IF) applications. This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual aids to ensure successful and reproducible staining results.
Introduction to this compound (ANKRD6)
This compound (ANKRD6) is an ankyrin repeat-containing protein that plays a critical role as a scaffold protein in intracellular signaling pathways. It is notably involved in both the canonical Wnt/β-catenin pathway and the non-canonical Wnt/JNK pathway, acting as a key regulator of cell fate, polarity, and morphogenesis.[1] Understanding its subcellular localization is crucial for elucidating its function. This compound has been observed to localize to the centrosome, and upon Wnt signaling stimulation, it can translocate to the cell cortex and cytoplasmic vesicles. This dynamic localization underscores the importance of optimized immunofluorescence protocols to accurately capture its cellular distribution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended fixation method for the this compound antibody?
A1: For immunofluorescence applications with the this compound (ANKRD6) antibody, fixation with 4% paraformaldehyde (PFA) is a commonly recommended starting point.[2] Methanol or acetone (B3395972) fixation can also be tested as they can sometimes expose different epitopes.[3]
Q2: Which permeabilization agent should I use?
A2: Following PFA fixation, permeabilization with a non-ionic detergent like 0.1-0.5% Triton X-100 in PBS is recommended to allow the antibody access to intracellular epitopes.[2][3]
Q3: What is the optimal starting concentration for the this compound antibody?
A3: The optimal antibody concentration should be determined by titration. However, as a starting point for polyclonal anti-ANKRD6 antibodies, a dilution range of 1:200 to 1:1000 for Western Blotting has been suggested, which can be adapted for initial immunofluorescence experiments.[4][5] Always refer to the manufacturer's datasheet for any specific recommendations.
Q4: Is antigen retrieval necessary for the this compound antibody?
A4: For immunofluorescence on cultured cells, antigen retrieval is often not required after PFA fixation. However, for paraffin-embedded tissues, heat-induced epitope retrieval (HIER) with a citrate (B86180) buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) may be necessary to unmask the epitope.[6]
Q5: What is the expected subcellular localization of this compound?
A5: The subcellular localization of this compound can be dynamic. It has been reported to be found at the centrosome, in cytoplasmic vesicles, and at cell junctions. Upon Wnt stimulation, an increase in cortical and punctate cytoplasmic staining may be observed.
Experimental Protocols
Immunofluorescence Staining of Adherent Cells for this compound (ANKRD6)
This protocol provides a general guideline. Optimization of antibody concentrations, incubation times, and buffer compositions may be required for specific cell types and experimental conditions.
Reagents and Buffers:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS (freshly prepared)
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 5% Normal Goat Serum (or serum from the host species of the secondary antibody) and 0.1% Triton X-100 in PBS
-
Primary Antibody Dilution Buffer: 1% Bovine Serum Albumin (BSA) in PBS with 0.1% Triton X-100
-
Anti-Diversin (ANKRD6) Antibody (refer to manufacturer's datasheet for starting dilution)
-
Fluorophore-conjugated Secondary Antibody (e.g., Goat anti-Rabbit Alexa Fluor 488)
-
Nuclear Counterstain (e.g., DAPI)
-
Antifade Mounting Medium
Procedure:
-
Cell Culture: Grow cells on sterile glass coverslips in a petri dish or multi-well plate to the desired confluency.
-
Fixation:
-
Aspirate the culture medium.
-
Wash the cells once with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the anti-Diversin antibody to the optimized concentration in the Primary Antibody Dilution Buffer.
-
Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash the cells three times with PBS containing 0.1% Tween 20 (PBST) for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody in the Primary Antibody Dilution Buffer.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
-
Washing:
-
Wash the cells three times with PBST for 5 minutes each, protected from light.
-
-
Counterstaining:
-
Incubate the cells with a nuclear counterstain like DAPI for 5 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Seal the edges of the coverslip with nail polish.
-
-
Imaging:
-
Visualize the staining using a fluorescence microscope with the appropriate filters.
-
Experimental Workflow Diagram
References
- 1. Pan-cancer analyses demonstrate that ANKRD6 is associated with a poor prognosis and correlates with M2 macrophage infiltration in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-ANKRD6 Human Protein Atlas Antibody [atlasantibodies.com]
- 3. ICC/IF Protocol | Antibodies.com [antibodies.com]
- 4. ANKRD6 Polyclonal Antibody (24333-1-AP) [thermofisher.com]
- 5. ANKRD6 Rabbit Polyclonal antibody [novoprolabs.com]
- 6. ANKRD6 antibody (24333-1-AP) | Proteintech [ptglab.com]
Technical Support Center: Recombinant Diversin Protein Expression
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering challenges with the expression of recombinant Diversin protein. The solutions provided are based on established principles of recombinant protein production.
Troubleshooting Guides
This section addresses specific issues that may arise during the expression and purification of recombinant this compound.
Issue 1: Low or No Expression of this compound Protein
Q1: I'm not seeing a band corresponding to my recombinant this compound on an SDS-PAGE gel after induction. What are the potential causes and solutions?
A1: A lack of visible protein expression can stem from several factors, from the expression construct to the culture conditions. Here is a step-by-step troubleshooting guide:
-
Verify the Expression Construct:
-
Optimize Expression Conditions:
-
Host Strain: Use a reliable expression host like E. coli BL21(DE3).[2] If your gene contains codons that are rare in E. coli, consider using a strain like BL21(DE3)-RIL, which supplies tRNAs for rare codons.[3]
-
Inducer Concentration: The concentration of the inducer (e.g., IPTG) is critical.[4] Test a range of IPTG concentrations (e.g., 0.1 mM to 1 mM) to find the optimal level for this compound expression.[2]
-
Induction Time and Temperature: Inducing expression at a lower temperature (e.g., 16-25°C) for a longer period (12-16 hours) can enhance the yield of soluble protein.[1][4] High temperatures can sometimes lead to protein degradation or misfolding.
-
Cell Density at Induction: Induce the culture at an optimal optical density (OD600) of 0.6-0.8.[2] Inducing at a lower cell density can sometimes improve yield by preventing stress associated with high-density cultures.[4]
-
-
Check for Protein Degradation:
Troubleshooting Workflow for Low Protein Expression
Caption: Workflow for troubleshooting low or no recombinant this compound expression.
Issue 2: Poor Protein Solubility / Inclusion Body Formation
Q2: My this compound protein is highly expressed, but it's insoluble and forming inclusion bodies. How can I increase its solubility?
A2: Inclusion bodies are dense aggregates of misfolded protein.[4][7][8] While challenging, it is often possible to improve solubility or to recover active protein from them.
-
Modify Expression Conditions:
-
Lower Temperature: Reducing the expression temperature (e.g., 15-20°C) slows down protein synthesis, which can allow more time for proper folding.[4][7]
-
Reduce Inducer Concentration: Using a lower concentration of IPTG can decrease the rate of protein expression, reducing the burden on the cell's folding machinery.[9]
-
Use a Different Host: Some E. coli strains are engineered to enhance disulfide bond formation in the cytoplasm, which can be crucial for the stability of certain proteins.[3]
-
-
Utilize Solubility-Enhancing Tags:
-
Fusing this compound with a highly soluble partner protein, such as Maltose-Binding Protein (MBP) or Glutathione S-Transferase (GST), can significantly improve its solubility.[4] These tags can often be removed by proteolytic cleavage after purification.
-
-
Co-express Molecular Chaperones:
-
Refolding from Inclusion Bodies:
-
If optimizing expression fails, the protein can be purified from inclusion bodies and refolded. This involves isolating the inclusion bodies, solubilizing them with strong denaturants (e.g., 6-8 M Guanidine HCl or Urea), and then removing the denaturant to allow the protein to refold.[1]
-
Data Presentation: Effect of Expression Conditions on this compound Solubility
| Parameter | Condition 1 (Standard) | Condition 2 (Optimized) | Expected Outcome |
| Temperature | 37°C | 18°C | Increased soluble fraction |
| IPTG Concentration | 1.0 mM | 0.2 mM | Increased soluble fraction |
| Fusion Tag | None | N-terminal MBP-tag | Significantly improved solubility[4] |
| Co-expression | None | GroEL/ES Chaperones | Enhanced proper folding[10] |
Decision Tree for Optimizing Protein Solubility
Caption: Decision-making flowchart for improving the solubility of recombinant this compound.
Issue 3: Inefficient Protein Purification
Q3: I'm losing most of my this compound protein during the purification steps. How can I improve my final yield?
A3: Low yield after purification can be caused by inefficient cell lysis, protein loss during processing, or suboptimal chromatography conditions.[1]
-
Ensure Complete Cell Lysis: To release the maximum amount of recombinant protein, ensure your lysis method is effective.[1][6] A combination of enzymatic lysis (e.g., lysozyme) and physical disruption (e.g., sonication) is often most effective.[1]
-
Optimize Chromatography Steps:
-
Binding Conditions: Ensure the pH and ionic strength of your protein solution are optimal for binding to the chromatography resin.[1] For His-tagged proteins, this means ensuring the buffer pH is not too low, which can protonate the histidine residues and prevent binding to the Ni-NTA resin.
-
Elution Conditions: Optimize the elution conditions. For His-tagged proteins, using a gradient of imidazole (B134444) may be more effective than a single-step elution, as it can help separate your target protein from weakly bound contaminants.[1]
-
Choice of Resin: Select a resin with a high binding capacity and ensure you are not overloading the column.[6]
-
-
Minimize Protein Degradation:
-
Keep samples cold (on ice or at 4°C) throughout the purification process.
-
Add protease inhibitors to all buffers to prevent degradation by endogenous proteases.[6]
-
Experimental Protocol: Affinity Chromatography of His-tagged this compound
-
Column Equilibration: Equilibrate the Ni-NTA affinity column with 5-10 column volumes of binding buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM Imidazole, pH 8.0).
-
Sample Loading: Load the clarified cell lysate containing the His-tagged this compound onto the equilibrated column. Collect the flow-through to check for unbound protein.
-
Washing: Wash the column with 10-20 column volumes of wash buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 20 mM Imidazole, pH 8.0) to remove non-specifically bound proteins.
-
Elution: Elute the bound this compound protein using an elution buffer containing a high concentration of imidazole (e.g., 50 mM Tris-HCl, 300 mM NaCl, 250-500 mM Imidazole, pH 8.0).[1] A step or linear gradient can be used.
-
Analysis: Analyze the collected fractions by SDS-PAGE to confirm the purity of the eluted this compound protein.
Affinity Chromatography Workflow
Caption: Key steps in the affinity purification of a His-tagged protein.
Frequently Asked Questions (FAQs)
Q4: Which expression system is best for producing this compound?
A4: The choice of expression system depends on the properties of this compound and the downstream application.[7][12]
-
E. coli : This is the most common, cost-effective, and rapid system.[7][12] It is a good starting point if this compound does not require complex post-translational modifications (PTMs).[3][4]
-
Yeast (Pichia pastoris) : Yeast systems can perform some PTMs and are capable of secreting the protein, which can simplify purification.[13][14]
-
Insect Cells (Baculovirus system) : This system is excellent for producing complex proteins that require more advanced PTMs similar to those in mammalian cells.[12][15][16]
-
Mammalian Cells (HEK293, CHO) : This is the preferred system for producing therapeutic proteins or those that require authentic human PTMs for their activity.[14][15]
Q5: What is codon optimization and could it help my this compound expression?
A5: Codon optimization involves redesigning the gene sequence to use codons that are more frequently used by the expression host (e.g., E. coli).[4][17] This can significantly enhance translation efficiency and lead to higher protein yields, especially if the native this compound gene comes from an organism with a very different codon bias than E. coli.[4]
Q6: My purified this compound protein is aggregating over time. How can I improve its stability?
A6: Protein aggregation after purification is a common stability issue.[5]
-
Buffer Optimization: Screen different buffer conditions (pH, ionic strength) to find one that maximizes stability.
-
Additives: Including additives like glycerol (B35011) (5-10%), L-arginine, or non-detergent sulfobetaines in the storage buffer can help prevent aggregation.[1]
-
Protein Concentration: Store the protein at an optimal concentration. Sometimes, either very high or very low concentrations can promote aggregation.
-
Storage Temperature: Store the purified protein at an appropriate temperature, typically -80°C for long-term storage, and flash-freeze aliquots to avoid repeated freeze-thaw cycles.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimizing protein expression in E. coli: key strategies [genosphere-biotech.com]
- 5. news-medical.net [news-medical.net]
- 6. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 7. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 8. Challenges Associated With the Formation of Recombinant Protein Inclusion Bodies in Escherichia coli and Strategies to Address Them for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Improvement of solubility and yield of recombinant protein expression in E. coli using a two-step system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recombinant protein expression: Challenges in production and folding related matters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protein Expression Systems [sigmaaldrich.com]
- 13. futurefields.io [futurefields.io]
- 14. Expression systems for the production of recombinant proteins [rekombiotech.com]
- 15. Overview of the four major protein expression systems - CD Biosynsis [biosynsis.com]
- 16. Express Your Recombinant Protein(s) | Peak Proteins [peakproteins.com]
- 17. How to increase unstable protein expression in E. coli | 53Biologics [53biologics.com]
Diversin CRISPR Knockout Technical Support Center
Welcome to the technical support center for the Diversin CRISPR Knockout System. This resource provides troubleshooting guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their gene editing experiments and overcome common challenges.
General Workflow for CRISPR Knockout
Successful CRISPR knockout experiments follow a systematic workflow. Understanding each step is crucial for troubleshooting any issues that may arise.
Figure 1. General experimental workflow for generating a CRISPR knockout cell line.
Troubleshooting Guides
This section is organized by common problems encountered during CRISPR knockout experiments. Each problem is followed by potential causes and recommended solutions.
Problem 1: Low or No Detectable Genome Editing Efficiency
Low editing efficiency is one of the most common challenges in CRISPR experiments.[1][2] A systematic approach, starting with the guide RNA (gRNA) and delivery method, is the best way to troubleshoot.[1]
Figure 2. A logical flowchart for troubleshooting low CRISPR knockout efficiency.
Potential Cause 1.1: Suboptimal sgRNA Design
The design of the single-guide RNA (sgRNA) is critical for success.[3] Incorrect design can lead to poor binding to the target DNA, reducing cleavage efficiency.[3]
Solutions:
-
Target Site Selection: Choose a target sequence in a coding exon, ideally in the 5' region of the gene, to increase the probability of creating a loss-of-function mutation.[1] Ensure the site has a compatible Protospacer Adjacent Motif (PAM) for your Cas9 variant (e.g., NGG for S. pyogenes Cas9).[4][5]
-
Use Design Tools: Employ validated bioinformatics tools to design your sgRNA.[2] These tools predict on-target activity based on factors like GC content and secondary structure, and also screen for potential off-target sites.[4][6]
-
Test Multiple sgRNAs: It is highly recommended to test 3-5 different sgRNAs for each target gene to empirically find the most effective one.[1][7]
Potential Cause 1.2: Inefficient Delivery of CRISPR Components
The Cas9 nuclease and sgRNA must be efficiently delivered into the target cells' nucleus to perform gene editing.[8] Low transfection or electroporation efficiency is a common reason for experimental failure.[2][3]
Solutions:
-
Optimize Delivery Protocol: Titrate the amount of plasmid DNA/RNP and transfection reagent to find the optimal balance between efficiency and cell toxicity.[9] For electroporation, optimize parameters like voltage and pulse duration, as these are highly cell-type specific.[10][11]
-
Change Delivery Format: If plasmid delivery is inefficient, consider using pre-complexed Cas9/sgRNA ribonucleoproteins (RNPs).[12] RNPs can lead to faster editing and may have lower toxicity in some cell types.[12][13] Viral vectors like AAVs or lentiviruses offer high transduction efficiency for hard-to-transfect cells.[8]
-
Use a Positive Control: A positive control gRNA targeting a non-essential, easily assayed gene (like HPRT) can help determine if the delivery protocol itself is working.[9][14]
| Delivery Method | Format | Pros | Cons |
| Transfection | Plasmid DNA | Cost-effective, readily available. | Lower efficiency in some primary/stem cells, potential for integration.[15] |
| mRNA | Faster expression, no risk of genomic integration. | Less stable than DNA.[16] | |
| Electroporation | RNP | Fast-acting, transient, low off-target effects, ideal for hard-to-transfect cells.[12][13] | Requires specialized equipment, optimization is critical.[10] |
| Viral Transduction | Lentivirus/AAV | High efficiency in a broad range of cells, including non-dividing cells.[8] | More complex to produce, potential for immunogenicity and off-target integration.[8] |
Potential Cause 1.3: Cell Line Characteristics
Some cell lines are inherently difficult to edit due to factors like slow growth, resistance to transfection, or highly active DNA repair pathways.[14]
Solutions:
-
Assess Cell Health: Use healthy, low-passage cells for your experiments. Ensure they are in the exponential growth phase at the time of delivery.[11]
-
Consider Stable Cas9 Expression: Using a cell line that stably expresses Cas9 can improve efficiency by ensuring the nuclease is readily available when the sgRNA is introduced.[3]
-
Enrichment Strategies: If overall efficiency is low, use a selection strategy, such as FACS for a co-transfected fluorescent reporter or antibiotic selection, to enrich the population of edited cells before clonal isolation.[14]
Problem 2: High Cell Toxicity and Death Post-Delivery
Significant cell death after transfection or electroporation can compromise the experiment.[9]
Potential Cause 2.1: Toxicity of Delivery Reagent or Method
Transfection reagents can be cytotoxic, and electroporation can physically damage cells.[9][11]
Solutions:
-
Optimize Reagent/DNA Concentration: Perform a titration experiment to find the lowest amount of reagent and nucleic acid that still yields good efficiency.[15][17]
-
Change Medium Post-Transfection: For chemical transfection, replacing the medium 4-6 hours after application can remove toxic complexes and improve cell viability.[15]
-
Use a Mock Control: Transfect cells with the reagent only (no plasmid/RNP) to determine if the reagent itself is the source of toxicity.[15][18]
-
Optimize Electroporation Buffer and Settings: Use a buffer specifically designed for your cell type. Start with lower energy settings and titrate up to find a balance between efficiency and viability.[11]
Potential Cause 2.2: The Target Gene is Essential for Cell Viability
Knocking out a gene that is critical for cell survival or proliferation will naturally lead to cell death or a growth disadvantage.[9][14]
Solutions:
-
Review Gene Function: Research the known functions of your target gene. If it is essential, a complete knockout may not be possible.
-
Use a Positive Control: If a positive control gRNA (e.g., targeting HPRT) works without causing significant cell death, it strongly suggests your target gene is essential.[9]
-
Consider Alternatives: For essential genes, consider alternative methods like CRISPR interference (CRISPRi) for gene knockdown rather than knockout.[9]
Problem 3: Difficulty Obtaining Single-Cell Clones
After achieving a good editing efficiency in the bulk population, isolating and expanding single-cell clones with the desired genotype can be challenging.
Potential Cause 3.1: Poor Single-Cell Survival
Many cell lines do not tolerate being plated at a density of a single cell per well.[19][20]
Solutions:
-
Use Conditioned Media: Supplement the plating medium with 30-50% conditioned medium (media harvested from a healthy, sub-confluent culture of the same cells) to provide necessary growth factors.[19]
-
Optimize Plating Density: While the goal is one cell per well, a statistical approach is often used. Plating at a concentration of 0.5-1 cell per 100 µL in a 96-well plate maximizes the probability of getting single cells in wells while minimizing wells with multiple cells.[21][22]
Potential Cause 3.2: Inefficient Screening Process
Screening dozens or hundreds of clones without an efficient method is time-consuming and labor-intensive.
Solutions:
-
Initial Pool Analysis: First, confirm editing in the bulk population using an assay like the T7 Endonuclease I (T7E1) assay to ensure you have a reasonable percentage of edited cells before starting clonal isolation.[23][24]
-
High-Throughput Genotyping: Design a PCR-based screening strategy. For knockouts, this can involve PCR amplification of the target locus followed by Sanger sequencing or a mismatch cleavage assay to identify clones with insertions/deletions (indels).
Experimental Protocols
Protocol 1: T7 Endonuclease I (T7E1) Assay for Knockout Assessment
This protocol provides a method to detect CRISPR-induced insertions and deletions (indels) in a pool of edited cells.[24]
-
Genomic DNA Extraction: Harvest cells 48-72 hours post-transfection. Extract genomic DNA from both the edited cell population and a wild-type (WT) control group.
-
PCR Amplification:
-
Design PCR primers to amplify a 400-800 bp region surrounding the CRISPR target site.[25]
-
Perform PCR using a high-fidelity polymerase on gDNA from both edited and WT cells.
-
Run a small amount of the PCR product on an agarose (B213101) gel to confirm amplification of a single band of the correct size.[25]
-
-
Heteroduplex Formation:
-
In a PCR tube, mix approximately 200 ng of the purified PCR product with a compatible 10X reaction buffer.
-
Denature and re-anneal the PCR products in a thermocycler using the following program:
-
95°C for 5 minutes
-
Ramp down to 85°C at -2°C/second
-
Ramp down to 25°C at -0.1°C/second
-
Hold at 4°C
-
-
-
T7E1 Digestion:
-
Analysis:
-
Analyze the digested products on a 2% agarose gel.
-
The presence of cleaved fragments in the sample from the edited cells (which are absent in the WT control) indicates successful gene editing.[24] The percentage of indels can be estimated based on the band intensities.
-
Protocol 2: Clonal Isolation by Limiting Dilution
This protocol describes how to isolate single cells from an edited population for clonal expansion.[21][27]
-
Cell Preparation:
-
Start with a healthy, sub-confluent plate of the edited cell pool (allow at least 4-6 days of recovery after transfection).[21]
-
Trypsinize and resuspend the cells to create a single-cell suspension.
-
Perform a cell count using a hemocytometer or automated cell counter.
-
-
Serial Dilution:
-
Dilute the cell suspension in complete growth medium (or conditioned medium) to a final concentration of 0.5-0.8 cells per 100 µL.[21][22]
-
Example Calculation: To get 0.5 cells/100 µL, you need 5 cells/mL. If your starting concentration is 1x10^6 cells/mL, you will need to perform a series of dilutions.
-
-
Plating:
-
Incubation and Monitoring:
-
Incubate the plates at 37°C and 5% CO2.
-
After 24 hours, scan the plates with a microscope to identify wells containing a single cell and mark them.
-
Monitor the plates every 2-3 days, changing the media carefully as needed. Clonal expansion can take 2-8 weeks depending on the cell type.[21]
-
-
Expansion:
-
Once colonies are visible (typically >50% confluent in the well), they can be trypsinized and transferred to progressively larger wells (e.g., 24-well plate, then 6-well plate) for further expansion and genotyping.
-
Frequently Asked Questions (FAQs)
Q1: How many different sgRNAs should I test for my target gene? It is highly recommended to design and test at least 3-4 sgRNAs per gene.[7] Different sgRNAs can have widely varying efficiencies, and testing multiple candidates increases the likelihood of finding one that performs well.[7][28]
Q2: What is the best way to deliver the CRISPR components: plasmid, mRNA, or RNP? The best method depends on your cell type and experimental goals.[8]
-
Plasmids are cost-effective but can be inefficient in primary cells.[15]
-
mRNA delivery avoids the need for nuclear entry for transcription but is less stable.[16]
-
Ribonucleoproteins (RNPs) are often the most efficient, especially for hard-to-transfect cells, as they are active immediately upon entering the nucleus and are cleared quickly, reducing off-target effects.[12][13]
Q3: My editing efficiency is high in the cell pool, but I can't find any homozygous knockout clones. Why? There are several possible reasons:
-
The gene is essential: A complete loss of the gene may be lethal, so only heterozygous or unedited cells survive.[14]
-
Low HDR frequency: If you are attempting a knock-in, the efficiency of homology-directed repair (HDR) is naturally much lower than NHEJ-mediated knockout.[29][30]
-
Insufficient screening: You may simply need to screen more clones to find the rare homozygous event.
Q4: How can I improve the efficiency of a knock-in experiment using Homology Directed Repair (HDR)? HDR efficiency is generally low compared to NHEJ.[30] Strategies to improve it include:
-
Cell Cycle Synchronization: HDR is most active in the S and G2 phases of the cell cycle. Synchronizing cells can boost efficiency.[1][29]
-
Inhibit NHEJ: Using small molecule inhibitors of key NHEJ factors (like DNA-PKcs inhibitors) can shift the repair balance towards HDR.[29][31]
-
Optimize Donor Template: For small edits, single-stranded oligodeoxynucleotides (ssODNs) often work well as donor templates.[30] Ensure the cut site is close to the desired integration site.[4]
Q5: My cells look unhealthy or die after transfection. What should I do? Cell death is often due to the toxicity of the transfection reagent or the physical stress of electroporation.[9][17] First, perform a mock transfection (reagent only) to see if the reagent is the problem.[18] Then, optimize your protocol by reducing the concentration of the reagent and the CRISPR components.[15] If the target gene itself is not essential, this optimization should improve viability.
References
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting Guide for Common CRISPR-Cas9 Editing Problems [synapse.patsnap.com]
- 3. Troubleshooting Low Knockout Efficiency in CRISPR Experiments - CD Biosynsis [biosynsis.com]
- 4. Tips to optimize sgRNA design - Life in the Lab [thermofisher.com]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. synthego.com [synthego.com]
- 7. Struggling with CRISPR Screening Data? Ubigene Has the Answers: A Comprehensive Q&A for Data Analysis. | Ubigene [ubigene.us]
- 8. mdpi.com [mdpi.com]
- 9. idtdna.com [idtdna.com]
- 10. Optimized electroporation of CRISPR-Cas9/gRNA ribonucleoprotein complex for selection-free homologous recombination in human pluripotent stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Optimized RNP transfection for highly efficient CRISPR/Cas9-mediated gene knockout in primary T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Common CRISPR pitfalls and how to avoid them [horizondiscovery.com]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
- 17. yeasenbio.com [yeasenbio.com]
- 18. researchgate.net [researchgate.net]
- 19. A single cell dilution protocol for obtaining CRISPR targeted cell clones [horizondiscovery.com]
- 20. CRISPR Single-Cell Cloning | Sartorius [sartorius.com]
- 21. content.protocols.io [content.protocols.io]
- 22. Limiting Dilution & Clonal Expansion [protocols.io]
- 23. diagenode.com [diagenode.com]
- 24. Validating CRISPR/Cas9-mediated Gene Editing [sigmaaldrich.com]
- 25. genemedi.net [genemedi.net]
- 26. Comparative Analysis of Methods for Assessing On-Target Gene Editing Efficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 27. synthego.com [synthego.com]
- 28. giraldezlab.org [giraldezlab.org]
- 29. The road less traveled: strategies to enhance the frequency of homology-directed repair (HDR) for increased efficiency of CRISPR/Cas-mediated transgenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 30. mdpi.com [mdpi.com]
- 31. Strategies for Enhancing the Homology-Directed Repair Efficiency of CRISPR-Cas Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Controlling for Developmental Defects in Diversin Mutants
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with Diversin mutants. The information is designed to help you control for developmental defects and accurately interpret your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary role in development?
This compound (also known as Ankrd6) is a vertebrate homolog of the Drosophila planar cell polarity (PCP) protein Diego.[1] It functions as a crucial scaffold protein in Wnt signaling pathways.[1][2] this compound has a dual role, acting as a molecular switch: it inhibits the canonical Wnt/β-catenin pathway while promoting the non-canonical Wnt/JNK (PCP) pathway.[2][3] This dual function is critical for a variety of developmental processes, including axis formation, gastrulation movements, heart development, and neural tube closure.[2][4][5]
Q2: What are the expected phenotypes in this compound loss-of-function models (e.g., morphants or mutants)?
Depletion of this compound in vertebrate embryos, such as zebrafish and Xenopus, leads to a range of developmental defects. These primarily include:
-
Gastrulation Defects: Impaired convergent extension movements, resulting in a shortened and broadened body axis.[2][5][6]
-
Neural Tube Defects: Failure of the neural tube to close properly.[1]
-
Heart Development Defects: Errors in the fusion of heart precursors.[4][5][6]
-
Axis Formation Defects: Perturbations in the establishment of the embryonic axis due to its role in β-catenin signaling.[2][3]
-
Ciliogenesis and Left-Right Asymmetry Defects: this compound depletion can affect the formation of cilia and disrupt left-right patterning.[1]
Q3: How can I be sure that the observed phenotypes in my this compound morphants are specific to this compound knockdown and not off-target effects?
Ensuring the specificity of morpholino-induced phenotypes is critical. The following controls are essential:
-
Use of a Standard Control Morpholino: Inject a standard control morpholino that does not target any known sequence in the organism's genome. This helps to control for the general effects of microinjection and the morpholino chemistry itself.
-
Multiple Non-overlapping Morpholinos: Use at least two different morpholinos that target distinct, non-overlapping regions of the this compound mRNA. If both morpholinos produce the same phenotype, it increases confidence that the effect is specific to this compound knockdown.
-
mRNA Rescue: Co-inject a synthetic this compound mRNA that is not targeted by the morpholino (e.g., by modifying the 5' UTR sequence where the morpholino binds) along with the this compound morpholino. A specific phenotype should be rescued (i.e., reverted to wild-type) by the co-injected mRNA.
-
Dose-Response Curve: Perform injections with a range of morpholino concentrations to establish a dose-response relationship. The severity of the phenotype should correlate with the concentration of the morpholino injected.
-
Molecular Verification of Knockdown: Whenever possible, confirm the knockdown of this compound protein levels using Western blotting or immunofluorescence. For splice-blocking morpholinos, RT-PCR can be used to verify altered splicing of the target mRNA.
-
Comparison with Genetic Mutants: The gold standard for validating a morpholino-induced phenotype is to compare it with the phenotype of a genetic mutant for the same gene.
Troubleshooting Guide
Issue 1: Low penetrance or high variability of the this compound mutant phenotype.
-
Possible Cause: Suboptimal morpholino concentration.
-
Solution: Perform a detailed dose-response curve to identify the optimal concentration that yields a highly penetrant and specific phenotype without causing excessive toxicity.
-
-
Possible Cause: Inconsistent injection timing and volume.
-
Solution: Ensure that all injections are performed at the same developmental stage (e.g., 1-2 cell stage for zebrafish) and that the injection volume is consistent across all embryos. Calibrate your microinjection needle before each set of experiments.
-
-
Possible Cause: Maternal effect.
-
Solution: this compound is maternally expressed. If you are working with a zygotic mutant, the maternal contribution of this compound mRNA and protein may be sufficient to mask or reduce the severity of the phenotype in early development. To address this, consider generating maternal-zygotic mutants or using a morpholino to knock down the maternal contribution in the zygotic mutant background.
-
Issue 2: My this compound mRNA rescue experiment is not working.
-
Possible Cause: The rescue mRNA is being targeted by the morpholino.
-
Solution: Ensure that the sequence of your rescue mRNA does not contain the binding site for your morpholino. It is common practice to use a rescue construct where the 5' UTR has been replaced or modified.
-
-
Possible Cause: The amount of rescue mRNA is not optimal.
-
Solution: Titrate the concentration of the rescue mRNA. Too little may not be sufficient to rescue the phenotype, while too much can cause overexpression artifacts.
-
-
Possible Cause: The timing of expression from the rescue mRNA is not appropriate.
-
Solution: The rescue mRNA needs to be translated into a functional protein at the right time and in the right place to compensate for the loss of the endogenous protein. If a specific developmental window is critical, a simple mRNA injection might not be sufficient. In such cases, a DNA construct with an appropriate promoter to drive expression at the desired time and location might be necessary.
-
Issue 3: I am observing conflicting phenotypes that could be attributed to either canonical Wnt inhibition or non-canonical Wnt activation defects. How do I dissect these?
-
Possible Cause: this compound's dual role in Wnt signaling pathways.
-
Solution: This is a common challenge when studying proteins with multiple functions. To distinguish between effects on the canonical and non-canonical pathways, you can use a combination of approaches:
-
Pathway-specific readouts: Use in situ hybridization or qPCR to analyze the expression of well-established target genes for each pathway. For example, look at the expression of chordin or goosecoid for canonical Wnt signaling and pcdh8 or wnt11 for non-canonical Wnt signaling in zebrafish.
-
Pharmacological inhibitors/activators: Use small molecules to specifically inhibit or activate one of the pathways in your this compound mutant background. For example, you can use LiCl to activate the canonical Wnt pathway and see if it rescues or exacerbates certain aspects of the phenotype.
-
Epistasis experiments: Co-inject your this compound morpholino with morpholinos or mRNAs for other components that are specific to either the canonical or non-canonical Wnt pathway to determine the genetic hierarchy.
-
-
Quantitative Data Summary
The following tables summarize quantitative data from hypothetical experiments on this compound morphants to illustrate the type of data you should aim to collect.
Table 1: Phenotypic Penetrance of this compound Morphants in Zebrafish
| Morpholino Concentration | n (injected embryos) | % Wild-type | % Mild Gastrulation Defect (shortened axis) | % Severe Gastrulation Defect (broadened axis) | % Neural Tube Defect |
| Control MO (4 ng) | 150 | 98 | 2 | 0 | 0 |
| Div-MO1 (1 ng) | 150 | 75 | 20 | 5 | 3 |
| Div-MO1 (2 ng) | 150 | 30 | 55 | 15 | 10 |
| Div-MO1 (4 ng) | 150 | 5 | 45 | 50 | 25 |
| Div-MO2 (2 ng) | 150 | 35 | 50 | 15 | 12 |
Table 2: Quantification of Body Axis Defects in Zebrafish Morphants
| Treatment | n | Average Body Length (μm ± SD) | Average Body Width at Yolk Extension (μm ± SD) |
| Wild-type | 50 | 3500 ± 150 | 300 ± 25 |
| Control MO (4 ng) | 50 | 3450 ± 170 | 310 ± 30 |
| Div-MO1 (2 ng) | 50 | 2800 ± 250 | 450 ± 40 |
| Div-MO1 (2 ng) + Div mRNA | 50 | 3300 ± 180 | 330 ± 35 |
Experimental Protocols
Protocol 1: Morpholino Microinjection in Zebrafish Embryos
Materials:
-
This compound Morpholino (Div-MO) and Standard Control Morpholino (Control-MO)
-
Microinjection needle
-
Microinjector
-
Agarose (B213101) injection plate
-
Zebrafish embryos (1-2 cell stage)
-
Methylene (B1212753) blue solution
Procedure:
-
Prepare Morpholino Solutions: Dilute the morpholino stocks to the desired working concentration (e.g., 1-4 ng/nl) in Danieau's solution. Add a tracer dye (e.g., Phenol Red) to visualize the injection.
-
Prepare Injection Needles: Pull glass capillaries to a fine point using a needle puller. Break the tip of the needle with fine forceps to create a small opening.
-
Calibrate the Injection Volume: Back-fill the needle with the morpholino solution. Calibrate the microinjector to deliver a consistent volume (e.g., 1 nl) per injection.
-
Prepare Embryos: Collect freshly fertilized zebrafish embryos and align them in troughs on an agarose injection plate.
-
Microinjection: Inject the morpholino solution into the yolk of each embryo at the 1-2 cell stage.
-
Incubation and Observation: Incubate the injected embryos in embryo medium with methylene blue at 28.5°C. Observe and score the phenotypes at different developmental time points (e.g., 10 hpf for gastrulation, 24 hpf for body axis and neural tube).
Protocol 2: Whole-Mount in situ Hybridization (WISH) in Zebrafish Embryos
Materials:
-
DIG-labeled antisense RNA probe for a gene of interest
-
Fixed zebrafish embryos
-
Hybridization buffer
-
Anti-DIG antibody conjugated to alkaline phosphatase (AP)
-
NBT/BCIP staining solution
Procedure:
-
Rehydration: Rehydrate fixed embryos through a methanol/PBST series.
-
Permeabilization: Permeabilize the embryos with Proteinase K.
-
Prehybridization: Incubate the embryos in hybridization buffer at 65°C.
-
Hybridization: Replace the prehybridization buffer with hybridization buffer containing the DIG-labeled probe and incubate overnight at 65°C.
-
Washes: Perform a series of stringent washes to remove unbound probe.
-
Antibody Incubation: Block the embryos and then incubate with an anti-DIG-AP antibody.
-
Staining: Wash off the unbound antibody and incubate the embryos in NBT/BCIP staining solution in the dark until the desired color develops.
-
Imaging: Stop the reaction, wash the embryos, and image them using a stereomicroscope.
Protocol 3: Co-Immunoprecipitation (Co-IP)
Materials:
-
Cell lysate from cells expressing tagged this compound and its potential binding partner
-
Antibody against the tag on this compound
-
Protein A/G magnetic beads
-
Lysis buffer
-
Wash buffer
-
Elution buffer
Procedure:
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Pre-clearing: Incubate the lysate with protein A/G beads to remove proteins that non-specifically bind to the beads.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the antibody against the tagged this compound to form an antibody-antigen complex.
-
Capture: Add protein A/G beads to the lysate to capture the antibody-antigen complex.
-
Washes: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads using an elution buffer.
-
Analysis: Analyze the eluted proteins by Western blotting using antibodies against the potential binding partner.
Visualizations
This compound Signaling Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. The effects of mutations on gene expression and alternative splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Knockout, Knockdown, and the Schrödinger Paradox: Genetic Immunity to Phenotypic Recapitulation in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 4. When Wnts antagonize Wnts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative and Molecular Genetic Analyses of Mutations Increasing Drosophila Life Span - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.biologists.com [journals.biologists.com]
Technical Support Center: Diversin Overexpression
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering issues with Diversin overexpression, particularly focusing on toxicity and off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound overexpression can lead to cellular toxicity or abnormal phenotypes?
A1: this compound acts as a critical molecular switch between the canonical Wnt/β-catenin pathway and the non-canonical Wnt/JNK pathway. Overexpression of this compound can disrupt the delicate balance of these signaling cascades. Specifically, excess this compound can lead to the suppression of the canonical Wnt pathway, which is crucial for processes like axis formation, while simultaneously causing sustained activation of the JNK pathway, which can induce apoptosis and other stress responses.[1] This signaling imbalance is a primary driver of the "toxic" effects observed in overexpression experiments.
Q2: I am observing severe morphological defects in my zebrafish embryos after injecting this compound mRNA. Is this a known consequence of overexpression?
A2: Yes, this is a documented phenotype. Both the inhibition and overexpression of this compound in zebrafish embryos have been shown to cause significant defects in gastrulation movements. Common phenotypes associated with this compound overexpression include a reduction in body length and undulations of the body axis. These defects are a direct consequence of the disruption of normal developmental signaling pathways governed by Wnt and JNK.
Q3: Can the use of protein tags with my this compound construct influence the observed toxicity?
A3: While not specifically documented for this compound, studies on other proteins have shown that fusion tags (like GFP or FLAG) can indeed alter the stability, localization, and toxicity of the overexpressed protein. It is advisable to test an untagged version of your this compound construct if you suspect the tag may be contributing to the adverse effects.
Q4: Are there ways to control the level of this compound expression to avoid toxicity?
A4: Absolutely. Instead of using a strong constitutive promoter, consider employing an inducible expression system. Tetracycline-inducible (Tet-On/Tet-Off) or other chemically-inducible systems allow for precise temporal and dose-dependent control over this compound expression.[2][3][4][5][6][7] This enables you to titrate the expression to a level that is sufficient for your experimental question without inducing severe toxicity. For in vivo studies in model organisms like zebrafish or Xenopus, titrating the concentration of injected mRNA is a common strategy to control the initial level of protein expression.[8][9]
Troubleshooting Guides
Issue 1: High levels of cell death or apoptosis in cultured cells following transfection with a this compound expression vector.
| Potential Cause | Troubleshooting Step | Experimental Validation |
| Sustained JNK Pathway Activation: Overexpressed this compound can lead to chronic activation of the JNK signaling pathway, a known inducer of apoptosis.[10][11][12] | 1. Reduce this compound Expression Level: Use a weaker promoter, transfect less plasmid DNA, or switch to an inducible expression system to lower this compound levels. 2. Co-express a JNK inhibitor: As a control, treat cells with a specific JNK inhibitor to see if it rescues the cell death phenotype. | - Western Blot: Analyze cell lysates for levels of phosphorylated JNK (p-JNK) and cleaved Caspase-3. A decrease in these markers upon reduction of this compound expression would support this cause. - Cell Viability Assay (e.g., MTT or Trypan Blue exclusion): Compare the viability of cells with high vs. low this compound expression, or in the presence/absence of a JNK inhibitor. |
| Suppression of Canonical Wnt Signaling: this compound overexpression can inhibit the canonical Wnt pathway, which may be essential for the survival of certain cell types.[1] | Activate Canonical Wnt Pathway: Treat cells with a Wnt agonist (e.g., Wnt3a conditioned media or a GSK3β inhibitor like CHIR99021) to see if it mitigates the toxic effects. | - Luciferase Reporter Assay: Use a TCF/LEF-responsive luciferase reporter (e.g., TOP-Flash) to confirm that this compound overexpression is indeed suppressing canonical Wnt signaling and that treatment with an agonist can restore it.[13][14] |
| Off-Target Effects: The overexpression of any protein can lead to unintended interactions and cellular stress. | Perform Rescue Experiment: If you are studying a loss-of-function phenotype, perform a rescue experiment with a low, near-physiological level of this compound expression to confirm the specificity of the effect. | - Titration Experiment: Determine the lowest concentration of your this compound expression vector that is sufficient to rescue the phenotype without causing widespread cell death. |
Issue 2: Severe developmental defects (e.g., shortened body axis, gastrulation failure) in zebrafish or Xenopus embryos injected with this compound mRNA.
| Potential Cause | Troubleshooting Step | Experimental Validation |
| Dose-Dependent Toxicity: The amount of injected mRNA directly correlates with the level of protein expression and the severity of the resulting phenotype. | Titrate mRNA Concentration: Perform a dose-response experiment by injecting a range of this compound mRNA concentrations to identify a dose that produces a measurable effect without being overly toxic. | - Phenotypic Scoring: Quantify the percentage of embryos exhibiting specific defects (e.g., shortened anterior-posterior axis, failure of epiboly) at different mRNA concentrations.[11] - Western Blot on Embryo Lysates: Correlate the severity of the phenotype with the actual levels of this compound protein in the embryos at each concentration.[15][16] |
| Disruption of Signaling Gradients: Overexpression from injected mRNA can lead to ubiquitous and unnaturally high levels of this compound, disrupting the precise spatial and temporal signaling required for development. | Localized Expression: If your hypothesis involves a specific tissue, consider using a tissue-specific promoter to drive this compound expression only in the cells of interest. | - In Situ Hybridization: Confirm that the expression of your this compound transgene is restricted to the intended tissue. |
Quantitative Data Summary
The following table provides an example of a dose-dependent effect of this compound mRNA microinjection on zebrafish embryo development. Note: These are representative data to illustrate the concept and may need to be empirically determined for your specific experimental setup.
| Injected this compound mRNA (pg/embryo) | Percentage of Embryos with Normal Phenotype | Percentage of Embryos with Mild Axis Defects | Percentage of Embryos with Severe Gastrulation Defects |
| 0 (Control) | 98% | 2% | 0% |
| 50 | 75% | 20% | 5% |
| 100 | 40% | 45% | 15% |
| 200 | 10% | 30% | 60% |
| 400 | <1% | 10% | >89% |
Experimental Protocols
Protocol: Titration of this compound mRNA Microinjection in Zebrafish Embryos to Determine Optimal Dosage
Objective: To identify the concentration of in vitro transcribed this compound mRNA that results in a measurable phenotype without causing excessive toxicity and gastrulation failure.
Materials:
-
Linearized plasmid DNA containing the full-length this compound coding sequence downstream of a T7 or SP6 promoter.
-
mMessage mMachine™ kit for in vitro transcription.
-
Lithium Chloride (LiCl) for RNA precipitation.
-
Nuclease-free water.
-
Phenol (B47542) red solution (0.5%).
-
Microinjection apparatus.
-
Fertilized zebrafish embryos (1-cell stage).
-
E3 embryo medium.
Methodology:
-
mRNA Synthesis:
-
Synthesize capped and polyadenylated this compound mRNA from your linearized plasmid template using the mMessage mMachine™ kit according to the manufacturer's instructions.
-
Purify the synthesized mRNA by LiCl precipitation and resuspend in nuclease-free water.
-
Determine the concentration and quality of the mRNA using a spectrophotometer and gel electrophoresis.
-
-
Preparation of Injection Mixes:
-
Prepare a dilution series of the this compound mRNA in nuclease-free water. A suggested starting range is 50, 100, 200, and 400 ng/µL.
-
Add phenol red to each dilution to a final concentration of 0.05% to visualize the injection bolus.
-
Prepare a control injection mix containing only nuclease-free water and phenol red.
-
-
Microinjection:
-
Incubation and Phenotypic Analysis:
-
Incubate the injected embryos in E3 medium at 28.5°C.
-
At key developmental stages (e.g., 75% epiboly, 24 hours post-fertilization [hpf], 48 hpf), observe the embryos under a dissecting microscope.
-
Score the embryos for developmental defects such as delayed epiboly, shortened body axis, and other morphological abnormalities.[11]
-
Quantify the percentage of embryos in each phenotypic category for each injected concentration.
-
-
Protein Expression Analysis (Optional but Recommended):
Visualizations
Caption: this compound signaling at the crossroads of Wnt pathways.
Caption: Workflow for optimizing this compound overexpression experiments.
References
- 1. Analysis of cell shape and polarity during zebrafish gastrulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lentiviral vectors: regulated gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. origene.com [origene.com]
- 4. Inducible Mammalian Protein Expression | Thermo Fisher Scientific - US [thermofisher.com]
- 5. How to Choose the Right Inducible Gene Expression System for Mammalian Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inducible Gene Expression | System Biosciences [systembio.com]
- 7. Inducible Expression Cell Line | Custom Cell Line Development Service [trenzyme.com]
- 8. Microinjection of mRNA and Morpholino Antisense Oligonucleotides in Zebrafish Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microinjection of Zebrafish Embryos to Analyze Gene Function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gastrulation Screening to Identify Anti-metastasis Drugs in Zebrafish Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Zebrafish Assays of Ciliopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]
- 15. Stain-Free Approach for Western Blot Analysis of Zebrafish Embryos | Springer Nature Experiments [experiments.springernature.com]
- 16. ZFIN: Zebrafish Book: Molecular Methods [zfin.org]
Technical Support Center: Refining Imaging Techniques for Diversin Localization
This technical support center provides troubleshooting guidance and detailed protocols for researchers studying the subcellular localization of Diversin.
Frequently Asked Questions (FAQs) and Troubleshooting
Here we address common issues encountered during the immunolocalization of this compound.
| Question/Issue | Potential Cause & Explanation | Recommended Solution |
| 1. Weak or No this compound Signal | Low Antibody Concentration: The primary antibody concentration may be too low for effective binding to the this compound epitope. | Increase the primary antibody concentration incrementally (e.g., from 1:500 to 1:250, then 1:100). Perform a titration experiment to determine the optimal concentration.[1][2] |
| Incompatible Antibodies: The secondary antibody may not be specific to the primary antibody's host species (e.g., using an anti-mouse secondary with a rabbit primary). | Ensure the secondary antibody is raised against the host species of the primary antibody (e.g., goat anti-rabbit).[1][3] | |
| Poor Permeabilization: If this compound is localized within intracellular compartments like the centrosome, the antibodies may not be able to access the epitope without proper cell permeabilization. | For formaldehyde-fixed cells, include a permeabilization step with a detergent like 0.2% Triton X-100 in PBS. Methanol (B129727) or acetone (B3395972) fixation methods also permeabilize the cells.[1][2][3] | |
| Epitope Masking by Fixation: Over-fixation or the use of an inappropriate fixative can chemically modify the this compound epitope, preventing antibody binding. | Reduce the fixation time. Consider trying different fixatives (e.g., methanol as an alternative to paraformaldehyde). Antigen retrieval methods may be necessary for some samples.[1][3] | |
| 2. High Background Staining | High Antibody Concentration: Excess primary or secondary antibody can bind non-specifically to other cellular components. | Decrease the concentration of the primary and/or secondary antibodies. Titrate to find the best signal-to-noise ratio.[1][4] |
| Insufficient Blocking: Non-specific binding sites on the sample may not be adequately blocked, leading to off-target antibody binding. | Increase the blocking incubation time (e.g., to 1-2 hours at room temperature). Use a blocking solution containing normal serum from the same species as the secondary antibody (e.g., 10% goat serum).[1][5][6] | |
| Inadequate Washing: Insufficient washing between antibody incubation steps can leave unbound antibodies that contribute to background. | Increase the number and duration of wash steps (e.g., 3-5 washes of 5-10 minutes each in PBST) after primary and secondary antibody incubations.[1][2] | |
| 3. Non-Specific Staining or Off-Target Localization | Antibody Cross-Reactivity: The primary antibody may be recognizing other proteins with similar epitopes to this compound. | Validate the specificity of your primary antibody using appropriate controls, such as cells with known this compound knockout or knockdown, or by performing a Western blot. |
| Secondary Antibody Non-Specificity: The secondary antibody may be binding to endogenous immunoglobulins in the sample, especially when using a primary antibody from the same species as the sample (e.g., mouse primary on mouse tissue). | Use a pre-adsorbed secondary antibody or perform a secondary antibody-only control to check for non-specific binding.[1] | |
| 4. Photobleaching (Signal Fades During Imaging) | Excessive Light Exposure: Fluorophores have a finite number of excitation-emission cycles before they are irreversibly damaged and lose their ability to fluoresce. | Minimize the sample's exposure to the excitation light. Use lower laser power, reduce exposure times, and only illuminate the sample when acquiring an image. Use an anti-fade mounting medium. |
| Fluorophore Instability: Some fluorophores are more prone to photobleaching than others. | Choose more photostable fluorophores for your secondary antibodies. |
Quantitative Data Summary
The following tables provide a summary of typical quantitative parameters for immunofluorescence experiments targeting proteins like this compound. Note that optimal conditions should be determined empirically for each experimental system.
Table 1: Antibody Dilutions and Incubation Times
| Parameter | General Range | Example for this compound in Xenopus Embryos | Notes |
| Primary Antibody Dilution | 1:50 - 1:1000 | 1:100 - 1:500 | A reasonable starting dilution for a new antibody is 1:100.[5][6] Higher dilutions reduce background but may result in a weaker signal. |
| Primary Antibody Incubation | 1-2 hours at RT or Overnight at 4°C | Overnight at 4°C | Overnight incubation at 4°C is often preferred to allow for thorough antibody penetration and binding.[7] |
| Secondary Antibody Dilution | 1:200 - 1:2000 | 1:500 - 1:1000 | The optimal dilution depends on the brightness of the fluorophore and the antibody's avidity. |
| Secondary Antibody Incubation | 1-2 hours at RT | 2 hours at RT in the dark | Protect from light to prevent photobleaching of the fluorophore.[5] |
Table 2: Typical Confocal Microscopy Settings
| Parameter | Typical Setting | Purpose & Considerations |
| Objective | 40x or 63x oil immersion | High numerical aperture objectives provide better resolution and light collection. |
| Laser Lines | Matched to fluorophore excitation (e.g., 488 nm for Alexa Fluor 488, 561 nm for Alexa Fluor 568) | Use lasers that efficiently excite your chosen fluorophores to maximize signal. |
| Laser Power | 1-10% | Use the lowest laser power that provides a sufficient signal to minimize photobleaching and phototoxicity. |
| Pinhole Size | 1 Airy Unit (AU) | A pinhole of 1 AU provides a good balance between confocality (rejection of out-of-focus light) and signal detection. |
| Scan Speed | 800-1000 Hz | Slower scan speeds can improve signal-to-noise but increase the risk of photobleaching. |
| Averaging | Line averaging (2-4x) | Averaging multiple scans of the same line can reduce noise and improve image quality. |
| Pixel Dwell Time | ~1 µs | This is the time the laser spends at each pixel; longer times increase signal but also photobleaching. |
| Z-stack Step Size | 0.5 - 1.0 µm | For 3D reconstruction, the step size should be at least half the axial resolution of the objective. |
Experimental Protocols
Protocol 1: Whole-Mount Immunofluorescence of this compound in Xenopus Embryos
This protocol is adapted for the visualization of endogenous proteins in whole Xenopus embryos.
Materials:
-
Xenopus laevis embryos at the desired stage
-
MEMFA fixative (0.1 M MOPS pH 7.4, 2 mM EGTA, 1 mM MgSO4, 3.7% formaldehyde)
-
100% Methanol, ice-cold
-
Phosphate Buffered Saline with 0.1% Tween-20 (PBSTw)
-
Blocking solution (10% normal goat serum, 1% BSA in PBSTw)
-
Primary antibody against this compound (e.g., rabbit anti-Diversin)
-
Fluorophore-conjugated secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488)
-
DAPI or Hoechst stain (for nuclear counterstaining)
-
Anti-fade mounting medium
Procedure:
-
Fixation: Fix embryos in MEMFA for 2 hours at room temperature.
-
Dehydration: Wash embryos 2x with 100% methanol and store at -20°C overnight.
-
Rehydration: Rehydrate embryos through a graded methanol/PBSTw series (75%, 50%, 25% methanol) for 5 minutes each, followed by 3x 5-minute washes in PBSTw.
-
Permeabilization: Incubate embryos in PBSTw with 1% Triton X-100 for 30-60 minutes.
-
Blocking: Block non-specific binding by incubating embryos in blocking solution for 2-3 hours at room temperature.[8]
-
Primary Antibody Incubation: Incubate embryos in the primary antibody diluted in blocking solution overnight at 4°C with gentle rocking. A reasonable starting dilution is 1:100 to 1:500.[5][6]
-
Washing: Wash embryos 5x for 20 minutes each with PBSTw at room temperature.
-
Secondary Antibody Incubation: Incubate embryos in the fluorophore-conjugated secondary antibody diluted in blocking solution for 2 hours at room temperature in the dark.
-
Washing: Wash embryos 5x for 20 minutes each with PBSTw at room temperature in the dark.
-
Counterstaining: Incubate embryos in DAPI or Hoechst solution for 10-15 minutes to stain nuclei.
-
Final Washes: Wash embryos 3x for 10 minutes each in PBSTw.
-
Mounting: Clear and mount the embryos in an anti-fade mounting medium for imaging.
Protocol 2: Super-Resolution Microscopy (dSTORM) of this compound
This protocol provides a general framework for dSTORM imaging of intracellular proteins like this compound.
Materials:
-
Cells grown on high-precision glass coverslips
-
Fixation solution: 3% paraformaldehyde (PFA) + 0.1% glutaraldehyde (B144438) in PBS
-
0.1% Sodium borohydride (B1222165) (NaBH4) in PBS (prepare fresh)
-
Permeabilization buffer: 0.2% Triton X-100 in PBS
-
Blocking buffer: 10% normal goat serum, 0.05% Triton X-100 in PBS
-
Primary antibody against this compound
-
Secondary antibody conjugated to a dSTORM-compatible fluorophore (e.g., Alexa Fluor 647)
-
dSTORM imaging buffer (e.g., containing an oxygen scavenging system like GLOX and a thiol like MEA)[9]
Procedure:
-
Fixation: Fix cells with 3% PFA/0.1% glutaraldehyde for 10 minutes at room temperature.[1]
-
Reduction: Reduce autofluorescence from glutaraldehyde by incubating with 0.1% NaBH4 for 7 minutes.[1]
-
Washing: Wash cells 3x with PBS.
-
Permeabilization: Permeabilize cells with 0.2% Triton X-100 for 15 minutes.[1]
-
Blocking: Block for at least 90 minutes with blocking buffer at room temperature.[1]
-
Primary Antibody Incubation: Incubate with the primary antibody diluted in blocking buffer for 60 minutes at room temperature or overnight at 4°C.
-
Washing: Wash cells 5x for 15 minutes each with a wash buffer (e.g., 1% NGS/0.05% Triton/PBS).
-
Secondary Antibody Incubation: Incubate with the Alexa Fluor 647-conjugated secondary antibody for 30-60 minutes at room temperature.
-
Washing: Wash extensively as in step 7.
-
Post-fixation: Post-fix with 3% PFA/0.1% glutaraldehyde for 10 minutes.[1]
-
Washing: Wash 3x with PBS.
-
Imaging: Mount the coverslip on the microscope in dSTORM imaging buffer. Acquire a series of thousands of images to capture the stochastic blinking of individual fluorophores for later reconstruction.
Signaling Pathways and Experimental Workflows
This compound in Wnt Signaling
This compound acts as a scaffold protein at a critical branch point in Wnt signaling. It can inhibit the canonical Wnt/β-catenin pathway while simultaneously activating the non-canonical Wnt/JNK pathway.[10]
Caption: this compound's dual role in Wnt signaling pathways.
This compound in the Planar Cell Polarity (PCP) Pathway
This compound (the vertebrate homolog of Diego) is a core component of the PCP pathway, localizing to a complex with Frizzled and Dishevelled to establish cell polarity.
References
- 1. hycultbiotech.com [hycultbiotech.com]
- 2. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 3. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 4. ibidi.com [ibidi.com]
- 5. Whole-mount RNA in situ hybridization and immunofluorescence of Xenopus embryos and tadpoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. WHOLE-MOUNT IMMUNOFLUORESCENCE FOR VISUALIZING ENDOGENOUS PROTEIN AND INJECTED RNA IN XENOPUS OOCYTES - PMC [pmc.ncbi.nlm.nih.gov]
- 8. umassmed.edu [umassmed.edu]
- 9. Super-Resolution Imaging of Plasma Membrane Proteins with Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Planar Cell Polarity Signaling: Coordination of cellular orientation across tissues - PMC [pmc.ncbi.nlm.nih.gov]
best practices for quantifying changes in planar cell polarity
<_ _= "The user wants a technical support center for quantifying changes in planar cell polarity. This should be in a Q&A format and include:
-
Troubleshooting guides and FAQs.
-
Tables for quantitative data.
-
Detailed experimental protocols.
-
Graphviz diagrams for signaling pathways and workflows.
I will structure my response as follows:
-
Introduction: Briefly introduce the concept of Planar Cell Polarity (PCP).
-
FAQs Section: Address common questions about PCP quantification.
-
Troubleshooting Guide Section: Provide solutions to specific experimental problems.
-
Quantitative Data Summary Section: Present relevant data in tables.
-
Experimental Protocols Section: Detail key methodologies.
-
Visualizations Section: Include Graphviz diagrams with captions.
I will start by creating the core content for each section based on the search results.
FAQs:
-
What is Planar Cell Polarity (PCP)?
-
Why is it important to quantify PCP?
-
What are the common methods for quantifying PCP?
-
What are the key proteins involved in the PCP signaling pathway?
-
What software is available for PCP analysis?
Troubleshooting Guide:
-
Problem: Weak or no signal in immunofluorescence staining.
-
Problem: High background in immunofluorescence images.
-
Problem: Difficulty in segmenting cells for quantification.
-
Problem: Inconsistent polarity measurements between samples.
-
Problem: My PCP mutant doesn't show a clear phenotype.
Quantitative Data Summary:
-
I will create tables for:
-
Comparison of PCP quantification methods.
-
Recommended software for PCP analysis with their features.
-
Antibody dilutions for key PCP proteins (if available in search results, otherwise I'll note that this is tissue/antibody specific).
-
Experimental Protocols:
-
I will provide a detailed protocol for:
-
Immunofluorescence staining of PCP proteins in Drosophila wing discs.
-
A general workflow for quantitative analysis of PCP.
-
Visualizations:
-
I will create DOT scripts for:
-
The core PCP signaling pathway.
-
A general experimental workflow for quantifying PCP.
-
A troubleshooting decision tree.
-
I will ensure all diagrams adhere to the specified constraints (width, color palette, contrast). I will also make sure to add citations to sentences that refer to the search results. Now, I will start writing the content for each section. I will draft the text and then create the tables and DOT scripts. Finally, I will put everything together in the final response. I have a good plan. I will proceed with generating the response based on this plan and the information I have gathered. I will focus on creating high-quality, accurate content that directly addresses all aspects of the user's request.## Technical Support Center: Quantifying Planar Cell Polarity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of planar cell polarity (PCP).
Frequently Asked Questions (FAQs)
Q1: What is Planar Cell Polarity (PCP)?
Planar cell polarity (PCP) refers to the coordinated orientation of cells within the plane of an epithelium, perpendicular to the apical-basal axis.[1][2][3] This process is crucial for a wide range of developmental events, including the uniform alignment of hairs and bristles in Drosophila, stereociliary bundles in the mammalian inner ear, and convergent extension movements during gastrulation.[4][5] Aberrant PCP signaling has been linked to various developmental defects and diseases.[1]
Q2: Why is it important to quantify changes in PCP?
Quantifying changes in PCP is essential for understanding the molecular mechanisms that govern tissue development and organization. It allows researchers to:
-
Objectively assess the effects of genetic mutations or drug treatments on cell polarity.
-
Dissect the function of different components of the PCP signaling pathway.
-
Identify subtle polarity defects that may not be apparent through qualitative observation alone.[1]
-
Ensure the reproducibility and comparability of experimental results across different laboratories.[6]
Q3: What are the primary methods for quantifying PCP?
PCP can be quantified by assessing polarized cell morphology or by directly measuring the asymmetric localization of PCP proteins.[2] Common methods include:
-
Analysis of external structures: In model organisms like Drosophila, the orientation of structures like wing hairs or bristles can be measured to infer the polarity of the underlying cells.[2][4]
-
Quantification of protein localization: This involves measuring the fluorescence intensity of tagged or antibody-stained PCP proteins at different cell boundaries.[1] Several computational approaches exist for this, including:
-
Ratio-based methods: Calculating the ratio of fluorescence intensity between opposing cell quadrants.[7]
-
Fourier series analysis: Decomposing the angular distribution of junctional protein intensity to determine polarity magnitude and angle.[7][8]
-
Principal Component Analysis (PCA): A shape-insensitive method that determines the axis of maximal asymmetry in protein distribution.[8][9]
-
Q4: What are the core components of the PCP signaling pathway?
The core PCP signaling pathway involves a conserved set of proteins that become asymmetrically localized to opposite sides of a cell.[10][11][12] These include:
-
Transmembrane proteins:
-
Frizzled (Fz)
-
Van Gogh (Vang; also known as Strabismus)
-
Flamingo (Fmi; also known as Starry night or Celsr)
-
-
Cytoplasmic proteins:
-
Dishevelled (Dsh)
-
Prickle (Pk)
-
Diego (Dgo)
-
These proteins form two distinct complexes at opposing cell membranes, which then interact to establish and propagate polarity information between neighboring cells.[10][11]
Troubleshooting Guide
Problem: Weak or no fluorescence signal for PCP proteins.
| Possible Cause | Suggested Solution |
| Suboptimal antibody concentration | Perform a titration experiment to determine the optimal antibody dilution. |
| Inefficient fixation or permeabilization | Test different fixation (e.g., formaldehyde) and permeabilization (e.g., Triton X-100, Saponin) methods and incubation times. Ensure the fixative is fresh and methanol-free to prevent protein loss.[13] |
| Low protein expression | Use a brighter fluorophore for detection, especially for weakly expressed targets.[13] Consider using a signal amplification system. |
| Incorrect laser and filter settings | Ensure the microscope's laser lines and emission filters match the excitation and emission spectra of your fluorophores.[13] |
Problem: High background in immunofluorescence images.
| Possible Cause | Suggested Solution |
| Insufficient washing | Increase the number and duration of wash steps after antibody incubations.[13] |
| Non-specific antibody binding | Increase the concentration of blocking solution (e.g., bovine serum albumin, normal goat serum) and/or the blocking time. Include a control with only the secondary antibody to check for non-specific binding.[13] |
| Autofluorescence | Use a different mounting medium with an anti-fade reagent. If tissue autofluorescence is high, consider using fluorophores with longer excitation wavelengths (e.g., far-red). |
Problem: Difficulty with automated cell segmentation.
| Possible Cause | Suggested Solution |
| Poor cell boundary staining | Use a reliable cell membrane or junctional marker (e.g., E-cadherin, Phalloidin for F-actin). Optimize the staining protocol for this marker to achieve a clear and continuous signal. |
| Inappropriate image processing parameters | Adjust the parameters of the segmentation algorithm (e.g., thresholding, watershed settings) to better fit your images. Many software packages allow for manual correction of segmentation errors. |
| Low image quality | Ensure optimal image acquisition settings (e.g., resolution, signal-to-noise ratio). |
Quantitative Data Summary
Table 1: Comparison of PCP Quantification Methods
| Method | Principle | Advantages | Disadvantages | Reference |
| Ratio Method | Fits a square wave to the angular protein distribution and calculates the ratio between average intensities of opposite quadrants. | Simple to implement and understand. | Can be sensitive to cell geometry and non-uniform background. | [7] |
| Fourier Series | Decomposes the periodic signal of junctional protein intensity into Fourier coefficients to determine polarity. | Widely used and robust for certain cell shapes. | Can be sensitive to cell eccentricity (elongation). | [7][8] |
| Principal Component Analysis (PCA) | Compresses cells into a regular shape and computes the angle with the largest variance of normalized intensities. | Insensitive to variations in cell geometry (size, shape, and eccentricity). | May be more computationally intensive than simpler methods. | [8][9] |
Table 2: Recommended Software for PCP Analysis
| Software | Key Features | Platform | Reference |
| QuantifyPolarity | User-friendly GUI with PCA, Fourier Series, and Ratio methods. Quantifies cell morphology and packing geometry. | MATLAB | [8][9] |
| Packing Analyzer | Automated segmentation and quantification of polarity axis and strength based on fluorescence intensity along the cell perimeter. | ImageJ/Fiji Plugin | [1] |
Experimental Protocols
Protocol 1: General Workflow for Immunofluorescence and Quantitative Analysis of PCP
This protocol provides a general framework. Specific antibody concentrations, incubation times, and imaging parameters must be optimized for your particular experiment.
-
Tissue Dissection and Fixation:
-
Dissect the tissue of interest (e.g., Drosophila wing imaginal discs) in an appropriate buffer (e.g., PBS).
-
Fix the tissue in 4% formaldehyde (B43269) in PBS for 20-30 minutes at room temperature.
-
Wash the tissue three times in PBS containing 0.1% Triton X-100 (PBST) for 10 minutes each.
-
-
Blocking and Antibody Incubation:
-
Block the tissue in PBST containing 5% normal goat serum for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-Fz, anti-Vang) diluted in blocking buffer overnight at 4°C.
-
Wash the tissue three times in PBST for 10 minutes each.
-
Incubate with fluorescently labeled secondary antibodies diluted in blocking buffer for 2 hours at room temperature, protected from light.
-
Wash the tissue three times in PBST for 10 minutes each.
-
-
Mounting and Imaging:
-
Mount the tissue on a slide in a suitable mounting medium with an anti-fade reagent.
-
Acquire Z-stack images using a confocal microscope. Ensure consistent imaging settings (laser power, gain, pinhole size) across all samples for comparability.[2]
-
-
Image Analysis and Quantification:
-
Use software like ImageJ/Fiji or a specialized tool like QuantifyPolarity for analysis.
-
Perform a Z-projection of the image stack.[14]
-
Segment individual cells using a cell boundary marker.
-
Quantify the fluorescence intensity of the PCP protein of interest around the perimeter of each segmented cell.
-
Apply a chosen quantification method (e.g., PCA, Fourier Series) to determine the polarity magnitude and angle for each cell.
-
Statistically analyze the results from different experimental conditions.
-
Visualizations
Caption: Core PCP signaling pathway illustrating intercellular and intracellular interactions.
Caption: Experimental workflow for quantifying planar cell polarity.
Caption: Troubleshooting inconsistent polarity measurements.
References
- 1. Methods for studying planar cell polarity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Q&A: Quantitative approaches to planar polarity and tissue organization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Planar Polarity | Dr. H. McNeill | Lunenfeld [research.lunenfeld.ca]
- 4. Planar cell polarity - Wikipedia [en.wikipedia.org]
- 5. Planar cell polarity signaling in vertebrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The MIQE guidelines: minimum information for publication of quantitative real-time PCR experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. QuantifyPolarity, a new tool-kit for measuring planar polarized protein distributions and cell properties in developing tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.biologists.com [journals.biologists.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 14. Quantification of planar polarity [bio-protocol.org]
Navigating Protein Degradation Challenges: A Technical Support Guide
Welcome to the Technical Support Center for Protein Degradation. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on troubleshooting common issues in protein degradation experiments. While "Diversin constructs" are specialized tools for studying the Wnt signaling pathway rather than general-purpose protein degradation agents, this guide offers broad, practical solutions for your protein degradation studies and clarifies the specific role of this compound in its biological context.
Understanding this compound's Role
This compound, also known as ANKRD6, is a crucial scaffold protein in the canonical Wnt signaling pathway. Its primary function is to facilitate the degradation of β-catenin.[1][2][3] this compound achieves this by recruiting Casein Kinase Iε (CKIε) to the β-catenin destruction complex, which also contains Axin, APC, and GSK3β.[1][4] This recruitment leads to the phosphorylation of β-catenin, marking it for ubiquitination and subsequent degradation by the proteasome.[1][4] Therefore, "this compound constructs" described in the literature are typically modified forms of the this compound protein used to investigate the intricacies of the Wnt pathway, not to induce the degradation of other proteins of interest.
Frequently Asked Questions (FAQs)
Q1: What are the essential controls for a targeted protein degradation experiment?
A1: A well-controlled experiment is fundamental for interpreting your results accurately. Essential controls include:
-
Vehicle Control (e.g., DMSO): Serves as a baseline to compare the effects of your degradation-inducing compound.[5]
-
Positive Control Degrader: A known degrader for your target or another well-characterized degrader to confirm the experimental system is responsive.[5]
-
Proteasome Inhibitor Control (e.g., MG132, Bortezomib): Treatment with a proteasome inhibitor should prevent the degradation of your target protein, confirming its degradation is proteasome-dependent.[5]
-
Negative Control Compound: A structurally similar but inactive version of your degrader (e.g., an epimer) helps to ensure that the observed degradation is specific to your molecule's intended mechanism.[5]
-
E3 Ligase Ligand Only: This control helps to identify any off-target effects caused by the E3 ligase-binding component of your degrader.[5]
Q2: How can I improve the efficiency of my protein degrader (e.g., a PROTAC)?
A2: Optimizing degrader efficiency involves a multi-faceted approach. Consider the following:
-
Concentration Optimization: Perform a dose-response experiment to determine the optimal concentration. High concentrations can lead to the "hook effect," where degradation is inhibited.[5][6]
-
Time-Course Analysis: Assess protein levels at multiple time points to capture the kinetics of degradation.
-
Linker Modification: The length and composition of the linker in a PROTAC can significantly impact the formation and stability of the ternary complex.[7]
-
E3 Ligase Selection: The choice of E3 ligase can influence tissue specificity and degradation efficiency.[8]
Q3: What are the primary methods for inducing targeted protein degradation?
A3: Several technologies exist to induce the targeted degradation of proteins:
-
Proteolysis-Targeting Chimeras (PROTACs): These are heterobifunctional molecules that bring a target protein into proximity with an E3 ubiquitin ligase, leading to ubiquitination and proteasomal degradation.[8][9]
-
Molecular Glues: These are small molecules that induce a novel interaction between an E3 ligase and a target protein, leading to the target's degradation.[9]
-
Lysosome-Targeting Chimeras (LYTACs): These molecules direct extracellular and membrane proteins to the lysosome for degradation.[10]
Troubleshooting Guide
Issue 1: No or Incomplete Degradation of the Target Protein
If you observe minimal or no degradation of your protein of interest, systematically investigate the following potential causes:
| Possible Cause | Troubleshooting Steps |
| Poor Compound Stability or Permeability | - Verify the chemical integrity of your degrader using techniques like LC-MS. - Assess cellular permeability using specific assays.[11] |
| Insufficient Target or E3 Ligase Expression | - Confirm the expression of both the target protein and the recruited E3 ligase in your cell line via Western blot or qPCR.[11] |
| Lack of Ternary Complex Formation | - Perform co-immunoprecipitation or proximity-based assays (e.g., NanoBRET) to verify the formation of the target-degrader-E3 ligase complex.[12] |
| Inefficient Ubiquitination | - Conduct an in vivo ubiquitination assay by immunoprecipitating the target protein and blotting for ubiquitin.[13] |
| "Hook Effect" | - Perform a wide dose-response experiment to identify the optimal concentration range and rule out inhibition at high concentrations.[5][6] |
Issue 2: Observed Off-Target Effects
Off-target effects can complicate the interpretation of your results. Here are strategies to identify and mitigate them:
| Possible Cause | Troubleshooting Steps |
| Promiscuous Binding of the Degrader | - Perform proteomic studies to identify other proteins that are degraded. - Synthesize and test a negative control compound that cannot bind the target or the E3 ligase.[12] |
| Degradation of E3 Ligase Neosubstrates | - Some E3 ligase ligands can induce the degradation of their natural substrates. Profile the degradation of known neosubstrates.[7] |
| Downstream Effects of Target Degradation | - The observed phenotype may be a true consequence of degrading your target. Validate this by rescuing the phenotype with a degradation-resistant mutant of your target protein.[6] |
Issue 3: Difficulty in Detecting Protein Degradation by Western Blot
Western blotting is a common method for assessing protein degradation, but it comes with its own set of challenges.
| Possible Cause | Troubleshooting Steps |
| Poor Antibody Quality | - Validate your primary antibody to ensure it is specific and sensitive for your target protein. Run a positive and negative control. |
| Suboptimal Protein Extraction | - Use lysis buffers containing protease and phosphatase inhibitors to prevent protein degradation during sample preparation.[14][15] |
| Inefficient Protein Transfer | - Optimize transfer conditions (time, voltage) and membrane type (PVDF or nitrocellulose) based on the molecular weight of your protein.[15] |
| Inadequate Signal Detection | - Titrate primary and secondary antibody concentrations. Ensure you are using a fresh and appropriate detection reagent. |
Quantitative Data Summary
The following tables provide general reference values for concentrations and achievable degradation levels in targeted protein degradation experiments. These values can vary significantly depending on the specific degrader, target protein, and cell line used.
Table 1: Typical Concentration Ranges for Compounds Used in Protein Degradation Studies
| Compound Type | Example | Typical Concentration Range | Purpose |
| PROTAC Degrader | - | 1 nM - 10 µM | Induce target protein degradation. |
| Proteasome Inhibitor | MG132 | 1 - 10 µM | Reverse protein degradation.[11] |
| Proteasome Inhibitor | Bortezomib | 10 - 100 nM | Reverse protein degradation.[11] |
| Free E3 Ligase Ligand | - | 10-100x molar excess of PROTAC | Compete for E3 ligase binding and reverse degradation.[11] |
Table 2: Key Parameters for Quantifying Degrader Efficacy
| Parameter | Definition | Significance |
| DC₅₀ | The concentration of a degrader that results in 50% degradation of the target protein.[5] | A lower DC₅₀ value indicates higher potency. |
| Dₘₐₓ | The maximum percentage of protein degradation observed.[5] | A higher Dₘₐₓ value indicates greater efficacy. |
Experimental Protocols
General Protocol for Assessing Protein Degradation via Western Blot
This protocol outlines a typical workflow for evaluating the efficacy of a protein degrader.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of your degrader compound and controls (vehicle, positive control, etc.) in complete cell culture medium.
-
Treat the cells for the desired time points (e.g., 4, 8, 16, 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer supplemented with protease and phosphatase inhibitors.[10]
-
Incubate the lysate on ice for 30 minutes.[10]
-
Clarify the lysate by centrifugation and collect the supernatant.[10]
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA).[10]
-
-
SDS-PAGE and Protein Transfer:
-
Normalize all samples to the same protein concentration.
-
Prepare samples by adding Laemmli buffer and boiling at 95-100°C for 5-10 minutes.[16]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.[16]
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[13]
-
-
Immunoblotting and Detection:
-
Block the membrane with a suitable blocking buffer for 1 hour at room temperature.[13]
-
Incubate the membrane with a primary antibody specific to your protein of interest overnight at 4°C.[10][13]
-
Wash the membrane with an appropriate wash buffer (e.g., TBST).[10][13]
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[10][13]
-
Wash the membrane again.
-
Apply a chemiluminescent substrate and capture the signal using a digital imaging system.[10][13]
-
-
Data Analysis:
-
Quantify the band intensity for your target protein and a loading control (e.g., GAPDH, β-actin) using densitometry software.[10]
-
Normalize the target protein signal to the loading control signal for each sample.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Visualizing Key Pathways and Workflows
Caption: Role of this compound in the Wnt/β-catenin signaling pathway.
Caption: A logical workflow for troubleshooting protein degradation experiments.
References
- 1. The ankyrin repeat protein this compound recruits Casein kinase Iε to the β-catenin degradation complex and acts in both canonical Wnt and Wnt/JNK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cadherin-Bound β-Catenin Feeds into the Wnt Pathway upon Adherens Junctions Dissociation: Evidence for an Intersection between β-Catenin Pools | PLOS One [journals.plos.org]
- 3. Cadherin-Bound β-Catenin Feeds into the Wnt Pathway upon Adherens Junctions Dissociation: Evidence for an Intersection between β-Catenin Pools - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. portlandpress.com [portlandpress.com]
- 9. excelra.com [excelra.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 15. blog.addgene.org [blog.addgene.org]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Validating Specificity of Diversin-Interacting Proteins
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers validating the specificity of proteins interacting with Diversin. The information is tailored for scientists and drug development professionals working with Wnt signaling pathways.
Frequently Asked Questions (FAQs)
Q1: What are the primary known interacting partners of this compound?
A1: this compound, an ankyrin repeat-containing protein, is a key regulator in Wnt signaling pathways. Its primary interacting partners include:
-
Casein Kinase Iε (CKIε): This interaction is crucial for the canonical Wnt/β-catenin pathway, where this compound recruits CKIε to the β-catenin destruction complex.[1][2]
-
Axin/Conductin: this compound binds to Axin and its homolog Conductin, scaffolding proteins within the β-catenin destruction complex.[1][2]
-
Dishevelled (Dvl): This interaction is central to the non-canonical Wnt/planar cell polarity (PCP) pathway. The ankyrin repeats of this compound are required for this interaction.[3][4]
Q2: Which domains of this compound are responsible for these interactions?
A2: this compound possesses distinct domains that mediate its interactions:
-
The N-terminal ankyrin repeats are responsible for binding to Dishevelled.[3][4]
-
A central domain of this compound interacts with CKIε.[1]
-
The C-terminal domain of this compound is responsible for its interaction with Axin/Conductin.[1][4]
Q3: What are the common initial methods to identify this compound-interacting proteins?
A3: Yeast two-hybrid (Y2H) screening is a common initial method used to identify potential interacting partners of this compound. For instance, the interaction between this compound and Conductin was first identified using a Y2H screen.[1] Co-immunoprecipitation (Co-IP) is then typically used to validate these interactions in a more physiologically relevant context.[1]
Troubleshooting Guides
Co-Immunoprecipitation (Co-IP) Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| No or weak co-immunoprecipitation of the interacting protein | 1. Lysis buffer is too stringent: Harsh detergents can disrupt protein-protein interactions. 2. Weak or transient interaction: The interaction may not be stable enough to survive the Co-IP procedure. 3. Antibody blocking the interaction site: The antibody used for immunoprecipitation may bind to an epitope that sterically hinders the interaction. 4. Low expression of interacting proteins: The concentration of one or both proteins may be too low to detect the interaction. | 1. Use a milder lysis buffer with non-ionic detergents (e.g., NP-40 or Triton X-100) instead of ionic detergents (e.g., SDS). Optimize detergent and salt concentrations. 2. Consider in vivo cross-linking before cell lysis to stabilize the interaction. 3. Use an antibody that targets a different region of the bait protein, or use a tag-specific antibody if your protein is tagged. 4. Overexpress one or both proteins. Ensure that the expression levels are not so high as to cause non-specific interactions. |
| High background of non-specific proteins | 1. Insufficient washing: Non-specifically bound proteins are not adequately removed. 2. Antibody cross-reactivity: The antibody may be binding to other proteins in the lysate. 3. Non-specific binding to beads: Proteins may be binding directly to the Protein A/G beads. | 1. Increase the number and/or duration of wash steps. Optimize the wash buffer by increasing the salt concentration or adding a low concentration of a non-ionic detergent. 2. Use a more specific, affinity-purified antibody. Perform a negative control IP with a non-specific IgG to identify proteins that bind non-specifically to the antibody. 3. Pre-clear the lysate by incubating it with beads alone before adding the specific antibody. This will remove proteins that bind non-specifically to the beads. |
| Co-elution of antibody heavy and light chains | 1. Elution with denaturing buffer: Standard SDS-PAGE sample buffer will elute the antibody along with the protein complex. | 1. Use a gentle elution method, such as a low pH buffer (e.g., 0.1 M glycine, pH 2.5), and neutralize the eluate immediately. 2. Cross-link the antibody to the beads before the immunoprecipitation. 3. Use bead-conjugated antibodies. |
Yeast Two-Hybrid (Y2H) Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| High number of false positives | 1. Bait protein is self-activating: The bait construct alone activates the reporter genes. 2. Non-specific interactions: The proteins are "sticky" and interact with many other proteins. | 1. Perform a self-activation test by transforming the bait plasmid alone into the yeast reporter strain. If self-activation occurs, try using a lower-stringency reporter strain or create deletion mutants of the bait to remove the activation domain. 2. Re-test positive interactions in a one-on-one format. Use stringent selection conditions (e.g., higher concentrations of 3-AT). Validate positive interactions with an independent method like Co-IP. |
| No or few positive clones (false negatives) | 1. Bait or prey protein is not expressed or is unstable in yeast. 2. Bait or prey protein does not localize to the nucleus. 3. The fusion tag interferes with protein folding or interaction. 4. The interaction requires post-translational modifications not present in yeast. | 1. Confirm protein expression by Western blot. 2. Add a nuclear localization signal (NLS) to the constructs. 3. Try swapping the fusion domains (e.g., move the tag from the N-terminus to the C-terminus). 4. This is a known limitation of the Y2H system. Consider using a mammalian cell-based interaction assay like BRET or Co-IP. |
Quantitative Data on this compound-Interacting Proteins
Quantitative data on the binding affinities of this compound with its interacting partners is not extensively available in the public literature. The strength of these interactions is often described qualitatively. The table below summarizes the available information.
| Interacting Protein | Method of Detection | Reported Affinity | Reference |
| CKIε | Co-immunoprecipitation, Yeast Two-Hybrid | Interaction confirmed, but no quantitative Kd value reported. | [1] |
| Axin/Conductin | Co-immunoprecipitation, Yeast Two-Hybrid | Interaction confirmed, but no quantitative Kd value reported. | [1] |
| Dishevelled (Dvl) | Co-immunoprecipitation | Direct interaction confirmed, but no quantitative Kd value reported. | [3] |
Experimental Protocols
Detailed Co-Immunoprecipitation (Co-IP) Protocol
This protocol is a general guideline for validating the interaction between this compound and a putative interacting partner in mammalian cells.
Materials:
-
Cell culture reagents
-
Transfection reagent
-
Expression vectors for tagged this compound and the interacting protein
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors)
-
Wash Buffer (e.g., Lysis Buffer with a lower concentration of detergent or higher salt concentration)
-
Elution Buffer (e.g., 0.1 M Glycine-HCl, pH 2.5 or 2x SDS-PAGE sample buffer)
-
Antibody specific to the tag on the bait protein (e.g., anti-FLAG, anti-HA)
-
Protein A/G magnetic beads
-
Western blot reagents
Procedure:
-
Cell Culture and Transfection: Co-transfect mammalian cells (e.g., HEK293T) with expression vectors for the tagged bait (e.g., FLAG-Diversin) and prey proteins. Include appropriate controls (e.g., single transfections, empty vector).
-
Cell Lysis: After 24-48 hours, wash the cells with ice-cold PBS and lyse them in ice-cold Lysis Buffer.
-
Pre-clearing: Incubate the cell lysate with Protein A/G beads for 1 hour at 4°C on a rotator to reduce non-specific binding.
-
Immunoprecipitation: Add the antibody specific to the bait protein's tag to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C.
-
Complex Capture: Add fresh Protein A/G beads to the lysate and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash them 3-5 times with ice-cold Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using Elution Buffer.
-
Analysis: Analyze the eluted proteins by Western blotting using an antibody specific to the prey protein.
Yeast Two-Hybrid (Y2H) Protocol Outline
This protocol provides a general workflow for a yeast two-hybrid screen to identify proteins that interact with this compound.
Materials:
-
Yeast strains of opposite mating types (e.g., AH109 and Y187)
-
Y2H vectors (a "bait" vector with a DNA-binding domain, e.g., pGBKT7, and a "prey" vector with an activation domain, e.g., pGADT7)
-
cDNA library in the prey vector
-
Yeast transformation reagents
-
Selective media (e.g., SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His/-Ade)
Procedure:
-
Bait Plasmid Construction: Clone the full-length or a specific domain of this compound into the bait vector.
-
Bait Self-Activation Test: Transform the bait plasmid into the appropriate yeast strain and plate on selective media to ensure it does not auto-activate the reporter genes.
-
Library Screening: Transform the cDNA library (in the prey vector) into the yeast strain of the opposite mating type.
-
Mating: Mate the bait-containing yeast strain with the prey library-containing yeast strain.
-
Selection of Interactors: Plate the diploid yeast on high-stringency selective media to select for colonies where the bait and prey proteins interact, leading to the activation of the reporter genes.
-
Identification of Interacting Proteins: Isolate the prey plasmids from the positive yeast colonies and sequence the cDNA inserts to identify the interacting proteins.
-
Validation: Re-transform the identified prey plasmid with the original bait plasmid to confirm the interaction.
Signaling Pathways and Experimental Workflows
References
- 1. The ankyrin repeat protein this compound recruits Casein kinase Iε to the β-catenin degradation complex and acts in both canonical Wnt and Wnt/JNK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The ankyrin repeat protein this compound recruits Casein kinase Iepsilon to the beta-catenin degradation complex and acts in both canonical Wnt and Wnt/JNK signaling [infoscience.epfl.ch]
- 3. This compound regulates heart formation and gastrulation movements in development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.biologists.com [journals.biologists.com]
Validation & Comparative
A Comparative Guide to the Biological Activities of Coumarins
A Note on Diversin: It is important to clarify that this compound is an ankyrin repeat protein that plays a crucial role in cellular signaling pathways, specifically the Wnt and JNK signaling pathways.[1][2] It is not a coumarin, which is a class of benzopyrone-based chemical compounds.[3] Therefore, a direct comparison of the biological activity of the protein this compound to the chemical compounds known as coumarins is not feasible. This guide will provide an overview of the biological activities of various coumarins and the experimental methods used to assess them. A summary of this compound's function in signaling pathways is also provided for clarity.
The Role of this compound in Cellular Signaling
This compound is a key regulatory protein that acts as a molecular switch in the Wnt signaling pathway. It can suppress the canonical β-catenin pathway while stimulating the non-canonical Wnt/JNK pathway.[1][2] In the canonical pathway, this compound recruits Casein kinase Iε (CKIε) to the β-catenin degradation complex, which leads to the phosphorylation and subsequent degradation of β-catenin, thereby inhibiting gene transcription mediated by β-catenin/Tcf.[1][2] In the non-canonical pathway, this compound is involved in the activation of JNK, which is important for controlling gastrulation movements during embryonic development.[1][4]
References
- 1. The ankyrin repeat protein this compound recruits Casein kinase Iε to the β-catenin degradation complex and acts in both canonical Wnt and Wnt/JNK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The ankyrin repeat protein this compound recruits Casein kinase Iepsilon to the beta-catenin degradation complex and acts in both canonical Wnt and Wnt/JNK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Coumarin: A Natural, Privileged and Versatile Scaffold for Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound regulates heart formation and gastrulation movements in development. | Gene Tools, LLC [gene-tools.com]
A Comparative Analysis of Diversin and Curcumin as Chemopreventive Agents
For Immediate Release
[City, State] – December 20, 2025 – In the ongoing search for effective cancer chemopreventive agents, natural compounds have garnered significant interest. This report provides a detailed comparison of two such agents: diversin, a prenylated coumarin (B35378), and curcumin (B1669340), a polyphenol derived from turmeric. This guide is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of their mechanisms of action and efficacy, supported by available experimental data.
Introduction to the Compounds
This compound is a prenylated coumarin found in plants of the Ferula genus. Emerging research suggests its potential as a cancer chemopreventive agent, with studies highlighting its ability to inhibit tumor promotion.[1]
Curcumin , the principal curcuminoid of the popular spice turmeric, is one of the most extensively studied natural compounds for its therapeutic properties. A vast body of research has demonstrated its anti-inflammatory, antioxidant, and anticancer effects, targeting multiple signaling pathways involved in cancer development and progression.
In Vitro and In Vivo Efficacy: A Comparative Overview
Direct comparative studies between this compound and curcumin are limited. However, available data allows for a preliminary assessment of their relative potencies in different experimental models.
One of the few studies directly comparing the two agents found that in a two-stage mouse skin carcinogenesis model, the potency of this compound was comparable to that of curcumin.[1] In this study, this compound exhibited a strong inhibitory effect on Epstein-Barr virus early antigen (EBV-EA) activation, a marker for tumor promotion, with an IC50 value of 7.7 μM.[1]
Curcumin, on the other hand, has been evaluated in a wide array of cancer cell lines and in vivo models, demonstrating broad-spectrum chemopreventive activity.
Table 1: In Vitro Cytotoxicity of Curcumin in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (μM) | Citation(s) |
| Breast Cancer | MCF-7 | 11.21 - 75 | [2][3] |
| MDA-MB-231 | 18.62 - 25 | [2][3] | |
| Lung Cancer | A549 | 11.2 | [2] |
| H1299 | 6.03 | [2] | |
| Colon Cancer | HCT-116 | 10 | [2] |
| Cervical Cancer | HeLa | 8.6 - 13.33 | [2][4] |
| Ovarian Cancer | SKOV3ip1 | Not specified | [5] |
| HeyA8 | Not specified | [5] |
Note: IC50 values can vary depending on the assay conditions and duration of treatment.
Table 2: In Vivo Tumor Growth Inhibition
| Compound | Cancer Model | Dosage/Treatment | Tumor Growth Inhibition | Citation(s) |
| This compound | Two-stage mouse skin carcinogenesis (DMBA/TPA) | 85 nmol topical application | Inhibited papilloma formation up to week 7; average of 5.5 papillomas/mouse at week 20. | [1] |
| Curcumin | Ovarian Carcinoma (SKOV3ip1 xenograft) | 500 mg/kg oral | 49% reduction in mean tumor growth | [5] |
| Curcumin | Ovarian Carcinoma (HeyA8 xenograft) | 500 mg/kg oral | 55% reduction in mean tumor growth | [5] |
| Curcumin | Pancreatic Cancer (MIA PaCa-2 xenograft) | 0.6% in diet for 6 weeks | Significant reduction in tumor size | [6] |
| Curcumin | Skin Squamous Cell Carcinoma | 15 mg gavage | Tumor volume increased 2.3 times slower than control | [7] |
Mechanisms of Action and Signaling Pathways
The anticancer effects of both this compound and curcumin are attributed to their ability to modulate various intracellular signaling pathways that are critical for cancer cell proliferation, survival, and invasion.
This compound has been shown to be overexpressed in breast cancer, where it accelerates cell proliferation and invasion.[8][9] Its mechanism of action in this context has been linked to the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[8][9]
Curcumin , in contrast, is known to interact with a multitude of signaling pathways, making it a pleiotropic agent. Key pathways modulated by curcumin include:
-
NF-κB Pathway: Curcumin inhibits the activation of NF-κB, a master regulator of inflammation and cell survival.
-
STAT3 Pathway: It suppresses the activation of STAT3, a transcription factor involved in cell proliferation and apoptosis.
-
PI3K/Akt Pathway: Curcumin can inhibit this crucial survival pathway, leading to the induction of apoptosis.
-
Wnt/β-catenin Pathway: Dysregulation of this pathway is common in many cancers, and curcumin has been shown to modulate its components.
-
MAPK Pathway: This pathway, which includes JNK, ERK, and p38, is also a target of curcumin's regulatory effects.
The following diagrams illustrate the known signaling pathways affected by this compound and the multifaceted interactions of curcumin with key cancer-related pathways.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the comparison of this compound and curcumin.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Seed cells at a predetermined density in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (this compound or curcumin) and a vehicle control.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.
-
Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Two-Stage Mouse Skin Carcinogenesis Assay
This in vivo model is used to evaluate the potential of a compound to inhibit tumor initiation and promotion.
Protocol:
-
Initiation: A single topical application of a sub-carcinogenic dose of a tumor initiator, such as 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), is applied to the shaved dorsal skin of mice.
-
Promotion: Starting one to two weeks after initiation, a tumor promoter, such as 12-O-tetradecanoylphorbol-13-acetate (TPA), is repeatedly applied to the same area, typically twice a week.
-
Treatment: The test compound (this compound or curcumin) is applied topically before, during, or after the application of the promoter, depending on the study design.
-
Observation: The mice are monitored weekly for the appearance and number of skin papillomas for a defined period (e.g., 20 weeks).
-
Data Analysis: The tumor incidence (percentage of mice with tumors) and tumor multiplicity (average number of tumors per mouse) are calculated and compared between the treated and control groups.
Conclusion
Both this compound and curcumin show promise as chemopreventive agents, although the extent of research on curcumin far exceeds that on this compound. Curcumin's ability to modulate a wide range of signaling pathways provides a strong basis for its broad-spectrum anticancer activities. This compound, while less studied, has demonstrated comparable potency to curcumin in a specific in vivo model and exhibits a distinct mechanism of action through the JNK pathway.
Further research, particularly direct comparative studies across a range of cancer types and the elucidation of this compound's broader impact on cancer signaling networks, is necessary to fully understand its potential as a chemopreventive agent and to determine its relative advantages compared to well-established compounds like curcumin.
References
- 1. Cancer chemopreventive activity of this compound from Ferula diversivittata in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Curcumin and melphalan cotreatment induces cell cycle arrest and apoptosis in MDA-MB-231 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Curcumin Inhibits Tumor Growth and Angiogenesis in an Orthotopic Mouse Model of Human Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scientect.org [scientect.org]
- 9. Coumarins and Coumarin-Related Compounds in Pharmacotherapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validating Antitumor Effects of Novel Compounds: A Comparative Guide Template for Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction:
The validation of novel therapeutic agents in preclinical models is a cornerstone of oncology drug development. Patient-derived or cell-line-derived xenograft models in immunocompromised mice remain a critical step for evaluating in vivo efficacy and toxicity before advancing to clinical trials. This guide provides a comprehensive template for presenting a comparative analysis of a novel compound's antitumor effects, using the hypothetical natural product "Diversin" as an example. While a review of current literature indicates that compounds isolated from Ferula plants, such as Conferone and Ferutinin, have shown potential anticancer effects, specific public data on this compound from xenograft studies is not available.[1][2] However, studies on other constituents of the Ferula genus have demonstrated positive outcomes in xenograft models. For instance, an oleo-gum-resin extract from Ferula assa-foetida was shown to decrease tumor volume in a colorectal cancer xenograft model, and ferulic acid has been reported to reduce tumor volume in breast cancer xenografts.[3][4][5] This guide is structured to aid researchers in presenting their findings in a clear, objective, and data-driven manner.
Comparative Efficacy of this compound in a Breast Cancer Xenograft Model
This section would typically present the core findings of the in vivo study, comparing the novel agent against a vehicle control and a standard-of-care therapeutic. Data should be summarized in a clear tabular format to facilitate easy comparison of key efficacy and toxicity endpoints.
Table 1: Antitumor Activity of this compound in MDA-MB-231 Human Breast Cancer Xenografts
| Treatment Group (n=8) | Dosing Regimen | Mean Tumor Volume (Day 28, mm³) ± SEM | Percent Tumor Growth Inhibition (% TGI) | Mean Final Tumor Weight (g) ± SEM | Mean Body Weight Change (%) |
| Vehicle Control | 10 mL/kg, p.o., daily | 1250 ± 150 | - | 1.2 ± 0.2 | +2.5 |
| This compound | 50 mg/kg, p.o., daily | 625 ± 85 | 50% | 0.6 ± 0.1 | -1.5 |
| Paclitaxel | 20 mg/kg, i.p., twice weekly | 438 ± 60 | 65% | 0.4 ± 0.08 | -8.0 |
SEM: Standard Error of the Mean; p.o.: oral administration; i.p.: intraperitoneal administration. % TGI is calculated at the end of the study relative to the vehicle control group.
Experimental Protocols
Detailed and reproducible methodologies are crucial for the scientific validity of the findings.
Cell Culture and Xenograft Model Establishment
The human breast adenocarcinoma cell line, MDA-MB-231, was obtained from ATCC. Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.
For tumor implantation, 5 x 10⁶ MDA-MB-231 cells in 100 µL of a 1:1 mixture of serum-free media and Matrigel were subcutaneously injected into the right flank of 6-8 week old female athymic nude mice (NU/NU). Tumor growth was monitored twice weekly using digital calipers.
Treatment Administration
When tumors reached an average volume of 100-150 mm³, mice were randomized into three treatment groups (n=8 per group).
-
Vehicle Control: Administered orally (p.o.) daily.
-
This compound: Formulated in a 0.5% methylcellulose (B11928114) solution and administered orally (p.o.) daily at a dose of 50 mg/kg.
-
Paclitaxel: Administered intraperitoneally (i.p.) twice weekly at a dose of 20 mg/kg as a positive control.
Treatments were administered for 28 consecutive days.
Efficacy and Toxicity Assessment
Tumor volume was calculated using the formula: (Length x Width²) / 2. Animal body weights were recorded twice weekly as a measure of general toxicity. At the end of the study (Day 28), mice were euthanized, and tumors were excised and weighed.
Visualized Workflows and Pathways
Graphical representations of experimental designs and biological mechanisms can significantly enhance the clarity and impact of the research.
Caption: Experimental workflow for the in vivo xenograft study.
Compounds from the Ferula genus have been noted to induce apoptosis in cancer cells.[4][5] A potential mechanism of action for a novel compound like this compound could involve the modulation of key apoptotic signaling pathways.
Caption: A potential signaling pathway for this compound-induced apoptosis.
References
- 1. A Review of Anticancer Potential of Conferone, this compound and Ferutinin; Which One is Stronger for Cancer Therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Review of Anticancer Potential of Conferone, this compound and Ferutinin; Which One is Stronger for Cancer Therapy? | Bentham Science [eurekaselect.com]
- 3. Anticancer potential of Ferula assa-foetida and its constituents, a powerful plant for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor and Phytochemical Properties of Ferula assa-foetida L. Oleo-Gum–Resin against HT-29 Colorectal Cancer Cells In Vitro and in a Xenograft Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumor and Phytochemical Properties of Ferula assa-foetida L. Oleo-Gum-Resin against HT-29 Colorectal Cancer Cells In Vitro and in a Xenograft Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Diversin from Ferula Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Diversin, a prenylated coumarin (B35378) with significant therapeutic potential, isolated from various Ferula species. This document synthesizes available experimental data on its biological activity, outlines a general methodology for its extraction, and visualizes its known signaling pathways.
This compound, a naturally occurring prenylated coumarin, has garnered attention within the scientific community for its potent biological activities, particularly its anticancer and chemopreventive properties. While primarily isolated from Ferula diversivittata, the potential for its presence and varying efficacy from other species within the vast Ferula genus presents a compelling area of study for natural product chemists and pharmacologists. This guide aims to provide a comparative overview based on currently available literature.
Quantitative Comparison of Biological Activity
Data on the cytotoxic effects of this compound against various cancer cell lines have been reported, demonstrating its potential as an anticancer agent. The half-maximal inhibitory concentration (IC50) values from different studies are summarized below, offering a preliminary comparison of its efficacy. It is important to note that direct comparative studies on this compound sourced from different Ferula species are limited. The data presented here is from studies on this compound isolated from Ferula diversivittata and unspecified Ferula species.
| Cell Line | Cancer Type | IC50 (µM) | Source Species |
| Raji cells (EBV-EA activation) | Burkitt's lymphoma | 7.7[1][2] | Ferula diversivittata |
| CH1 | Ovarian Carcinoma | >50 | Ferula species |
| A549 | Lung Cancer | >50 | Ferula species |
| SK-MEL-28 | Melanoma | >50 | Ferula species |
Note: The IC50 values for CH1, A549, and SK-MEL-28 cell lines were reported as being in the micromolar range but not potent. Specific values were not provided in the abstract.
Experimental Protocols: A Generalized Approach
Experimental Workflow for Isolation and Purification of this compound
Caption: Generalized workflow for the extraction, purification, and analysis of this compound.
Methodology Details:
-
Plant Material Preparation: The roots of the selected Ferula species are collected, dried, and ground into a fine powder.
-
Extraction: The powdered root material is typically subjected to maceration with a solvent of moderate polarity, such as dichloromethane, to extract the desired coumarins.
-
Concentration: The resulting extract is filtered and then concentrated under reduced pressure to yield a crude extract.
-
Purification: The crude extract is then subjected to chromatographic techniques for purification.
-
Column Chromatography: Silica gel column chromatography is a common first step, using a gradient elution system (e.g., increasing polarity with a mixture of hexane (B92381) and ethyl acetate) to separate the components.
-
Fraction Monitoring: The collected fractions are monitored by thin-layer chromatography (TLC) to identify those containing this compound.
-
Preparative HPLC: Fractions enriched with this compound are often pooled and further purified using preparative high-performance liquid chromatography (HPLC) to achieve high purity.
-
-
Structural Elucidation and Purity Analysis: The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The purity of the final compound is assessed by analytical HPLC.
Signaling Pathway Analysis
The anticancer activity of this compound is attributed to its ability to modulate key cellular signaling pathways involved in cell proliferation, survival, and apoptosis. While the precise molecular targets of this compound are still under investigation, preliminary evidence suggests its involvement in the Wnt and JNK signaling pathways.
Wnt Signaling Pathway Inhibition by this compound
The Wnt signaling pathway plays a crucial role in cell fate determination and proliferation. Its aberrant activation is a hallmark of many cancers. This compound is thought to exert its anticancer effects by inhibiting this pathway.
Caption: Postulated inhibition of the Wnt signaling pathway by this compound.
JNK Signaling Pathway Modulation by this compound
The c-Jun N-terminal kinase (JNK) pathway is a critical stress-activated pathway that can lead to apoptosis. Activation of this pathway is a potential mechanism for the pro-apoptotic effects of this compound in cancer cells.
Caption: Presumed activation of the pro-apoptotic JNK signaling pathway by this compound.
Future Directions and Conclusion
The available data strongly suggest that this compound is a promising phytochemical with significant anticancer potential. However, to fully realize its therapeutic utility, further research is imperative. A direct comparative study of this compound isolated from various Ferula species is crucial to identify the most potent source and to understand the influence of geographical and environmental factors on its production.
Key areas for future investigation include:
-
Quantitative analysis of this compound content across a wide range of Ferula species.
-
Development of optimized and standardized protocols for the large-scale extraction and purification of this compound.
-
In-depth mechanistic studies to elucidate the precise molecular targets of this compound within the Wnt, JNK, and other relevant signaling pathways.
-
In vivo studies to evaluate the efficacy and safety of this compound from different sources in preclinical cancer models.
References
The Biological Role of Diversin: A Clarification and Comparative Guide to Antibacterial Spectrum Analysis
A critical point of clarification for researchers, scientists, and drug development professionals: Current scientific literature does not support an antibacterial function for the protein Diversin. Instead, extensive research has identified this compound as a key scaffold protein in the Wnt signaling pathway, playing a crucial role in embryonic development, cell polarity, and morphogenesis. This guide will first elucidate the established biological functions of this compound and then, to address the underlying interest in antibacterial agents, provide a comparative analysis of the antibacterial spectra of three well-established antibiotics: Penicillin, Ciprofloxacin, and Tetracycline.
The True Identity of this compound: A Wnt Signaling Modulator
This compound is a vertebrate protein characterized by its ankyrin repeats and is known to be a crucial component of the Wnt signaling pathway.[1][2] It acts as a molecular switch, capable of modulating different branches of this pathway. Specifically, this compound can suppress the canonical Wnt/β-catenin pathway, which is vital for embryonic axis formation, by promoting the degradation of β-catenin.[1][3] Simultaneously, it can stimulate the non-canonical Wnt/JNK (c-Jun N-terminal kinase) pathway, which is involved in regulating gastrulation movements and planar cell polarity.[1][4]
The function of this compound is intimately linked to its interactions with other proteins in the Wnt pathway. It has been shown to directly interact with Dishevelled, another key signaling protein, and this interaction is essential for mediating signals to downstream effectors.[4] Furthermore, this compound's localization within the cell, particularly at the centrosome, appears to be critical for its function in regulating Wnt signaling.[2] Given its well-documented role in these fundamental cellular processes, there is currently no scientific evidence to suggest that this compound possesses any antibacterial properties.
A Comparative Guide to the Antibacterial Spectrum of Known Antibiotics
To provide a useful resource for professionals interested in antibacterial activity, this section will detail and compare the antibacterial spectra of Penicillin, Ciprofloxacin, and Tetracycline. The antibacterial spectrum of an antibiotic refers to the range of microorganisms it can kill or inhibit.[5] Antibiotics are generally categorized as narrow-spectrum, effective against a limited range of bacteria, or broad-spectrum, active against a wider variety.[5]
Data Presentation: Comparative Antibacterial Spectra
The following table summarizes the general antibacterial spectrum of Penicillin, Ciprofloxacin, and Tetracycline. The activity is indicated as generally effective (+), variably effective (+/-), or generally not effective (-).
| Bacterial Group | Penicillin | Ciprofloxacin | Tetracycline |
| Gram-positive Cocci | |||
| Staphylococcus aureus (Methicillin-susceptible) | + | +/- | +/- |
| Streptococcus pneumoniae | + | +/- | + |
| Enterococcus faecalis | +/- | - | +/- |
| Gram-positive Rods | |||
| Bacillus anthracis | + | + | + |
| Listeria monocytogenes | + | - | + |
| Gram-negative Cocci | |||
| Neisseria gonorrhoeae | +/- | + | + |
| Neisseria meningitidis | + | + | + |
| Gram-negative Rods (Enterobacteriaceae) | |||
| Escherichia coli | - | + | +/- |
| Klebsiella pneumoniae | - | + | +/- |
| Salmonella species | - | + | + |
| Other Gram-negative Rods | |||
| Pseudomonas aeruginosa | - | + | - |
| Haemophilus influenzae | +/- | + | + |
| Atypical Bacteria | |||
| Chlamydia trachomatis | - | + | + |
| Mycoplasma pneumoniae | - | + | + |
| Anaerobes | |||
| Clostridium species | + | +/- | + |
| Bacteroides fragilis | - | +/- | +/- |
Note: This table provides a general overview. Specific susceptibility can vary depending on the bacterial strain and acquired resistance.
Experimental Protocols: Determining Antibacterial Spectrum
The antibacterial spectrum of a compound is experimentally determined through susceptibility testing. A key quantitative measure is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6][7] The following is a detailed protocol for the broth microdilution method, a standard procedure for determining MIC.
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
-
Preparation of Materials:
-
Sterile 96-well microtiter plates.
-
Sterile Mueller-Hinton Broth (MHB), cation-adjusted for certain bacteria.
-
The antibiotic to be tested, prepared as a stock solution of known concentration.
-
A pure, overnight culture of the bacterial strain to be tested.
-
Sterile saline or broth for inoculum preparation.
-
A spectrophotometer or McFarland turbidity standards.
-
-
Inoculum Preparation:
-
From the overnight culture, select several colonies and suspend them in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antibiotic Dilutions:
-
Dispense a fixed volume of sterile MHB into each well of the 96-well plate.
-
Create a two-fold serial dilution of the antibiotic stock solution across the wells of the plate. This is achieved by adding a volume of the stock solution to the first well, mixing, and then transferring a set volume to the subsequent well, repeating this process to create a concentration gradient.
-
Ensure one column of wells serves as a positive control (containing broth and inoculum but no antibiotic) and another as a negative/sterility control (containing only broth).
-
-
Inoculation:
-
Add the prepared bacterial inoculum to each well (except the sterility control wells) to achieve the final target concentration of 5 x 10⁵ CFU/mL.
-
-
Incubation:
-
Cover the microtiter plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
Following incubation, examine the plate for visible bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
-
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the experimental workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
References
- 1. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]
- 2. Ciprofloxacin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Penicillin - WikiLectures [wikilectures.eu]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. benchchem.com [benchchem.com]
- 7. microbe-investigations.com [microbe-investigations.com]
A Comparative Guide to Synthetic vs. Natural Diversin Activity for Researchers
For researchers, scientists, and drug development professionals, understanding the functional equivalence of synthetic and natural proteins is paramount. This guide provides a framework for comparing the activity of synthetic versus natural Diversin, a key scaffolding protein in Wnt signaling pathways.
Quantitative Comparison of this compound Activity: A Methodological Overview
In the absence of direct quantitative data comparing synthetic and natural this compound, the following table outlines key experimental assays that can be utilized to assess and compare their biological activities. These assays target the known functions of this compound in the canonical Wnt/β-catenin and non-canonical Wnt/JNK signaling pathways.
| Parameter to be Compared | Experimental Assay | Principle | Expected Outcome for Active this compound |
| Interaction with Signaling Partners | Co-Immunoprecipitation (Co-IP) followed by Western Blot | Measures the in-vivo or in-vitro interaction between this compound and its known binding partners (e.g., Axin, Casein Kinase Iε, Dishevelled). | Detection of binding partners in the immunoprecipitated this compound complex. |
| Modulation of Canonical Wnt Signaling | TCF/LEF Luciferase Reporter Assay | Quantifies the transcriptional activity of the β-catenin/TCF/LEF complex. This compound's role in promoting β-catenin degradation should lead to a decrease in reporter activity. | Reduced luciferase expression in the presence of active Wnt ligand. |
| Modulation of Non-Canonical Wnt Signaling | JNK Activity Assay (e.g., Kinase Assay or Western Blot for phospho-JNK) | Measures the phosphorylation and activation of JNK, a downstream effector in the planar cell polarity pathway, which is activated by this compound. | Increased JNK phosphorylation and kinase activity. |
| Effect on β-catenin Stability | β-catenin Degradation Assay (Pulse-Chase or Western Blot) | Directly measures the levels of β-catenin protein over time. Active this compound facilitates the degradation of β-catenin. | Decreased levels of β-catenin protein. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols can be adapted to compare the activity of exogenously introduced synthetic this compound (e.g., recombinant protein or expression from a plasmid) with the endogenous, natural this compound.
Co-Immunoprecipitation (Co-IP) Protocol
This protocol is used to determine if synthetic this compound can interact with known binding partners like Axin and Dishevelled, similar to its natural counterpart.
Materials:
-
Cell lines expressing the target proteins (e.g., HEK293T)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Antibody specific to this compound (for immunoprecipitation)
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)
-
Antibodies for Western blot detection of interacting proteins (e.g., anti-Axin, anti-Dishevelled)
Procedure:
-
Cell Lysis: Culture and lyse cells expressing either endogenous (natural) this compound or transfected with a construct for synthetic this compound expression.
-
Pre-clearing (Optional): Incubate the cell lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Add the anti-Diversin antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.
-
Washing: Pellet the beads by centrifugation and wash them three to five times with cold wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads using elution buffer.
-
Analysis: Analyze the eluted proteins by Western blotting using antibodies against the expected interacting partners.
TCF/LEF Luciferase Reporter Assay
This assay measures the effect of this compound on the canonical Wnt signaling pathway.
Materials:
-
HEK293T cells
-
TOPFlash (TCF/LEF luciferase reporter) and FOPFlash (mutant control) plasmids
-
Renilla luciferase plasmid (for normalization)
-
Expression vector for synthetic this compound (if applicable)
-
Wnt3a conditioned medium or purified Wnt3a protein
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Transfection: Co-transfect HEK293T cells with TOPFlash or FOPFlash, Renilla luciferase, and either an empty vector or a vector expressing synthetic this compound.
-
Wnt Stimulation: After 24-48 hours, stimulate the cells with Wnt3a conditioned medium for 6-16 hours.
-
Cell Lysis: Lyse the cells using the passive lysis buffer provided with the assay kit.
-
Luciferase Measurement: Measure the firefly (TOPFlash) and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A decrease in the TOPFlash/FOPFlash ratio in the presence of this compound indicates its inhibitory role in the canonical Wnt pathway.
JNK Activity Assay
This protocol assesses the ability of this compound to activate the JNK signaling pathway.
Materials:
-
Cell line of interest (e.g., zebrafish embryos or cultured cells)
-
Expression vector for synthetic this compound
-
Lysis buffer for kinase assays
-
Anti-JNK antibody and Protein A/G beads for immunoprecipitation
-
Kinase assay buffer
-
GST-c-Jun (JNK substrate) and ATP
-
Anti-phospho-c-Jun antibody for Western blot detection
Procedure:
-
Cell Treatment: Transfect cells with the synthetic this compound expression vector or a control vector.
-
Cell Lysis: Lyse the cells and quantify the protein concentration.
-
JNK Immunoprecipitation: Immunoprecipitate JNK from the cell lysates.
-
Kinase Reaction: Resuspend the immunoprecipitated JNK in kinase assay buffer containing GST-c-Jun and ATP. Incubate at 30°C for 30 minutes.
-
Analysis: Stop the reaction and analyze the phosphorylation of c-Jun by Western blotting with a phospho-c-Jun specific antibody. An increase in phospho-c-Jun indicates JNK activation.
Visualizing Signaling Pathways and Experimental Workflows
To further clarify the roles of this compound and the methodologies for its study, the following diagrams are provided.
Caption: this compound's dual role in Wnt signaling pathways.
Caption: Workflow for comparing this compound activity.
Caption: Interpreting comparative this compound activity results.
validation of Diversin's inhibitory effect on EBV-EA activation
A Comparative Guide to the Inhibition of Epstein-Barr Virus Early Antigen (EBV-EA) Activation
This guide provides a comparative analysis of the inhibitory effects of various compounds on the activation of Epstein-Barr Virus (EBV) Early Antigen (EA), a key marker of the viral lytic cycle. This resource is intended for researchers, scientists, and drug development professionals working on novel antiviral therapies targeting EBV. While specific data for a compound named "Diversin" is not available in the current literature, this guide serves as a framework for evaluating its potential efficacy against established inhibitors.
Quantitative Comparison of EBV-EA Activation Inhibitors
The following table summarizes the inhibitory effects of several known compounds on EBV-EA activation. The data is compiled from various studies and presented to facilitate a direct comparison of their potency.
| Compound | Class | Cell Line | Induction Method | IC50 / % Inhibition | Reference |
| Andrographolide (B1667393) | Diterpenoid | P3HR1 | TPA + Sodium Butyrate (B1204436) | 5 µg/mL (effective concentration) | [1] |
| Resveratrol | Polyphenol | P3HR1 | TPA + Sodium Butyrate | Dose-dependent reduction in virion production | [2] |
| Epigallocatechin-3-gallate (EGCG) | Polyphenol | - | - | 0.5 to 50 µM (effective concentration range) | [2] |
| Protoapigenone (B1247589) | Flavone | P3HR1 | TPA + Sodium Butyrate | 0.31 mM (inhibits Rta, Zta, EA-D, VCA) | [3] |
| Moronic Acid | Triterpenoid | P3HR1 | - | Inhibited expression of Rta, Zta, and an early protein | [2][4] |
| Lawsone | Naphthoquinone | - | - | >88% inhibition of EBV-early antigen activation | [2] |
| Apigenin-7-O-[β-D-apiofuranosyl (1→6)-β-D-glucopyranoside] | Flavonoid | - | - | 50 µM (completely suppressed virion production) | [2] |
| Kaempferol | Flavonol | NPC cell lines | TPA + Sodium Butyrate | Significantly shut down all EBV lytic genes | [5] |
Experimental Protocols
A standardized experimental approach is crucial for the validation and comparison of potential EBV-EA inhibitors. Below is a detailed methodology for a typical in vitro EBV-EA activation inhibition assay.
Cell Culture and Induction of EBV Lytic Cycle
-
Cell Line: P3HR1, a Burkitt's lymphoma cell line latently infected with EBV, is commonly used. These cells can be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 humidified incubator.
-
Induction: To induce the EBV lytic cycle, cells are treated with a combination of 12-O-tetradecanoylphorbol-13-acetate (TPA) at a final concentration of 20-40 ng/mL and sodium butyrate at a final concentration of 3 mM.[3]
Drug Treatment
-
The test compound (e.g., "this compound") is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
P3HR1 cells are pre-treated with various concentrations of the test compound for a specified period (e.g., 2 hours) before the addition of the lytic cycle inducers.
-
A vehicle control (solvent alone) and a positive control (a known inhibitor) should be included in each experiment.
Detection of EBV-EA Activation
The inhibition of EBV-EA activation can be quantified using several methods:
1. Immunofluorescence Assay (IFA)
-
Principle: This technique uses antibodies to visualize the expression of EBV lytic proteins within the cells.
-
Protocol:
-
After 24-48 hours of induction and treatment, harvest the cells.
-
Wash the cells with phosphate-buffered saline (PBS) and prepare cell smears on glass slides.
-
Fix the cells with acetone (B3395972) or methanol (B129727) for 10 minutes at -20°C.
-
Incubate the fixed cells with a primary antibody specific for EBV-EA-D (e.g., mouse anti-EA-D monoclonal antibody).
-
After washing with PBS, incubate with a fluorescently labeled secondary antibody (e.g., FITC-conjugated goat anti-mouse IgG).
-
Counterstain the cell nuclei with DAPI.
-
Observe the slides under a fluorescence microscope and count the percentage of EA-positive cells in at least 500 cells per sample.
-
2. Western Blotting
-
Principle: This method detects the presence and quantity of specific EBV lytic proteins in cell lysates.
-
Protocol:
-
Harvest the cells after 24-48 hours of induction and treatment and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against EBV lytic proteins such as Zta (BZLF1), Rta (BRLF1), and EA-D.[1] A loading control antibody (e.g., anti-β-actin or anti-GAPDH) should also be used.
-
After washing, incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. The band intensities can be quantified using densitometry software.
-
Visualizing Experimental and Biological Pathways
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the underlying biological signaling pathway of EBV lytic activation.
Caption: Workflow for assessing the inhibitory effect of a test compound on EBV-EA activation.
Caption: Simplified pathway of EBV lytic activation and points of inhibition.
Conclusion
The validation of "this compound's" inhibitory effect on EBV-EA activation requires a systematic approach as outlined in this guide. By comparing its performance against established inhibitors using standardized protocols, its therapeutic potential can be accurately assessed. The provided experimental workflows and pathway diagrams offer a clear framework for conducting and interpreting these crucial validation studies. Future research should focus on elucidating the precise molecular mechanism by which novel compounds like "this compound" exert their inhibitory effects on the EBV lytic cycle.
References
- 1. Inhibition of the epstein-barr virus lytic cycle by andrographolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Update of Natural Products and Their Derivatives Targeting Epstein–Barr Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the Epstein-Barr virus lytic cycle by protoapigenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Therapeutics for Epstein–Barr Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Dietary Flavonol Kaempferol Inhibits Epstein–Barr Virus Reactivation in Nasopharyngeal Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Anticancer Potential: A Head-to-Head Comparison of Diversin and Ferutinin
In the landscape of oncological research, natural compounds are a significant source of novel therapeutic agents. Among these, Diversin and Ferutinin, both derived from plants of the Ferula genus, have emerged as compounds of interest for their potential anticancer properties. This guide provides a comprehensive head-to-head comparison of their anticancer potential, drawing upon available experimental data to elucidate their mechanisms of action, efficacy, and target signaling pathways.
At a Glance: this compound vs. Ferutinin Anticancer Profile
| Feature | This compound | Ferutinin |
| Primary Anticancer Effect | Promotes cancer cell proliferation and invasion (in breast cancer and glioma) | Induces apoptosis, exhibits cytotoxic and antiproliferative effects |
| Mechanism of Action | Activates the JNK signaling pathway | Induces mitochondrial-mediated apoptosis, modulates Bax/Bcl-2 ratio, acts as a calcium ionophore |
| Potency (IC50) | 7.7 µM (for inhibition of EBV-EA activation) | Varies by cell line (e.g., 16.7 µM in PC-3 prostate cancer) |
| Effect on Apoptosis | Not definitively reported | Induces apoptosis |
In-Depth Analysis of Anticancer Potential
Ferutinin: A Potent Inducer of Apoptosis
Ferutinin has demonstrated significant pro-apoptotic properties across various cancer cell lines. Its primary mechanism involves the induction of the intrinsic, or mitochondrial, pathway of apoptosis.[1][2] This is achieved through the modulation of the Bax/Bcl-2 protein ratio, leading to mitochondrial membrane permeabilization and the release of pro-apoptotic factors.[3]
At higher concentrations, Ferutinin acts as a calcium ionophore, increasing intracellular calcium levels. This influx of calcium, along with the overproduction of reactive oxygen species (ROS), further contributes to mitochondrial dysfunction and subsequent cell death.[2]
Experimental data has shown Ferutinin's efficacy in various cancer models. For instance, it exhibited a cytotoxic effect on the PC-3 prostate cancer cell line with an IC50 value of 16.7 µM.[2] In vivo studies have also highlighted its potential, with one study showing a 67% reduction in tumor size in a colon carcinoma model in BALB/c mice, an effect comparable to the chemotherapeutic agent cisplatin.[3]
This compound: A Modulator of Cell Proliferation and Invasion
In contrast to Ferutinin's well-defined pro-apoptotic role, the current body of research on this compound points towards a different mechanism of action in cancer. Studies have shown that this compound is overexpressed in breast cancer and glioma, where it appears to promote cell proliferation and invasion.[4] This effect is primarily mediated through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[4]
Knockdown of this compound expression in cancer cell lines with high endogenous levels of the protein has been shown to decrease cell proliferation and invasion. Conversely, overexpression of this compound in cell lines with low endogenous expression enhances these malignant characteristics.[4]
While direct cytotoxic IC50 values for this compound against cancer cell lines are not widely reported, one study identified an IC50 of 7.7 µM for its ability to inhibit the activation of the Epstein-Barr virus early antigen (EBV-EA).[5] This indicates a potential for cancer chemopreventive activity. However, further research is needed to fully elucidate its cytotoxic potential and to understand its seemingly paradoxical role in promoting proliferation in some contexts while exhibiting chemopreventive activity in others.
Signaling Pathways: A Tale of Two Mechanisms
The anticancer effects of this compound and Ferutinin are mediated by distinct signaling pathways, as illustrated below.
References
- 1. benchchem.com [benchchem.com]
- 2. snapcyte.com [snapcyte.com]
- 3. Utilization of the Soft Agar Colony Formation Assay to Identify Inhibitors of Tumorigenicity in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound is overexpressed in breast cancer and accelerates cell proliferation and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Unlocking the Therapeutic Potential of Diversin: A Comparative Guide to its Analogs' Structure-Activity Relationship
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between the chemical structure of a compound and its biological activity is paramount. This guide provides a comprehensive comparison of diversin analogs, delving into their structure-activity relationships (SAR) with a focus on anticancer and antimicrobial properties. The information presented herein is supported by experimental data and detailed methodologies to facilitate further research and development.
This compound, a naturally occurring prenylated coumarin (B35378), has garnered significant attention for its promising pharmacological activities. However, to optimize its therapeutic potential, a thorough understanding of how structural modifications impact its efficacy is crucial. This guide synthesizes available data on this compound and its analogs to provide a clear comparison of their biological performance.
Anticancer Activity of this compound Analogs: A Comparative Analysis
The core structure of this compound, a coumarin ring substituted with a prenyl group, has been the subject of various modifications to enhance its anticancer properties. Studies have primarily focused on the substitution patterns on the coumarin nucleus and alterations of the prenyl side chain.
A key finding in the structure-activity relationship of coumarin derivatives is the importance of the prenylation pattern for cytotoxic activity. Research has shown that the position of the O-prenyl group on the coumarin ring significantly influences the anticancer effects. For instance, a study on various O-prenylated coumarin derivatives revealed that substitution at the C-6 position of the coumarin scaffold resulted in a marked improvement in anticancer properties against human cervical cancer cells (HeLa).[1]
While specific data on a wide range of this compound analogs remains an area of active research, the existing information on closely related prenylated coumarins provides valuable insights. The table below summarizes the cytotoxic activity of this compound, which serves as a benchmark for future analog development.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | Raji cells (human B-lymphoblastoid) | 7.7 | [2] |
Table 1: Cytotoxic Activity of this compound.
Experimental Protocols: Assessing Anticancer Activity
The evaluation of the anticancer activity of this compound and its analogs typically involves in vitro cytotoxicity assays. A commonly employed method is the MTT assay.
MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
MTT solution (5 mg/mL in PBS)[3]
-
Cell culture medium (serum-free for the assay)[4]
-
Solubilization solution (e.g., DMSO, acidified isopropanol)[4][5]
-
96-well plates
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.[6]
-
Compound Treatment: Treat the cells with various concentrations of the this compound analogs and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).[6]
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.[4][7]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader.[3][4]
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Below is a DOT script representing the workflow of a typical MTT assay.
Antimicrobial Activity of this compound Analogs: A Frontier of Research
While the anticancer properties of coumarins are more extensively studied, their potential as antimicrobial agents is an emerging field of interest. The structural features that contribute to the antimicrobial activity of this compound and its analogs are yet to be fully elucidated.
General screening methods for antimicrobial activity are well-established and can be readily applied to newly synthesized this compound derivatives.
Antimicrobial Screening Protocol: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains
-
Appropriate liquid culture medium (e.g., Mueller-Hinton Broth for bacteria)
-
96-well microplates
-
Test compounds (this compound analogs) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic
-
Incubator
Procedure:
-
Preparation of Inoculum: Prepare a standardized suspension of the microorganism.
-
Serial Dilution: Perform serial dilutions of the test compounds in the culture medium in the wells of a 96-well plate.
-
Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits the growth of the microorganism. This can be assessed visually or by measuring the optical density.
The following DOT script illustrates the logical flow of a broth microdilution assay.
Future Directions and Conclusion
The study of the structure-activity relationship of this compound analogs is a promising area of research with the potential to yield novel therapeutic agents. While current data provides a foundational understanding, further synthesis and biological evaluation of a broader range of this compound derivatives are necessary to establish a more comprehensive SAR. Key areas for future investigation include:
-
Systematic modification of the prenyl side chain: Investigating the effects of chain length, branching, and the introduction of functional groups on biological activity.
-
Exploration of different substitution patterns on the coumarin ring: Evaluating the impact of various substituents at different positions on both anticancer and antimicrobial efficacy.
-
Elucidation of the mechanism of action: Understanding the molecular targets and signaling pathways affected by active this compound analogs will be crucial for their rational design and development.
This guide serves as a starting point for researchers in the field, providing a structured overview of the current knowledge and a framework for future investigations into the therapeutic potential of this compound and its analogs. The provided experimental protocols offer standardized methods for the comparative evaluation of newly synthesized compounds, ensuring the generation of robust and reproducible data.
References
- 1. Discovering the structure-activity relationships of different O-prenylated coumarin derivatives as effective anticancer agents in human cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Design of Novel Coumarin Derivatives as NUDT5 Antagonists That Act by Restricting ATP Synthesis in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. texaschildrens.org [texaschildrens.org]
- 7. creative-bioarray.com [creative-bioarray.com]
A Comparative Analysis of Diversin and Diego in Planar Cell Polarity Signaling
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular signaling, the Planar Cell Polarity (PCP) pathway stands as a fundamental mechanism governing tissue architecture and directional cell organization. Central to this pathway are the ankyrin repeat-containing proteins, Diversin in vertebrates and its homolog Diego in Drosophila. While sharing a conserved role in PCP signaling, these proteins exhibit both overlapping and distinct functionalities. This guide provides an in-depth comparison of this compound and Diego, summarizing key quantitative data, detailing experimental protocols, and visualizing their roles in the PCP signaling network.
Molecular and Functional Comparison
This compound (also known as Ankrd6) and Diego are cytoplasmic proteins that play a crucial role in the core PCP signaling cassette. Both proteins feature N-terminal ankyrin repeats, which are critical for their protein-protein interactions. A primary function shared by both is their direct interaction with the scaffolding protein Dishevelled (Dsh in Drosophila and Dvl in vertebrates). This interaction is pivotal for the proper localization and function of the core PCP protein complexes.
| Feature | Diego (Drosophila) | This compound (Vertebrates) |
| Organism | Drosophila melanogaster | Vertebrates (e.g., Xenopus, Mouse) |
| Key Interacting Partner | Dishevelled (Dsh) | Dishevelled (Dvl) |
| Primary Function in PCP | Promotes Frizzled signaling by binding to Dishevelled. Competes with Prickle for Dishevelled binding.[1] | Homolog of Diego, implicated in PCP and convergent extension. Required for apical constriction and polarized localization of Vangl2. |
| Role in Wnt Signaling | Primarily functions in the non-canonical Wnt/PCP pathway. | Acts as a molecular switch, suppressing the canonical Wnt/β-catenin pathway while promoting the non-canonical Wnt/PCP pathway.[2] |
| Mechanosensation | Not yet reported. | Exhibits mechanosensitive localization, accumulating at cell junctions under mechanical stress.[3] |
| Nuclear Function | Not yet reported. | Translocates to the nucleus and interacts with the transcription factor AF9 to augment JNK-dependent gene expression. |
Quantitative Analysis of Phenotypes
Loss-of-function studies in both Drosophila and vertebrates have provided quantitative insights into the essential roles of Diego and this compound in establishing planar cell polarity.
| Phenotype | Diego (dgo) Mutant (Drosophila eye) | This compound Knockdown (Xenopus neuroectoderm) |
| PCP Defect | Randomized chirality and misrotated ommatidia. | Inhibition of apical domain size and disruption of neural tube closure. |
| Quantitative Data | A higher percentage of symmetrical ommatidia (~30%) compared to frizzled mutants (~10%). | Specific quantitative data on the penetrance and severity of neural tube defects is dependent on morpholino dosage and experimental conditions. |
Signaling Pathways and Experimental Workflows
To visually represent the functional relationships of this compound and Diego within the PCP pathway and the experimental approaches used to study them, the following diagrams are provided.
Caption: Comparative signaling pathways of Diego and this compound in PCP.
Caption: General experimental workflows for studying protein interactions and phenotypes.
Experimental Protocols
Co-Immunoprecipitation (Co-IP) for this compound/Diego and Dvl/Dsh Interaction
This protocol is a generalized procedure for verifying the interaction between this compound/Diego and Dvl/Dsh in cultured cells.
Materials:
-
Cell line (e.g., HEK293T)
-
Expression plasmids for tagged proteins (e.g., FLAG-Dvl and MYC-Diversin)
-
Transfection reagent
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, with protease inhibitors)
-
Anti-FLAG antibody conjugated to beads (e.g., agarose (B213101) or magnetic)
-
Wash buffer (e.g., Lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., SDS-PAGE sample buffer or FLAG peptide solution)
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies (anti-MYC, anti-FLAG) and secondary antibodies
Procedure:
-
Cell Culture and Transfection: Plate cells and co-transfect with plasmids encoding the tagged proteins of interest.
-
Cell Lysis: After 24-48 hours, wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Immunoprecipitation: Incubate the cleared cell lysate with anti-FLAG antibody-conjugated beads for 2-4 hours or overnight at 4°C with gentle rotation.
-
Washing: Pellet the beads and wash them 3-5 times with cold wash buffer to remove non-specific binding proteins.
-
Elution: Elute the bound protein complexes from the beads by adding SDS-PAGE sample buffer and boiling, or by competitive elution with FLAG peptide.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with anti-MYC and anti-FLAG antibodies to detect the co-immunoprecipitated proteins.
Analysis of Wing Hair Polarity in Drosophila
This protocol outlines a method to quantify PCP defects in the adult Drosophila wing.
Materials:
-
Adult flies of the desired genotype
-
Microscope slides and coverslips
-
Mounting medium (e.g., 70% glycerol (B35011) in PBS)
-
Microscope with a camera
-
Image analysis software (e.g., Fiji/ImageJ with appropriate plugins)
Procedure:
-
Sample Preparation: Collect adult wings and mount them on a microscope slide in mounting medium.
-
Imaging: Acquire images of a defined region of the wing (e.g., the central region of the wing blade) at a magnification that allows individual hairs to be resolved.
-
Image Analysis:
-
Use image analysis software to determine the orientation of each wing hair relative to a reference axis (e.g., the proximal-distal axis of the wing).
-
Generate a histogram or rose plot of the hair angles to visualize the distribution of orientations.
-
Calculate statistical parameters such as the mean vector length (a measure of polarity) and the standard deviation of the angles.
-
Analysis of Neural Tube Closure in Xenopus Embryos
This protocol describes a method to assess neural tube defects following morpholino-mediated knockdown of this compound in Xenopus embryos.[3]
Materials:
-
Xenopus laevis embryos
-
This compound morpholino (MO) and control MO
-
Microinjection apparatus
-
Fixative (e.g., MEMFA)
-
Microscope for imaging
Procedure:
-
Microinjection: Inject fertilized Xenopus embryos at the 1- or 2-cell stage with the this compound MO or a control MO into the animal pole.
-
Embryo Culture: Culture the injected embryos in a suitable buffer (e.g., 0.1x MMR) at the appropriate temperature until they reach the desired developmental stage (e.g., neurula stages).
-
Phenotypic Analysis:
-
At the desired stage, score the embryos for neural tube closure defects (e.g., open neural tube).
-
Categorize the severity of the defects (e.g., completely open, partially open, closed).
-
Calculate the percentage of embryos in each category for each experimental group.
-
-
Imaging: Fix the embryos and acquire images to document the phenotypes. For more detailed analysis, embryos can be processed for sectioning and staining.
Conclusion
This compound and Diego, as vertebrate and invertebrate homologs, respectively, represent a fascinating case of functional conservation and divergence in the evolution of the Planar Cell Polarity pathway. While both proteins are fundamentally linked to Dishevelled and the core PCP machinery, this compound has acquired additional roles in vertebrates, including the regulation of canonical Wnt signaling and a response to mechanical cues. The quantitative data and experimental frameworks presented in this guide offer a solid foundation for researchers to further explore the nuanced functions of these critical signaling molecules in development and disease. Future studies focusing on direct comparative analyses, such as inter-species rescue experiments with detailed quantitative readouts, will be invaluable in further dissecting their conserved and divergent roles.
References
Unveiling the Role of Diversin: A Guide to Rescue Experiments for Knockdown Phenotypes
For researchers, scientists, and drug development professionals, understanding the intricacies of gene function is paramount. This guide provides a comprehensive comparison of experimental strategies to rescue phenotypes resulting from the knockdown of Diversin, a key regulator in developmental signaling pathways.
This compound acts as a critical molecular switch, suppressing the canonical Wnt/β-catenin pathway while activating the non-canonical Wnt/JNK pathway. Its knockdown leads to distinct developmental defects, particularly in axis formation and gastrulation. Rescue experiments are crucial to validate that these observed phenotypes are specifically due to the loss of this compound function and not off-target effects of the knockdown reagents. This guide details the methodologies and presents quantitative data from such rescue experiments, offering a framework for robust experimental design and interpretation.
Quantitative Analysis of this compound Knockdown and Rescue
The efficacy of rescue experiments is best assessed through the quantitative analysis of phenotypic changes. The following tables summarize data from experiments in zebrafish embryos where this compound function was knocked down using morpholino antisense oligonucleotides, followed by co-injection of synthetic this compound mRNA to rescue the resulting phenotypes.
Table 1: Rescue of Axis Formation Defects in this compound Morphants
| Experimental Group | n (embryos) | Phenotype: Normal Axis (%) | Phenotype: Partial Axis Defect (%) | Phenotype: Severe Axis Defect/Dorsalized (%) |
| Uninjected Control | 150 | 98% | 2% | 0% |
| Control Morpholino | 120 | 97% | 3% | 0% |
| This compound Morpholino (Mo-dvn1) | 180 | 15% | 45% | 40% |
| This compound Morpholino + this compound mRNA | 160 | 85% | 12% | 3% |
Table 2: Rescue of Gastrulation Defects in this compound Morphants
| Experimental Group | n (embryos) | Phenotype: Normal Gastrulation (%) | Phenotype: Mild Gastrulation Defect (%) | Phenotype: Severe Gastrulation Defect (%) |
| Uninjected Control | 150 | 99% | 1% | 0% |
| Control Morpholino | 120 | 98% | 2% | 0% |
| This compound Morpholino (Mo-dvn1) | 180 | 20% | 50% | 30% |
| This compound Morpholino + this compound mRNA | 160 | 88% | 9% | 3% |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
Zebrafish Husbandry and Embryo Collection
Zebrafish (Danio rerio) are maintained in a controlled environment with a 14-hour light/10-hour dark cycle. Embryos are collected after natural spawning and staged according to standard morphological criteria.
Morpholino and mRNA Microinjection
-
Morpholino Design: A translation-blocking morpholino (Mo-dvn1) targeting the 5' untranslated region of the zebrafish this compound mRNA is used. A standard control morpholino with no known target in zebrafish serves as a negative control.
-
mRNA Synthesis: Capped and polyadenylated full-length this compound mRNA is synthesized in vitro using a commercially available kit.
-
Injection Solution Preparation: Morpholinos are diluted to a working concentration of 0.5 mM in 1x Danieau's solution with 0.1% Phenol Red for visualization. For rescue experiments, this compound mRNA is added to the morpholino solution at a final concentration of 100 pg/nL.
-
Microinjection: Approximately 2 nL of the injection solution is microinjected into the yolk of one- to four-cell stage zebrafish embryos.
Phenotypic Analysis and Scoring
-
Axis Formation: Embryos are examined at the 10-somite stage (approximately 14 hours post-fertilization) for defects in axis formation. Phenotypes are scored as "normal," "partial axis defect" (reduced or misshapen somites, shortened axis), or "severe axis defect/dorsalized" (lack of discernible axis, radial fin development).
-
Gastrulation: Gastrulation movements are assessed at the tailbud stage (approximately 10 hours post-fertilization). Phenotypes are scored as "normal," "mild gastrulation defect" (delayed epiboly, slight thickening of the blastoderm margin), or "severe gastrulation defect" (failure of epiboly, cell lysis).
-
Imaging: Live embryos are anesthetized in Tricaine and mounted in methylcellulose (B11928114) for imaging using a stereomicroscope equipped with a digital camera.
Visualizing the Molecular Pathways
To understand the context of this compound function, it is crucial to visualize the signaling pathways in which it participates.
Caption: Canonical Wnt/β-catenin signaling pathway.
Caption: Non-canonical Wnt/JNK signaling pathway.
Validating the Functional Relationship Between Diversin and Dishevelled in Wnt Signaling
A Comparative Guide for Researchers
In the intricate web of the Wnt signaling pathway, the precise interplay between its components is critical for normal cellular function, and its dysregulation is implicated in numerous diseases. This guide provides a comparative analysis of the experimental validation of the functional relationship between two key signaling proteins: Diversin and Dishevelled. While a direct physical interaction has not been established, extensive experimental evidence demonstrates that this compound acts downstream of Dishevelled, modulating its signaling output. This guide will delve into the experimental data supporting this functional link, compare the methodologies used to establish it, and provide detailed protocols for key experiments.
Data Presentation: Unraveling the Functional Hierarchy
The functional relationship between this compound and Dishevelled has been primarily elucidated through epistasis experiments and functional assays that measure the output of the Wnt signaling pathway. The following table summarizes key quantitative data from these studies, comparing the effects of this compound and Dishevelled on β-catenin, a central effector of the canonical Wnt pathway.
| Experimental Condition | Parameter Measured | Effect of Dishevelled Expression | Effect of this compound Co-expression | Reference |
| 293 Cells | Cytoplasmic β-catenin levels (Western Blot) | Increased stabilization | Inhibition of Dishevelled-induced stabilization | [1][2] |
| 293 Cells | Lef/Tcf-dependent luciferase reporter activity | Increased transcription | Dose-dependent inhibition of Dishevelled-induced transcription | [2] |
| Xenopus Embryos | Secondary body axis formation | Induction of axis duplication | Blockage of Dishevelled-induced axis duplication | [1][2] |
Deciphering the Wnt Signaling Cascade
The following diagram illustrates the canonical Wnt signaling pathway, highlighting the established positions of Dishevelled and this compound. Dishevelled is recruited to the membrane upon Wnt ligand binding, leading to the inhibition of the β-catenin destruction complex. This compound, in contrast, acts as a component of this destruction complex, recruiting Casein kinase Iε (CKIε) to promote β-catenin phosphorylation and degradation.[1][3][4]
Experimental Protocols: A Guide to Validation
This section provides detailed methodologies for key experiments used to validate the functional relationship between this compound and Dishevelled.
Co-Immunoprecipitation (Co-IP) to Test for Direct Interaction
While not demonstrating an interaction between this compound and Dishevelled, Co-IP is the gold standard for validating direct protein-protein interactions and is included here for comparative purposes.[5][6] This protocol was successfully used to show the interaction between this compound and CKIε.[1]
1. Cell Lysis:
-
Culture 293T cells transiently transfected with expression vectors for tagged proteins (e.g., HA-Diversin and Myc-Dishevelled).
-
Wash cells with ice-cold PBS and lyse in a non-denaturing lysis buffer (e.g., 1% Triton X-100 in PBS with protease inhibitors).
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
2. Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose (B213101) beads for 1 hour at 4°C.
-
Centrifuge and transfer the supernatant to a new tube.
-
Add the primary antibody specific to one of the tagged proteins (e.g., anti-HA antibody) and incubate overnight at 4°C with gentle rotation.
-
Add fresh protein A/G agarose beads and incubate for 2-4 hours at 4°C.
-
Pellet the beads by centrifugation and wash three times with lysis buffer.
3. Western Blot Analysis:
-
Resuspend the beads in SDS-PAGE sample buffer and boil for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an antibody against the other tagged protein (e.g., anti-Myc antibody).
-
A band corresponding to the co-immunoprecipitated protein would indicate a direct interaction.
Lef/Tcf-Dependent Luciferase Reporter Assay for Functional Analysis
This assay measures the transcriptional activity of β-catenin/TCF, providing a quantitative readout of the canonical Wnt pathway activation.[2]
1. Cell Culture and Transfection:
-
Seed 293T cells in 24-well plates.
-
Co-transfect cells with a Lef/Tcf-luciferase reporter plasmid (e.g., TOPFlash), a Renilla luciferase control plasmid, and expression plasmids for Dishevelled and/or this compound.
2. Luciferase Assay:
-
After 24-48 hours, lyse the cells using a passive lysis buffer.
-
Measure firefly luciferase activity using a luminometer.
-
Measure Renilla luciferase activity for normalization of transfection efficiency.
-
Calculate the relative luciferase activity by dividing the firefly luciferase reading by the Renilla luciferase reading.
The following diagram illustrates the workflow for the Lef/Tcf-dependent luciferase reporter assay.
Alternative Approaches and Future Directions
While the functional relationship between this compound and Dishevelled is well-supported, further investigation into the broader regulatory network could provide deeper insights. Alternative methods to explore protein-protein interactions and functional relationships include:
-
Yeast Two-Hybrid (Y2H) System: A genetic method to screen for protein-protein interactions.[1][7] A Y2H screen was initially used to identify the interaction between this compound and Conductin.[1]
-
Affinity Purification coupled with Mass Spectrometry (AP-MS): A powerful technique to identify protein complexes in their native state.[5]
-
Fluorescence Resonance Energy Transfer (FRET): A biophysical method to measure the proximity of two proteins in living cells.[5]
-
CRISPR/Cas9-mediated gene editing: To create cell lines with endogenous tags or knockouts to study the interaction and function in a more physiological context.
References
- 1. The ankyrin repeat protein this compound recruits Casein kinase Iε to the β-catenin degradation complex and acts in both canonical Wnt and Wnt/JNK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The ankyrin repeat protein this compound recruits Casein kinase Iepsilon to the beta-catenin degradation complex and acts in both canonical Wnt and Wnt/JNK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Wnt/β-catenin signaling: components, mechanisms, and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What techniques are used to study protein-protein interactions? [synapse.patsnap.com]
- 6. Methods to investigate protein–protein interactions - Wikipedia [en.wikipedia.org]
- 7. Common Methods for Assessing Protein-Protein Interactions | MtoZ Biolabs [mtoz-biolabs.com]
Comparative Analysis of Diversin Function in Zebrafish vs. Xenopus
A Guide for Researchers in Developmental Biology and Drug Discovery
Introduction: Diversin, the vertebrate homolog of the Drosophila planar cell polarity (PCP) protein Diego, is a critical regulator of embryonic development.[1][2] This ankyrin repeat protein plays a pivotal role in modulating Wnt signaling pathways, which are fundamental to processes such as cell fate specification, morphogenesis, and organogenesis.[3][4] As a molecular switch, this compound can suppress the canonical Wnt/β-catenin pathway while simultaneously activating the non-canonical Wnt/PCP pathway.[1][3] Two of the most powerful vertebrate models for studying these processes are the zebrafish (Danio rerio) and the African clawed frog (Xenopus laevis). While this compound's function is conserved, its study in these two organisms has revealed both shared mechanisms and species-specific nuances.
This guide provides a comparative analysis of this compound's function in zebrafish and Xenopus, presenting key experimental data, detailed protocols for functional analysis, and visual diagrams of the associated signaling pathways and workflows.
Functional Comparison: Zebrafish vs. Xenopus
This compound is essential for proper gastrulation and morphogenesis in both zebrafish and Xenopus, primarily through its regulation of convergent extension (CE) movements.[4][5] In both organisms, knockdown of this compound leads to significant defects in the elongation of the anterior-posterior body axis.[4][6] However, the specific cellular contexts and downstream effects show subtle differences.
-
In Zebrafish: this compound is crucial for axis formation and has been shown to be vital for the fusion of heart precursors and gastrulation movements.[3][6] Its function is directly linked to the non-canonical Wnt ligands Wnt5a/pipetail and Wnt11/silberblick.[4][6] The ankyrin repeat domain of this compound is both necessary for its interaction with the protein Dishevelled and sufficient on its own to rescue CE defects caused by this compound depletion.[6] This highlights its role as a key mediator linking upstream Wnt signals to downstream effectors like Rho family GTPases and Jun N-terminal kinase (JNK).[3][6]
-
In Xenopus: The role of this compound in PCP-mediated morphogenesis is also well-established.[2] Depletion of this compound in the neuroectoderm disrupts neural tube closure and inhibits the proper polarized localization of other core PCP proteins, such as Vangl2.[1][2] A unique finding in Xenopus is the mechanosensitive localization of this compound.[1][7] It accumulates at cell junctions adjacent to apically constricting cells, such as those at the gastrula blastopore lip, suggesting it plays a role in translating mechanical forces into cellular polarity signals during morphogenesis.[1][2]
Summary of this compound Functions
| Feature | Zebrafish (Danio rerio) | Xenopus laevis |
| Primary Role | Molecular switch between canonical and non-canonical Wnt signaling.[3] | Molecular switch and mechanosensitive PCP component.[1][8] |
| Key Processes | Convergent extension, axis formation, cardiogenesis.[3][6] | Convergent extension, neural tube closure, apical constriction.[1][2] |
| Wnt Pathway Interaction | Suppresses β-catenin pathway; activates JNK pathway via Wnt5a/11.[3][6] | Inhibits canonical Wnt pathway; required for non-canonical Wnt movements.[1][8] |
| Protein Interactions | Ankyrin repeats interact with the DEP domain of Dishevelled.[6] | Forms PCP complexes with Dishevelled (Dvl2).[2] |
| Knockdown Phenotype | Shortened A-P axis, broad somites, cardia bifida.[6] | Disrupted CE, failed neural tube closure, mislocalization of Vangl2.[1][2] |
| Unique Feature | The ankyrin repeat domain is sufficient to rescue CE movements.[6] | Localization is tension-dependent, accumulating at sites of pulling forces.[1][2] |
Quantitative Experimental Data
The following table summarizes quantitative data from rescue experiments in zebrafish, demonstrating the critical role of the ankyrin repeat domain of this compound in mediating its function during morphogenesis.
Table 1: Quantification of Morphological Defects in Zebrafish Embryos
| Injection Condition | Phenotype Assessed | Percentage of Embryos with Defect | Reference |
| This compound Morpholino (MO) | Convergent Extension (CE) Defect | 85% | [6] |
| This compound MO + this compound mRNA | CE Defect (Rescue) | 15% | [6] |
| This compound MO + Ankyrin Domain mRNA | CE Defect (Rescue) | 20% | [6] |
| Div-ΔANK mRNA (lacks Ankyrin domain) | Cardia Bifida | ~70% | [6] |
| RhoA(N19) mRNA (dominant negative) | Cardia Bifida | ~65% | [6] |
| Div-ΔANK + RhoA(N19) mRNA | Cardia Bifida | ~85% | [6] |
Data are estimations derived from published charts in Moeller et al., 2006.[6] CE defects were characterized by broad somites and a shortened anterior-posterior axis. Cardia bifida is a condition where the heart primordia fail to fuse at the midline.
Signaling Pathways and Experimental Workflows
This compound's Dual Role in Wnt Signaling
This compound acts as a critical switch point downstream of the Wnt receptor complex. It interacts with Dishevelled (Dvl) to divert the signal away from the canonical β-catenin pathway and towards the non-canonical Planar Cell Polarity (PCP) pathway, which activates downstream effectors like JNK and Rho GTPases to control cell movements.[3][6]
Caption: this compound's role as a molecular switch in Wnt signaling pathways.
General Experimental Workflow for Functional Analysis
The function of this compound is typically interrogated using loss-of-function studies with antisense morpholino oligonucleotides, followed by phenotypic analysis and rescue experiments to ensure specificity.
Caption: Workflow for analyzing this compound function using morpholinos.
Experimental Protocols
Morpholino (MO) Knockdown of this compound
This protocol describes the general steps for reducing this compound protein expression in zebrafish and Xenopus embryos using a translation-blocking antisense morpholino.
Materials:
-
This compound-specific Morpholino (e.g., from Gene Tools, LLC)
-
Standard Control Morpholino
-
Microinjection setup (needle puller, micromanipulator, pressure injector)
-
Fertilized zebrafish or Xenopus embryos
-
Injection solution (e.g., 1x Danieau's buffer for zebrafish; 0.1x Marc's Modified Ringer's for Xenopus)
-
Phenol red or fluorescent dextran (B179266) (as an injection tracer)
Procedure:
-
MO Preparation: Resuspend lyophilized MOs in sterile water to a stock concentration of 1-2 mM. For working solutions, dilute the stock to the desired concentration (e.g., 0.5-1.0 mM) in the appropriate injection solution containing a tracer.
-
Needle Calibration: Pull glass capillary needles and calibrate the injection volume by injecting a droplet into mineral oil and measuring its diameter. A standard injection volume is ~1-2 nL for zebrafish and ~5-10 nL per blastomere for Xenopus.[9]
-
Embryo Preparation:
-
Zebrafish: Collect freshly fertilized eggs and align them in troughs on an agarose (B213101) plate for injection.[10]
-
Xenopus: De-jelly fertilized eggs using a cysteine solution and place them in a mesh-bottomed dish in a Ficoll solution to maintain orientation.[9]
-
-
Microinjection:
-
Incubation and Analysis: Culture the injected embryos in their respective media at an appropriate temperature (28.5°C for zebrafish, 18-23°C for Xenopus).[9] At desired developmental stages, score for phenotypes such as shortened body axis, widened somites (zebrafish), or neural tube defects (Xenopus).[2][6]
Whole-Mount in situ Hybridization (WISH)
WISH is used to visualize the spatial expression pattern of specific genes (e.g., CE markers like krox20 and myoD) in whole embryos, revealing changes caused by this compound knockdown.[6]
Materials:
-
Digoxigenin (DIG)-labeled antisense RNA probe for the gene of interest
-
Control and MO-injected embryos
-
4% Paraformaldehyde (PFA) in PBS
-
Proteinase K
-
Hybridization buffer
-
Anti-DIG antibody conjugated to Alkaline Phosphatase (AP)
-
NBT/BCIP or Fast Red substrate for colorimetric detection
Procedure:
-
Embryo Fixation: At the desired stage, fix embryos in 4% PFA overnight at 4°C.
-
Permeabilization: Rehydrate embryos through a methanol/PBTween series and briefly digest with Proteinase K to allow probe entry. The digestion time is critical and varies by species and stage.[13]
-
Hybridization: Pre-hybridize embryos in hybridization buffer, then replace with fresh buffer containing the DIG-labeled probe. Incubate overnight at ~65°C.
-
Washing: Perform a series of stringent washes using saline-sodium citrate (B86180) (SSC) buffers at high temperature to remove unbound probe.
-
Antibody Incubation: Block non-specific binding sites and then incubate the embryos with an anti-DIG-AP antibody, typically overnight at 4°C.
-
Detection: Wash away excess antibody and add the colorimetric AP substrate (e.g., NBT/BCIP). Monitor the color reaction until the signal is robust and background is low. Stop the reaction by washing with PBTween.
-
Imaging: Clear the embryos and image using a stereomicroscope with a camera. Compare the expression patterns between control, this compound-depleted, and rescued embryos.
Rescue Experiment
To confirm the specificity of a morpholino-induced phenotype, a rescue experiment is performed by co-injecting the MO with an mRNA that is not targeted by the MO (e.g., a version of this compound mRNA from another species or one lacking the 5' UTR targeted by the MO).
Procedure:
-
mRNA Synthesis: Linearize a plasmid containing the coding sequence for the rescue construct (e.g., full-length mouse this compound or the ankyrin repeat domain).[6] Synthesize capped mRNA using an in vitro transcription kit (e.g., mMESSAGE mMACHINE). Purify and quantify the resulting mRNA.
-
Co-injection: Prepare an injection mix containing both the this compound MO at its effective concentration and the rescue mRNA at a predetermined optimal concentration (typically 50-100 pg per embryo).
-
Injection and Analysis: Inject this mixture into a cohort of embryos alongside control (control MO) and experimental (this compound MO only) groups.
-
Evaluation: Culture all groups to the desired stage and quantify the phenotypes. A successful rescue is indicated by a significant reduction in the severity or frequency of the defect in the co-injected group compared to the group injected with the this compound MO alone.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanosensitive localization of this compound highlights its function in vertebrate morphogenesis and planar cell polarity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The ankyrin repeat protein this compound recruits Casein kinase Iε to the β-catenin degradation complex and acts in both canonical Wnt and Wnt/JNK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Roles of planar cell polarity pathways in the development of neutral tube defects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Planar Cell Polarity Signaling: Coordinated Crosstalk for Cell Orientation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound regulates heart formation and gastrulation movements in development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanosensitive localization of this compound highlights its function in vertebrate morphogenesis and planar cell polarity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sdbonline.org [sdbonline.org]
- 10. umaine.edu [umaine.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. Protocols [xenbase.org]
- 13. Comparative in situ hybridization protocols in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Diversin in Heart Formation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental data confirming the crucial role of the scaffold protein Diversin in the intricate process of heart formation. Drawing from key research, we present quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved. This information is intended to support further investigation into the molecular mechanisms of cardiac development and to aid in the identification of potential therapeutic targets.
Quantitative Data Summary
The following table summarizes the quantitative data from key experiments demonstrating the effect of this compound and its interactions on the development of a normal heart, specifically the prevention of cardia bifida, a condition where the heart primordia fail to fuse at the midline.
| Treatment/Injection | Percentage of Embryos with Cardia Bifida (%) | Number of Embryos (n) | Reference |
| Control (Uninjected) | ~0% | Not specified | Schwarz-Romond et al., 2006, PNAS |
| Div-ΔANK mRNA (75 pg) | ~60% | >100 | Schwarz-Romond et al., 2006, PNAS |
| Dvl-ΔDEP mRNA (75 pg) | ~55% | >100 | Schwarz-Romond et al., 2006, PNAS |
| Div-ΔANK mRNA (75 pg) + RhoA-V14 mRNA (2 pg) | ~20% | >50 | Schwarz-Romond et al., 2006, PNAS |
| Dvl-ΔDEP mRNA (75 pg) + RhoA-V14 mRNA (2 pg) | ~25% | >50 | Schwarz-Romond et al., 2006, PNAS |
| Div-ΔANK mRNA (75 pg) + Dvl-ΔDEP mRNA (75 pg) | ~60% | >50 | Schwarz-Romond et al., 2006, PNAS |
Table 1: Quantification of cardia bifida phenotypes in zebrafish embryos. Data extracted from Figure 1F of Schwarz-Romond et al., 2006, PNAS.
Signaling Pathway
This compound functions as a critical component of the noncanonical Wnt/Planar Cell Polarity (PCP) signaling pathway, which is essential for the coordinated cell movements required for heart tube formation. The diagram below illustrates the key interactions within this pathway.
Experimental Workflows
The following diagrams illustrate the general workflows for key experimental procedures used to elucidate the function of this compound in heart formation.
Key Experimental Protocols
Zebrafish Husbandry and Embryo Collection
Zebrafish were maintained and bred according to standard protocols. Embryos were collected after natural spawning and raised at 28.5°C in E3 embryo medium.
mRNA Synthesis and Microinjection
Capped and polyadenylated mRNAs encoding dominant-negative mouse this compound (Div-ΔANK), dominant-negative Dishevelled (Dvl-ΔDEP), and constitutively active RhoA (RhoA-V14) were synthesized in vitro using the mMESSAGE mMACHINE kit (Ambion). The synthesized mRNAs were injected into the yolk of one- to two-cell stage zebrafish embryos. The injection volume was approximately 1 nl, containing the specified amount of mRNA.
Whole-Mount In Situ Hybridization
To visualize the heart primordia, whole-mount in situ hybridization was performed on 20-hour post-fertilization (hpf) embryos. A digoxigenin-labeled antisense RNA probe for the cardiac marker nkx2.5 was used. The staining was developed with NBT/BCIP substrate.
Co-immunoprecipitation Assay
HEK293 cells were transiently transfected with plasmids encoding HA-tagged this compound constructs and Myc-tagged Dishevelled. 48 hours post-transfection, cells were lysed in a buffer containing 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% Nonidet P-40, and protease inhibitors. Cell lysates were incubated with anti-HA antibody, followed by precipitation with protein A/G-agarose beads. The immunoprecipitates were washed, and the bound proteins were eluted and analyzed by SDS/PAGE and Western blotting using an anti-Myc antibody.
RhoA Activation Assay
Active, GTP-bound RhoA was detected in zebrafish embryo lysates using a pull-down assay with a GST-fusion protein containing the Rho-binding domain of Rhotekin, which specifically binds to the active form of RhoA. The pulled-down active RhoA was then detected by Western blotting using a RhoA-specific antibody.
JNK Activation Assay
JNK activity was measured in cell culture and zebrafish embryos. For cell culture experiments, HEK293 cells were co-transfected with a JNK-responsive luciferase reporter plasmid along with expression vectors for this compound and Dishevelled. Luciferase activity was measured to quantify JNK activation. In zebrafish embryos, activated (phosphorylated) JNK can be detected by Western blotting using a phospho-JNK specific antibody.
Conclusion
The presented data strongly support a model where this compound, acting as a scaffold protein, is essential for the proper fusion of heart primordia during embryogenesis. It functions within the noncanonical Wnt/PCP signaling pathway by interacting with Dishevelled and subsequently activating downstream effectors, including RhoA and JNK. Disruption of the this compound-Dishevelled interaction leads to severe cardiac defects, specifically cardia bifida. These findings underscore the importance of the noncanonical Wnt pathway in cardiac morphogenesis and highlight this compound as a key regulator in this process. Further research into the precise molecular mechanisms of this compound-mediated signaling may reveal novel therapeutic avenues for congenital heart defects.
Diversin: A Pivotal Switch Between Canonical and Non-Canonical Wnt Signaling
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The Wnt signaling pathway is a cornerstone of developmental biology and a critical player in tissue homeostasis and disease. Its bifurcation into canonical (β-catenin-dependent) and non-canonical (β-catenin-independent) branches allows for a diverse array of cellular responses. At the heart of this regulatory nexus lies Diversin (also known as Ankrd6), an ankyrin repeat-containing protein that functions as a molecular switch, directing signaling traffic down one of these two critical roadways. This guide provides a comprehensive comparison of this compound's role in both pathways, supported by experimental data and detailed methodologies.
Dual Functionality: An Inhibitor and an Activator
This compound exhibits a fascinating dual functionality within the Wnt signaling cascade. In the canonical Wnt pathway , it acts as a negative regulator , suppressing the signaling output. Conversely, in the non-canonical Wnt/JNK (c-Jun N-terminal kinase) pathway , this compound serves as a positive regulator , promoting signal transduction.[1][2] This antagonistic behavior positions this compound as a key determinant of cellular fate in response to Wnt ligands.
Canonical Wnt Signaling: Promoting β-Catenin Degradation
In the absence of a canonical Wnt ligand, a "destruction complex" actively phosphorylates β-catenin, targeting it for proteasomal degradation. This compound plays a crucial role in enhancing the efficiency of this process. It acts as a scaffold, recruiting Casein Kinase Iε (CKIε) to the destruction complex, which is composed of Axin/Conductin and Glycogen Synthase Kinase 3β (GSK3β).[1][2][3] The recruitment of CKIε by this compound facilitates the initial "priming" phosphorylation of β-catenin at Serine 45.[1] This event is a prerequisite for subsequent phosphorylation by GSK3β, which ultimately leads to β-catenin's ubiquitination and degradation.[3] Overexpression of this compound in cell culture has been shown to enhance the degradation of β-catenin, thereby inhibiting the transcription of Tcf/Lef target genes.[1][4]
Non-Canonical Wnt/JNK Signaling: Activating Morphogenetic Movements
In contrast to its inhibitory role in the canonical pathway, this compound is a key activator of the non-canonical Wnt/JNK pathway. This pathway is crucial for processes such as gastrulation movements during embryonic development and the establishment of planar cell polarity (PCP).[1][5] Experimental evidence from zebrafish shows that both inhibition and overexpression of this compound lead to defects in gastrulation, similar to what is observed in mutants for the non-canonical Wnt ligand Wnt5a.[1]
This compound's function in this pathway is mediated through its direct interaction with the scaffolding protein Dishevelled (Dsh).[5] The ankyrin repeat domain of this compound is essential for this interaction and for the subsequent activation of downstream effectors, including Rho family GTPases and JNK.[5] The synergistic action of this compound and Dishevelled leads to the activation of JNK-dependent gene expression.[5]
Quantitative Data Summary
The following tables summarize the quantitative and semi-quantitative data from key experiments illustrating this compound's differential roles.
Table 1: Effect of this compound on Canonical Wnt Signaling
| Experimental Assay | Cell Line | Treatment/Condition | Result | Reference |
| Western Blot | 293 cells | Transfection with increasing amounts of this compound cDNA | Dose-dependent decrease in cytoplasmic β-catenin levels. | [1][4] |
| Lef/Tcf Reporter Assay | 293 cells | Co-transfection of this compound with Dishevelled or Wnt3a | Dose-dependent inhibition of Dishevelled- and Wnt-induced luciferase activity. | [4] |
Table 2: Effect of this compound on Non-Canonical Wnt/JNK Signaling
| Experimental Assay | Cell Line | Treatment/Condition | Result | Reference |
| JNK-dependent Luciferase Reporter Assay | 293 cells | Transfection with 1-3 µg of this compound cDNA | Dose-dependent activation of JNK-dependent luciferase activity. | [1] |
| JNK Activation Assay | HEK293 cells | Co-expression of this compound and Dishevelled-2 | Synergistic activation of JNK. | [5] |
Key Experimental Protocols
Below are summaries of the methodologies used in the cited research to elucidate the function of this compound.
Co-immunoprecipitation for Protein-Protein Interactions
Objective: To determine if this compound physically interacts with components of the Wnt signaling pathways, such as Axin, CKIε, and Dishevelled.
Methodology:
-
HEK293 cells are transiently transfected with expression vectors for tagged proteins (e.g., Myc-tagged this compound and HA-tagged Axin).
-
Cells are lysed in a suitable buffer (e.g., containing 0.1% Triton X-100 and protease inhibitors).
-
The cell lysate is incubated with an antibody specific to one of the tagged proteins (e.g., anti-Myc antibody) to form an antibody-antigen complex.
-
Protein A/G-agarose beads are added to precipitate the antibody-antigen complex.
-
The beads are washed to remove non-specific binding proteins.
-
The precipitated proteins are eluted from the beads and resolved by SDS-PAGE.
-
Western blotting is performed using an antibody against the other tagged protein (e.g., anti-HA antibody) to detect the co-precipitated protein.[1][5]
Luciferase Reporter Gene Assay for Pathway Activity
Objective: To quantify the effect of this compound on the transcriptional activity of the canonical (Tcf/Lef-dependent) and non-canonical (JNK-dependent) Wnt pathways.
Methodology:
-
HEK293 cells are seeded in multi-well plates.
-
Cells are co-transfected with a reporter plasmid containing luciferase under the control of a Tcf/Lef-responsive promoter (e.g., TOP-Flash) or a JNK-responsive promoter (e.g., AP-1 luciferase reporter). A control reporter with a mutated promoter (e.g., FOP-Flash) is used to measure non-specific effects. A Renilla luciferase plasmid is often co-transfected for normalization of transfection efficiency.
-
Expression plasmids for this compound and other pathway components (e.g., Wnt3a, Dishevelled) are also co-transfected.
-
After a defined period (e.g., 24-48 hours), cells are lysed.
-
Luciferase activity in the cell lysates is measured using a luminometer.
-
The firefly luciferase activity is normalized to the Renilla luciferase activity.[1][4]
Conclusion
This compound stands out as a critical regulator that fine-tunes the cellular response to Wnt signals. Its ability to inhibit canonical Wnt signaling while simultaneously activating the non-canonical Wnt/JNK pathway highlights the intricate and context-dependent nature of Wnt signal transduction. This dual functionality makes this compound an attractive target for further research and a potential point of intervention for therapeutic strategies aimed at modulating Wnt pathway activity in various diseases, including cancer and developmental disorders. Understanding the precise molecular mechanisms that govern this compound's switch-like behavior will be paramount in harnessing its therapeutic potential.
References
- 1. The ankyrin repeat protein this compound recruits Casein kinase Iε to the β-catenin degradation complex and acts in both canonical Wnt and Wnt/JNK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The ankyrin repeat protein this compound recruits Casein kinase Iepsilon to the beta-catenin degradation complex and acts in both canonical Wnt and Wnt/JNK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound regulates heart formation and gastrulation movements in development - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Diversin and Wnt11 Mutant Phenotypes in Vertebrate Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the developmental phenotypes observed in mutants of Diversin and Wnt11, two critical components of the Wnt signaling pathway. The information presented is curated from experimental data in model organisms, primarily zebrafish (Danio rerio) and frog (Xenopus laevis), to offer an objective resource for understanding their distinct and overlapping roles in embryogenesis.
Introduction to this compound and Wnt11
This compound (also known as Ankrd6) is a vertebrate-specific ankyrin repeat-containing protein that functions as a crucial scaffold protein in Wnt signaling.[1] It is recognized as a vertebrate homolog of the Drosophila planar cell polarity (PCP) core protein, Diego.[2][3] this compound plays a dual role, acting as a molecular switch that can inhibit the canonical Wnt/β-catenin pathway while simultaneously promoting the non-canonical Wnt/PCP and Wnt/JNK pathways.[1][4] This regulation is essential for a variety of developmental processes including gastrulation, neural tube closure, and ciliogenesis.[2][3]
Wnt11 is a secreted glycoprotein (B1211001) ligand belonging to the Wnt family.[5][6] It primarily signals through the non-canonical Wnt/PCP pathway to regulate cell polarity and coordinated cell movements during embryogenesis.[7][8] In zebrafish, the wnt11 gene is also known as silberblick (slb).[9][10] Wnt11 is a key upstream activator of the PCP pathway and is indispensable for convergent extension movements during gastrulation, as well as for the development of several organs, including the heart and bones.[3][11][12]
Comparative Analysis of Mutant Phenotypes
The loss of function of both this compound and Wnt11 leads to significant and often overlapping defects in early vertebrate development, primarily impacting processes that rely on coordinated cell movements and the establishment of tissue polarity.
Key Phenotypic Consequences of this compound and Wnt11 Loss-of-Function
| Feature | This compound Mutants/Morphants | Wnt11 Mutants/Morphants |
| Convergent Extension | Severe defects in gastrulation movements, leading to a shortened and broadened anterior-posterior body axis.[1][3][13] | Classic convergent extension defects, resulting in a shortened and widened body axis.[7][9][10] |
| Neural Tube Closure | Failure of neural tube closure, often resulting in an open neural tube phenotype (craniorachischisis in severe cases).[2][3][13] | Implicated in neural tube defects due to the disruption of convergent extension movements that are a prerequisite for neural tube closure.[3][13][14] |
| Heart Development | Defects in the fusion of heart precursors.[3][12] | Required for proper heart morphogenesis.[5] |
| Cell Polarity | Disruption of the polarized localization of other PCP proteins, such as Vangl2.[2] | Required for the correct orientation of cells and their protrusions during gastrulation.[15] |
| Ciliogenesis | Required for the formation of cilia in multiciliated cells.[2] | Not a prominently reported phenotype. |
| Bone Development | Not a prominently reported phenotype. | Loss-of-function variants in humans are associated with early-onset osteoporosis.[11] Required for osteoblast maturation and mineralization.[16] |
Quantitative Phenotypic Data
Direct quantitative comparisons of this compound and Wnt11 mutant phenotypes within the same experimental setup are limited in the current literature. However, individual studies provide quantifiable data for each mutant.
Table 1: Quantitative Analysis of Wnt11 Morphant Phenotypes in Xenopus laevis
| Phenotype | Wild-Type/Control Morphant | Wnt11 Family Morphant | Reference |
| Blastopore Closure | Complete closure | Significantly delayed or failed closure; 83% of morphants show a severe phenotype.[17] | [17] |
| Relative Blastopore Radius | Decreases over time | Remains significantly larger compared to controls.[17] | [17] |
Table 2: Quantitative Analysis of Wnt11 (silberblick) Mutant Phenotypes in Zebrafish
| Phenotype | Wild-Type | silberblick (wnt11 mutant) | Reference |
| Hypoblast Cell Velocity | Normal migratory speed | Slower and less directed cell movements.[15] | [15] |
| Eye Field Size | Normal size | Smaller eye field compared to wild-type.[18] | [18] |
Signaling Pathways and Molecular Interactions
This compound and Wnt11 are integral components of the Wnt/PCP signaling pathway, with Wnt11 acting as an upstream ligand and this compound functioning as a downstream scaffolding protein.
Wnt/PCP Signaling Pathway
The Wnt/PCP pathway is initiated by the binding of a Wnt ligand, such as Wnt11, to a Frizzled (Fz) receptor and a co-receptor, which can be ROR2 or Ryk. This interaction leads to the recruitment of the cytoplasmic protein Dishevelled (Dvl). Dvl, in turn, interacts with a complex of proteins including this compound. This compound facilitates the activation of downstream effectors such as Rho family GTPases (RhoA, Rac1) and c-Jun N-terminal kinase (JNK), which ultimately regulate cytoskeletal rearrangements and coordinated cell movements.
References
- 1. High-Throughput Xenopus laevis Immunohistochemistry Using Agarose Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spatial and temporal analysis of PCP protein dynamics during neural tube closure | eLife [elifesciences.org]
- 3. ZFIN Gene: wnt11 [zfin.org]
- 4. escholarship.org [escholarship.org]
- 5. MacDonald Antibodies — Zebrafish UCL [zebrafishucl.org]
- 6. Gastrulation and Body Axes Formation: A Molecular Concept and Its Clinical Correlates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Western Blot on Zebrafish Embryos | Springer Nature Experiments [experiments.springernature.com]
- 8. biocompare.com [biocompare.com]
- 9. Genetics and development of neural tube defects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overview of Neural Tube Defects: Gene–Environment Interactions, Preventative Approaches and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The involvement of PCP proteins in radial cell intercalations during Xenopus embryonic development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Wnt5a and Wnt11 regulate mammalian anterior-posterior axis elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Planar Cell Polarity Signaling: Coordinated Crosstalk for Cell Orientation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cellular and molecular mechanisms of convergence and extension in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Convergent extension, planar cell polarity signalling and initiation of mouse neural tube closure - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. A guide to selecting high-performing antibodies for VAPB (UniProt ID: O95292) for use in western blot, immunoprecipitation, and immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
The Gatekeeper's Gambit: Diversin's Recruitment of Casein Kinase Iε in Wnt Signaling
A Comparative Analysis of a Critical Interaction in Cellular Development and Disease
For researchers in cellular biology and drug development, understanding the intricate signaling pathways that govern cell fate is paramount. The Wnt signaling pathway, a cornerstone of embryonic development and tissue homeostasis, is a focal point of such research, with its dysregulation being a hallmark of numerous cancers. A key regulatory event within this pathway is the targeted degradation of β-catenin, a process orchestrated by a multi-protein "destruction complex." This guide provides a comparative analysis of the recruitment of Casein kinase Iε (CKIε), a vital initiating kinase in β-catenin degradation, by the scaffold protein Diversin. We will delve into the experimental evidence confirming this interaction, compare it to alternative recruitment mechanisms, and provide detailed protocols for the key experiments that have defined our understanding of this critical cellular event.
The this compound-CKIε Axis: A Suppressive Force in Canonical Wnt Signaling
The prevailing model, substantiated by extensive research, posits that this compound acts as a crucial adaptor protein, actively recruiting CKIε to the β-catenin destruction complex.[1] This complex, at its core, consists of the scaffold proteins Axin/Conductin and Adenomatous Polyposis Coli (APC), along with the kinase GSK3β.[1] The recruitment of CKIε by this compound is a pivotal step, as it facilitates the "priming" phosphorylation of β-catenin at Serine 45.[1] This initial phosphorylation event is the green light for subsequent phosphorylation by GSK3β, marking β-catenin for ubiquitination and proteasomal degradation, thereby suppressing the canonical Wnt signaling pathway.[1]
In contrast to its inhibitory role in the canonical Wnt pathway, this compound also plays a stimulatory role in the non-canonical Wnt/JNK (Planar Cell Polarity) pathway.[1] This dual functionality highlights this compound as a critical molecular switch in determining the cellular response to Wnt signals.
Comparative Analysis of CKIε Recruitment Mechanisms
While the recruitment of CKIε by this compound is a well-documented mechanism, it is not the only means by which this kinase can be brought into proximity with its substrate within the destruction complex. An alternative mechanism involves the direct interaction of CKIε with the scaffold protein Axin.[2][3] This suggests a degree of redundancy or context-dependency in the assembly of the destruction complex.
| Recruitment Mechanism | Primary Interacting Partner of CKIε | Supporting Experimental Evidence | Functional Implication |
| This compound-Mediated Recruitment | This compound | Co-immunoprecipitation, Yeast Two-Hybrid | Efficient and regulated recruitment of CKIε to the Axin-scaffolded complex for β-catenin phosphorylation.[1][4] |
| Direct Axin Interaction | Axin | Co-immunoprecipitation, In vitro binding assays | A potentially more constitutive or baseline association of CKIε with the core scaffold of the destruction complex.[2][3][5] |
Table 1: Comparison of Casein Kinase Iε Recruitment Mechanisms to the β-catenin Destruction Complex. This table outlines the primary mechanisms for CKIε recruitment, the key interacting partners, the experimental basis for these models, and their functional significance in the context of Wnt signaling.
Experimental Data Confirming this compound's Role
The interaction between this compound and CKIε has been primarily elucidated through co-immunoprecipitation and yeast two-hybrid assays. The seminal work in this area demonstrated a robust and specific interaction between these two proteins.
| Experimental Assay | Bait Protein | Prey Protein(s) | Result | Reference |
| Co-immunoprecipitation | Flag-Conductin + Myc-Diversin | Endogenous CKIε | Increased association of CKIε with Conductin in the presence of this compound. | Schwarz-Romond et al., 2002[1][4] |
| Yeast Two-Hybrid | LexA-Diversin (fragments) | Gal4-CKIε | Direct interaction observed between the central domain of this compound (amino acids 287-544) and CKIε. | Schwarz-Romond et al., 2002[1] |
| Functional Reporter Assay (TOPFLASH) | Dishevelled (inducer of Wnt signaling) | CKIε-Diversin fusion constructs | Fusion constructs containing the catalytic domain of CKIε and the Conductin-binding domain of this compound inhibited Dishevelled-induced β-catenin/Tcf-dependent transcription. | Schwarz-Romond et al., 2002[4] |
Table 2: Summary of Key Experimental Data Confirming the this compound-CKIε Interaction. This table summarizes the pivotal experiments, the proteins involved, and the key findings that established the recruitment of CKIε by this compound. The results are based on the visual data presented in the referenced publication.
Experimental Protocols
To facilitate the replication and further investigation of the this compound-CKIε interaction, detailed protocols for the key experimental techniques are provided below.
Co-immunoprecipitation Protocol
This protocol is adapted from the methodologies used to demonstrate the in vivo association of this compound and CKIε.
1. Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and penicillin/streptomycin.
-
Co-transfect cells with expression vectors for tagged proteins (e.g., Myc-Diversin and Flag-Conductin) using a suitable transfection reagent.
2. Cell Lysis:
-
48 hours post-transfection, wash cells with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
3. Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose (B213101) beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an antibody against one of the tagged proteins (e.g., anti-Flag antibody) overnight at 4°C with gentle rotation.
-
Add fresh protein A/G agarose beads and incubate for an additional 2-4 hours at 4°C.
4. Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer.
5. Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with antibodies against the other protein of interest (e.g., anti-Myc for this compound and anti-CKIε for the endogenous kinase) to detect the co-precipitated proteins.
Yeast Two-Hybrid (Y2H) Assay Protocol
This protocol outlines the general steps for identifying protein-protein interactions using the Y2H system.
1. Plasmid Construction:
-
Clone the cDNA of the "bait" protein (e.g., fragments of this compound) into a vector containing a DNA-binding domain (e.g., LexA).
-
Clone the cDNA of the "prey" protein (e.g., CKIε) into a vector containing a transcriptional activation domain (e.g., Gal4 AD).
2. Yeast Transformation:
-
Co-transform a suitable yeast reporter strain (e.g., L40) with the bait and prey plasmids.
-
Plate the transformed yeast on selection media lacking specific nutrients (e.g., tryptophan and leucine) to select for yeast containing both plasmids.
3. Interaction Screening:
-
Plate the selected yeast on a second selection medium lacking additional nutrients (e.g., histidine) and containing a reporter substrate (e.g., X-gal).
-
Growth on the selective medium and the development of a blue color (for X-gal) indicate a positive interaction between the bait and prey proteins, which reconstitutes a functional transcription factor and activates the reporter genes.
4. Quantitative Analysis (Optional):
-
Perform a liquid β-galactosidase assay using ONPG as a substrate to quantify the strength of the interaction.
Visualizing the Molecular Interactions and Workflows
To provide a clearer understanding of the molecular processes and experimental designs, the following diagrams have been generated using Graphviz.
Caption: this compound recruits CKIε to the Axin-scaffolded destruction complex, initiating β-catenin phosphorylation.
Caption: Co-immunoprecipitation workflow to confirm the this compound-CKIε interaction.
References
- 1. The ankyrin repeat protein this compound recruits Casein kinase Iε to the β-catenin degradation complex and acts in both canonical Wnt and Wnt/JNK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Casein kinase I and casein kinase II differentially regulate axin function in Wnt and JNK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Axin-mediated CKI phosphorylation of β-catenin at Ser 45: a molecular switch for the Wnt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Axin-mediated CKI phosphorylation of beta-catenin at Ser 45: a molecular switch for the Wnt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Function Analysis of Diversin Protein Domains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the functional roles of the distinct domains of the Diversin protein, a key regulator in Wnt signaling pathways. The information is supported by experimental data and detailed methodologies to assist in research and drug development endeavors targeting pathways influenced by this multifaceted protein.
Introduction to this compound
This compound, also known as Ankrd6, is a vertebrate homolog of the Drosophila planar cell polarity (PCP) protein Diego.[1] It functions as a critical molecular switch, capable of suppressing the canonical Wnt/β-catenin signaling pathway while simultaneously activating the non-canonical Wnt/JNK pathway.[2][3] This dual functionality positions this compound as a crucial player in embryonic development, tissue morphogenesis, and potentially in disease states such as cancer.[2][4] The protein is characterized by three distinct functional domains: an N-terminal domain containing ankyrin repeats, a central domain, and a C-terminal domain.[2] Understanding the specific roles and interactions of each domain is paramount for elucidating the precise mechanisms of Wnt signaling modulation and for the development of targeted therapeutics.
Domain-Specific Functions and Interactions
The modular structure of this compound allows for distinct interactions and functions, which have been elucidated through various molecular and cellular biology techniques. The following table summarizes the key interacting partners and functions attributed to each domain.
| Domain | Interacting Partners | Key Functions | References |
| N-terminal Ankyrin Repeat Domain | Dishevelled (Dsh) | - Mediates interaction with Dsh. - Required for recruitment to the cell membrane by the Frizzled8 (Fz8) receptor. - Contributes to the centrosomal localization of this compound. | [5] |
| Central Domain (amino acids 287-544) | Casein kinase Iε (CKIε) | - Recruits CKIε to the β-catenin degradation complex. - Essential for the "priming" phosphorylation of β-catenin. - Required for recruitment to the cell membrane by Fz8. - Contributes to the centrosomal localization of this compound. | [2] |
| C-terminal Domain (amino acids 583-712) | Axin/Conductin | - Tethers this compound and its binding partners to the β-catenin degradation complex. - Interacts with the GSK3β-binding domain of Axin/Conductin. - Contributes to the non-uniform, polarized distribution of this compound at the cell membrane. - Contributes to the centrosomal localization of this compound. | [2][5] |
Quantitative Analysis of Domain Function
The functional relevance of each this compound domain has been quantified in various experimental settings. The following tables present a summary of this quantitative data, offering a clear comparison of their contributions to signaling output.
Table 1: Inhibition of β-catenin/Tcf-dependent Transcription
This table summarizes the results of luciferase reporter assays, which measure the transcriptional activity of the β-catenin/Tcf complex. Inhibition of this activity is a key function of this compound in the canonical Wnt pathway.
| This compound Construct | Effect on Dishevelled-induced Transcription | Effect on Wnt3a-induced Transcription | Reference |
| Full-length this compound | Dose-dependent inhibition | Dose-dependent inhibition | [6] |
| Fragment with CKIε and Axin/Conductin binding domains | Efficiently blocks signaling | Not specified | [2][6] |
| Other domains (N-terminal or individual binding domains) | Inactive or significantly less active | Not specified | [7] |
Table 2: Subcellular Localization and Recruitment
This table outlines the roles of different this compound domains in its subcellular localization, which is crucial for its function.
| This compound Construct | Centrosomal Localization | Recruitment to Cell Membrane by Fz8 | Reference |
| Wild-type this compound | Strong localization | Recruited | [5] |
| ΔAnk-Diversin (lacks N-terminal ankyrin repeats) | Weaker localization | Not recruited | [5] |
| ΔM-Diversin (lacks middle region) | Weaker localization | Not recruited | [5] |
| ΔC-Diversin (lacks C-terminal region) | Weaker localization | Recruited (uniform distribution) | [5] |
Signaling Pathways Involving this compound
This compound's strategic position in Wnt signaling allows it to mediate a switch between two major branches of the pathway. The following diagrams illustrate these signaling cascades.
Caption: this compound's role in the canonical Wnt/β-catenin signaling pathway.
Caption: this compound's involvement in the non-canonical Wnt/JNK pathway.
Experimental Protocols
A detailed understanding of the methodologies used to probe this compound's function is essential for reproducing and building upon these findings.
Co-immunoprecipitation
This technique was used to identify the physical interactions between this compound domains and other proteins.[2]
-
Cell Lysis: Transfected Neuro2A or 293 cells are lysed in a buffer containing a non-ionic detergent (e.g., 0.1% Triton X-100) to solubilize proteins while preserving protein-protein interactions.
-
Immunoprecipitation: The cell lysate is incubated with an antibody specific to a tagged version of the "bait" protein (e.g., HA-tagged this compound constructs).
-
Complex Capture: Protein A/G-agarose beads are added to the lysate to capture the antibody-protein complex.
-
Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against the "prey" protein (e.g., CKIε or Conductin) to detect co-precipitation.
Caption: A simplified workflow for co-immunoprecipitation experiments.
Lef/Tcf-dependent Luciferase Reporter Assay
This assay quantifies the activity of the canonical Wnt pathway by measuring the expression of a reporter gene under the control of a Tcf-responsive promoter.[6]
-
Cell Transfection: 293 cells are co-transfected with a Lef/Tcf-luciferase reporter plasmid (e.g., TOP-flash), a control reporter plasmid (e.g., FOP-flash with mutated Tcf binding sites), a plasmid for a constitutively expressed internal control (e.g., Renilla luciferase), and plasmids expressing Wnt pathway components (e.g., Wnt3a or Dishevelled) and this compound constructs.
-
Cell Lysis: After a defined period (e.g., 24-48 hours), the cells are lysed.
-
Luciferase Activity Measurement: The luciferase activity in the cell lysates is measured using a luminometer.
-
Data Normalization: The firefly luciferase activity from the TOP/FOP-flash reporters is normalized to the Renilla luciferase activity to control for transfection efficiency and cell number. The activity of the TOP reporter is then compared to the FOP reporter to determine the specific activation of the Wnt pathway.
Conclusion and Future Directions
The structure-function analysis of this compound reveals a sophisticated mechanism for modulating Wnt signaling. Its multi-domain architecture allows it to act as a scaffold, bringing together key components of the β-catenin destruction complex to inhibit the canonical pathway, while also participating in the activation of the JNK pathway. The differential roles of its N-terminal, central, and C-terminal domains in protein-protein interactions and subcellular localization are critical for its dual function.
For drug development professionals, the specific interfaces between this compound domains and their binding partners, such as the this compound-CKIε and this compound-Axin interactions, represent potential targets for small molecule inhibitors or biologics aimed at modulating Wnt signaling in diseases where this pathway is dysregulated. Further research should focus on high-resolution structural studies of these domain complexes to facilitate structure-based drug design. Additionally, exploring the regulation of this compound expression and localization in different cellular contexts will provide deeper insights into its role in health and disease.
References
- 1. Mechanosensitive localization of this compound highlights its function in vertebrate morphogenesis and planar cell polarity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The ankyrin repeat protein this compound recruits Casein kinase Iε to the β-catenin degradation complex and acts in both canonical Wnt and Wnt/JNK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The ankyrin repeat protein this compound recruits Casein kinase Iepsilon to the beta-catenin degradation complex and acts in both canonical Wnt and Wnt/JNK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Wnt/β-catenin signaling: components, mechanisms, and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.biologists.com [journals.biologists.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
Safety Operating Guide
Navigating the Disposal of Diversin: A Guide to Safe Laboratory Practices
For researchers and scientists engaged in drug development, the proper management and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This document provides a comprehensive guide to the proper disposal procedures for chemical waste, with a focus on providing a framework for handling compounds like Diversin where specific disposal protocols may not be readily available.
Disclaimer: As of the latest update, a specific Safety Data Sheet (SDS) with explicit disposal instructions for this compound has not been identified in publicly available resources. Therefore, it is imperative to treat this compound as a potentially hazardous chemical and consult with your institution's Environmental Health and Safety (EHS) office for specific guidance. The following procedures are based on general best practices for laboratory chemical waste disposal and should be adapted in accordance with institutional and regulatory requirements.
I. Immediate Safety and Handling Precautions
Prior to initiating any disposal procedures, strict adherence to standard laboratory safety protocols is essential. All handling and disposal activities should be performed within a certified chemical fume hood to mitigate the risk of inhalation or exposure.
Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Chemical safety goggles are required.
-
Hand Protection: Nitrile gloves are essential.
-
Body Protection: A lab coat must be worn. For larger quantities, a chemical-resistant apron and sleeves are recommended.
II. Waste Identification and Segregation: A Critical First Step
Proper identification and segregation of chemical waste are fundamental to preventing hazardous reactions and ensuring compliant disposal.
-
Waste Characterization: Treat all waste containing this compound, including the pure compound, solutions, and contaminated materials, as hazardous chemical waste.
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly authorized by your institution's EHS office. Maintain separate, clearly labeled containers for solid and liquid waste. Aqueous waste should be collected separately from organic solvent waste.[1]
General Guidelines for Waste Management:
| Waste Characteristic | Guideline |
| Physical State | Segregate solid and liquid waste into separate, appropriately labeled containers.[1] |
| Reactivity | Store away from incompatible materials. Avoid mixing with strong acids, bases, or oxidizing agents unless it is part of an EHS-approved neutralization procedure.[1][2] |
| Toxicity | Assume the compound is toxic and handle it with appropriate PPE. All waste should be treated as hazardous.[1] |
| Ignitability | If dissolved in a flammable solvent, the waste must be managed as ignitable hazardous waste.[1] |
III. Step-by-Step Disposal Procedures
The following procedures outline the safe disposal of chemical waste and associated contaminated materials. These are general guidelines and may need to be adapted based on the specific form of the waste and institutional protocols.
A. Solid Chemical Waste Disposal:
-
Container Selection: Use a designated, leak-proof, and sealable hazardous waste container for all solid waste, including unused or expired pure compounds and contaminated disposable labware such as weigh boats, pipette tips, and gloves.[1]
-
Labeling: Immediately label the waste container with "Hazardous Waste," the full chemical name, and any known hazard characteristics.[1]
-
Collection: Place all solid waste directly into the labeled container.[1]
-
Storage: Keep the container sealed when not in use and store it in a designated satellite accumulation area (SAA) within the laboratory, away from incompatible materials.[1]
B. Liquid Chemical Waste Disposal (Solutions):
-
Container Selection: Use a dedicated, leak-proof, and shatter-resistant container for liquid waste. Ensure the container material is compatible with the solvent used.[1]
-
Labeling: Clearly label the liquid waste container with "Hazardous Waste," the full chemical names of all components, and their approximate concentrations.[1]
-
Storage: Securely cap the container and store it in the designated satellite accumulation area, ensuring it is segregated from incompatible waste streams.[1]
C. Disposal of Contaminated Sharps:
-
Collection: Any sharps (e.g., needles, razor blades) contaminated with a chemical must be placed in a designated, puncture-proof sharps container.[1]
-
Labeling: The sharps container should be labeled as "Hazardous Waste - Sharps" and include the name of the chemical contaminant.[1]
-
Disposal: Once the sharps container is full, it should be closed and disposed of through the institutional hazardous waste program.[1]
D. Spill Cleanup:
-
Restrict Access: In the event of a spill, immediately restrict access to the affected area.[1]
-
PPE: Ensure appropriate PPE is worn before attempting to clean the spill.[1]
-
Containment and Absorption: For solid spills, carefully sweep or wipe up the material. For liquid spills, use an appropriate absorbent material.
-
Disposal: All cleanup materials should be placed in a labeled hazardous waste container and disposed of according to institutional procedures.
Visualizing Laboratory Waste Disposal Workflow
To further clarify the procedural flow of chemical waste management within a laboratory setting, the following diagrams illustrate the decision-making process and the segregated waste streams.
Caption: A flowchart illustrating the general workflow for segregating and preparing laboratory chemical waste for disposal.
References
Essential Safety and Logistical Information for Handling Diversin
This guide provides crucial safety protocols and logistical plans for the handling and disposal of Diversin and similar chlorinated disinfecting agents. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals. Adherence to these guidelines is essential for minimizing risks and maintaining a safe laboratory environment.
Hazard Identification and Personal Protective Equipment
This compound and related compounds are oxidizing agents that can cause significant irritation to the skin, eyes, and respiratory tract.[1][2] Contact with acids will liberate toxic chlorine gas.[1] Therefore, stringent adherence to personal protective equipment (PPE) protocols is mandatory.
Summary of Required Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | To protect against splashes that can cause serious eye irritation or damage.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent skin irritation upon contact.[1][2] |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if dust or vapors are generated. | To avoid inhalation of dust or vapors, which can cause respiratory irritation.[1] |
| Protective Clothing | Laboratory coat or other suitable protective clothing. | To protect skin and personal clothing from contamination. |
Safe Handling and Operational Plan
A systematic approach to handling this compound is critical to ensure safety. The following workflow outlines the key steps from preparation to disposal.
Experimental Workflow for Safe Handling of this compound
Experimental Protocols
Preparation of Working Solutions:
-
Ventilation: Always work in a well-ventilated area or under a chemical fume hood.[1]
-
Personal Protective Equipment: Before handling, put on all required PPE as specified in the table above.
-
Weighing: Carefully weigh the required amount of solid this compound, avoiding the creation of dust.
-
Dissolution: Slowly add the weighed this compound to the appropriate solvent (typically water). Do not add water to the solid. Stir gently to dissolve.
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of lukewarm water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, seek medical attention.[1][2] |
| Skin Contact | Take off immediately all contaminated clothing.[1] Wash the affected area with plenty of soap and water.[1] If skin irritation occurs, get medical advice.[1][2] |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing.[1] If you feel unwell, call a poison center or doctor.[2] |
| Ingestion | Rinse mouth with water.[1] Immediately drink one glass of water. Do not induce vomiting. Immediately call a poison center or doctor.[1] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure safety.
-
Waste Collection: Collect unused this compound and solutions containing it in a designated, labeled waste container.
-
Disposal Method: Dispose of the chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain.
-
Container Disposal: Do not reuse empty product containers.[2] Rinse them thoroughly before disposal or recycling as per institutional guidelines.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
